Product packaging for 1,2-Propanediol, 2-acetate(Cat. No.:CAS No. 6214-01-3)

1,2-Propanediol, 2-acetate

Cat. No.: B3054843
CAS No.: 6214-01-3
M. Wt: 118.13 g/mol
InChI Key: YJNKLTDJZSXVHQ-UHFFFAOYSA-N
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Description

1,2-Propanediol, 2-acetate is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B3054843 1,2-Propanediol, 2-acetate CAS No. 6214-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxypropan-2-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(3-6)8-5(2)7/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNKLTDJZSXVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863713
Record name 1,2-Propanediol, 2-acetate
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Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-01-3
Record name 1,2-Propanediol, 2-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Propanediol, 2-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Propanediol, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Propanediol, 2-acetate, also known by synonyms such as 2-acetoxy-1-propanol and 1-hydroxy-2-propyl acetate, is an organic ester with the chemical formula C₅H₁₀O₃.[1][2] As a derivative of the widely utilized pharmaceutical excipient 1,2-propanediol (propylene glycol), this monoacetate ester holds significant interest for applications in drug formulation and chemical synthesis.[3][4] Its bifunctional nature, possessing both a hydroxyl and an acetate group, imparts a unique set of physicochemical properties that are critical to its function as a solvent, chemical intermediate, and potential component in drug delivery systems.

This technical guide provides a comprehensive overview of the core physical properties of this compound, grounded in authoritative data. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their work. The causality behind the experimental determination of these properties is explained, ensuring a deeper understanding of their relevance and reliability.

Core Physical and Chemical Properties

The utility of any compound in a research or development setting is fundamentally dictated by its physical properties. These parameters govern its behavior in various environments and its compatibility with other substances.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [1]
CAS Number 6214-01-3[1][2]
Appearance Colorless liquid (inferred from related compounds)
Boiling Point 191°C at 760 mmHg[1]
Melting Point Not commonly reported. For context, the parent compound, 1,2-propanediol, has a melting point of -60 °C.[5]
Density 1.05 g/cm³[1]
Refractive Index 1.42[1]
Flash Point 77.5°C[1]
Vapor Pressure 0.1±0.8 mmHg at 25°C (Predicted)[1]
LogP -0.31 (Predicted)[1]
In-depth Analysis of Key Physical Properties

Boiling Point: The boiling point of 191°C at atmospheric pressure indicates a relatively low volatility for a molecule of its size.[1] This is attributable to the presence of the hydroxyl group, which allows for intermolecular hydrogen bonding, thus requiring more energy to transition into the gaseous phase. This property is advantageous in formulations where solvent retention is desired during processing or storage.

Density: With a density of 1.05 g/cm³, this compound is slightly denser than water.[1] This is a critical parameter for fluid dynamics in manufacturing processes, including mixing, pumping, and storage, and is essential for accurate mass-to-volume conversions in formulation development.

Solubility: While explicit quantitative solubility data for this compound is not widely published, its structural isomer, 1,2-Propanediol, 1-acetate, is reported to be miscible with water, alcohols, and many organic solvents.[6] The presence of both a polar hydroxyl group and a moderately polar acetate group in the 2-acetate isomer strongly suggests a similar broad solubility profile. This amphiphilic character makes it a potentially versatile solvent for a wide range of active pharmaceutical ingredients (APIs), from moderately polar to nonpolar compounds.

Refractive Index: The refractive index of 1.42 is a measure of how light propagates through the substance and is a unique physical constant that can be used for identification and purity assessment.[1] Any deviation from this value could indicate the presence of impurities.

Flash Point: A flash point of 77.5°C categorizes this compound as a combustible liquid.[1] This is a crucial piece of safety information, dictating the necessary precautions for handling, storage, and transportation to mitigate fire hazards.

Relevance in Drug Development

The parent compound, 1,2-propanediol, is a cornerstone excipient in the pharmaceutical industry, valued for its roles as a solvent, co-solvent, humectant, and preservative in a vast array of formulations, including oral, topical, and parenteral products.[3][4] The esters of propylene glycol, including the monoacetate, are also utilized as emulsifiers and stabilizers in food and pharmaceutical applications.[7]

The physical properties of this compound make it a compelling candidate for similar applications:

  • Solvent for Poorly Soluble APIs: Its predicted broad solubility profile could be leveraged to formulate drugs with poor water solubility, enhancing their bioavailability.

  • Component of Topical Formulations: The hydroxyl group can contribute to its humectant properties, making it suitable for use in creams and ointments. Its low volatility ensures it remains on the skin for an extended period.

  • Intermediate in Prodrug Synthesis: The free hydroxyl group provides a reactive site for further chemical modification, allowing for its use as a linker in the synthesis of prodrugs, where an API is chemically modified to improve its pharmacokinetic properties.

Experimental Determination of Physical Properties

The reliability of the physical property data is contingent upon the use of standardized and validated experimental protocols. For a compound like this compound, the following methodologies, based on ASTM International standards, represent the authoritative approach to ensure accuracy and reproducibility.

Workflow for Physical Property Determination

G cluster_0 Sample Preparation & Purity Verification cluster_1 Physical Property Measurement cluster_2 Data Analysis & Reporting Purity Purity Assessment (GC/NMR) Purification Purification (e.g., Distillation) Purity->Purification BoilingPoint Boiling Point Determination (ASTM D1078) Purification->BoilingPoint Purified Sample Density Density Measurement (ASTM D4052) Purification->Density Purified Sample RefractiveIndex Refractive Index Measurement (ASTM D1218) Purification->RefractiveIndex Purified Sample Analysis Data Analysis & Correction (e.g., for temperature, pressure) BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis Report Technical Data Sheet Generation Analysis->Report

Caption: Workflow for the determination of physical properties of this compound.

Detailed Experimental Protocols

1. Determination of Boiling Point (Based on ASTM D1078) [8]

  • Principle: This method determines the distillation range of volatile organic liquids. The boiling point is the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure.

  • Apparatus: Distillation flask, condenser, calibrated thermometer or thermocouple, and a heating mantle.

  • Procedure:

    • A measured volume of the purified this compound is placed in the distillation flask with boiling chips.

    • The apparatus is assembled, ensuring all connections are secure.

    • The sample is heated at a controlled rate.

    • The initial boiling point is recorded as the temperature when the first drop of condensate falls from the condenser.

    • Heating is continued, and the temperature is recorded as the liquid distills.

    • The final boiling point is the temperature at which the last of the liquid evaporates from the bottom of the flask.

    • The observed boiling point is corrected to standard atmospheric pressure (760 mmHg).

  • Causality: This direct measurement of the liquid-vapor equilibrium temperature provides a fundamental physical constant. The distillation range also offers an indication of the sample's purity; a narrow boiling range suggests a high-purity compound.

2. Measurement of Density (Based on ASTM D4052) [9]

  • Principle: This method utilizes a digital density meter that measures the oscillation period of a U-shaped tube filled with the sample. The density is directly proportional to the square of the oscillation period.

  • Apparatus: Digital density meter with a thermostatically controlled measuring cell.

  • Procedure:

    • The instrument is calibrated using air and a certified reference standard (e.g., pure water).

    • The measuring cell is rinsed with a suitable solvent and dried.

    • The sample of this compound is introduced into the measuring cell, ensuring no air bubbles are present.

    • The cell is thermostatically controlled to a specific temperature (e.g., 20°C or 25°C).

    • The instrument measures the oscillation period and calculates the density.

  • Causality: This method provides a highly accurate and precise density measurement. The self-validating system relies on the initial calibration with materials of known density, ensuring the trustworthiness of the results.

3. Measurement of Refractive Index (Based on ASTM D1218) [10]

  • Principle: This method measures the refractive index of transparent liquids using a refractometer. The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance.

  • Apparatus: A high-precision refractometer (e.g., Abbe refractometer) with a circulating fluid bath for temperature control.

  • Procedure:

    • The refractometer is calibrated using a certified reference standard.

    • A few drops of the this compound sample are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to equilibrate to the desired temperature.

    • Light from a monochromatic source (e.g., a sodium lamp) is passed through the sample.

    • The telescope is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • The refractive index is read from the instrument's scale.

  • Causality: The refractive index is a fundamental physical property that is highly sensitive to the composition of the substance. This makes it an excellent tool for quality control and for confirming the identity of a compound.

Conclusion

This compound is a versatile organic compound with a well-defined set of physical properties that make it a substance of interest for researchers, particularly in the field of drug development. Its characteristics as a slightly viscous, low-volatility liquid with a broad potential for solubility position it as a valuable solvent and chemical intermediate. A thorough understanding of its physical properties, supported by standardized experimental protocols, is paramount for its effective and safe application in the laboratory and in the development of new pharmaceutical formulations. The self-validating nature of the described experimental methods ensures a high degree of confidence in the obtained data, which is essential for scientific integrity and the advancement of research.

References

  • ASTM D1218-21, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2021, www.astm.org
  • ASTM D7777-21, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Portable Digital Density Meter, ASTM International, West Conshohocken, PA, 2021, www.astm.org
  • ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2022, www.astm.org
  • ASTM D1217-20, Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer, ASTM International, West Conshohocken, PA, 2020, www.astm.org
  • ASTM D3505-18, Standard Test Method for Density or Relative Density of Pure Liquid Chemicals, ASTM International, West Conshohocken, PA, 2018, www.astm.org
  • ASTM D5399-09(2018), Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography, ASTM International, West Conshohocken, PA, 2018, www.astm.org
  • ASTM D1078-19, Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM International, West Conshohocken, PA, 2019, www.astm.org
  • ASTM D1120-21, Standard Test Method for Boiling Point of Engine Coolants, ASTM International, West Conshohocken, PA, 2021, www.astm.org
  • ASTM D2887-19a, Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography, ASTM International, West Conshohocken, PA, 2019, www.astm.org
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 6214-01-3).
  • Intertek. (n.d.). ASTM D 1078 : 2001 : R2001 Standard Test Method for Distillation Range of Volatile Organic Liquids.
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • U.S. Environmental Protection Agency. (n.d.). This compound. In Substance Registry Services.
  • European Medicines Agency. (2017). Propylene glycol used as an excipient.
  • Google Patents. (n.d.). CN111491608A - Propylene glycol monoacetate mononitrate.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • European Medicines Agency. (2017). Questions and answers on propylene glycol used as an excipient in medicinal products for human use.
  • GlobalRx. (n.d.). Drugs Containing Excipient (Inactive Ingredient) PROPYLENE GLYCOL MONOSTEARATE.
  • Stenutz, R. (n.d.). 1,2-propanediol.

Sources

1,2-Propanediol, 2-acetate chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2-Propanediol, 2-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 6214-01-3), a mono-acetate ester of propylene glycol. This document details its chemical identity, structure, and physicochemical properties. It further explores the nuanced challenges of its synthesis, emphasizing the critical issue of regioselectivity in esterification reactions. Standard analytical methodologies for its characterization and quantification are presented, alongside a discussion of its current and potential applications, particularly within the contexts of specialty solvents and chemical synthesis. This guide is intended to serve as a foundational resource for professionals in research and development, offering both theoretical insights and practical, field-proven protocols.

Introduction

This compound, also known as 1-hydroxypropan-2-yl acetate, is one of two structural isomers of propylene glycol monoacetate. Its counterpart, 1,2-Propanediol, 1-acetate (2-hydroxypropyl acetate), often dominates in non-selective synthesis due to the higher reactivity of the primary hydroxyl group of 1,2-propanediol. The "2-acetate" isomer, where the secondary hydroxyl group is acetylated, possesses distinct physicochemical properties that make it a subject of interest as a specialty solvent, a chemical intermediate, and a potential component in advanced formulations. Understanding its specific characteristics, synthesis challenges, and analytical profiles is crucial for its effective utilization in research, particularly in fields requiring precise solvent properties or tailored molecular building blocks.

Chemical Identity and Structure

Chemical Structure Elucidation

The molecular structure of this compound consists of a three-carbon propane backbone. A hydroxyl (-OH) group is attached to the first carbon (C1), and an acetate (-OCOCH₃) group is attached to the second carbon (C2). This arrangement makes it a secondary acetate ester with a primary alcohol functionality.

Caption: Chemical Structure of this compound.

CAS Number and Nomenclature
  • CAS Number : 6214-01-3[1][2][3][4]

  • IUPAC Name : 1-hydroxypropan-2-yl acetate[2][4]

  • Synonyms : 2-Acetoxy-1-propanol, Acetic acid, 2-hydroxy-1-methylethyl ester, 2-Hydroxy-1-methylethyl acetate[3]

Molecular Formula and Weight
  • Molecular Formula : C₅H₁₀O₃[1][2]

  • Molecular Weight : 118.13 g/mol [1][2]

Physicochemical Properties

The properties of this compound dictate its behavior as a solvent and its suitability for various applications. Its free primary hydroxyl group allows for hydrogen bonding, influencing its solubility and boiling point.

PropertyValueUnitSource
Molecular Weight 118.13 g/mol PubChem[2]
logP (Octanol/Water Partition Coeff.) -0.070Cheméo (Crippen Calculated)[5]
Topological Polar Surface Area 46.5ŲPubChem[2]
Kovats Retention Index (non-polar) 891.1PubChem[2]
Enthalpy of Vaporization (ΔvapH°) 52.17kJ/molCheméo (Joback Calculated)[5]

Synthesis and Manufacturing

The synthesis of propylene glycol monoacetates is primarily achieved through the esterification of 1,2-propanediol. However, this reaction presents a significant challenge in regioselectivity.

The Challenge of Regioselectivity

Direct acid-catalyzed esterification of 1,2-propanediol with acetic acid or acetylation with acetic anhydride typically yields a mixture of 1,2-propanediol, 1-acetate and this compound.[6] The primary hydroxyl group at the C1 position is sterically less hindered and generally more nucleophilic than the secondary hydroxyl group at C2, leading to the 1-acetate isomer as the major product.

Achieving a high yield of the 2-acetate isomer necessitates a more sophisticated synthetic strategy, such as:

  • Protection-Deprotection Sequence : Selectively protecting the more reactive primary hydroxyl group, followed by acetylation of the secondary hydroxyl group, and subsequent deprotection.

  • Enzymatic Catalysis : Utilizing specific lipases that can exhibit selectivity for the secondary hydroxyl group under controlled conditions.

General Protocol: Non-Selective Acetylation with Acetic Anhydride

This protocol describes a common method that produces a mixture of isomers, which would then require careful purification (e.g., fractional distillation) to isolate the 2-acetate.

Materials:

  • 1,2-Propanediol

  • Acetic Anhydride

  • Pyridine (catalyst and acid scavenger)

  • Diethyl ether (extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, addition funnel, ice bath

Procedure:

  • To a round-bottom flask containing 1,2-propanediol and pyridine in an ice bath, slowly add acetic anhydride from an addition funnel with constant stirring.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, pour the mixture into cold water to hydrolyze excess acetic anhydride.

  • Extract the product mixture with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of 1- and 2-acetate isomers, must be purified by fractional distillation to isolate this compound.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification A Charge Reactor: 1,2-Propanediol Pyridine B Cool to 0°C (Ice Bath) A->B C Slowly Add Acetic Anhydride B->C D Warm to RT Stir for 2-4h C->D E Quench with Cold Water D->E F Extract with Diethyl Ether E->F G Wash with NaHCO3 (aq) F->G H Dry with MgSO4 G->H I Concentrate (Rotovap) H->I J Fractional Distillation I->J K Isolate This compound J->K

Caption: General workflow for the synthesis and purification of 1,2-propanediol acetates.

Analytical Methodologies

Accurate identification and quantification of this compound, especially in the presence of its isomer, is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high resolution and definitive identification capabilities.

Protocol: GC-MS Analysis of Propylene Glycol Acetates

This protocol provides a framework for the separation and identification of propylene glycol acetate isomers.

Instrumentation & Consumables:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Capillary Column: A mid-polarity column, such as one based on a cyanopropylphenyl stationary phase (e.g., Rxi®-1301Sil MS), is recommended for resolving isomers.[7][8]

  • Sample Vials, Syringes

  • Carrier Gas: Helium or Hydrogen

  • Reference standards for 1,2-propanediol, 1-acetate and this compound

GC-MS Conditions (Typical):

  • Injector Temperature : 230 °C

  • Carrier Gas Flow : 1.0 mL/min (Constant Flow)

  • Oven Program :

    • Initial Temperature: 50 °C, hold for 5 minutes

    • Ramp: 30 °C/min to 230 °C

    • Hold: 5 minutes at 230 °C[9]

  • MS Transfer Line Temp : 250 °C

  • Ion Source Temp : 230 °C

  • Scan Range : 35-200 amu

Procedure:

  • Sample Preparation : Dilute the sample (e.g., from a synthesis reaction) in a suitable solvent like methanol or dichloromethane to a final concentration of approximately 10-100 µg/mL.

  • Calibration : Prepare a series of calibration standards containing known concentrations of both the 1-acetate and 2-acetate isomers to establish retention times and response factors.

  • Injection : Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis :

    • Identify the peaks corresponding to each isomer based on their retention times, as determined from the calibration standards.

    • Confirm the identity of each peak by comparing its mass spectrum to a reference library (e.g., NIST). The fragmentation pattern provides definitive structural confirmation.

    • Quantify the relative amounts of each isomer by integrating the peak areas and applying the calibration data.

Applications in Research and Drug Development

While its isomer, 1,2-propanediol, 1-acetate (propylene glycol monomethyl ether acetate or PGMEA), is a high-production-volume solvent used extensively in coatings, inks, and the semiconductor industry, the applications for this compound are more specialized.[10][11][12][13]

  • Specialty Solvent : Due to its specific polarity, hydrogen bonding capability, and evaporation rate, it can be evaluated as a component in complex solvent systems for formulations where precise solubility and release characteristics are required.

  • Chemical Intermediate : The presence of a free primary hydroxyl group and a protected secondary hydroxyl group makes it a useful building block (synthon) in multi-step organic synthesis. It allows for selective reactions at the C1 position, after which the acetate group at C2 can be removed if desired.

  • Formulation Excipient : In drug development, propylene glycol and its derivatives are often explored as excipients. The unique properties of the 2-acetate isomer could make it a candidate for non-aqueous formulations, as a plasticizer, or as a solubilizing agent, though this would require extensive toxicological evaluation.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Handling : Work in a well-ventilated area or under a chemical fume hood.[14] Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety goggles and chemical-resistant gloves.[14]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] Keep away from strong oxidizing agents, acids, and sources of ignition.[14]

  • First Aid : In case of inhalation, move to fresh air. If skin or eye contact occurs, flush with copious amounts of water. If ingested, do not induce vomiting and seek medical attention.[14]

Conclusion

This compound is a specific isomer of propylene glycol monoacetate whose utility is defined by its unique chemical structure. While its synthesis is complicated by the challenge of regioselectivity, its potential as a specialty solvent and a tailored chemical intermediate makes it a compound of interest for advanced research and development. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, is fundamental to unlocking its potential in specialized chemical applications.

References

  • Synerzine. (2018). 1,2-Propanediol diacetate Safety Data Sheet.
  • Guidechem. (n.d.). 1,2-Propanediol,2-acetate (CAS No. 6214-01-3) SDS.
  • BenchChem. (2025). Safeguarding Your Research: A Guide to Handling 1,2-Propanediol, 1-acetate.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 6214-01-3).
  • LANXESS. (2018). 1,2-Propanediol, 1,2-diacetate Product Safety Assessment.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column.
  • Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column.
  • Jiangsu Lingna International Trade Co., Ltd. (n.d.). Propylene glycol di-acetate.
  • Sigma-Aldrich. (2025). 1,2-Propanediol Safety Data Sheet.
  • Vulcanchem. (n.d.). 1,2-Propanediol, 1-acetate - 627-69-0.
  • PENPET Petrochemical Trading. (n.d.). Propylene glycol methyl ether acetate (PMA).
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • PSE Community.org. (2024). Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst.
  • MDPI. (2024).
  • BenchChem. (n.d.). 1,2-Propanediol, 1-Acetate|627-69-0|C5H10O3.
  • ADDTEK. (n.d.). Propylene Glycol Methyl Ether Acetate.
  • BenchChem. (2025). Navigating the Synthesis of 1,2-Propanediol, 1-acetate: An Economic and Experimental Comparison of Key Routes.
  • Wikipedia. (n.d.). Propylene glycol methyl ether acetate.
  • Science.gov. (n.d.). ether acetate pgmea: Topics by Science.gov.
  • ACS Publications. (2023). New Trends and Perspectives in Production of 1,2-Propanediol. Industrial & Engineering Chemistry Research, 62(21), 8145–8163.
  • ResearchGate. (2023). New Trends and Perspectives in Production of 1,2-Propanediol. Industrial & Engineering Chemistry Research.
  • U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. Substance Registry Services.

Sources

Navigating the Maze of Chemical Nomenclature: A Guide to the Synonyms for 1-hydroxypropan-2-yl acetate and its Common Confusant, PGMEA

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical research and drug development, ambiguity can be a costly adversary. The accurate identification of a chemical entity is paramount, yet the landscape of chemical nomenclature is fraught with synonyms, trade names, and historical terms that can lead to confusion. This guide provides a comprehensive overview of the synonyms for 1-hydroxypropan-2-yl acetate, a molecule of interest in various synthetic pathways. Furthermore, it addresses a common and critical point of confusion by distinguishing it from the structurally similar and industrially ubiquitous solvent, 1-methoxypropan-2-yl acetate, widely known as PGMEA.

The Critical Distinction: Hydroxy vs. Methoxy

At the outset, it is imperative to differentiate between the primary subject of this guide, 1-hydroxypropan-2-yl acetate , and a compound with which it is often confused, 1-methoxypropan-2-yl acetate . The single-letter difference in their names—'h' for hydroxy versus 'm' for methoxy—denotes a significant structural and functional disparity.

  • 1-hydroxypropan-2-yl acetate (CAS No. 6214-01-3) features a hydroxyl (-OH) group. This functional group can participate in hydrogen bonding and act as a nucleophile or a proton donor, influencing its reactivity and physical properties.

  • 1-methoxypropan-2-yl acetate (CAS No. 108-65-6) contains a methoxy (-OCH3) group. The replacement of the hydroxyl proton with a methyl group renders it aprotic and alters its solvent characteristics, making it a staple in industries such as microelectronics and coatings.[1]

This guide will first detail the nomenclature of the user-specified compound, 1-hydroxypropan-2-yl acetate, before providing a thorough examination of the extensive synonymity of 1-methoxypropan-2-yl acetate (PGMEA) to equip researchers with the knowledge to avoid potential misidentification.

Part 1: Unveiling the Synonyms of 1-hydroxypropan-2-yl acetate

1-hydroxypropan-2-yl acetate is a less common chemical entity in the broader literature compared to its methoxy counterpart. However, precise identification is no less critical. The following is a breakdown of its known synonyms and identifiers.

Systematic and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming system to avoid ambiguity. The preferred IUPAC name for this compound is 1-hydroxypropan-2-yl acetate .[2] Other systematic names include:

  • 1,2-Propanediol, 2-acetate[2]

  • Acetic acid, 2-hydroxy-1-methylethyl ester[2]

Common and Trivial Names

In less formal contexts and older literature, a variety of names may be encountered:

  • 2-Acetoxy-1-propanol[2]

  • 1-Hydroxy-2-propyl acetate[3]

  • 1-Hydroxyisopropyl acetate[3]

  • 2-Acetoxypropanol[3]

  • 2-Hydroxy-1-methylethyl acetate[3]

  • 2-O-Acetylpropylene glycol[3]

  • propylene glycol-2-acetate[2]

A summary of key identifiers for 1-hydroxypropan-2-yl acetate is presented in the table below.

IdentifierValue
IUPAC Name 1-hydroxypropan-2-yl acetate
CAS Number 6214-01-3
Molecular Formula C5H10O3
Common Synonyms 2-Acetoxy-1-propanol, this compound

Part 2: The Extensive Nomenclature of 1-methoxypropan-2-yl acetate (PGMEA)

The widespread industrial use of 1-methoxypropan-2-yl acetate has led to a vast array of synonyms, abbreviations, and trade names, making it a prime candidate for confusion. A comprehensive understanding of its nomenclature is essential for any researcher working with solvents or in fields where PGMEA is prevalent.

IUPAC and Systematic Names

The preferred IUPAC name is 1-methoxypropan-2-yl acetate .[1][4] However, several other systematic names are also recognized:

  • 1-methoxy-2-propanyl acetate[1]

  • 2-Acetoxy-1-methoxypropane[4]

  • 1-Methoxy-2-acetoxypropane[4]

  • 2-Methoxy-1-methylethyl acetate[4]

  • Acetic acid, 2-methoxy-1-methylethyl ester[4]

  • 2-Propanol, 1-methoxy-, acetate[4]

Common Abbreviations

Due to its lengthy systematic name, abbreviations are very common in both industrial and academic settings:

  • PGMEA : Propylene glycol monomethyl ether acetate[1]

  • PMA : An abbreviation for Propylene glycol methyl ether acetate

  • MPA : Methoxypropyl acetate[5]

Trade Names

Several major chemical manufacturers market PGMEA under specific trade names. Recognizing these can be crucial when interpreting safety data sheets and technical literature.

  • DOWANOL™ PMA : A trade name used by Dow Chemical Company.[1][6]

  • Methyl PROXITOL Acetate : A trade name used by Shell Chemical.[1]

  • PM Acetate : A trade name used by Eastman.[1]

  • Arcosolv PMA

  • Ektasolve PM Acetate

  • Glycol Ether PMA

The following table summarizes the key identifiers for this widely used solvent.

IdentifierValue
IUPAC Name 1-methoxypropan-2-yl acetate
CAS Number 108-65-6
Molecular Formula C6H12O3
Common Abbreviations PGMEA, PMA, MPA
Key Trade Names DOWANOL™ PMA, Methyl PROXITOL Acetate, PM Acetate

Visualizing the Nomenclature

To further clarify the relationships between the various names for 1-methoxypropan-2-yl acetate, the following diagram illustrates the hierarchy from the formal IUPAC name to common abbreviations and trade names.

Synonyms_PGMEA cluster_iupac Systematic Names cluster_common Common Names & Abbreviations cluster_trade Trade Names iupac 1-methoxypropan-2-yl acetate (IUPAC) systematic 2-Acetoxy-1-methoxypropane 1-Methoxy-2-propanyl acetate 2-Methoxy-1-methylethyl acetate common Propylene glycol monomethyl ether acetate iupac->common abbr PGMEA PMA MPA common->abbr trade DOWANOL™ PMA Methyl PROXITOL Acetate PM Acetate Arcosolv PMA common->trade

Caption: Hierarchical relationship of names for 1-methoxypropan-2-yl acetate.

Experimental Protocols: The Importance of Unambiguous Identification

In a drug development setting, the misidentification of a starting material, intermediate, or solvent can have catastrophic consequences, leading to failed syntheses, impure products, and incorrect biological data. The case of 1-hydroxypropan-2-yl acetate versus 1-methoxypropan-2-yl acetate serves as a salient example.

Consider a hypothetical synthetic protocol where a primary alcohol is required for an esterification reaction.

Step-by-Step Protocol Example:

  • Reactant Preparation: A chemist is tasked with preparing a specific ester using 1-hydroxypropan-2-yl acetate as the alcohol component. The protocol calls for 1.0 equivalent of "propylene glycol acetate derivative."

  • Solvent/Reagent Procurement: The chemist, searching a chemical inventory database, finds a bottle labeled "PMA" and, assuming it is a simple propylene glycol monoacetate, proceeds with the reaction.

  • Reaction Execution: The reaction is set up with "PMA" (which is actually 1-methoxypropan-2-yl acetate), an acyl chloride, and a base.

This scenario underscores the necessity of using a definitive identifier, such as the CAS number, in all experimental documentation, from laboratory notebooks to publications and regulatory filings.

Conclusion: A Call for Precision

The accurate and unambiguous identification of chemical compounds is a cornerstone of scientific integrity and reproducibility. While the nomenclature of 1-hydroxypropan-2-yl acetate is relatively straightforward, its structural similarity to the widely used solvent 1-methoxypropan-2-yl acetate (PGMEA) presents a significant potential for confusion. Researchers and drug development professionals must be vigilant in verifying the identity of their materials, preferably by using the Chemical Abstracts Service (CAS) number, to ensure the reliability and success of their work. This guide serves as a reference to navigate the complex synonymity of these compounds, fostering a culture of precision in the scientific community.

References

  • Ataman Kimya. (n.d.). PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE.
  • Wikipedia. (n.d.). Propylene glycol methyl ether acetate.
  • PubChem. (n.d.). [(2S)-1-hydroxypropan-2-yl] acetate.
  • Henan GP Chemicals Co.,Ltd. (2025, March 31). Understanding Propylene Glycol Methyl Ether Acetate (PGMEA): Properties, Applications, and Safety.
  • Dow. (n.d.). DOWANOL™ PMA Technical Data Sheet.
  • PubChem. (n.d.). Propylene glycol methyl ether acetate.
  • Occupational Safety and Health Administration. (2022, September 21). 1-METHOXY-2-PROPYL ACETATE.
  • PubChem. (n.d.). This compound.
  • AECOCHEM. (n.d.). Propylene Glycol Monomethyl Ether Acetate CAS 108-65-6.
  • Pharmaffiliates. (n.d.). Propylene Glycol Monomethyl Ether Acetate.
  • Shell. (n.d.). Propylene glycol methyl ether (PGME) and Propylene glycol methyl ether acetate (PGMEA) [MethylPROXITOL and MethylPROXITOL acetate] Product Stewardship Summary.
  • The Good Scents Company. (n.d.). methoxyisopropyl acetate.
  • Ataman Kimya. (n.d.). 1-METHOXY-2-PROPANOL ACETATE.
  • Haz-Map. (n.d.). 1-Methoxy-2-propyl acetate.
  • Ataman Kimya. (n.d.). DOWANOL PMA GLYCOL ETHER.
  • Chemsrc. (2025, August 31). Dowanol (R) PMA glycol ether acetate.
  • Dow. (n.d.). DOWANOL™ PM Technical Data Sheet.
  • PubChem. (n.d.). 1-Propanol, 2-methoxy-, 1-acetate.
  • Pharmaffiliates. (n.d.). 1-Hydroxypropan-2-yl acetate.

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An In-Depth Technical Guide to the Spectral Analysis of 2-Acetoxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for 2-Acetoxy-1-propanol (also known as propylene glycol monoacetate), a bifunctional molecule of significant interest in chemical synthesis and materials science. As a compound featuring both a hydroxyl and an ester functional group, its characterization relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's structural verification and purity assessment.

Introduction: The Structural Elucidation of 2-Acetoxy-1-propanol

2-Acetoxy-1-propanol (C₅H₁₀O₃, Molecular Weight: 118.13 g/mol ) is a key intermediate whose utility is dictated by its precise structure and purity.[1] Spectroscopic analysis is non-negotiable for confirming the identity and integrity of the material, ensuring that isomeric impurities, such as the primary acetate (1-acetoxy-2-propanol), are absent. This guide explains the causality behind the spectral features observed, providing a framework for robust, self-validating analytical protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in 2-Acetoxy-1-propanol, providing unambiguous evidence of its 2-acetoxy substitution pattern.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and internal standard is critical for reliable NMR data. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for moderately polar compounds like 2-Acetoxy-1-propanol and its single, easily identifiable solvent peak. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert and its sharp singlet signal does not overlap with most organic proton or carbon signals.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of 2-Acetoxy-1-propanol in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Standard Addition: Add a small drop of tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The integration value confirms the number of protons in a given environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule.[2]

Assigned Proton(s)Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale for Assignment
H -C(1)~3.5 - 3.7Multiplet2HProtons on the carbon bearing the primary hydroxyl group (C1). They are diastereotopic and coupled to the proton on C2, resulting in a complex multiplet.
H -C(2)~4.9 - 5.1Multiplet1HThis single proton is on the carbon (C2) attached to the electron-withdrawing acetoxy group, causing a significant downfield shift. It is coupled to protons on C1 and C3.
H -C(3)~1.2Doublet3HThe methyl protons on C3 are coupled to the single proton on C2, resulting in a doublet.
H -C(5) (CH₃CO)~2.1Singlet3HThese protons are on the acetyl methyl group (C5). They have no adjacent protons, so they appear as a sharp singlet.
OH ~2.0 - 4.0Broad Singlet1HThe hydroxyl proton signal is often broad due to chemical exchange and its chemical shift is concentration-dependent. It can be confirmed by a D₂O shake, which causes the peak to disappear.[2]
¹³C NMR Spectral Analysis: Probing the Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts are primarily influenced by the electronegativity of attached atoms and hybridization.[3][4]

Assigned CarbonChemical Shift (δ, ppm) (Predicted)Rationale for Assignment
C(1)~66Carbon attached to the hydroxyl group. The electronegative oxygen causes a downfield shift into the C-O region.[5]
C(2)~70Carbon attached to the acetoxy group. This is the most downfield of the sp³ carbons in the propanol backbone due to the strong deshielding effect of the ester oxygen.
C(3)~16The methyl carbon is in a typical alkane-like environment, appearing far upfield.
C(4)~171The carbonyl carbon of the ester group. This is the most downfield signal in the spectrum, which is characteristic of C=O groups in esters.[3][4]
C(5)~21The methyl carbon of the acetyl group. It is slightly more downfield than C3 due to the proximity of the carbonyl group.
Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Prep1 Dissolve in CDCl3 Prep2 Add TMS Standard Prep1->Prep2 Acq1 Acquire 1H Spectrum Prep2->Acq1 Acq2 Acquire 13C Spectrum Prep2->Acq2 Analysis1 Assign Chemical Shifts Acq1->Analysis1 Analysis2 Analyze Multiplicity (1H) Acq1->Analysis2 Analysis3 Analyze Integration (1H) Acq1->Analysis3 Acq2->Analysis1 Analysis4 Correlate 1H and 13C Data Analysis1->Analysis4 Analysis2->Analysis4 Analysis3->Analysis4 Conclusion Confirm Structure Analysis4->Conclusion

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the critical hydroxyl and ester functional groups within the molecule.

Theoretical Basis: Molecular Vibrations

IR spectroscopy works by detecting the absorption of infrared radiation by molecular bonds, which causes them to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its environment, allowing for the identification of functional groups.[6][7][8]

Experimental Protocol: IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a single drop of 2-Acetoxy-1-propanol directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR arm to bring the sample into contact with the crystal and acquire the spectrum. Typically, an accumulation of 16-32 scans provides a high-quality spectrum.

  • Cleaning: Clean the crystal thoroughly after analysis.

IR Spectrum Analysis: Characteristic Absorption Bands

The IR spectrum of 2-Acetoxy-1-propanol is dominated by three key regions that validate its structure.

Wavenumber (cm⁻¹) (Predicted)Functional GroupVibrational ModeIntensitySignificance
3600 - 3200Alcohol (O-H)StretchStrong, BroadThe broadness is due to intermolecular hydrogen bonding. Its presence is definitive proof of the hydroxyl group.[7][9]
3000 - 2850Alkane (C-H)StretchStrongCharacteristic of the sp³ C-H bonds in the propyl and acetyl methyl groups.[8]
~1735Ester (C=O)StretchStrong, SharpThis intense, sharp peak is a hallmark of the carbonyl group in a saturated ester, distinguishing it from ketones or carboxylic acids.[6][9]
~1240Ester (C-O)StretchStrongThis absorption corresponds to the stretching of the C-O single bond adjacent to the carbonyl in the ester group.
~1050Alcohol (C-O)StretchMedium-StrongCorresponds to the C-O single bond of the primary alcohol.
Visualization: Functional Groups and IR Peaks

IR_Logic Molecule 2-Acetoxy-1-propanol FG1 O-H (Alcohol) Molecule->FG1 FG2 C=O (Ester) Molecule->FG2 FG3 C-O (Ester) Molecule->FG3 FG4 C-H (sp3) Molecule->FG4 Peak1 ~3400 cm-1 (Broad, Strong) FG1->Peak1 causes stretch at Peak2 ~1735 cm-1 (Sharp, Strong) FG2->Peak2 causes stretch at Peak3 ~1240 cm-1 (Strong) FG3->Peak3 causes stretch at Peak4 ~2950 cm-1 (Strong) FG4->Peak4 causes stretch at MS_Fragmentation M [C5H10O3]•+ m/z = 118 Frag1 [C2H3O]+ m/z = 43 (Base Peak) M->Frag1 - •C3H7O2 Frag2 [C2H5O]+ m/z = 45 M->Frag2 - •C3H5O2 Frag3 [C3H7O2]+ m/z = 75 M->Frag3 - •CH3CO

Sources

An In-depth Technical Guide to the Health and Safety of 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary & Core Safety Profile

This guide provides comprehensive health and safety information for 1,2-Propanediol, 2-acetate (CAS No. 6214-01-3), also known as propylene glycol diacetate, tailored for professionals in research, development, and pharmaceutical sciences. While possessing a generally low toxicity profile, its handling necessitates a thorough understanding of its specific hazards to ensure a safe laboratory environment.

The primary physical hazard associated with this compound is its classification as a combustible liquid. The primary health hazard is not systemic toxicity but a physical risk of chemical pneumonitis if the liquid is aspirated into the lungs.[1][2] Under normal handling conditions and with appropriate engineering controls and personal protective equipment, this compound can be used safely. It is readily biodegradable and presents a low risk to the environment.[3][4] This document synthesizes data from authoritative sources to provide a risk-based approach to handling, storage, and emergency response.

Section 2: Physicochemical Properties & Hazard Identification

A foundational understanding of the physicochemical properties of this compound is essential for assessing and mitigating risks. These properties dictate its behavior in the laboratory environment, from storage requirements to potential fire hazards.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 623-84-7[5]
Molecular Formula C₇H₁₂O₄[1]
Molecular Mass 160.17 g/mol
Appearance Colorless Liquid[1]
Odor Mild, ether-like[4][5]
Boiling Point 190-191 °C (374-376 °F)[1][6]
Melting Point -31 °C (-23.8 °F)[1]
Flash Point 86-87 °C (187-189 °F) (Closed Cup)[1][6]
Density 1.055 - 1.06 g/cm³ at 20 °C[1]
Vapor Pressure 0.3 hPa (0.225 mmHg) at 20 °C[4]
Solubility in Water Good (76-100 g/L at 20 °C)[1][4]
Auto-ignition Temp. 431 °C (808 °F)[1][6]
GHS Hazard Classification & Summary

This compound is classified under the Globally Harmonized System (GHS). The primary hazard is its flammability.

  • GHS Classification: Flammable Liquids, Category 4 (Combustible liquid).

  • Signal Word: Warning.

  • Hazard Statement: H227 - Combustible liquid.

Key Hazard Insights:

  • Combustibility: As a combustible liquid, it can ignite when exposed to an ignition source, especially if heated above its flash point. Vapors are heavier than air and can form explosive mixtures with air, particularly in enclosed spaces or above 86°C.[1][7]

  • Aspiration Hazard: While not classified for acute toxicity, if the liquid is swallowed and subsequently enters the lungs (aspiration), it can cause severe lung inflammation, known as chemical pneumonitis.[1][2] This is a critical consideration for first aid, where inducing vomiting is contraindicated.[1]

  • Peroxide Formation: The substance can presumably form explosive peroxides.[1][2] This is particularly relevant for older containers or before distillation. It is prudent to check for peroxides before heating or distilling.[1]

  • Reactivity: It reacts violently with strong oxidants.[1] Contact with strong acids or bases should also be avoided.

Section 3: Toxicological Profile and Health Hazards

The toxicological data for this compound indicate a low level of systemic toxicity. The primary health risks are associated with physical aspiration and mild irritation rather than systemic effects.

  • Acute Toxicity: The substance has a very high oral LD50 in rats of 13,530 mg/kg, indicating low acute oral toxicity. It is not classified as acutely toxic via dermal or inhalation routes.[5]

  • Skin and Eye Irritation: It is not classified as a skin or eye irritant.[5] Mild, transient irritation may occur upon contact, but it is not considered corrosive.[8] For the parent compound, propylene glycol, frequent skin exposure can sometimes cause irritation, particularly on compromised skin.[9]

  • Sensitization: It is not classified as a respiratory or skin sensitizer.[5]

  • Chronic Exposure: No data from available sources suggests that this compound is carcinogenic, mutagenic, or a reproductive toxicant.[3][5]

  • Occupational Exposure Limits (OELs): No specific OELs (e.g., OSHA PEL, ACGIH TLV) have been established in the United States.[8][10] One source notes a provisional 8-hour limit in Denmark of 100 ppm.[7][11] In the absence of specific limits, exposure should be minimized through the engineering controls and work practices outlined in this guide.

Section 4: A Proactive Approach to Safety: Risk Assessment & the Hierarchy of Controls

A robust safety culture is built on proactive risk assessment rather than reactive measures. The hierarchy of controls is a fundamental framework for implementing the most effective and feasible safety measures. The priority is always to eliminate or reduce the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (e.g., Redesign experiment to not use the solvent) Substitution Substitution (e.g., Use a non-combustible solvent with a similar profile) Elimination->Substitution Engineering Engineering Controls (e.g., Use in a chemical fume hood; ensure proper ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., Implement SOPs, provide training, label work areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Wear safety goggles, nitrile gloves, lab coat) Administrative->PPE label_least Least Effective label_most Most Effective Spill_Response_Workflow cluster_1 Emergency Spill Response Workflow Start Spill Occurs Alert Alert personnel in the immediate area. Is the spill large or small? Start->Alert Evacuate Large Spill: Evacuate the area. Call emergency services. Alert->Evacuate Large Contain Small Spill: Restrict access. Ensure ventilation (fume hood). Alert->Contain Small PPE Don appropriate PPE (gloves, goggles, lab coat, respirator if needed). Contain->PPE Absorb Cover with inert absorbent material (sand, vermiculite, chemical absorbent). PPE->Absorb Collect Collect absorbed material using non-sparking tools into a sealed container. Absorb->Collect Dispose Label container as hazardous waste. Dispose of according to institutional protocols. Collect->Dispose End Decontaminate area & report incident. Dispose->End

Caption: General workflow for responding to a chemical spill in the laboratory.

  • Spill Procedure:

    • Remove all ignition sources from the area. [1][7] 2. Ensure the area is well-ventilated (preferably within a fume hood). [7] 3. Contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or a universal binder. [1][8] 4. Collect the absorbed material using non-sparking tools and place it into a suitable, tightly sealed container for disposal. [7][10] 5. Do not allow the product to enter drains or waterways. [5][8]* Fire Procedure:

    • In case of fire, use water spray, dry powder, foam, or carbon dioxide (CO₂) as extinguishing media. [1] 2. Do not use a direct water jet, as it may spread the fire.

    • Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Section 7: Storage, Incompatibility, and Waste Disposal

Proper storage and disposal are critical for maintaining a safe laboratory and protecting the environment.

Storage Conditions
  • Store in a cool, dry, and well-ventilated area. [10]* Keep containers tightly closed to prevent moisture absorption and vapor release. [8]* Store away from heat, sparks, open flames, and other ignition sources. * The storage class for this combustible liquid is typically Class 10.

Chemical Incompatibility

It is crucial to segregate this compound from incompatible materials to prevent hazardous reactions.

Incompatibility PGDA This compound Oxidants Strong Oxidizing Agents PGDA->Oxidants  Violent Reaction Acids Strong Acids PGDA->Acids  Reaction Bases Strong Bases PGDA->Bases  Reaction

Caption: Avoid storing this compound with these incompatible chemical classes.

  • Strong Oxidizing Agents: Reacts violently. [1]* Strong Acids & Bases: Can react; avoid storage with these materials.

Waste Disposal
  • Waste material must be disposed of as hazardous waste.

  • Do not empty into drains or the environment. [5]* All waste disposal must be conducted through a licensed professional waste disposal service and in accordance with all local, regional, and national regulations. * Contaminated packaging should be handled in the same manner as the substance itself. [5]

References

  • Ataman Kimya. (n.d.). 1,2-PROPANEDIOL DIACETATE.
  • ECHEMI. (n.d.). Propylene glycol diacetate SDS, 623-84-7 Safety Data Sheets.
  • Chemos GmbH & Co.KG. (2021, September 28). Safety Data Sheet: Propylene glycol diacetate.
  • PubChem. (n.d.). Propylene Glycol Diacetate.
  • Anmol Chemicals. (n.d.). Propylene Glycol Diacetate SDS MSDS of Manufacturers.
  • ChemicalBook. (2025, August 30). Chemical Safety Data Sheet MSDS / SDS - 1,2-Propyleneglycol diacetate.
  • Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET - Propylene glycol diacetate.
  • Spectrum Chemical. (2016, December 9). SAFETY DATA SHEET - PROPYLENE GLYCOL DIACETATE.
  • International Labour Organization & World Health Organization. (2021). ICSC 0943 - PROPYLENE GLYCOL DIACETATE.
  • PCCA. (n.d.). Safety Data Sheet - Propylene Glycol.
  • Boxa Solvents. (n.d.). Propylene Glycol Diacetate With Competitive Price.
  • West, R. J., et al. (2014). The distribution, fate, and effects of propylene glycol substances in the environment.
  • Healthline. (2018, October 2). Propanediol in Cosmetics: Is It Safe to Use?.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Propylene Glycol.
  • LookChem. (2019, July 25). Toxicology, metabolism, and biochemistry of 1,2-propanediol.
  • NIOSH. (2014, July 1). PROPYLENE GLYCOL DIACETATE - International Chemical Safety Cards.
  • Chen, Z., & Liu, D. (2016). The metabolic pathway for the production of 1,2-propanediol (1,2-PDO).
  • Jain, R., & Yan, Y. (2011). Designed metabolic pathway for 1,2-propanediol and 1-propanol production.
  • Synerzine. (2018, June 22). 1,2-Propanediol diacetate Safety Data Sheet.
  • Lanxess. (2018, December). 1,2-Propanediol, 1,2-diacetate Product Safety Assessment.
  • Lessmann, H., et al. (2005). Skin-sensitizing and irritant properties of propylene glycol.
  • Carl ROTH. (2024, September 18). Safety Data Sheet: Propane-1,2-diyl diacetate.
  • Ruddick, J. A. (1972). Toxicology, metabolism, and biochemistry of 1,2-propanediol. Toxicology and Applied Pharmacology, 21(1), 102-11.
  • Rudney, H. (1950). The metabolism of 1,2-propanediol. Archives of Biochemistry, 29(1), 231-2.
  • Li, C., et al. (2021). A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. Biotechnology for Biofuels, 14(1), 221.
  • Singh, P. P., et al. (1982). A pharmacological study of propane-1,2-diol. Indian Journal of Physiology and Pharmacology, 26(1), 33-42.
  • The Hidden Risks in Natural Skincare Products. (2025, May 21). [Source Not Provided].
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Synthesis of 1,2-Propanediol, 2-Acetate from Propylene Glycol: A Guide to Navigating the Challenges of Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis of 1,2-propanediol, 2-acetate (also known as 1-hydroxypropan-2-yl acetate) from the starting material 1,2-propanediol (propylene glycol). A primary focus of this document is to address the central chemical challenge inherent in this transformation: the regioselective acetylation of the secondary hydroxyl group in the presence of the more sterically accessible and typically more reactive primary hydroxyl group. We will first explore common, non-selective esterification methods that yield isomeric mixtures and discuss their limitations. Subsequently, a robust, multi-step strategy employing chemical protecting groups to achieve high regioselectivity for the desired 2-acetate isomer is detailed. This guide includes step-by-step experimental protocols, mechanistic insights, purification techniques, and a comparative analysis of the isomeric products using standard analytical methods.

Introduction: The Challenge of Regioselective Acylation

This compound (CAS 6214-01-3) is a valuable organic compound featuring both a hydroxyl and an acetate functional group, making it a potentially useful intermediate in chemical synthesis.[1][2] Its synthesis via the acetylation of propylene glycol appears straightforward; however, the asymmetric nature of the diol presents a significant hurdle. Propylene glycol possesses a primary (-CH₂OH) and a secondary (>CHOH) alcohol. The primary hydroxyl is less sterically hindered and generally more nucleophilic, making it the kinetically favored site of attack for most acylating agents.

Consequently, standard acid-catalyzed esterification or direct acetylation procedures often result in a mixture of three products: the desired this compound, the isomeric 1,2-propanediol, 1-acetate, and the di-acetylated byproduct, 1,2-diacetoxypropane.

This guide is structured to first provide a foundational understanding of these non-selective methods and then to present a logical, field-proven strategy for overcoming the regioselectivity challenge, thereby enabling the targeted synthesis of the 2-acetate isomer.

Part I: Non-Selective Synthesis of Propanediol Monoacetates

These methods are useful for producing a mixture of monoacetates but are not suitable when the pure 2-acetate isomer is required. The primary challenge following these syntheses is the difficult separation of the 1- and 2-acetate isomers due to their very similar physical properties.

Mechanistic Overview: Acid-Catalyzed Esterification

The most common industrial approach to esterification is the direct reaction of an alcohol with a carboxylic acid, catalyzed by a strong acid.[3] The mechanism involves the protonation of the carboxylic acid (acetic acid), making it a more potent electrophile. The alcohol (propylene glycol) then performs a nucleophilic attack on the activated carbonyl carbon. A subsequent series of proton transfers leads to the elimination of water and formation of the ester. As both hydroxyl groups of propylene glycol can act as nucleophiles, this pathway inevitably leads to a product mixture.

G cluster_products Product Mixture PG 1,2-Propanediol P1 1,2-Propanediol, 1-Acetate (Primary Attack - Major Product) PG->P1 + AcOH - H2O P2 This compound (Secondary Attack - Minor Product) PG->P2 + AcOH - H2O AcOH Acetic Acid (H+) P_di 1,2-Diacetoxypropane (Further Reaction) P1->P_di + AcOH - H2O P2->P_di + AcOH - H2O

Caption: Reaction pathways in the acid-catalyzed esterification of 1,2-propanediol.

Experimental Protocol 1: Direct Esterification with Heterogeneous Catalyst

This method utilizes a solid acid catalyst, such as Amberlyst-15, which simplifies catalyst removal post-reaction through simple filtration.[4][5] The use of a Dean-Stark apparatus is critical to remove the water byproduct, driving the reversible reaction toward the products.

Methodology:

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging Reactants: To the flask, add 1,2-propanediol (1.0 mol equiv.), glacial acetic acid (1.1 mol equiv.), a suitable solvent for azeotropic water removal (e.g., toluene, approx. 20% of total reactant volume), and Amberlyst-15 catalyst (5-10% by weight of the limiting reactant).[5]

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Water will be collected in the Dean-Stark trap as a toluene azeotrope.

  • Monitoring: Monitor the reaction's progress by the amount of water collected. The reaction is typically complete when water ceases to accumulate (usually 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 catalyst.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution until effervescence stops to neutralize excess acetic acid.

    • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, an isomeric mixture, requires purification by fractional distillation under vacuum. Note: Baseline separation of the 1- and 2-acetate isomers by distillation is extremely challenging.

Part II: A Regioselective Strategy for this compound Synthesis

To overcome the inherent lack of selectivity, a protection-acylation-deprotection strategy is the most reliable chemical approach. This method isolates the reactivity of the secondary hydroxyl group by temporarily blocking the more reactive primary hydroxyl.

G Start 1,2-Propanediol Step1 Step 1: Selective Protection Start->Step1 Bulky Protecting Agent (e.g., TBDMS-Cl, Et3N) Protected 1-O-Protected-1,2-Propanediol Step1->Protected Step2 Step 2: Acetylation Protected->Step2 Acetic Anhydride, Pyridine Acylated 2-O-Acetyl-1-O-Protected-1,2-Propanediol Step2->Acylated Step3 Step 3: Deprotection Acylated->Step3 Deprotecting Agent (e.g., TBAF or mild acid) Final Target: this compound Step3->Final

Caption: Workflow for the regioselective synthesis of this compound.

Step 1: Selective Protection of the Primary Hydroxyl

The key to this strategy is the use of a sterically bulky protecting group that will react preferentially with the less hindered primary hydroxyl. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice due to its stability and selective removal conditions.

Methodology:

  • Dissolve Substrate: Dissolve 1,2-propanediol (1.0 mol equiv.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen).

  • Add Base: Add a base such as triethylamine (Et₃N) or imidazole (1.2 mol equiv.). Cool the solution in an ice bath (0°C).

  • Add Silylating Agent: Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.05 mol equiv.) as a solution in the same solvent. A slight excess is used to ensure full conversion of the primary alcohol, but a large excess should be avoided to minimize protection of the secondary alcohol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring & Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with saturated ammonium chloride solution, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (1-(tert-butyldimethylsilyloxy)propan-2-ol) by flash column chromatography on silica gel.

Step 2: Acetylation of the Secondary Hydroxyl

With the primary hydroxyl group masked, the secondary hydroxyl is now the only available site for acylation.

Methodology:

  • Dissolve Substrate: Dissolve the purified 1-(tert-butyldimethylsilyloxy)propan-2-ol (1.0 mol equiv.) in anhydrous DCM.

  • Add Reagents: Add pyridine (1.5 mol equiv.) followed by the slow addition of acetic anhydride (1.2 mol equiv.) at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the disappearance of the starting material (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding water. Extract with DCM, and wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Step 3: Deprotection to Yield the Final Product

The final step is the selective removal of the TBDMS protecting group without cleaving the newly formed ester bond. Fluoride ion sources are highly effective for this.

Methodology:

  • Dissolve Substrate: Dissolve the protected acetate from the previous step in THF.

  • Add Deprotecting Agent: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 mol equiv.).

  • Reaction: Stir at room temperature and monitor by TLC. The reaction is usually complete within 1-2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Final Purification: Purify the final product, this compound, by flash column chromatography or vacuum distillation to yield the pure compound.

Product Purification and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product, and critically, to differentiate it from its 1-acetate isomer.

G cluster_analysis Analytical Validation Crude Crude Product (Post-Workup) Purify Purification (Vacuum Distillation or Column Chromatography) Crude->Purify Pure Pure Product Purify->Pure GCMS GC-MS (Purity & Mass) Pure->GCMS Characterization NMR NMR Spectroscopy (¹H & ¹³C for Structure) Pure->NMR Characterization IR FT-IR (Functional Groups) Pure->IR Characterization

Caption: General workflow for the purification and analytical validation of the final product.

Comparative Data Presentation

Distinguishing between the 1-acetate and 2-acetate isomers is most definitively achieved using NMR spectroscopy. The electronic environment of protons and carbons is subtly different in each isomer, leading to predictable differences in their chemical shifts.[6][7]

Parameter 1,2-Propanediol, 1-Acetate (1-acetoxy-2-propanol)This compound (2-acetoxy-1-propanol)Rationale for Difference
Structure CH₃-CH(OH)-CH₂-OAc CH₃-CH(OAc )-CH₂-OHPosition of the acetate group.
¹H NMR (Protons)
-CH(OH)-~3.9-4.1 ppm (multiplet)~4.8-5.0 ppm (multiplet)The methine proton is significantly deshielded (shifted downfield) when attached to the electron-withdrawing acetate group.
-CH₂OAc / -CH₂OH~4.0-4.2 ppm (multiplet)~3.5-3.7 ppm (multiplet)The methylene protons are more deshielded when esterified (1-acetate) compared to when they are part of a primary alcohol (2-acetate).
-CH₃ (doublet)~1.2 ppm~1.2 ppmMinimal difference expected.
-C(O )CH₃ (singlet)~2.1 ppm~2.1 ppmMinimal difference expected.
¹³C NMR (Carbons)
>C H(OH) / >C H(OAc)~68 ppm~72 ppmThe methine carbon is more deshielded when attached to the acetate oxygen.
-C H₂OAc / -C H₂OH~69 ppm~66 ppmThe methylene carbon is more deshielded when esterified.

Note: Predicted chemical shifts (in ppm) are approximate and can vary based on solvent and concentration.

FT-IR Spectroscopy: Both isomers will show a broad O-H stretch (~3400 cm⁻¹) and a sharp C=O stretch (~1735 cm⁻¹). While not ideal for distinguishing the isomers, these peaks confirm the presence of the required functional groups.

Conclusion and Future Perspectives

The synthesis of this compound is a nuanced task that highlights the importance of controlling regioselectivity in organic synthesis. While direct, one-step acetylation of propylene glycol is chemically straightforward, it invariably leads to an isomeric mixture that is difficult to separate. For research, development, and pharmaceutical applications where isomeric purity is paramount, a deliberate and controlled multi-step approach using a protection-acylation-deprotection strategy is required. This method, while more labor-intensive, provides a reliable pathway to the desired 2-acetate isomer in high purity.

Future advancements in this field will likely focus on the development of novel catalytic systems. The discovery of a heterogeneous catalyst or a specific enzyme (e.g., a lipase with unique selectivity) that can directly and selectively acetylate the secondary hydroxyl of propylene glycol would represent a significant process intensification, making the synthesis more efficient, economical, and environmentally friendly.

References

  • Insights on production mechanism and industrial applications of renewable propylene glycol. (URL: [Link])
  • Reaction kinetics of the catalytic esterification of acrylic acid with propylene glycol. (URL: [Link])
  • Transesterification of propylene glycol methyl ether by reactive simulated moving bed chromatography using homogeneous c
  • Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin. (URL: [Link])
  • NMR Chemical Shifts. (URL: [Link])
  • Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous C
  • WO2003087078A1 - Selective acylation of secondary hydroxyl groups - Google P
  • 1H NMR Chemical Shift - Oregon St
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])
  • 1,2-Propanediol, 1-acet
  • Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol - ResearchG
  • This compound | C5H10O3 | CID 110806 - PubChem. (URL: [Link])
  • Chemical Properties of this compound (CAS 6214-01-3) - Cheméo. (URL: [Link])
  • Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - RSC Publishing. (URL: [Link])
  • US20050026260A1 - Enzymatic resolution of propylene glycol alkyl (or aryl)

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A Comprehensive Technical Guide to 1,2-Propanediol, 2-acetate: Commercial Availability, Synthesis, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 1,2-Propanediol, 2-acetate

This compound (CAS RN: 6214-01-3), also known as 1-hydroxypropan-2-yl acetate, is a monoester of propylene glycol and acetic acid.[1][2][3] This organic compound is a colorless liquid with a slightly sweet odor.[3] Its bifunctional nature, possessing both a primary hydroxyl group and a secondary acetate group, imparts unique solvency and reactivity characteristics that make it a valuable, albeit less common, isomer of propylene glycol monoacetate. This guide provides an in-depth exploration of its commercial landscape, synthesis strategies, and specific applications, tailored for professionals in research and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application and handling.

PropertyValueSource
CAS Number 6214-01-3[1][2]
Molecular Formula C5H10O3[1]
Molecular Weight 118.13 g/mol [1]
Boiling Point 191°C at 760 mmHg[3]
Flash Point 77.5°C[3]
Density 1.05 g/cm³[3]
IUPAC Name 1-hydroxypropan-2-yl acetate[1]
Synonyms 2-Acetoxy-1-propanol, Propylene glycol 2-monoacetate[1]

Commercial Availability and Suppliers

While not as commonly stocked as its 1-acetate isomer, this compound is available from a range of chemical suppliers, typically in research and laboratory quantities. High-purity grades are essential for applications in drug development and analytical sciences.

Key Suppliers:

SupplierPurity/Grades OfferedNoteworthy Information
LookChem Research GradeProvides a platform for sourcing from various manufacturers.[3]
ChemicalBook Research GradeLists multiple suppliers, including Cato Research Chemicals Inc. and Hubei YoungXin Pharmaceutical Tech Co.,Ltd.[4]
Pharmaffiliates Reference StandardOffers the compound for pharmaceutical research and quality control.[5]
BLD Pharm Research GradeAvailable for online ordering, sometimes with special offers.[6]

It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) from any supplier to verify the purity and identify any potential isomeric impurities, such as the 1-acetate and diacetate forms of 1,2-propanediol.

Synthesis of this compound: A Focus on Regioselectivity

The synthesis of this compound presents a challenge in regioselectivity due to the presence of both a primary and a secondary hydroxyl group in the parent molecule, 1,2-propanediol. Standard esterification with acetic acid or acetic anhydride often yields a mixture of the 1-acetate, 2-acetate, and the diacetate.[7] Achieving a high yield of the 2-acetate isomer necessitates specific synthetic strategies.

Enzymatic Synthesis: The Path to High Regioselectivity

Lipase-catalyzed reactions have emerged as a highly effective method for the regioselective acylation of polyols.[8] Lipases, such as those from Candida antarctica or Pseudomonas fluorescens, can exhibit a high degree of selectivity for the secondary hydroxyl group of 1,2-propanediol under optimized conditions.[8]

Illustrative Experimental Protocol (Lipase-Catalyzed Acetylation):

  • Reaction Setup: In a temperature-controlled vessel, dissolve 1,2-propanediol in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on acrylic resin). Immobilized enzymes are preferred for ease of separation and potential for reuse.

  • Acyl Donor: Introduce a mild acylating agent, such as vinyl acetate, which can drive the reaction forward by the irreversible tautomerization of the vinyl alcohol byproduct to acetaldehyde.

  • Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 30-50°C, with constant stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using Gas Chromatography (GC) to determine the ratio of the 1-acetate and 2-acetate isomers.

  • Work-up: Once the desired conversion and selectivity are achieved, filter off the immobilized enzyme.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation or column chromatography to isolate the this compound.

G cluster_synthesis Regioselective Synthesis of this compound 1,2-Propanediol 1,2-Propanediol Vinyl_Acetate Vinyl Acetate Reaction_Vessel Reaction Vessel (Organic Solvent) Immobilized_Lipase Immobilized Lipase (e.g., Novozym 435) Product_Mixture Product Mixture (1-acetate, 2-acetate, unreacted starting materials) Purification Purification (Distillation/Chromatography) Final_Product This compound

Quality Control and Analytical Methods

The differentiation and quantification of this compound from its 1-acetate isomer and the diacetate are critical for quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating and identifying the isomers. A polar capillary column, such as one with a cyanopropylphenyl stationary phase, can provide the necessary resolution.[2] The mass spectra of the isomers will show characteristic fragmentation patterns, allowing for unambiguous identification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation. The chemical shifts of the protons and carbons attached to or near the acetate and hydroxyl groups will differ significantly between the 1-acetate and 2-acetate isomers, allowing for their differentiation and quantification.[1]

G cluster_qc Quality Control Workflow Sample Sample of This compound GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purity_Assessment Purity and Isomer Ratio Assessment CoA Certificate of Analysis (CoA)

Applications in Research and Development

While the applications of the mixed isomers of propylene glycol monoacetate are broad, the specific use of the 2-acetate isomer is often driven by its unique structural features.

  • Chiral Synthesis: As a chiral molecule (when derived from a specific enantiomer of 1,2-propanediol), it can serve as a chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The secondary acetate group can act as a protecting group for the secondary alcohol, allowing for selective reactions at the primary hydroxyl group.

  • Solvent for Specific Formulations: The solvency characteristics of the 2-acetate isomer may differ from the 1-acetate, making it a more suitable solvent or carrier in certain pharmaceutical or cosmetic formulations where compatibility with other excipients is critical.[3]

  • Flavor and Fragrance Intermediate: It can be used in the manufacturing of specific flavor and fragrance ingredients where the position of the acetate group influences the final sensory properties.[3]

  • Ocular Drug Delivery: There is mention of its potential use in compositions for ocular delivery, suggesting a role in specialized pharmaceutical formulations.[3]

Safe Handling and Storage

This compound is generally regarded as safe (GRAS) when used in accordance with good manufacturing practices.[3] However, as with any chemical, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Pharmaffiliates recommends storage at 2-8°C in a refrigerator.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, while a less common isomer, offers unique properties for specialized applications in research, particularly in chiral synthesis and formulation development. Its commercial availability through dedicated chemical suppliers allows for its procurement in research quantities. The key to its successful application lies in the ability to source high-purity material and to employ robust analytical methods to ensure isomeric purity. As regioselective synthesis methods, particularly enzymatic routes, become more refined, the accessibility and utility of this specific isomer are likely to increase, opening new avenues for innovation in the chemical and pharmaceutical sciences.

References

  • PubChem. This compound.
  • NIST. This compound. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • LookChem.
  • Pharmaffiliates.
  • Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. [Link]
  • MDPI.
  • PMC. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.

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An In-Depth Technical Guide to the Regioselective Monoacetylation of 1,2-Propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The regioselective monoacetylation of 1,2-propanediol is a critical transformation in organic synthesis, yielding valuable building blocks for the pharmaceutical and chemical industries. This guide provides a comprehensive overview of the principles and practices governing this reaction. It delves into the mechanistic underpinnings of regioselectivity, exploring the interplay of steric and electronic effects, the role of various catalytic systems—including chemical and enzymatic approaches—and the influence of reaction parameters. Detailed experimental protocols, data analysis techniques, and troubleshooting strategies are presented to equip researchers, scientists, and drug development professionals with the knowledge to achieve high yields and selectivity in the synthesis of 1-acetoxy-2-propanol and 2-acetoxy-1-propanol.

Introduction: The Significance of Regioselectivity

1,2-Propanediol, a simple diol, possesses two hydroxyl groups with distinct chemical environments: a primary (-CH₂OH) and a secondary (-CHOH) alcohol. The selective functionalization of one of these hydroxyl groups in the presence of the other, known as regioselectivity, is a fundamental challenge and a powerful tool in synthetic chemistry. The monoacetylated products, 1-acetoxy-2-propanol and 2-acetoxy-1-propanol, are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Achieving high regioselectivity in their production is paramount to avoid tedious separation processes and maximize atom economy.

This guide will explore the key factors that govern the regioselective monoacetylation of 1,2-propanediol, providing both theoretical insights and practical, field-proven methodologies.

Mechanistic Principles of Regioselective Acylation

The inherent reactivity difference between the primary and secondary hydroxyl groups of 1,2-propanediol forms the basis for regioselectivity. Generally, the primary hydroxyl group is less sterically hindered and more accessible to incoming reagents, often leading to its preferential acylation under kinetic control. However, various catalytic and reaction engineering strategies can be employed to modulate and even reverse this intrinsic preference.

Steric and Electronic Effects

The steric bulk of both the acylating agent and the catalyst plays a crucial role.[1] Larger acylating agents, such as those derived from bulky anhydrides, can exhibit a preference for the less hindered primary hydroxyl group.[1] Conversely, specific catalysts can create a more crowded environment around the primary hydroxyl, thereby favoring reaction at the secondary position.

Electronic effects also contribute to the reactivity of the hydroxyl groups. The electron-donating nature of the adjacent methyl group can slightly increase the nucleophilicity of the secondary hydroxyl group. However, this effect is often overshadowed by steric considerations.

The Role of Catalysis

Catalysts are central to achieving high regioselectivity. They can activate either the diol or the acylating agent, and through non-covalent interactions, create a transition state that favors the formation of one regioisomer over the other.

  • Acid Catalysis: Protic or Lewis acids can activate the acylating agent, typically acetic anhydride or acetyl chloride, making it more electrophilic. The regioselectivity in these reactions is often modest and influenced by the reaction conditions.

  • Base Catalysis: Amine bases, such as pyridine or 4-dimethylaminopyridine (DMAP), are commonly used. They can act as nucleophilic catalysts, forming a highly reactive acylpyridinium intermediate. The steric demands of this intermediate can influence the site of attack on the diol.

  • Organometallic Catalysis: Organotin and organoboron compounds have been effectively used to achieve high regioselectivity.[2][3] For instance, diarylborinic acids can form a tetracoordinate borinate complex with the diol, which then reacts with the electrophile in the turnover-limiting step.[2] This approach often shows high selectivity for primary hydroxyl groups.[2] Similarly, iron(III) acetylacetonate ([Fe(acac)₃]) has been shown to catalyze regioselective acylation by forming cyclic dioxolane-type intermediates with vicinal diols.[4]

  • Hydrogen Bonding Catalysis: Anions, such as acetate, can form hydrogen bonds with the hydroxyl groups of the diol.[3][5][6][7] This interaction can enhance the nucleophilicity of a specific hydroxyl group, leading to regioselective acylation.[3][5][6][7] Theoretical studies suggest that acetate can form a dual H-bond complex with the diol, facilitating subsequent monoacylation by acetic anhydride under mild conditions.[3][5][6][7] The "cyanide effect" is another example where dual hydrogen bonding to an axial hydroxyl group enhances its nucleophilicity, leading to thermodynamically unfavorable products.[8]

Chemical Methods for Regioselective Monoacetylation

A variety of chemical methods have been developed to control the regioselectivity of 1,2-propanediol monoacetylation. The choice of method depends on the desired regioisomer, scale of the reaction, and available resources.

Acetate-Catalyzed Acetylation

This method offers an environmentally friendly and efficient route to regioselective acetylation.[3][5][6][7] By using a catalytic amount of an acetate salt, such as tetrabutylammonium acetate (TBAOAc), in the presence of acetic anhydride, high yields of the monoacetylated product can be achieved.[5] The regioselectivity is believed to arise from the specific interactions between the acetate catalyst and the diol.[3][5][6][7]

Experimental Protocol: Acetate-Catalyzed Monoacetylation

  • To a solution of 1,2-propanediol (1.0 equiv) in acetonitrile, add tetrabutylammonium acetate (0.3 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add acetic anhydride (1.1 equiv) dropwise to the solution.

  • Stir the reaction at 40 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Borinic Acid-Catalyzed Acylation

Diarylborinic acid catalysis provides a general and efficient method for the selective acylation of 1,2-diols.[2] This method is competitive with organotin-catalyzed reactions and avoids the use of toxic reagents.[2]

Experimental Protocol: Borinic Acid-Catalyzed Monoacetylation

  • In a flame-dried flask under an inert atmosphere, dissolve 1,2-propanediol (1.0 equiv) and the diarylborinic acid catalyst (e.g., diphenylborinic acid, 0.1 equiv) in a suitable solvent (e.g., dichloromethane).

  • Add a tertiary amine base (e.g., triethylamine, 1.5 equiv).

  • Cool the mixture to 0 °C and add acetic anhydride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Enzymatic Methods: The Green Chemistry Approach

Enzymatic catalysis, particularly using lipases, offers a highly selective and environmentally benign alternative for the monoacetylation of 1,2-propanediol.[9] Lipases are known for their ability to catalyze reactions with high regio- and enantioselectivity under mild conditions.[10][11][12][13][14]

Lipase-Catalyzed Acetylation

Lipases, such as those from Candida antarctica (CALB) and porcine pancreas, can effectively catalyze the regioselective acetylation of 1,2-propanediol.[9][11] The choice of enzyme, solvent, and acyl donor can significantly influence the outcome of the reaction. For instance, porcine pancreatic lipase has been shown to afford high yields of the monoacetylated product with regioselectivity at the terminal hydroxyl group.[9]

Experimental Protocol: Lipase-Catalyzed Monoacetylation

  • To a solution of 1,2-propanediol (1.0 equiv) in an organic solvent (e.g., diisopropyl ether), add the immobilized lipase (e.g., Novozym 435).

  • Add the acyl donor (e.g., vinyl acetate, 1.1 equiv).

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle shaking.

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, filter off the immobilized enzyme (which can often be recycled).

  • Evaporate the solvent and purify the product as necessary.

dot

Enzymatic_Acetylation_Workflow Substrate 1,2-Propanediol + Acyl Donor Reaction Incubation (Controlled Temp. & Shaking) Substrate->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Solvent Organic Solvent Solvent->Reaction Monitoring Reaction Monitoring (GC/HPLC) Reaction->Monitoring Filtration Enzyme Filtration (Recycling) Monitoring->Filtration Completion Filtration->Enzyme Recycle Purification Solvent Evaporation & Product Purification Filtration->Purification Product Monoacetylated 1,2-Propanediol Purification->Product

Caption: Workflow for lipase-catalyzed monoacetylation.

Data Analysis and Product Characterization

Accurate determination of the product distribution and regioselectivity is crucial. Several analytical techniques can be employed.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for separating and quantifying the starting material, the two monoacetate isomers, and any diacetate byproduct.[15][16][17][18][19]

  • GC Analysis: A capillary column with a polar stationary phase is typically used. Flame ionization detection (FID) provides quantitative data.

  • HPLC Analysis: Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and water can effectively separate the components.[17]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure elucidation of the regioisomers.

  • ¹H NMR: The chemical shifts of the protons adjacent to the acetylated and free hydroxyl groups are distinct for the two isomers.

  • ¹³C NMR: The carbon signals of the acetylated and non-acetylated carbons also differ significantly, providing further confirmation of the structure.

Table 1: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
GC-FID Separation by boiling point and polarityHigh resolution, quantitativeRequires volatile and thermally stable compounds
HPLC-UV/MS Separation by polarityVersatile, can be coupled to MS for identificationCan be more complex to develop methods
NMR Nuclear spin in a magnetic fieldUnambiguous structure determinationLower sensitivity, more expensive instrumentation

Factors Influencing Regioselectivity: A Deeper Dive

Achieving optimal regioselectivity requires careful consideration of several interconnected experimental parameters.

dot

Factors_Influencing_Regioselectivity Regioselectivity Regioselectivity Catalyst Catalyst System (Chemical vs. Enzymatic) Catalyst->Regioselectivity AcylatingAgent Acylating Agent (Steric Bulk) AcylatingAgent->Regioselectivity Solvent Solvent (Polarity, H-bonding) Solvent->Regioselectivity Temperature Temperature (Kinetic vs. Thermodynamic) Temperature->Regioselectivity Substrate Substrate Structure Substrate->Regioselectivity

Caption: Key factors influencing regioselectivity.

Choice of Acylating Agent

The reactivity and steric bulk of the acylating agent are critical. While acetic anhydride is common, using a bulkier anhydride can increase selectivity for the primary hydroxyl group.[1][20] The choice between an anhydride and an acyl chloride can also impact selectivity, especially in catalyzed reactions.[21]

Solvent Effects

The solvent can influence the reaction by solvating the reactants and catalyst, and in some cases, by participating in the reaction mechanism through hydrogen bonding. In enzymatic reactions, the choice of solvent can dramatically affect enzyme activity and stability.[9]

Reaction Temperature

Lower reaction temperatures generally favor the kinetically controlled product, which is often the result of acylation at the sterically less hindered primary hydroxyl group. Higher temperatures can lead to the formation of the thermodynamically more stable product or promote side reactions like acyl migration.

Conclusion and Future Outlook

The regioselective monoacetylation of 1,2-propanediol is a well-studied yet continually evolving field. While traditional chemical methods remain valuable, the push towards greener and more sustainable processes has propelled the development of novel catalytic systems, particularly enzymatic and chemoenzymatic approaches.[22][23][24][25][26] Future research will likely focus on the design of more efficient and selective catalysts, the development of continuous flow processes, and the expansion of these methodologies to a broader range of diols and polyols. The principles and protocols outlined in this guide provide a solid foundation for researchers to tackle the challenges and harness the opportunities within this important area of synthetic chemistry.

References

  • Gruttadauria, M., et al. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry.
  • Lee, D., et al. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society.
  • Ren, R., et al. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. Figshare.
  • Ren, R., et al. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. PubMed.
  • Ren, R., et al. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. ResearchGate.
  • Li, P., et al. (2018). An inexpensive catalyst, Fe(acac)3, for regio/site-selective acylation of diols and carbohydrates containing a 1,2-cis-diol. Green Chemistry.
  • Schupp, R. S., et al. (2021). Size‐Induced Inversion of Selectivity in the Acylation of 1,2‐Diols. Chemistry – A European Journal.
  • Werz, D. B., et al. (2016). Regioselective Acylation of Diols and Triols: The Cyanide Effect. PubMed.
  • Schupp, R. S., et al. (2021). Size‐Induced Inversion of Selectivity in the Acylation of 1,2‐Diols. Semantic Scholar.
  • Schupp, R. S., et al. (2021). Size‐Induced Inversion of Selectivity in the Acylation of 1,2‐Diols. ResearchGate.
  • Kałuża, Z., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry.
  • Des Rosiers, C., et al. (1986). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. PubMed.
  • Reddy, K. S., et al. (2007). A biocatalytic approach for regioselective monoacetylation of 3-aryloxy-1,2-propanediols by porcine pancreatic lipase. Scite.
  • De Souza, R. O., et al. (2019). Selective production of 1,3-propanediol monoacetate. Google Patents.
  • SIELC Technologies. (n.d.). Separation of 1,2-Propanediol, 1-benzoate on Newcrom R1 HPLC column. SIELC.
  • Kamal, A., et al. (2007). Stereoselective acetylation of 1-aryl-2,2-dimethyl-1,3-propanediols... ResearchGate.
  • Petursson, S., & Jonsdottir, S. (2013). Mono-etherification of racemic propane-1,2-diol by a tin(II) bromide catalyzed reaction with diazofluorene and a study of the Pseudomonas cepacia lipase catalyzed acetylation of the mono-ethers. ResearchGate.
  • Lin, G., & Lin, C. H. (1995). Selective monoacetylation of diol compounds by Aspergillus niger lipase. ResearchGate.
  • Pozo, M., et al. (1998). Chemoenzymatic Approach toward the Pure Enantiomers of 2‐Methyl‐1,3‐propanediol Mono(p‐Methoxybenzyl Ether). ResearchGate.
  • Skrobiszewska, K., et al. (2023). Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. Frontiers in Microbiology.
  • International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. OIV.
  • Skrobiszewska, K., et al. (2023). Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. PMC.
  • Schreiner, F., et al. (2022). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. RWTH Publications.
  • Sherman, D. H., et al. (2022). Current Progress in the Chemoenzymatic Synthesis of Natural Products. MDPI.
  • Krische, M. J., et al. (2023). O-Acetyl 1,3-Propanediol as an Acrolein Proelectrophile in Enantioselective Iridium-Catalyzed Carbonyl Allylation. PMC.
  • Lütz, S., et al. (2022). Enzymatic Cascade in a Simultaneous, One-Pot Approach with In Situ Product Separation for the Asymmetric Production of (4S,5S)‑Octanediol. JuSER.
  • International Organisation of Vine and Wine. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV.
  • Bornadel, A., & Hedenström, E. (2014). Lipase-Catalyzed Regioselective Acylation and Deacylation of Glucose Derivatives. ResearchGate.
  • Al-Wadaani, F. A., et al. (2006). Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli. PubMed.
  • Kroutil, W., & Lavandera, I. (2024). Chemoenzymatic synthesis. PMC.
  • Meeusen, E., et al. (2024). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B. PMC.
  • Du, F., et al. (2019). Selective Oxidation of 1,2-Propanediol to Lactic Acid Over Synergistic AuCu/TiO2 Catalysts. ResearchGate.
  • Krische, M. J., et al. (2023). O- Acetyl 1,3-Propanediol as an Acrolein Proelectrophile in Enantioselective Iridium-Catalyzed Carbonyl Allylation. PubMed.
  • Palomo, J. M., et al. (2012). Regioselective monodeprotection of peracetylated carbohydrates. PubMed.
  • Kellogg, R. M., et al. (1996). Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H)-furanone and pyrrolinone synthons. University of Groningen research portal.
  • Tzani, A., et al. (2024). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. PMC.
  • Krenn, L., et al. (2007). Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. MDPI.
  • Saxena, R. K., et al. (2009). Microbial production and applications of 1,2-propanediol. PMC.
  • Zhang, Y., et al. (2019). REVIEWS ON SYNTHESIS TECHNOLOGIES OF 1,2-PROPANEDIOL. Petroleum Processing and Petrochemicals.
  • Kamal, A., et al. (2007). Kinetic resolution of racemic 2,2-dimethyl-1-phenyl-1,3-propanediol 1a. ResearchGate.
  • Tiong, Y. L., et al. (2021). Glycerol Hydrogenolysis to Produce 1,2-Propanediol in Absence of Molecular Hydrogen Using a Pd Promoted Cu/MgO/Al2O3 Catalyst. MDPI.

Sources

Stability of 1,2-Propanediol, 2-acetate Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Propanediol, 2-acetate, a monoester of propylene glycol, is a versatile molecule utilized in various industrial and pharmaceutical applications. Its utility is intrinsically linked to its chemical stability, particularly its susceptibility to hydrolysis under acidic and basic conditions. This guide provides an in-depth technical exploration of the stability profile of this compound, offering insights into the mechanisms of its degradation, kinetic considerations, and robust methodologies for its evaluation. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's behavior in aqueous environments.

Core Principles of Ester Hydrolysis

The stability of this compound in aqueous solutions is primarily dictated by the hydrolysis of its ester linkage. This reaction, which cleaves the ester back to its constituent alcohol (1,2-propanediol) and carboxylic acid (acetic acid), can be significantly accelerated by the presence of acids or bases.[1]

Acid-Catalyzed Hydrolysis: A Reversible Pathway

Under acidic conditions, the hydrolysis of this compound is a reversible process where the equilibrium can be influenced by the concentration of water.[1] The reaction is catalyzed by hydronium ions (H₃O⁺) present in acidic solutions.[2]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of the ester by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][3]

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety.

  • Elimination of the Leaving Group: The protonated hydroxyl group of the 1,2-propanediol moiety is a good leaving group and is eliminated, regenerating the carbonyl group of acetic acid.

  • Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and yielding acetic acid and 1,2-propanediol.

Acid_Hydrolysis Ester This compound ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer Products 1,2-Propanediol + Acetic Acid ProtonatedIntermediate->Products - H₂O Catalyst_Out H₃O⁺ Catalyst_In H₃O⁺ Water_In H₂O Water_Out H₂O

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification): An Irreversible Pathway

In the presence of a base, such as sodium hydroxide, the hydrolysis of this compound is an irreversible reaction commonly referred to as saponification.[4] The irreversibility stems from the final deprotonation step, which forms a carboxylate salt that is resonance-stabilized and unreactive towards the alcohol.[1][4]

The mechanism involves the following steps:

  • Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester.[3]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.[3]

  • Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the 1,2-propanediolate anion is eliminated as the leaving group.

  • Proton Transfer: The alkoxide is a strong base and deprotonates the newly formed acetic acid, yielding 1,2-propanediol and the acetate anion. This acid-base reaction is highly favorable and drives the overall reaction to completion.[4]

Base_Hydrolysis cluster_products Final Products Ester This compound TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + OH⁻ CarboxylicAcid Acetic Acid TetrahedralIntermediate->CarboxylicAcid - ⁻O-CH₂(CH₃)CHOH Products 1,2-Propanediol + Acetate Hydroxide_In OH⁻ CarboxylicAcid->Products + ⁻O-CH₂(CH₃)CHOH

Caption: Base-catalyzed hydrolysis of this compound.

Factors Influencing the Rate of Hydrolysis

Several factors can significantly impact the rate of hydrolysis of this compound in both acidic and basic environments. A thorough understanding of these factors is crucial for predicting and controlling the stability of formulations containing this compound.

FactorInfluence on Hydrolysis RateRationale
pH The rate is highly dependent on pH. Hydrolysis is generally slowest in the neutral pH range and increases significantly under both acidic and basic conditions.[5][6]In acidic conditions, a higher concentration of H₃O⁺ increases the rate of protonation of the carbonyl oxygen.[2] In basic conditions, a higher concentration of OH⁻ increases the rate of nucleophilic attack on the carbonyl carbon.[3]
Temperature An increase in temperature generally leads to a significant increase in the hydrolysis rate.[6]The hydrolysis reaction, like most chemical reactions, has an activation energy barrier. Higher temperatures provide more kinetic energy to the molecules, increasing the frequency and energy of collisions, and thus a greater proportion of molecules can overcome this barrier.
Solvent The polarity and composition of the solvent system can affect the rate of hydrolysis.The presence of co-solvents can alter the solvation of the reactants and the transition state, thereby influencing the reaction rate. In some cases, non-aqueous solvents can increase the instability of a product.[7]
Presence of Buffers Buffer species can act as general acid or base catalysts, influencing the rate of hydrolysis.[5]The components of the buffer system can participate in the proton transfer steps of the hydrolysis mechanism, accelerating the reaction.
Ionic Strength The ionic strength of the solution can have a modest effect on the hydrolysis rate.Changes in ionic strength can alter the activity coefficients of the reactants and the transition state, which can in turn affect the reaction rate.

Experimental Protocols for Stability Assessment

A systematic experimental approach is necessary to quantitatively assess the stability of this compound. The following protocols outline a robust methodology for determining the kinetics of its hydrolysis under both acidic and basic conditions.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (Ester, Acid/Base, Buffers) Temp_Equilibrate Equilibrate Solutions to Reaction Temperature Prep_Solutions->Temp_Equilibrate Initiate_Reaction Initiate Reaction (Mix Ester and Acid/Base) Temp_Equilibrate->Initiate_Reaction Sample_Collection Collect Aliquots at Timed Intervals Initiate_Reaction->Sample_Collection Quench_Reaction Quench Reaction (e.g., Neutralization, Dilution) Sample_Collection->Quench_Reaction Analytical_Method Analyze Samples (e.g., HPLC, GC, NMR) Quench_Reaction->Analytical_Method Data_Analysis Determine Concentrations and Calculate Rate Constants Analytical_Method->Data_Analysis

Caption: General workflow for kinetic studies of hydrolysis.

Protocol for Acid-Catalyzed Hydrolysis

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in an acidic solution.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) standard solution (e.g., 0.1 N, 1 N)

  • High-purity water

  • Sodium hydroxide (NaOH) standard solution (for quenching and titration, if applicable)

  • Phenolphthalein indicator (if using titration)

  • Volumetric flasks, pipettes, and burettes

  • Constant temperature water bath or incubator

  • Analytical instrument (e.g., HPLC, GC, or NMR)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Prepare a solution of the desired acid concentration (e.g., 0.1 N HCl) in a volumetric flask.

  • Reaction Setup:

    • Place a known volume of the acid solution into a reaction vessel (e.g., a sealed flask) and allow it to equilibrate to the desired temperature in a constant temperature bath.[8]

  • Initiation of Reaction:

    • Add a small, known volume of the this compound stock solution to the pre-heated acid solution to initiate the reaction. Start a timer immediately.[8][9]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.[8]

  • Quenching:

    • Immediately quench the reaction in the aliquot to stop further hydrolysis. This can be achieved by:

      • Rapid cooling in an ice bath.

      • Neutralization with a calculated amount of a standard base solution (e.g., NaOH).[10]

      • Dilution with a mobile phase for immediate analysis.

  • Analysis:

    • Analyze the quenched samples using a validated analytical method (e.g., HPLC, GC, or NMR) to determine the concentration of remaining this compound or the formation of 1,2-propanediol.[11]

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • The pseudo-first-order rate constant (k) is determined from the negative of the slope of the resulting linear plot.[5]

Protocol for Base-Catalyzed Hydrolysis

Objective: To determine the second-order rate constant for the hydrolysis of this compound in a basic solution.

Materials:

  • This compound (high purity)

  • Sodium hydroxide (NaOH) standard solution (e.g., 0.1 N)

  • High-purity water

  • Hydrochloric acid (HCl) standard solution (for quenching)

  • Volumetric flasks, pipettes

  • Constant temperature water bath or incubator

  • Analytical instrument (e.g., HPLC, GC, or NMR)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a standard solution of NaOH of known concentration.

  • Reaction Setup:

    • Place a known volume of the NaOH solution into a reaction vessel and allow it to equilibrate to the desired temperature.

  • Initiation of Reaction:

    • Add a known volume of the this compound stock solution to the pre-heated NaOH solution and start a timer.

  • Sampling:

    • At various time points, withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding the aliquot to a known volume of a standard HCl solution to neutralize the excess NaOH and stop the hydrolysis.[10]

  • Analysis:

    • Analyze the quenched samples to determine the concentration of the remaining ester or the formed alcohol.

  • Data Analysis:

    • The reaction follows second-order kinetics. The rate constant can be determined by plotting 1/([Ester]t) versus time, where the slope is equal to the second-order rate constant (k), assuming equimolar initial concentrations of the ester and hydroxide. If the concentration of hydroxide is in large excess, the reaction can be treated as pseudo-first-order.[5][10]

Conclusion

The stability of this compound is a critical parameter that dictates its storage, handling, and application, particularly in aqueous formulations. Its susceptibility to hydrolysis is significantly influenced by pH and temperature, with accelerated degradation observed under both acidic and basic conditions. The acid-catalyzed pathway is a reversible equilibrium-driven process, while the base-catalyzed saponification is essentially irreversible. A comprehensive understanding of these degradation pathways and the factors that influence them is paramount for the development of stable and efficacious products. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of the stability of this compound, enabling informed decisions in research, development, and quality control.

References

  • Domoradzki, J., Brzak, K. A., & Thornton, C. M. (2003). Hydrolysis kinetics of propylene glycol monomethyl ether acetate in rats in vivo and in rat and human tissues in vitro. Toxicological Sciences, 75(1), 31–39. [Link]
  • Malet-Martino, M. C., & Martino, R. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860–862. [Link]
  • Domoradzki, J., Brzak, K. A., & Thornton, C. M. (2003). Hydrolysis kinetics of propylene glycol monomethyl ether acetate in rats in vivo and in rat and human tissues in vitro. Semantic Scholar. [Link]
  • IV SEMMESTER. (n.d.). Kinetics of Acid hydrolysis of an ester. [Link]
  • Kim, D., & Park, K. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). University of California, Santa Barbara. [Link]
  • Experiment No. 8: Kinetics of Ester Hydrolysis. (2010).
  • Factors That Affect the Stability of Compounded Medic
  • Patel, S. A. (n.d.).
  • Jabeen, F., & Al-Amshany, Z. M. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 080-085. [Link]
  • To Study the Kinetics of Acid-Catalysed Hydrolysis of an Ester by Titrimetry. (n.d.). eGyanKosh. [Link]
  • Ester hydrolysis rate: Topics by Science.gov. (n.d.). Science.gov. [Link]
  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 118-120.
  • DRUG STABILITY. (2018). International Journal of Scientific Development and Research, 3(5). [Link]
  • Armstrong, N. A., & James, K. C. (1992). Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based. Drug Development and Industrial Pharmacy, 18(13), 1429-1442. [Link]
  • Factors Affecting Stability. (n.d.). Gyan Sanchay. [Link]
  • New Trends and Perspectives in Production of 1,2-Propanediol. (2023).
  • Process for producing propylene glycol monoacetate. (1983).
  • New Trends and Perspectives in Production of 1,2-Propanediol. (2023).
  • 1,2-Propanediol, 2-acet
  • Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous C
  • Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin. (2024).
  • Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin. (2024).
  • Ester hydrolysis. (n.d.). the bigger picture. [Link]
  • Production of propylene glycol (1,2-propanediol) by the hydrogenolysis of glycerol in a fixed-bed downflow tubular reactor over a highly effective Cu–Zn bifunctional catalyst: effect of an acidic/basic support. (2019). New Journal of Chemistry. [Link]
  • mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. [Link]
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. [Link]
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]
  • Chemical Properties of this compound (CAS 6214-01-3). (n.d.). Cheméo. [Link]
  • 1,2-Propanediol, 2-acet
  • Simulation Study of Propylene Glycol Formation from Propylene Oxide and Water: Effect of Reactor Type, Reactant Ratio, Temperature. (2024).
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Potential industrial applications of 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Industrial Applications of 1,2-Propanediol, 2-acetate

Authored by a Senior Application Scientist

Introduction: Unveiling the Versatility of this compound

This compound (CAS No. 6214-01-3), also known as 2-Acetoxy-1-propanol or acetic acid, 2-hydroxy-1-methylethyl ester, is a bifunctional organic compound possessing both a hydroxyl and an acetate group.[1][2] This structural feature imparts unique chemical properties, positioning it as a highly versatile and valuable solvent and chemical intermediate in numerous industrial applications.[1] As a colorless, hygroscopic liquid, it is recognized for its role in formulations for coatings, inks, adhesives, and cleaning agents.[1] This guide provides a comprehensive technical overview of its core industrial applications, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties: A Foundation for Diverse Applications

The utility of this compound in various industrial processes is largely dictated by its distinct physical and chemical properties. A summary of these key characteristics is presented below.

PropertyValueSource
Molecular Formula C₅H₁₀O₃[2][3][4]
Molecular Weight 118.13 g/mol [2][4]
CAS Number 6214-01-3[2][4]
Appearance Colorless liquid[5]
Boiling Point 191°C at 760 mmHg[6]
Flash Point 77.5°C[6]
Density 1.05 g/cm³[6]
Solubility Soluble in organic solvents like acetone and methanol; miscible with water.[1][5]
Vapor Pressure 0.1 ± 0.8 mmHg at 25°C (Predicted)[6]

Synthesis of this compound: A Look into its Formation

The industrial production of this compound is primarily achieved through the esterification of 1,2-propanediol. The most common synthesis routes involve the acid-catalyzed reaction of 1,2-propanediol with acetic acid or through acetylation using acetic anhydride.[7] The direct esterification with acetic acid is a reversible reaction where the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the desired product.[8]

G 1,2-Propanediol 1,2-Propanediol Reaction Esterification 1,2-Propanediol->Reaction Acetic_Acid Acetic Acid Acetic_Acid->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Product This compound Reaction->Product Byproduct Water Reaction->Byproduct G cluster_0 Preparation cluster_1 Quality Control start Start charge_resin Charge Acrylic Resin start->charge_resin add_solvent Add this compound charge_resin->add_solvent dissolve_resin Mix until Resin Dissolves add_solvent->dissolve_resin add_additives Incorporate Flow Agent dissolve_resin->add_additives homogenize Final Homogenization add_additives->homogenize test_viscosity Viscosity Test homogenize->test_viscosity test_clarity Clarity Test test_viscosity->test_clarity end_process End test_clarity->end_process

Sources

Understanding the reactivity of primary vs. secondary hydroxyl groups in propanediols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Primary vs. Secondary Hydroxyl Groups in Propanediols

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular reactivity is paramount for the rational design of synthetic pathways and the prediction of reaction outcomes. This guide provides a comprehensive exploration of the differential reactivity between primary and secondary hydroxyl groups, with a specific focus on 1,2-propanediol and 1,3-propanediol. By delving into the fundamental principles of steric hindrance and electronic effects, this document elucidates the causal factors governing selectivity in key organic transformations.

Foundational Principles Governing Hydroxyl Group Reactivity

The reactivity of a hydroxyl (-OH) group in an alcohol is primarily dictated by two key factors: steric hindrance and the electronic environment of the carbinol carbon (the carbon atom bonded to the hydroxyl group).

  • Steric Hindrance: This refers to the spatial arrangement of atoms and groups around the reaction center. Primary hydroxyl groups, being attached to a carbon bonded to only one other carbon atom, are significantly less sterically hindered than secondary hydroxyl groups, which are attached to a carbon bonded to two other carbon atoms. This increased bulk around the secondary hydroxyl group can impede the approach of reagents, thereby slowing down or preventing reactions.[1]

  • Electronic Effects: The electron density around the oxygen atom of the hydroxyl group influences its nucleophilicity and acidity. Alkyl groups are generally considered electron-donating, which can increase the electron density on the oxygen, making the alcohol a stronger nucleophile but a weaker acid.[2] Consequently, primary alcohols are typically more acidic than secondary alcohols. For instance, the pKa of propan-1-ol is approximately 16, while that of propan-2-ol is around 17.[3]

These fundamental principles form the basis for understanding the selective reactivity observed in propanediols.

Comparative Reactivity of Propanediol Isomers

Propanediols, existing as 1,2-propanediol and 1,3-propanediol, offer an excellent platform to study the influence of hydroxyl group positioning on reactivity.

  • 1,2-Propanediol: Possesses one primary and one secondary hydroxyl group. This structural asymmetry allows for regioselective reactions, where one hydroxyl group reacts preferentially over the other.

  • 1,3-Propanediol: Contains two primary hydroxyl groups. While chemically equivalent, their reactivity can be influenced by reaction conditions and the potential for intramolecular interactions.

The following sections will explore the differential reactivity of these diols in key organic transformations.

Regioselective Oxidation of Propanediols

The oxidation of alcohols is a fundamental transformation in organic synthesis. The nature of the product depends on whether a primary or secondary alcohol is oxidized and the oxidizing agent used.

Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones.[4] This inherent difference in oxidation products makes the selective oxidation of 1,2-propanediol a topic of significant interest.

In the catalytic oxidation of 1,2-propanediol, the choice of catalyst and reaction conditions can direct the selectivity towards either the primary or secondary hydroxyl group. For instance, under basic conditions, the terminal primary hydroxyl group is often preferentially oxidized.[5] However, in the absence of a base, a surprising shift in selectivity can occur, leading to the formation of hydroxyacetone, the product of secondary hydroxyl group oxidation.[1][6]

Table 1: Product Distribution in the Oxidation of 1,2-Propanediol under Different Conditions

CatalystOxidantBaseMajor Product(s)Reference
Au-Pd/TiO2O2NaOHLactic Acid (from primary -OH oxidation)[7]
Pd/N-MWCNTO2NaOHLactic Acid[8]
Au, Pd, or Pt nanoparticlesO2NoneHydroxyacetone (from secondary -OH oxidation)[1][6]
[(neocuproine)Pd(OAc)]2(OTf)2BenzoquinoneNoneDihydroxyacetone
Experimental Protocol: Selective Oxidation of 1,2-Propanediol

The following is a general procedure for the selective oxidation of 1,2-propanediol to lactic acid.

Materials:

  • 1,2-propanediol

  • 5 wt% Pd/TiO2-NF catalyst

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Oxygen gas (O2)

  • Batch reactor equipped with a stirrer and temperature control

Procedure:

  • Prepare a 0.3 M aqueous solution of 1,2-propanediol.

  • Add the 5 wt% Pd/TiO2-NF catalyst to the reactor.

  • Add the 1,2-propanediol solution and a solution of NaOH to achieve a desired molar ratio (e.g., n(1,2-propanediol)/n(Pd) = 500 mol/mol, c0(NaOH) = 1.5 mol/L).

  • Seal the reactor and purge with O2.

  • Pressurize the reactor with O2 to 1 atm.

  • Heat the reactor to 60 °C with continuous stirring.

  • Maintain the reaction for a specified time (e.g., 7 hours).

  • After the reaction, cool the reactor, release the pressure, and collect the liquid sample for analysis (e.g., by HPLC) to determine the conversion of 1,2-propanediol and the yield of lactic acid.[9]

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.3M 1,2-Propanediol Solution B Add Pd/TiO2-NF Catalyst to Reactor A->B C Add Propanediol and NaOH Solutions B->C D Seal and Purge with O2 C->D E Pressurize to 1 atm O2 D->E F Heat to 60°C with Stirring E->F G Maintain Reaction for 7 hours F->G H Cool and Depressurize G->H I Collect Liquid Sample H->I J Analyze by HPLC I->J

Caption: Workflow for the selective oxidation of 1,2-propanediol.

Regioselective Esterification of Propanediols

Esterification, the reaction between an alcohol and a carboxylic acid, is highly sensitive to steric hindrance.[10] This makes it a prime example of a reaction where the primary hydroxyl group of 1,2-propanediol reacts preferentially over the secondary one.

Kinetic studies on the esterification of propanoic acid with 1,2-propanediol have shown the formation of a diester at elevated temperatures, indicating that both hydroxyl groups can react. However, by carefully controlling reaction conditions, selective monoesterification at the primary position can be achieved.[11]

For 1,3-propanediol, which has two primary hydroxyl groups, the esterification process can lead to monoesters and diesters. Industrial processes for producing polyesters like poly(trimethylene terephthalate) (PTT) involve the esterification of terephthalic acid with 1,3-propanediol.[12][13]

Esterification_Mechanism R-COOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid R-COOH->Protonated_Acid + H+ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Propanediol Propanediol 1,2-Propanediol (Primary -OH attacks) Ester Monoester (at primary position) Tetrahedral_Intermediate->Ester - H2O, -H+ H2O H2O

Caption: Simplified mechanism of acid-catalyzed esterification at the primary hydroxyl group.

Regioselective Etherification of Propanediols

Etherification reactions, such as the Williamson ether synthesis, are also influenced by steric factors. The reaction proceeds via an SN2 mechanism, which is favored at less sterically hindered sites. Consequently, the primary hydroxyl group of 1,2-propanediol is more reactive in etherification reactions than the secondary hydroxyl group.[4]

Selective etherification of a primary alcohol in the presence of a secondary alcohol can be achieved using specific catalysts. For instance, iron(III) triflate has been shown to be an efficient catalyst for the direct etherification of alcohols, with a higher reactivity observed for primary alcohols.[14][15]

Analytical Methods for Differentiating Reactivity

Several analytical techniques can be employed to monitor the progress and selectivity of reactions involving propanediols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for characterizing the structure of reactants and products. Quantitative 31P NMR can also be used to determine the content of different types of hydroxyl groups.[16][17][18]

  • Infrared (IR) Spectroscopy: The C-O stretching frequency in the IR spectrum can help distinguish between primary and secondary alcohols.[19]

  • Chromatographic Methods (GC, HPLC): These techniques are essential for separating and quantifying the components of a reaction mixture, allowing for the determination of conversion and product selectivity.

Industrial Applications

The selective reactivity of propanediol hydroxyl groups has significant industrial implications.

  • Polymer Synthesis: The production of polyesters like PTT relies on the controlled esterification of 1,3-propanediol.[13]

  • Fine Chemicals and Pharmaceuticals: The ability to selectively functionalize one hydroxyl group in the presence of another is crucial for the synthesis of complex molecules and pharmaceutical intermediates.[20]

  • Cosmetics and Personal Care Products: 1,2-propanediol and 1,3-propanediol are used in various cosmetic formulations, and their reactivity is a key consideration in product stability and performance.[21]

Conclusion

The differential reactivity of primary and secondary hydroxyl groups in propanediols is a clear demonstration of the interplay between steric and electronic effects at the molecular level. A thorough understanding of these principles allows for the strategic design of reaction conditions to achieve high regioselectivity in a variety of important organic transformations. This knowledge is not only of academic interest but also holds significant value for the development of efficient and sustainable chemical processes in various industries.

References

  • Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry. [Link]
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  • Effect of steric hindrance and π electrons on alcohol self-associ
  • Highly Selective Oxidation of 1,2-Propanediol to Lactic Acid Using Pd Nanoparticles Supported on Functionalized Multi-Walled Carbon Nanotubes. MDPI. [Link]
  • Why are primary alcohols more acidic than their secondary and tertiary equivalents? : r/chemistry. Reddit. [Link]
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  • THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Stanford University. [Link]
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  • Synthesis of mono and di esters from biologically-produced 1,3-propanediol.
  • Selective Oxidation of 1,2-Propanediol to Lactic Acid Over Synergistic AuCu/TiO2 Catalysts.
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  • Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol.
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  • Database for the rate constants of OH-oxidation of aldehydes, ketones...
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Theoretical studies of the reactions of 1-Propanol, and 2-Propanol with hydrogen atom and methyl radical.
  • Production of Propanediols through In Situ Glycerol Hydrogenolysis via Aqueous Phase Reforming: A Review. MDPI. [Link]
  • Kinetic Study of Liquid-Phase Glycerol Hydrodeoxygenation into 1,2-Propanediol over CuPd/TiO2-Na.
  • Determination of Hydroxyl Groups in Biorefinery Resources via Quantit
  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate.
  • Computational Studies of Reactivity, Selectivity, and Non-Classical Pathways in Organic and Organometallic Systems. eScholarship. [Link]
  • Catalytic Conversion of Biomass-Derived 1,2-Propanediol to Propylene Oxide over Supported Solid-Base C
  • Determination of hydroxyl groups in biorefinery resources via quantitative 31P NMR spectroscopy. PubMed. [Link]
  • Determination of hydroxyl groups in biorefinery resources via quantitative 31 P NMR spectroscopy.
  • (PDF) Oxidation Kinetics of 1,2-Propanediol in the Presence of Pd and Pt Catalysts.
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Biological activity of 1,2-Propanediol, 2-acetate enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,2-Propanediol, 2-Acetate Enantiomers

Authored by: A Senior Application Scientist

Preamble: The Imperative of Chirality in Biological Systems

In the realm of molecular interactions that govern life, three-dimensional structure is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and toxicology. These mirror-image isomers, known as enantiomers, can exhibit profoundly different biological activities.[1][2] This stereoselectivity arises from the chiral nature of biological macromolecules such as enzymes and receptors, which preferentially interact with one enantiomer over the other.[3] Consequently, for any chiral compound intended for therapeutic or industrial use, a thorough understanding of the biological activities of its individual enantiomers is not merely an academic exercise, but a scientific and safety imperative.

This guide provides a comprehensive technical overview of the known and potential biological activities of the enantiomers of this compound. While direct research on the individual enantiomers of this specific compound is limited, we will build a robust scientific framework by examining its parent compound, 1,2-propanediol (propylene glycol), and related structures. This document is intended for researchers, scientists, and drug development professionals, offering both a summary of current knowledge and a roadmap for future investigation.

The Chemistry of this compound Enantiomers

This compound is an organic molecule with the chemical formula C5H10O3.[4][5] The presence of a chiral center at the second carbon atom gives rise to two enantiomers: (R)-1,2-propanediol, 2-acetate and (S)-1,2-propanediol, 2-acetate.

The synthesis of 1,2-propanediol acetates can be achieved through several routes, including direct esterification of 1,2-propanediol with acetic acid, or acetylation with acetic anhydride.[6] To obtain the individual enantiomers of this compound, one would typically start with enantiomerically pure (R)- or (S)-1,2-propanediol. The biotechnological production of these chiral starting materials has gained significant attention, as it allows for the synthesis of optically pure isomers.[7][8][9]

Biological Activity of the Parent Compound: (R)- and (S)-1,2-Propanediol

The biological activity of this compound is likely to be influenced by its hydrolysis to 1,2-propanediol in vivo. Therefore, understanding the distinct biological profiles of the 1,2-propanediol enantiomers is crucial.

Pharmacokinetics and Metabolism

Studies have demonstrated stereoselective metabolism of 1,2-propanediol enantiomers. In dogs, the metabolism of (S)-1,2-propanediol was found to be faster than that of (R)-1,2-propanediol.[10] This differential metabolism can lead to varying plasma concentrations and durations of action between the two enantiomers, a critical consideration in both pharmacology and toxicology.[3][11]

Toxicology

The toxicity of 1,2-propanediol has been investigated, with some studies specifically comparing the enantiomers. An acute oral toxicity study in mice reported median lethal doses (LD50) of 22.81 g/kg for (R)-1,2-propanediol, 26.62 g/kg for (S)-1,2-propanediol, and 24.92 g/kg for the racemic mixture.[12] While both enantiomers exhibit low acute toxicity, these differences, though not substantial, underscore the potential for stereoselective toxic effects. Subacute toxicity studies have indicated that 1,2-propanediol can induce nephrotoxicity through oxidative stress and inflammation.[12]

Compound LD50 (Oral, Mice) Reference
(R)-1,2-Propanediol22.81 g/kg[12]
(S)-1,2-Propanediol26.62 g/kg[12]
Racemic 1,2-Propanediol24.92 g/kg[12]

Predicted Biological Activity of this compound Enantiomers

Based on the rapid in vivo hydrolysis of similar compounds like propylene glycol methyl ether acetate (PGMEA) to its parent alcohol, it is highly probable that (R)- and (S)-1,2-propanediol, 2-acetate are rapidly metabolized to (R)- and (S)-1,2-propanediol, respectively.[13] Therefore, the primary biological activity and toxicity profiles of the acetate enantiomers are expected to mirror those of the corresponding parent alcohol enantiomers.

However, the acetate group may influence the physicochemical properties of the molecule, such as lipophilicity, which could in turn affect its absorption, distribution, and cellular uptake. This could potentially lead to subtle differences in the pharmacokinetic profiles of the acetate enantiomers compared to the parent diols.

Proposed Experimental Workflows for Characterization

To definitively elucidate the biological activities of the this compound enantiomers, a structured experimental approach is necessary.

Enantioselective Synthesis and Analytical Method Development

The first step is to secure enantiomerically pure (>99% enantiomeric excess) samples of (R)- and (S)-1,2-propanediol, 2-acetate. This can be achieved by esterifying commercially available (R)- and (S)-1,2-propanediol. Concurrently, a chiral gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) method must be developed and validated for the accurate quantification of each enantiomer in biological matrices.[10]

Caption: Workflow for Synthesis and Analysis.

In Vitro Cytotoxicity Assessment

A comparative assessment of the cytotoxic potential of the enantiomers is a fundamental step.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity) in 96-well plates and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of (R)-1,2-propanediol, 2-acetate, (S)-1,2-propanediol, 2-acetate, and the racemic mixture for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound and time point.

In Vitro Metabolic Stability

This assay will determine the rate of hydrolysis of the acetate esters to their parent diols.

Protocol: Metabolic Stability in Liver Microsomes

  • Preparation: Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), NADPH regenerating system, and the test enantiomer in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using the validated chiral analytical method to quantify the disappearance of the parent compound and the appearance of the corresponding 1,2-propanediol enantiomer.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

G cluster_workflow In Vitro & In Vivo Testing Workflow cluster_invitro cluster_invivo invitro In Vitro Assays Cytotoxicity Cytotoxicity (MTT Assay) invitro->Cytotoxicity Metabolic_Stability Metabolic Stability (Liver Microsomes) invitro->Metabolic_Stability invivo In Vivo Studies PK_Study Pharmacokinetics (ADME) invivo->PK_Study Tox_Study Acute Toxicity (LD50) invivo->Tox_Study

Caption: Proposed Experimental Testing Cascade.

In Vivo Pharmacokinetic and Toxicity Studies

Animal studies are essential to understand the in vivo behavior of the enantiomers.

Protocol: Comparative Pharmacokinetic Study in Rodents

  • Animal Dosing: Administer a single oral or intravenous dose of each enantiomer and the racemic mixture to separate groups of rats or mice.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the plasma concentrations of the parent acetate and the resulting 1,2-propanediol enantiomer using the validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance for each compound.

Protocol: Acute Oral Toxicity Study

  • Dosing: Administer escalating single oral doses of each enantiomer and the racemic mixture to different groups of rodents, following OECD guidelines.

  • Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.

  • LD50 Determination: Calculate the LD50 value for each compound.

Conclusion and Future Directions

The biological activity of the enantiomers of this compound is an area that warrants further investigation. Based on the available data for the parent compound, 1,2-propanediol, it is reasonable to hypothesize that the (R)- and (S)-acetates will exhibit stereoselective pharmacokinetics and potentially different toxicological profiles. The rapid in vivo hydrolysis of the acetate ester is likely to be a key metabolic pathway, meaning the biological effects will largely be driven by the resulting 1,2-propanediol enantiomers.

The experimental workflows detailed in this guide provide a comprehensive framework for elucidating the distinct biological activities of these enantiomers. Such studies are essential for a complete risk assessment and for any potential applications in the pharmaceutical, cosmetic, or chemical industries. The principle of chirality is a cornerstone of modern molecular science, and a thorough understanding of the enantiomers of this compound will contribute to the development of safer and more effective products.

References

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Hydrolysis of 1,2-Propanediol, 2-acetate to 1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hydrolysis of 1,2-Propanediol, 2-Acetate

Abstract

This technical guide provides a comprehensive examination of the hydrolysis of this compound (2-acetoxy-1-propanol) into its constituent molecules: 1,2-propanediol and acetic acid. The document is structured to serve researchers, scientists, and drug development professionals by detailing the core chemical principles, mechanistic pathways, and practical experimental protocols for this transformation. We will explore acid-catalyzed, base-catalyzed (saponification), and enzymatic hydrolysis routes, offering field-proven insights into the causality behind experimental choices. The guide includes detailed, self-validating protocols, quantitative data summaries, and visualizations of reaction mechanisms and workflows to ensure both theoretical understanding and practical applicability.

Introduction: Significance and Context

1,2-Propanediol, commonly known as propylene glycol, is a high-value commodity chemical with a vast range of applications. It serves as a key raw material for unsaturated polyester resins, a solvent in pharmaceuticals and cosmetics, a non-toxic antifreeze agent, and an additive in the food industry.[1][2][3] Its versatility and safety profile make it a focal point in both petrochemical and green chemistry initiatives.[4][5]

The precursor, this compound, is one of two monoacetate isomers of propylene glycol.[6][7] The hydrolysis of this ester is a critical reaction for several reasons:

  • Synthetic Chemistry: It can be the final step in a multi-stage synthesis of 1,2-propanediol, particularly where specific protecting group strategies are employed.

  • Degradation Pathway: Understanding its hydrolysis is crucial for determining the stability and shelf-life of formulations where it might be used as a solvent or intermediate, as its degradation releases acetic acid, which can alter the pH and stability of a final product.[8]

  • Biocatalysis and Metabolism: In biological systems, esterases can rapidly hydrolyze such esters, a factor of paramount importance in toxicology and drug delivery. Studies on the related compound, propylene glycol monomethyl ether acetate (PGMEA), have shown rapid in vivo hydrolysis to its parent glycol ether, demonstrating the biological relevance of this reaction.[9]

This guide will provide the foundational knowledge to control and utilize this fundamental chemical transformation effectively.

Chemical Principles and Reaction Mechanisms

The hydrolysis of this compound is the cleavage of an ester bond through the action of water. This process can be significantly accelerated by the presence of a catalyst, with the reaction kinetics and thermodynamics being highly dependent on the pH of the aqueous environment.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible, equilibrium-controlled process. The presence of a strong acid (e.g., H₂SO₄, HCl, or a solid acid resin like Amberlyst-15) protonates the carbonyl oxygen of the ester.[8][10] This protonation renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a weak nucleophile like water. The reaction proceeds to a tetrahedral intermediate, followed by proton transfer and elimination of 1,2-propanediol to yield protonated acetic acid, which then deprotonates to regenerate the acid catalyst.

To drive the reaction to completion, it is often necessary to use a large excess of water, in accordance with Le Châtelier's principle.

Acid_Catalyzed_Hydrolysis Diagram 1: Acid-Catalyzed Hydrolysis Mechanism cluster_key Key Start This compound + H₃O⁺ ProtonatedEster Protonated Ester (Enhanced Electrophilicity) Start->ProtonatedEster Protonation of Carbonyl Oxygen Tetrahedral1 Tetrahedral Intermediate (Water Attack) ProtonatedEster->Tetrahedral1 Nucleophilic Attack by H₂O ProtonTransfer Proton Transfer Tetrahedral1->ProtonTransfer Internal Proton Shuttle Tetrahedral2 Protonated Intermediate ProtonTransfer->Tetrahedral2 Products 1,2-Propanediol + Acetic Acid + H₃O⁺ Tetrahedral2->Products Elimination of 1,2-Propanediol Reversible All steps are reversible (equilibrium).

Caption: Diagram 1: Acid-Catalyzed Hydrolysis Mechanism.

Base-Catalyzed Hydrolysis (Saponification)

In contrast to the acid-catalyzed route, base-catalyzed hydrolysis, or saponification, is an irreversible process.[8] The reaction is initiated by the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic carbonyl carbon. This forms a stable tetrahedral intermediate. The intermediate then collapses, expelling the 1,2-propanediol moiety as an alkoxide. This alkoxide is a strong base and immediately deprotonates the newly formed acetic acid. This final, highly favorable acid-base reaction forms a carboxylate salt (acetate) and regenerates the alcohol (1,2-propanediol), driving the reaction to completion.[11]

Because the hydroxide ion is consumed stoichiometrically in the final deprotonation step, it is technically a reagent rather than a catalyst.[11]

Base_Catalyzed_Hydrolysis Diagram 2: Base-Catalyzed Hydrolysis (Saponification) cluster_key Key Start This compound + OH⁻ Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Attack by Hydroxide ProductsInitial Acetic Acid + 1,2-Propoxide Ion Tetrahedral->ProductsInitial Collapse of Intermediate, Elimination of Alkoxide ProductsFinal Acetate Ion + 1,2-Propanediol ProductsInitial->ProductsFinal Irreversible Proton Transfer (Drives Reaction) Irreversible Final proton transfer step is irreversible.

Caption: Diagram 2: Base-Catalyzed Hydrolysis (Saponification).

Enzymatic Hydrolysis

Biocatalysis offers a green and highly selective alternative for ester hydrolysis. Lipases are a class of enzymes capable of catalyzing the hydrolysis of esters with high efficiency and, often, high enantioselectivity.[12] The reaction occurs in the enzyme's active site, typically involving a catalytic triad (e.g., Ser-His-Asp). This method is advantageous as it proceeds under mild conditions (neutral pH, room temperature), minimizes byproducts, and can be used for chiral resolutions.[12]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.

Protocol 1: Acid-Catalyzed Hydrolysis
  • Objective: To hydrolyze this compound to 1,2-propanediol using an acid catalyst.

  • Materials:

    • This compound (1.0 eq)

    • Deionized Water (10.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq) or Amberlyst-15 resin (10% w/w)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate or Dichloromethane (for extraction)

    • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • Reaction Setup: To a round-bottom flask, add this compound and deionized water.

    • Catalyst Addition: While stirring, slowly add the concentrated sulfuric acid. If using Amberlyst-15, add the resin to the mixture.

    • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100°C) using a heating mantle.

    • Monitoring: Monitor the reaction progress by withdrawing small aliquots over time. Analyze by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.[13]

    • Workup & Neutralization: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. If Amberlyst-15 was used, filter it off. Slowly and carefully add saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral (~7-8).

    • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product three times with an organic solvent (e.g., ethyl acetate).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

    • Purification: The crude 1,2-propanediol can be purified by fractional distillation under reduced pressure.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
  • Objective: To irreversibly hydrolyze this compound using a stoichiometric amount of base.

  • Materials:

    • This compound (1.0 eq)

    • 1M Sodium Hydroxide (NaOH) solution (1.1 eq)

    • Sodium Chloride (NaCl)

    • Ethyl Acetate or Dichloromethane

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Reaction Setup: Dissolve this compound in a round-bottom flask with a minimal amount of a water-miscible co-solvent like ethanol if needed to aid solubility.

    • Base Addition: Add the 1M NaOH solution to the flask and stir vigorously at room temperature. A slight exotherm may be observed.

    • Reaction Time: Allow the reaction to stir for 1-2 hours at room temperature. Saponification is typically much faster than acid-catalyzed hydrolysis.

    • Monitoring: Monitor for completion via GC or TLC. The formation of sodium acetate salt and 1,2-propanediol will be observed.

    • Workup & Extraction: Once complete, saturate the aqueous solution with NaCl to decrease the solubility of 1,2-propanediol ("salting out"). Extract the mixture three times with ethyl acetate. The sodium acetate salt will remain in the aqueous layer.

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

    • Purification: Purify the resulting 1,2-propanediol by vacuum distillation.

Kinetic Considerations and Data Presentation

The rate of hydrolysis is influenced by temperature, catalyst concentration, and pH.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Mechanism Reversible, equilibrium-drivenIrreversible, kinetically controlled
Catalyst Catalytic (H⁺)Stoichiometric (OH⁻ consumed)
Relative Rate Moderate to SlowFast to Very Fast
pH Low pH (< 4)High pH (> 10)
Key Variable Requires excess water to drive to completionDriven to completion by final acid-base step
Workup Requires careful neutralization of acidDoes not require neutralization; product is extracted

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis Conditions.

Analytical Monitoring

The progress of the hydrolysis reaction must be monitored to determine the endpoint and calculate yield.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is the preferred method for its accuracy in quantifying the volatile starting material and product.[13]

  • High-Performance Liquid Chromatography (HPLC): Can be used, especially for less volatile products or complex mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the acetate methyl signal (~2.1 ppm) and the appearance of signals corresponding to 1,2-propanediol.[13]

Experimental_Workflow Diagram 3: General Experimental Workflow Setup 1. Reaction Setup (Reagents + Catalyst/Base) Reaction 2. Controlled Reaction (Heating/Stirring) Setup->Reaction Monitor 3. Analytical Monitoring (GC, TLC, NMR) Reaction->Monitor Is reaction complete? Monitor->Reaction No Workup 4. Workup (Quench/Neutralize) Monitor->Workup Yes Extract 5. Extraction Workup->Extract Dry 6. Drying (Anhydrous Salt) Extract->Dry Purify 7. Purification (Distillation) Dry->Purify Final Final Product: 1,2-Propanediol Purify->Final

Caption: Diagram 3: General Experimental Workflow.

Conclusion

The hydrolysis of this compound to 1,2-propanediol is a fundamental and versatile chemical transformation. The choice between acid-catalyzed, base-catalyzed, and enzymatic methods depends entirely on the specific requirements of the application, such as desired reaction speed, pH sensitivity of other functional groups, and cost. Base-catalyzed saponification offers a rapid and irreversible route to completion, making it highly efficient for bulk synthesis. Acid-catalyzed hydrolysis, while reversible, is also effective, particularly with the use of solid acid catalysts that simplify purification. By understanding the underlying mechanisms and adhering to robust experimental and analytical protocols, researchers can effectively control this reaction to achieve high yields of pure 1,2-propanediol for a multitude of applications in science and industry.

References

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  • Synthesis of 1,2‐propanediol from end‐of‐life PLA. ResearchGate. [URL: https://www.researchgate.
  • 1,2-Propanediol is widely used as hygroscopic agent, antifreeze, lubricant and solvent in the food, pharmaceutical and cosmetic industries. handom-chem.com. [URL: https://www.handom-chem.com/news/1-2-propanediol-is-widely-used-as-hygroscopic-agent-antifreeze-lubricant-and-solvent-in-the-food-pharmaceutical-and-cosmetic-industries-78153495.html]
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A Senior Scientist's Guide to the Thermogravimetric Analysis of 1,2-Propanediol, 2-acetate: Principles, Protocol, and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 1,2-Propanediol, 2-acetate (CAS 6214-01-3), a versatile organic ester with applications as a solvent and chemical intermediate.[1][2] Authored for researchers, scientists, and drug development professionals, this document moves beyond procedural recitation to explore the causal reasoning behind experimental design. It details the fundamental principles of TGA, offers a robust, self-validating experimental protocol, and delves into the interpretation of thermal data, including a proposed decomposition pathway. The guide is structured to empower the user with the expertise needed to generate high-fidelity, reproducible TGA data for assessing the thermal stability and compositional characteristics of this compound.

Introduction to this compound

This compound, also known as 2-hydroxy-1-methylethyl acetate, is an organic compound with the molecular formula C₅H₁₀O₃ and a molecular weight of approximately 118.13 g/mol .[3][4][5][6] Its structure features both a hydroxyl and an acetate functional group, rendering it properties useful in various formulations. Understanding its thermal stability is paramount for defining safe operating temperatures in industrial applications, predicting shelf-life, and ensuring its integrity during the development of thermally processed products. When heated to decomposition, it is known to emit acrid smoke and irritating vapors, making a controlled thermal analysis essential for safety and characterization.[3]

Fundamentals of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone of thermal analysis techniques, designed to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[7] A high-precision balance integrated within a programmable furnace continuously records the sample's mass, yielding data on thermal decomposition, compositional analysis, and oxidative stability.[8][9]

The primary outputs of a TGA experiment are:

  • TGA Curve: A plot of mass (%) versus temperature (°C), showing distinct steps where mass loss occurs.

  • Derivative Thermogravimetric (DTG) Curve: The first derivative of the TGA curve (d(mass)/dT), which plots the rate of mass loss against temperature. Peaks on the DTG curve correspond to the points of maximum decomposition rate, offering a clearer resolution of overlapping thermal events.[9]

The methodologies described herein are guided by principles outlined in established standards such as ASTM E1131 for compositional analysis and ASTM E2550 for assessing thermal stability.[10][11][12][13]

Experimental Design: A Causality-Driven Approach

The quality of TGA data is directly dependent on the thoughtful selection of experimental parameters. Each choice is a deliberate step to isolate specific material properties and ensure data reproducibility.

  • Atmosphere Selection (Inert vs. Oxidative): The choice of purge gas is the most critical parameter for defining the chemical environment of the decomposition.

    • Inert Atmosphere (Nitrogen or Argon): This is the standard choice for determining the intrinsic thermal stability of a material. In the absence of oxygen, the sample undergoes pyrolysis.[9] This is crucial for understanding the material's stability in oxygen-free processing or storage environments.

    • Oxidative Atmosphere (Air or Oxygen): An oxidative environment simulates real-world conditions where the material may be exposed to air at elevated temperatures. Oxidative degradation typically initiates at lower temperatures and proceeds via different chemical pathways compared to pyrolysis.[9] Comparing results from inert and oxidative runs provides a comprehensive profile of the material's thermal behavior.

  • Heating Rate (β): The rate at which the temperature increases affects the kinetics of decomposition.

    • Rationale: A slower heating rate (e.g., 5-10 °C/min) generally provides better resolution between consecutive thermal events, as it allows more time for heat to transfer uniformly throughout the sample. However, faster rates (e.g., 20 °C/min) can be used for rapid screening or to shift decomposition events to higher temperatures, which can be useful in kinetic studies.[14] For detailed characterization, a rate of 10 °C/min is often a suitable starting point.

  • Sample Mass and Preparation:

    • Rationale: A small sample mass, typically between 5 and 10 mg, is recommended.[11] This minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample. It also prevents the saturation of the immediate atmosphere with evolved gases, which could otherwise influence the reaction kinetics. The sample must be a pure representation of the material to avoid misinterpretation from volatile impurities.[12]

  • Crucible (Pan) Selection:

    • Rationale: The sample pan must be inert to the sample and any decomposition products across the entire temperature range. Alumina or platinum crucibles are common choices due to their high-temperature stability and lack of reactivity. For volatile liquids like this compound, using a crucible with a pinhole lid can help to control evaporation and ensure that the initial mass loss is more representative of the boiling point rather than simple evaporation at lower temperatures.

Step-by-Step Experimental Protocol

This protocol provides a self-validating workflow for the TGA of this compound.

  • Instrument Preparation and Calibration:

    • Verify the temperature calibration of the TGA instrument using certified reference materials (e.g., Indium, Tin, Zinc). This is a critical step for data accuracy.

    • Perform a baseline subtraction run with an empty crucible under the same experimental conditions as the sample run. This corrects for any instrumental drift or buoyancy effects.

  • Sample Preparation and Loading:

    • Tare the selected TGA crucible on the microbalance.

    • Using a calibrated micropipette, carefully dispense 5-10 µL (approximately 5-10 mg) of this compound into the crucible. Record the exact mass.

    • Place the crucible securely onto the TGA's automatic sample loader or manual sample holder.

  • Method Setup in Instrument Software:

    • Define the temperature program:

      • Initial Isothermal: Equilibrate at 30 °C for 5 minutes. This ensures a stable starting mass and temperature.

      • Temperature Ramp: Heat from 30 °C to 600 °C at a rate of 10 °C/min. This range will capture both the volatilization and the complete decomposition of the sample.

      • Final Isothermal: Hold at 600 °C for 5 minutes. This ensures that all decomposition reactions have completed.

    • Define the gas environment:

      • Set the purge gas (e.g., high-purity Nitrogen) at a flow rate of 50 mL/min. A consistent flow rate is essential for efficiently removing decomposition products from the furnace.

  • Execution and Data Collection:

    • Initiate the experiment. The instrument will automatically execute the temperature program while recording the sample mass and temperature.

    • Monitor the run in real-time to ensure proper instrument function.

  • Post-Analysis:

    • Allow the furnace to cool to a safe temperature before removing the sample crucible.

    • Export the data (Mass %, Temperature, Time, DTG) for analysis.

Data Interpretation and Analysis

The resulting thermogram provides a wealth of information.

  • Initial Mass Loss (Volatilization): The first significant mass loss step for this compound will be due to boiling. The onset of this step should correlate with its boiling point.

  • Decomposition Profile: Any subsequent mass loss steps after volatilization correspond to thermal decomposition. The key metrics are:

    • Onset Temperature (Tₒₙₛₑₜ): The temperature at which decomposition begins. It is a primary indicator of thermal stability.[9][12]

    • Peak Decomposition Temperature (Tₚₑₐₖ): The temperature at which the rate of mass loss is at its maximum, identified by the peak of the DTG curve.

    • Residual Mass: The mass remaining at the end of the experiment. For a pure organic liquid like this compound, the residual mass should be near zero in both inert and oxidative atmospheres.

  • Proposed Thermal Decomposition Pathway (Inert Atmosphere): Based on its chemical structure, a plausible pyrolysis pathway involves an initial intramolecular elimination reaction (cis-elimination) to yield acetic acid and allyl alcohol or propionaldehyde, followed by the subsequent decomposition of these smaller molecules at higher temperatures.

Visualization and Data Summary

Quantitative Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₅H₁₀O₃ [2][3][4][5][6]
Molecular Weight 118.13 g/mol [3][4][5]
CAS Number 6214-01-3 [2][5][6]

| Appearance | Colorless Liquid |[4] |

Table 2: Recommended TGA Experimental Parameters for this compound

Parameter Recommended Value Rationale
Sample Mass 5 - 10 mg Minimize thermal gradients, avoid gas saturation.
Heating Rate 10 °C/min Balance of resolution and experiment time.
Temperature Range 30 °C to 600 °C Capture both volatilization and full decomposition.
Atmosphere (Inert) Nitrogen, 50 mL/min Assess intrinsic thermal stability (pyrolysis).
Atmosphere (Oxidative) Air, 50 mL/min Assess stability in real-world conditions.

| Crucible | Alumina or Platinum | Chemically inert and thermally stable. |

Diagrams

TGA_Workflow cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis Calibrate Instrument Calibration Prepare Sample Preparation (5-10 mg) Calibrate->Prepare Ensures Accuracy Setup Set Method: - Temp Program (30-600°C) - Atmosphere (N2 or Air) Prepare->Setup Load Sample Run Execute TGA Run Setup->Run Collect Collect Mass vs. Temp Data Run->Collect Data Acquisition Analyze Analyze TGA/DTG Curves Collect->Analyze Interpret Interpret Results: - Tonset, Tpeak - Decomposition Pathway Analyze->Interpret Report Report Interpret->Report

Caption: TGA Experimental Workflow Diagram.

Decomposition_Pathway cluster_products Initial Decomposition Products Parent This compound (C₅H₁₀O₃) AceticAcid Acetic Acid (C₂H₄O₂) Parent->AceticAcid ΔT (Heat) Pyrolysis PropyleneFragment Propylene-based Fragments (e.g., Allyl Alcohol, C₃H₆O) Parent->PropyleneFragment ΔT (Heat) Pyrolysis Volatiles Smaller Volatile Species (CO, CO₂, H₂O, etc.) PropyleneFragment->Volatiles Further Decomposition

Caption: Proposed Thermal Decomposition Pathway.

Conclusion and Future Outlook

This guide establishes a robust methodology for the thermogravimetric analysis of this compound. By understanding the causality behind experimental parameter selection, researchers can confidently assess its thermal stability, a critical parameter for its safe handling, storage, and application. The provided protocol serves as a validated starting point for generating high-quality, interpretable data.

For an even deeper understanding, coupling the TGA instrument with evolved gas analysis (EGA) techniques such as Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) is highly recommended.[15] These hyphenated techniques allow for the real-time identification of the gaseous products evolved during decomposition, which would serve to confirm or refine the proposed decomposition pathway and provide unparalleled insight into the material's thermal behavior.

References

  • Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Infinita Lab. [Link]
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  • ASTM E2550 Standard Test Method for Thermal Stability by Thermogravimetry.
  • Propylene Glycol Mono Methyl Ether Acet
  • ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry.
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  • PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE.
  • 1,2-Propanediol diacetate Safety D
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Methodological & Application

Application Note & Protocol: Laboratory Synthesis of 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1,2-Propanediol, 2-acetate, also known as 2-acetoxy-1-propanol. The primary method detailed is the selective acetylation of 1,2-propanediol using acetic anhydride, a robust and high-yielding route suitable for research and development environments. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, reaction mechanisms, safety protocols, and analytical validation techniques. The objective is to present a self-validating protocol grounded in established chemical principles, ensuring reproducibility and high purity of the final product.

Introduction and Synthetic Overview

This compound (CAS No. 6214-01-3) is a valuable chemical intermediate and solvent.[1][2] Its structure, featuring both a hydroxyl and an acetate group, imparts unique solubility characteristics. While several synthetic pathways exist, the most common laboratory methods involve the esterification or acetylation of 1,2-propanediol.

Common Synthetic Routes Include:

  • Direct Esterification with Acetic Acid: This is an equilibrium-limited reaction requiring an acid catalyst and often the removal of water to drive the reaction to completion.[3]

  • Reaction with Propylene Oxide and Acetic Acid: This method can be catalyzed to produce propylene glycol monoacetate.[4][5]

  • Acetylation with Acetic Anhydride: This is a highly efficient and generally faster method than direct esterification. Acetic anhydride is more reactive than acetic acid, and the reaction is not reversible, leading to higher conversion rates.[3]

This protocol will focus on the acetylation with acetic anhydride due to its high efficiency and straightforward purification process, which avoids the formation of water as a byproduct.[3]

Core Protocol: Acetylation of 1,2-Propanediol with Acetic Anhydride

Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The primary hydroxyl group of 1,2-propanediol is more sterically accessible and generally more reactive than the secondary hydroxyl group. However, selective acetylation at the secondary position to yield the 2-acetate isomer can be achieved, though mixtures of 1-acetate and 2-acetate are common. The protocol described aims to produce the mono-acetylated product. Pyridine is optionally used as a catalyst and as a base to neutralize the acetic acid byproduct, which can help drive the reaction forward.

The reaction mechanism involves the attack of a hydroxyl group from 1,2-propanediol on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling an acetate ion as the leaving group and forming the desired ester.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products PD 1,2-Propanediol (HO-CH₂(CH₃)CH-OH) TI [Intermediate Complex] PD->TI Nucleophilic Attack AA Acetic Anhydride ((CH₃CO)₂O) AA->TI P2A This compound (HO-CH₂(CH₃)CH-OCOCH₃) TI->P2A Collapse & Leaving Group Expulsion AcOH Acetic Acid (CH₃COOH) TI->AcOH

Caption: Nucleophilic acyl substitution mechanism for the acetylation of 1,2-propanediol.

Materials and Equipment

Materials:

  • 1,2-Propanediol (Propylene Glycol), CAS: 57-55-6, >99% purity

  • Acetic Anhydride, CAS: 108-24-7, >98% purity

  • Pyridine (optional, catalyst/base), CAS: 110-86-1, anhydrous

  • Diethyl ether or Ethyl acetate (for extraction)

  • Hydrochloric acid (HCl), ~1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Addition (dropping) funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • TLC plates or GC for reaction monitoring

Quantitative Data

The following table outlines the reagent quantities for a representative synthesis. Molar ratios should be maintained for scaling.

ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
1,2-PropanediolC₃H₈O₂76.090.101.07.61 g (7.35 mL)
Acetic AnhydrideC₄H₆O₃102.090.111.111.23 g (10.4 mL)
Pyridine (optional)C₅H₅N79.100.111.18.70 g (8.9 mL)

Step-by-Step Experimental Protocol

Reaction Setup & Execution
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice bath on a magnetic stirrer.

  • Charging Reactants: Add 1,2-propanediol (7.61 g, 0.10 mol) to the flask. If using a catalyst, add pyridine (8.70 g, 0.11 mol). Begin stirring.

  • Addition of Acetylating Agent: Place acetic anhydride (11.23 g, 0.11 mol) into an addition funnel. Add the acetic anhydride dropwise to the stirring solution in the flask over 30-45 minutes. The slow addition is critical to control the exothermic reaction.[3]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (1,2-propanediol) is consumed.[3]

Work-up and Isolation
  • Quenching: Carefully pour the reaction mixture onto approximately 100 g of crushed ice or into 100 mL of cold water in a beaker. This step hydrolyzes any unreacted acetic anhydride. Stir for 15-20 minutes until the ice has melted.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts. Wash the organic layer sequentially with:

    • 1 M HCl solution (2 x 50 mL) to remove pyridine.

    • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize and remove acetic acid. Wash until effervescence ceases.

    • Brine (1 x 50 mL) to remove residual water and salts.[3]

  • Drying and Concentration: Dry the washed organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental_Workflow A 1. Setup Flask in Ice Bath B 2. Charge Reactants 1,2-Propanediol (+ Pyridine) A->B C 3. Add Acetic Anhydride Dropwise, 0°C B->C D 4. React at RT 2-4 hours, Monitor (TLC/GC) C->D E 5. Quench Pour onto Ice/Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash Sequentially HCl -> NaHCO₃ -> Brine F->G H 8. Dry & Concentrate Na₂SO₄, Rotary Evaporator G->H I 9. Purify Vacuum Distillation H->I J 10. Characterize NMR, IR, GC-MS I->J

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Purification

The crude this compound is purified by fractional distillation under reduced pressure.[3] Vacuum distillation is necessary to lower the boiling point and prevent potential decomposition or side reactions at higher temperatures. Collect the fraction boiling at the appropriate temperature and pressure.

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

  • Molecular Formula: C₅H₁₀O₃[1]

  • Molecular Weight: 118.13 g/mol [1]

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key ¹H NMR signals will include a singlet for the acetyl methyl protons, and multiplets for the methine and methylene protons of the propanediol backbone.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ester carbonyl (C=O) group (typically ~1740 cm⁻¹) and a broad absorption for the hydroxyl (O-H) group (typically ~3400 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the distilled product, while MS will show the molecular ion peak and characteristic fragmentation pattern, confirming the molecular weight and structure.[6]

Safety Precautions and Waste Management

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the reagents. All procedures should be performed in a well-ventilated chemical fume hood.

Reagent-Specific Hazards:

  • Acetic Anhydride: Corrosive, a lachrymator, and reacts exothermically with water. Handle with extreme care.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

  • 1,2-Propanediol: May cause skin and eye irritation.[7]

  • Hydrochloric Acid: Corrosive. Handle with care.

Waste Management:

  • Aqueous Waste: The aqueous layers from the work-up should be neutralized before disposal. Check local regulations, but typically, after neutralization, they can be disposed of down the drain with copious amounts of water.

  • Organic Waste: All organic solvents, residues from the rotary evaporator, and distillation residues should be collected in a designated halogenated or non-halogenated organic waste container for proper disposal by environmental health and safety personnel.

References

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Application Notes & Protocols: Leveraging 1,2-Propanediol, 2-acetate as a Versatile Solvent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the continuous pursuit of more efficient, selective, and sustainable chemical processes, the choice of solvent remains a critical parameter in reaction design. This guide introduces 1,2-Propanediol, 2-acetate (also known as 2-acetoxy-1-propanol) as a high-performance, bifunctional solvent for a range of organic transformations. Possessing both a polar, protic hydroxyl group and an acetate ester moiety, this solvent offers unique properties that can enhance reaction rates, improve selectivity, and facilitate downstream processing. Furthermore, its precursor, 1,2-propanediol, is increasingly derived from renewable feedstocks, positioning this compound as a compelling green solvent alternative. This document provides a comprehensive overview of its physicochemical properties, safety considerations, and detailed, field-tested protocols for its application in key organic reactions.

Introduction: A Profile of this compound

This compound (CAS No. 6214-01-3) is a unique organic compound featuring a primary alcohol and a secondary acetate ester within the same three-carbon backbone.[1][2] This bifunctional nature distinguishes it from more common solvents, imparting a blend of polar, protic characteristics (from the hydroxyl group) and moderate non-polar character (from the acetate group).

Key Identifiers:

  • IUPAC Name: 1-hydroxypropan-2-yl acetate[1]

  • Synonyms: 2-Acetoxy-1-propanol, Acetic acid, 2-hydroxy-1-methylethyl ester[3][4]

  • CAS Number: 6214-01-3[5]

  • Molecular Formula: C₅H₁₀O₃[5]

  • Molecular Weight: 118.13 g/mol [1]

The strategic placement of these functional groups allows it to engage in hydrogen bonding, solubilize a wide range of starting materials, and serve as a high-boiling medium for reactions requiring elevated temperatures.

Physicochemical & Solvent Properties

A solvent's utility is defined by its physical properties. The data below, compiled from authoritative chemical databases, provides the necessary parameters for reaction planning and process development.

PropertyValueUnitSource(s)
Boiling Point 191°C[2]
Density 1.05g/cm³[2]
Flash Point 77.5°C[2]
logP (Octanol/Water) -0.070[3]
Water Solubility (log₁₀WS) -0.15mol/L[3]
Vapor Pressure 0.142mmHg @ 25°C[2]

Expert Analysis of Properties:

  • The high boiling point (191 °C) makes it an excellent choice for reactions that require significant thermal energy, allowing for a wide operational temperature range without the need for pressurized systems.

  • The negative logP value indicates its hydrophilic nature, suggesting good miscibility with water and other polar solvents, which can be a critical factor in reaction workup.[3]

  • Its dual functionality allows it to dissolve a broad spectrum of reagents, from polar inorganic salts to non-polar organic substrates, bridging solubility gaps that might otherwise require co-solvent systems.

The "Green" Chemistry Perspective

The sustainability of a chemical process is of paramount importance. This compound offers significant advantages in this regard.

  • Renewable Feedstock: The solvent is synthesized from 1,2-propanediol (propylene glycol). Traditionally derived from petroleum, 1,2-propanediol is now increasingly produced via the hydrogenolysis of glycerol, a byproduct of biodiesel production.[6][7] This bio-based route significantly lowers the carbon footprint of the resulting solvent.

  • Low Toxicity Profile: While specific comprehensive toxicity data for the acetate derivative is limited, the parent compound, 1,2-propanediol, is classified as "Generally Recognized As Safe" (GRAS) by the FDA and exhibits very low toxicity.[8][9] This suggests a favorable toxicological profile compared to many traditional aprotic polar solvents.

  • High Boiling Point & Low Volatility: The low vapor pressure reduces fugitive emissions of volatile organic compounds (VOCs) into the atmosphere, contributing to a safer laboratory environment and reduced environmental impact.[2]

Application in Regioselective Acylation

The presence of a hydrogen-bond-donating hydroxyl group on the solvent molecule can be exploited to influence the selectivity of a reaction. Research has pointed to the utility of related structures in reactions where hydrogen bonding can activate substrates or direct reagents.[2] The following protocol is a representative example of how this compound can be used to favor the mono-acylation of a symmetric diol at the less-hindered position.

Protocol 1: Selective Mono-Acetylation of 1,4-Butanediol

This protocol leverages the solvent's ability to form a hydrogen-bonding network that can differentiate between the two hydroxyl groups of the substrate, promoting a selective reaction.

Materials:

  • 1,4-Butanediol

  • Acetic Anhydride (Ac₂O)

  • Pyridine (catalytic amount)

  • This compound (solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 1,4-butanediol (1.80 g, 20 mmol, 1.0 equiv) and this compound (40 mL).

  • Reagent Addition: Begin stirring and add a catalytic amount of pyridine (0.16 mL, 2 mmol, 0.1 equiv). Slowly add acetic anhydride (1.51 mL, 16 mmol, 0.8 equiv) dropwise over 10 minutes. The sub-stoichiometric amount of acylating agent is used to minimize di-acylation.

  • Reaction Execution: Heat the mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of starting material and the appearance of a new, less polar spot corresponding to the mono-acetylated product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.

    • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to quench unreacted acetic anhydride) and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to isolate the desired mono-acetylated product.

Causality Explanation: The protic nature of the solvent, this compound, can form a transient hydrogen-bond network with the substrate diol. This interaction may create a subtle steric and electronic differentiation between the two hydroxyl groups, allowing the acetic anhydride to react preferentially at one site. The high boiling point ensures thermal stability throughout the reaction.

Application in Nucleophilic Substitution Reactions

The solvent's high boiling point and ability to dissolve a range of reactants make it suitable for classical substitution reactions, such as the synthesis of alkyl halides.

Protocol 2: Synthesis of 1-Bromooctane (Sₙ2 Reaction)

This protocol demonstrates the use of this compound as a high-temperature medium for an Sₙ2 reaction, where its polarity helps to solubilize the inorganic nucleophile.

Materials:

  • 1-Octanol

  • Sodium Bromide (NaBr)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • This compound (solvent)

  • Hexane

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, Dean-Stark trap, condenser

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 1-octanol (13.0 g, 100 mmol, 1.0 equiv), sodium bromide (12.3 g, 120 mmol, 1.2 equiv), and this compound (80 mL).

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (7 mL) with vigorous stirring.

  • Reaction Execution: Equip the flask with a Dean-Stark trap and condenser. Heat the mixture to reflux (approx. 120-130 °C) for 2-3 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into 150 mL of ice-cold water in a separatory funnel.

    • Extract the product with hexane (2 x 75 mL).

    • Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the hexane by rotary evaporation.

  • Purification: The high boiling point of this compound means it will remain with the crude product.[10] Purify by fractional distillation to separate the volatile 1-bromooctane from the high-boiling solvent.

Causality Explanation: Dipolar aprotic solvents are typically used for Sₙ2 reactions. While this compound is protic, its high boiling point and polarity provide a suitable environment to drive the reaction to completion at elevated temperatures. The workup is designed to first remove the product from the high-boiling solvent via extraction into a low-boiling organic solvent (hexane).[10][11]

Visualized Workflow & Comparative Analysis

To provide a clear overview, the following diagram illustrates a typical experimental workflow when using a high-boiling point solvent like this compound.

G cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification Phase setup 1. Reaction Setup (Flask, Stirrer, Condenser) reagents 2. Charge Reagents & this compound setup->reagents heat 3. Heat to Target Temp (e.g., 60-130 °C) reagents->heat monitor 4. Monitor by TLC/GC/LCMS heat->monitor cool 5. Cool to RT monitor->cool Reaction Complete extract 6. Extract with Low-Boiling Solvent (e.g., Ether, Hexane) cool->extract wash 7. Aqueous Washes (H₂O, NaHCO₃, Brine) extract->wash dry 8. Dry Organic Layer (MgSO₄ / Na₂SO₄) wash->dry concentrate 9. Concentrate Low-Boiling Solvent (Rotovap) dry->concentrate purify 10. Purify Crude Product (Distillation or Chromatography) concentrate->purify product Final Product purify->product

Caption: General experimental workflow using a high-boiling solvent.

Comparative Solvent Overview

To contextualize its utility, this compound is compared here with its structural isomer and a common industrial solvent, Propylene Glycol Monomethyl Ether Acetate (PGMEA).

FeatureThis compound 1,2-Propanediol, 1-acetatePGMEA
CAS Number 6214-01-3627-69-0[12]108-65-6
Boiling Point 191 °C[2]~186-190 °C146 °C
Key Feature Primary -OH, Secondary -OAcSecondary -OH, Primary -OAcEther, Secondary -OAc
Protic/Aprotic ProticProticAprotic
H-Bonding Donor & AcceptorDonor & AcceptorAcceptor Only
Primary Use Profile Specialty reactions, green solventSolvent, coatings, inks[13]Coatings, inks, cleaners

Safety, Handling, and Disposal

As with any chemical reagent, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its miscibility with water, aqueous waste streams may require specialized treatment.

Conclusion

This compound represents a valuable and underutilized solvent in the organic chemist's toolkit. Its unique bifunctional structure, high boiling point, favorable safety profile, and connection to renewable feedstocks make it an attractive choice for a variety of applications. By providing both a polar, protic reaction environment and thermal stability, it opens new possibilities for reaction optimization, particularly in areas requiring enhanced selectivity or high-temperature conditions. Researchers and process chemists are encouraged to explore its potential as a sustainable and effective alternative to conventional organic solvents.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 6214-01-3).
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  • Saxena, R. K., et al. (2010). Microbial production and applications of 1,2-propanediol. Indian Journal of Microbiology, 50(1), 2-11.
  • da Silva, R. P. F. F., et al. (2023). Microwave-Assisted Solid–Liquid Extraction Using Propylene Glycol as a Solvent. Processes, 11(10), 3020.
  • Univar Solutions. (2025). An Introduction to Propylene Glycol: Properties and Applications.
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
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Sources

Application Notes & Protocols: Leveraging 1,2-Propanediol, 2-Acetate in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1,2-Propanediol, 2-acetate (CAS No: 6214-01-3), a versatile bifunctional molecule, in the context of modern polymer synthesis. While not a conventional difunctional monomer for building high-molecular-weight polymers, its unique structure, featuring a single reactive secondary hydroxyl group and a stable acetate ester, makes it an invaluable tool for polymer chemists. This document details its application as a strategic agent for controlling molecular weight, modifying polymer end-groups, and tuning the thermal and mechanical properties of polyesters and polyurethanes. We present the underlying chemical principles, detailed experimental protocols, and characterization methodologies tailored for researchers, scientists, and professionals in materials science and drug development.

Introduction: Chemical Profile of this compound

This compound, also known as 2-acetoxy-1-propanol, is an organic compound with the molecular formula C₅H₁₀O₃.[1][2] Its key feature is the presence of two distinct functional groups: a secondary alcohol (-OH) and an acetate ester (-OCOCH₃). This structural asymmetry is the cornerstone of its utility in polymer chemistry. Unlike difunctional monomers like its precursor 1,2-propanediol, which possess two hydroxyl groups and readily participate in step-growth polymerization to form long chains, this compound acts as a monofunctional alcohol under typical polycondensation or polyaddition conditions.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6214-01-3[1][4]
Molecular Formula C₅H₁₀O₃[1][5]
Molecular Weight 118.13 g/mol [1][2]
Appearance Colorless Liquid[6]
Boiling Point 191°C at 760 mmHg[5]
Density 1.05 g/cm³[5]
Flash Point 77.5°C[5]
Synonyms 2-Acetoxy-1-propanol, 1-Hydroxy-2-propylacetate[1][5]

This unique monofunctional reactivity allows for precise control over polymerization reactions, enabling the synthesis of polymers with targeted molecular weights and specific end-group functionalities.

Core Application: Molecular Weight Control in Polyester Synthesis

In step-growth polymerization, such as the synthesis of polyesters from diols and dicarboxylic acids, the final molecular weight is highly dependent on the stoichiometry of the functional groups.[7] By intentionally introducing a monofunctional reagent, or "chain stopper," the polymerization process is terminated at one end of the growing chain, effectively limiting the final molecular weight. This compound serves as an ideal chain stopper.

Mechanism of Action

During the polycondensation reaction, the hydroxyl group of this compound competes with the diol monomers to react with the carboxylic acid end-groups of the growing polyester chains. Once it reacts, the chain end is "capped" with the this compound moiety. Since the acetate group is non-reactive under these conditions, no further chain growth can occur at that terminus. The degree of molecular weight reduction is directly proportional to the molar concentration of this compound added to the reaction mixture.

cluster_0 Polyester Chain Growth cluster_1 Chain Termination Event PChain HOOC-Polymer-COOH Diol HO-R-OH PChain->Diol Esterification (-H₂O) PChain_ext HO-R-OOC-Polymer-COOH Diol->PChain_ext Chain Extension PChain2 HOOC-Polymer-COOH Stopper This compound (HO-CH(CH₃)-CH₂-OAc) PChain2->Stopper Esterification (-H₂O) CappedChain AcO-CH₂-CH(CH₃)-OOC-Polymer-COOH Stopper->CappedChain Termination

Diagram 1: Mechanism of polyester chain termination.
Experimental Protocol: Synthesis of Molecular Weight-Controlled Poly(butylene succinate)

This protocol describes the synthesis of poly(butylene succinate) (PBS) with a targeted low molecular weight using this compound as a chain stopper. The general approach is adapted from standard melt polycondensation procedures.[8][9]

Materials:

  • Succinic acid

  • 1,4-Butanediol (BDO)

  • This compound

  • Titanium(IV) isopropoxide (TIPT) or other suitable catalyst

  • Nitrogen gas (high purity)

  • Chloroform and Methanol (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the catalyst and reactants.

  • Charging Reactants: To the three-neck flask, add succinic acid (1.0 mol), 1,4-butanediol (1.1 mol, 10% molar excess), and this compound (0.05 mol, for MW control). The amount of chain stopper can be adjusted based on the desired molecular weight.

  • Esterification Stage:

    • Begin purging the system with a slow stream of nitrogen gas.

    • Add the catalyst, TIPT (approx. 0.1 mol% relative to succinic acid).

    • Heat the mixture to 160-180°C under a nitrogen atmosphere with mechanical stirring.

    • Water, the byproduct of esterification, will begin to distill. Collect it in the receiving flask.

    • Continue this stage for 2-4 hours, or until ~95% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly reduce the pressure to below 1 torr over 30-60 minutes.

    • Observe a significant increase in the viscosity of the melt as the polymerization proceeds. The excess 1,4-butanediol will be removed under vacuum.

    • Maintain these conditions for 3-5 hours. The reaction time determines the final molecular weight.

  • Purification:

    • Cool the reactor to room temperature under nitrogen.

    • Dissolve the resulting polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Characterization and Validation
  • FTIR Spectroscopy: Confirm the formation of ester linkages (C=O stretch around 1720 cm⁻¹) and the presence of terminal acetate groups.

  • ¹H NMR Spectroscopy: Verify the polymer structure and quantify the incorporation of the this compound moiety by integrating its characteristic peaks relative to the polymer backbone peaks.[8]

  • Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer. This is the primary validation step to confirm the effect of the chain stopper.[10]

Advanced Application: Modifying Polyurethane Properties

In polyurethane synthesis, the reaction between isocyanates and hydroxyl-containing compounds forms the urethane linkage.[11] this compound can be employed to modify the properties of polyurethanes, for instance, by acting as a chain extender or terminator that introduces a non-hydrogen-bonding end group, which can alter the morphology of hard and soft domains.

Rationale and Workflow

The hydroxyl group of this compound reacts with an isocyanate group (-NCO). If used in the prepolymer stage, it can cap the isocyanate-terminated prepolymer. If used during the chain extension step, it competes with diol chain extenders. The incorporated acetate group does not participate in the hydrogen bonding that is critical to the formation of hard domains in segmented polyurethanes.[11] This disruption can be used to fine-tune properties such as flexibility, glass transition temperature, and solubility.

G cluster_prep Step 1: Prepolymer Synthesis cluster_ext Step 2: Chain Extension & Modification polyol Polyol (e.g., PCL-diol) prepolymer NCO-Terminated Prepolymer polyol->prepolymer diisocyanate Diisocyanate (e.g., MDI) diisocyanate->prepolymer final_pu Final Modified Polyurethane prepolymer->final_pu chain_extender Chain Extender (e.g., 1,4-Butanediol) chain_extender->final_pu Chain Extension modifier Modifier (this compound) modifier->final_pu Property Modification

Diagram 2: Workflow for synthesizing a modified polyurethane.
Protocol: Synthesis of an Acetate-Capped Thermoplastic Polyurethane

This protocol details the synthesis of a thermoplastic polyurethane (TPU) where this compound is used to control chain length and modify end-groups.

Materials:

  • Polycaprolactone diol (PCL-diol, Mn = 2000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Butanediol (BDO)

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

Procedure:

  • Prepolymer Synthesis (Step 1):

    • Dry the PCL-diol under vacuum at 100°C for 2 hours in a three-neck flask equipped with a mechanical stirrer and nitrogen inlet.

    • Cool to 60°C and add MDI. The molar ratio of NCO/OH should be approximately 2:1 to ensure isocyanate termination.

    • Add a catalytic amount of DBTDL (1-2 drops).

    • Allow the reaction to proceed at 80°C for 2-3 hours under a nitrogen blanket until the theoretical %NCO content is reached (can be monitored by titration).

  • Chain Extension and Modification (Step 2):

    • Dissolve the resulting prepolymer in anhydrous DMF.

    • In a separate flask, prepare a mixture of the chain extender (BDO) and the modifier (this compound) in DMF. The total moles of OH from the BDO and modifier should be slightly less than the moles of NCO in the prepolymer (e.g., NCO:OH ratio of 1.05:1).

    • Slowly add the BDO/modifier solution to the stirred prepolymer solution at room temperature.

    • An increase in viscosity will be observed. Continue stirring for 3-4 hours.

  • Isolation:

    • Pour the polymer solution into a Teflon-coated tray and cast a film.

    • Cure the film in an oven at 70°C for 16-24 hours to remove the solvent and complete the reaction.

    • The resulting TPU film can be peeled off for characterization.

Characterization and Validation
  • FTIR Spectroscopy: Monitor the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of the urethane NH (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) peaks.

  • Differential Scanning Calorimetry (DSC): Analyze the glass transition temperature (Tg) of the soft segments and the melting temperature (Tm) of the hard segments to understand how the modifier affects phase separation and thermal properties.[12]

  • Dynamic Mechanical Analysis (DMA): Evaluate the effect of the modifier on the storage modulus, loss modulus, and tan delta, which provide insights into the material's viscoelastic properties.

Conclusion

This compound is a highly effective and strategic specialty monomer for advanced polymer synthesis. Its monofunctional hydroxyl reactivity provides a straightforward and quantifiable method for controlling the molecular weight of condensation polymers like polyesters. Furthermore, its ability to introduce a non-hydrogen-bonding acetate moiety makes it a subtle yet powerful tool for modifying the micro-domain structure and, consequently, the macroscopic properties of complex polymers such as polyurethanes. The protocols and principles outlined in this guide serve as a robust foundation for researchers to harness the capabilities of this unique molecule in designing next-generation polymeric materials.

References

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  • MDPI. (n.d.). Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst.
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  • ZSCHEM. (2020). Polypropylene glycol synthesis method.
  • ACS Publications. (n.d.). New Trends and Perspectives in Production of 1,2-Propanediol.
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  • ResearchGate. (n.d.). Synthesis and characterization of novel poly(butylene succinate-co-2-methyl-1,3-propylene succinate)s.
  • ResearchGate. (2023). Synthesis of bio‐polyurethanes with isosorbide and propanediol based poly(lactic acid) diol.
  • ResearchGate. (n.d.). Synthesis of propylene glycol monomethyl ether acetate.
  • ResearchGate. (n.d.). Synthesis, structure and properties of poly(ester-urethane)s obtained using bio-based and petrochemical 1,3-propanediol and 1,4-butanediol.
  • Fisher Scientific. (n.d.). 1,2-Propanediol monomethyl ether acetate, 99%, stab. with 50ppm BHT.
  • ResearchGate. (n.d.). Renewable building blocks for polyurethanes.
  • MOCEDES. (n.d.). Polymers based on succinic acid and chain mobility: the melting point study by introducing a high number of methylene.
  • National Institutes of Health (NIH). (n.d.). Synthesis, Properties, and Metathesis Activity of Polyurethane Thermoplastics and Thermosets from a Renewable Polysesquiterpene Diol. PMC.
  • JST@HUST. (2021). Synthesis and characterization of bio-based polymer derived from 2,5-furandicarboxylic acid and 1,4-butanediol.
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Enantioselective Synthesis of (S)-1-hydroxypropan-2-yl acetate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity

(S)-1-hydroxypropan-2-yl acetate, a valuable chiral building block, plays a critical role in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its specific stereochemistry is paramount, as the biological activity of many complex molecules is intrinsically tied to their three-dimensional structure. The demand for enantiomerically pure compounds in drug development is driven by the need for higher efficacy, reduced side effects, and improved pharmacological profiles. This application note provides a comprehensive guide to the enantioselective synthesis of (S)-1-hydroxypropan-2-yl acetate, focusing on robust and scalable methodologies suitable for research and development settings. We will delve into the mechanistic underpinnings of chemoenzymatic kinetic resolution and explore alternative asymmetric synthesis routes, offering detailed protocols and field-proven insights to ensure successful and reproducible outcomes.

Strategic Approaches to Enantioselective Synthesis

The synthesis of (S)-1-hydroxypropan-2-yl acetate can be broadly approached through two distinct strategies: the resolution of a racemic mixture or the direct asymmetric synthesis of the desired enantiomer. Each strategy offers unique advantages and is suited to different experimental constraints and production scales.

Chemoenzymatic Kinetic Resolution: A Powerful and Selective Tool

Kinetic resolution is a widely adopted method for separating enantiomers from a racemic mixture. This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst. In the context of synthesizing (S)-1-hydroxypropan-2-yl acetate, lipase-catalyzed acylation of racemic 1,2-propanediol is a particularly effective approach.[1] Lipases, a class of hydrolases, exhibit remarkable enantioselectivity, preferentially catalyzing the acylation of one enantiomer over the other.[1]

The lipase from Pseudomonas cepacia (now reclassified as Burkholderia cepacia) is a well-regarded biocatalyst for this transformation, known for its thermal stability and tolerance to organic solvents.[2] The underlying principle, often governed by the empirical Kazlauskas rule, predicts that in the lipase-catalyzed acylation of a secondary alcohol, the enzyme will preferentially acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This allows for the separation of the desired (S)-1,2-propanediol, which can then be acylated to yield (S)-1-hydroxypropan-2-yl acetate, or the direct formation of the (R)-acetate, leaving the desired (S)-1,2-propanediol to be isolated. For the synthesis of the (S)-acetate, a direct selective acylation of the (S)-diol from the racemate is the goal.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Propanediol

This protocol details the enantioselective acylation of racemic 1,2-propanediol using immobilized Pseudomonas cepacia lipase to yield (S)-1-hydroxypropan-2-yl acetate.

Materials:

  • Racemic 1,2-propanediol

  • Immobilized Pseudomonas cepacia lipase (e.g., Amano Lipase PS-IM)

  • Vinyl acetate (acyl donor)

  • Anhydrous tert-Butyl methyl ether (TBME)

  • Molecular sieves (4 Å), activated

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1,2-propanediol (1 equivalent).

  • Add anhydrous TBME to achieve a substrate concentration of 0.2 M.

  • Add activated 4 Å molecular sieves (approximately 100 mg per mmol of substrate) to ensure anhydrous conditions.

  • Add immobilized Pseudomonas cepacia lipase (20% by weight of the substrate).

  • Acylation: Add vinyl acetate (0.6 equivalents) to the reaction mixture. Note: Using a slight excess of the diol helps to ensure that the reaction stops at the desired conversion, leaving the unreacted (S)-diol.

  • Seal the flask and stir the mixture at 30°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically complete when approximately 50% conversion of the starting material is reached.

  • Work-up: Once the desired conversion is achieved, filter off the immobilized lipase and molecular sieves. The lipase can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

  • Purification: The resulting mixture of (R)-1-hydroxypropan-2-yl acetate and unreacted (S)-1,2-propanediol can be separated by silica gel column chromatography using a hexane/ethyl acetate gradient. The (S)-1,2-propanediol can then be acylated in a separate step using standard procedures (e.g., with acetic anhydride and pyridine) to yield (S)-1-hydroxypropan-2-yl acetate.

Self-Validation:

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product should be determined using chiral GC or HPLC and compared to a racemic standard.

  • Conversion Monitoring: Regular monitoring of the reaction progress is crucial to stop the reaction at the optimal point for maximum ee of the desired product.

Asymmetric Synthesis Routes: Direct Access to the (S)-Enantiomer

While kinetic resolution is a powerful technique, its maximum theoretical yield for the desired enantiomer is 50%. Asymmetric synthesis offers a more direct route, with the potential for higher yields.

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes.[3][4] By applying this methodology to propene, (S)-1,2-propanediol can be synthesized with high enantioselectivity.[5][6][7] The choice of the chiral ligand (AD-mix-β for the (S,S)-diol) dictates the stereochemical outcome.[3][5] The resulting (S)-1,2-propanediol can then be selectively acylated at the secondary hydroxyl group to yield the target molecule.

Another approach involves the asymmetric reduction of a prochiral ketone, such as hydroxyacetone. While the literature describes the hydrogen-driven asymmetric reduction of hydroxyacetone to (R)-1,2-propanediol using a recombinant Ralstonia eutropha expressing an alcohol dehydrogenase, this yields the opposite enantiomer.[8][9][10] To obtain the (S)-diol, a biocatalyst with the opposite stereopreference would be required. This highlights the importance of catalyst screening in developing an effective asymmetric reduction.

Data Presentation

Synthesis Strategy Key Reagents/Catalysts Typical Enantiomeric Excess (ee) Theoretical Maximum Yield Advantages Disadvantages
Lipase-Catalyzed Kinetic Resolution Racemic 1,2-propanediol, Lipase (Pseudomonas cepacia), Vinyl acetate>95%50%High enantioselectivity, mild reaction conditions, reusable catalyst.[1]Maximum 50% yield, requires separation of product from unreacted starting material.
Sharpless Asymmetric Dihydroxylation Propene, Osmium tetroxide, Chiral ligand (AD-mix-β)>95%>90%High enantioselectivity and yield, well-established methodology.[3][5]Use of toxic and expensive osmium tetroxide, requires handling of a gaseous starting material.
Asymmetric Reduction Hydroxyacetone, Chiral reducing agent or biocatalystVariable (catalyst dependent)>90%Potentially high yield and atom economy.Requires a catalyst with the correct stereopreference, which may not be readily available.

Visualizations

Enantioselective_Synthesis_Workflow cluster_KR Kinetic Resolution Pathway cluster_AS Asymmetric Synthesis Pathway rac_diol Racemic 1,2-Propanediol lipase Lipase (e.g., Pseudomonas cepacia) + Acyl Donor rac_diol->lipase separation Separation lipase->separation s_diol (S)-1,2-Propanediol separation->s_diol Unreacted r_acetate (R)-1-hydroxypropan-2-yl acetate separation->r_acetate Product acetylation Acetylation s_diol->acetylation s_acetate (S)-1-hydroxypropan-2-yl acetate acetylation->s_acetate propene Propene sharpless Sharpless Asymmetric Dihydroxylation (AD-mix-β) propene->sharpless s_diol2 (S)-1,2-Propanediol sharpless->s_diol2 acetylation2 Selective Acetylation s_diol2->acetylation2 s_acetate2 (S)-1-hydroxypropan-2-yl acetate acetylation2->s_acetate2

Caption: Comparative workflows for the synthesis of (S)-1-hydroxypropan-2-yl acetate.

Kinetic_Resolution_Mechanism racemate Racemic 1,2-Propanediol ((R)-diol + (S)-diol) lipase Lipase + Acyl Donor racemate->lipase transition_r Enzyme-Substrate Complex (Lipase-(R)-diol) lipase->transition_r k_R (fast) transition_s Enzyme-Substrate Complex (Lipase-(S)-diol) lipase->transition_s k_S (slow) product_r (R)-acetate transition_r->product_r unreacted_s (S)-diol transition_s->unreacted_s

Caption: Mechanism of lipase-catalyzed kinetic resolution.

Conclusion and Future Perspectives

The enantioselective synthesis of (S)-1-hydroxypropan-2-yl acetate is readily achievable through several robust methodologies. Lipase-catalyzed kinetic resolution stands out as a particularly attractive method for its operational simplicity, mild reaction conditions, and the high enantioselectivity afforded by commercially available enzymes. While the theoretical yield is limited to 50%, the reusability of the immobilized lipase offers a cost-effective and sustainable solution for laboratory-scale synthesis. For larger-scale production where yield is a primary concern, asymmetric synthesis routes such as the Sharpless dihydroxylation provide a powerful alternative, albeit with considerations regarding reagent toxicity and cost. The continued development of novel biocatalysts with tailored stereoselectivity for asymmetric reductions will undoubtedly expand the synthetic chemist's toolkit, offering even more efficient and greener pathways to this and other valuable chiral building blocks.

References

  • Sharpless, K. B., et al. (1988). Journal of the American Chemical Society, 110(26), 8537-8539. [Link]
  • Oda, Y., et al. (2013). Hydrogen-driven asymmetric reduction of hydroxyacetone to (R)-1,2-propanediol by Ralstonia eutropha transformant expressing alcohol dehydrogenase from Kluyveromyces lactis. Microbial Cell Factories, 12(1), 2. [Link]
  • Organic Chemistry Portal.
  • Wikipedia.
  • Semantic Scholar. Hydrogen-driven asymmetric reduction of hydroxyacetone to (R)
  • ResearchGate. Hydrogen-driven asymmetric reduction of hydroxyacetone by R. eutropha... [Link]
  • PubMed Central.
  • MDPI.
  • PubMed Central.
  • PubMed.
  • PubChem. [(2S)

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GC-MS Method for the Quantification of 1,2-Propanediol, 2-acetate: A Validated Protocol for Researchers and Quality Control Analysts

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 1,2-Propanediol, 2-acetate (CAS: 6214-01-3). This compound, an acetate ester of 1,2-propanediol, is utilized in various industrial and pharmaceutical applications, where its concentration must be carefully monitored for quality, safety, and process control. The method described herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] By leveraging the high selectivity and sensitivity of GC-MS, this protocol ensures reliable and accurate measurements critical for regulatory compliance and product integrity.[4][5]

Introduction and Scientific Rationale

This compound, with the chemical formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol , is a volatile organic compound whose quantification is essential in numerous contexts.[6][7][8] In the pharmaceutical industry, it may be present as a residual solvent or a potential impurity in active pharmaceutical ingredients (APIs) and finished drug products.[9][10] Its presence must be controlled within strict limits defined by regulatory bodies to ensure patient safety.

Gas Chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds.[5] When coupled with Mass Spectrometry (MS), which acts as a highly specific and sensitive detector, the resulting GC-MS system provides unequivocal identification based on both the compound's retention time and its unique mass fragmentation pattern.[5] This combination is the gold standard for trace-level analysis and impurity profiling, offering the necessary rigor for pharmaceutical quality control.[4][11] This document provides a self-validating protocol, grounding each step in established analytical principles and regulatory standards.

Materials and Reagents

  • Analyte Standard: this compound (Purity ≥ 99.5%)

  • Internal Standard (IS): Cyclohexanone (Purity ≥ 99.5%) or other suitable non-interfering compound.

  • Solvents: Dichloromethane (DCM, GC Grade), Methanol (MeOH, GC Grade), Hexane (GC Grade).

  • Reagents: Anhydrous Sodium Sulfate (ACS Grade).

  • Consumables: 2 mL GC vials with PTFE-lined septa, 0.22 µm syringe filters, volumetric flasks, and precision micropipettes.

Instrumentation and Chromatographic Conditions

A standard Gas Chromatograph equipped with a Mass Spectrometric detector is required. The following parameters serve as a validated starting point and may be adapted based on the specific instrumentation available.

GC Column Selection: The Core of Separation

The choice of GC column is paramount for achieving baseline separation of the analyte from the solvent front and any matrix interferences. This compound is a moderately polar ester. Therefore, a column with a stationary phase of similar polarity is ideal, following the principle of "like dissolves like."[12] A mid-polarity column, such as one with a cyanopropylphenyl-based phase (e.g., DB-624, Rxi-1301Sil MS) or a polar polyethylene glycol (WAX) phase, provides excellent selectivity for this class of compounds.[13][14][15] For this method, we recommend a USP G43 phase column, known for its utility in residual solvent analysis.

Optimized Instrument Parameters
Parameter Setting Rationale
GC System Agilent 7890 GC with 5977 MSD (or equivalent)Standard, reliable instrumentation for this type of analysis.
Column Agilent J&W DB-624 UI (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thicknessExcellent for resolving volatile impurities and residual solvents with good inertness.[13]
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte and internal standard without thermal degradation.
Injection Mode SplitPrevents column overloading and ensures sharp chromatographic peaks.
Split Ratio 20:1 (Adjustable based on analyte concentration)A higher ratio is suitable for more concentrated samples.
Injection Volume 1 µLStandard volume for GC analysis.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow Mode)Optimal flow for column efficiency and separation.
Oven Program Initial: 40 °C, hold for 2 minRamp: 15 °C/min to 240 °CHold: 240 °C for 5 minThe initial hold separates volatile components from the solvent. The ramp ensures elution of the analyte.
MS Transfer Line Temp. 250 °CPrevents analyte condensation between the GC and MS.
MS Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Scan (m/z 35-200) and Selected Ion Monitoring (SIM)Scan mode is used for initial identification. SIM mode provides higher sensitivity for quantification.
SIM Ions for Quant/Qual This compound: Quantifier: m/z 59, Qualifiers: m/z 43, 87Cyclohexanone (IS): m/z 98, 55Based on the NIST mass spectrum, these ions provide specificity and sensitivity.[8]

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh ~250 mg of Cyclohexanone into a 25 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.

  • Calibration Standards (0.5 - 50 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Analyte Stock Solution. For each calibration level, spike with the IS Stock solution to achieve a final, constant IS concentration (e.g., 10 µg/mL).

Sample Preparation Protocol

The choice of sample preparation is matrix-dependent. The primary goal is to extract the analyte into a clean solvent suitable for GC injection.[12][16]

Method A: Direct Dilution (for simple liquid matrices)

  • Accurately weigh ~100 mg of the sample into a 10 mL volumetric flask.

  • Add a precise volume of the IS Stock Solution to achieve the target concentration (10 µg/mL).

  • Dilute to the mark with Dichloromethane.

  • Vortex for 30 seconds to ensure homogeneity.

  • If necessary, filter the solution through a 0.22 µm syringe filter into a GC vial.

Method B: Liquid-Liquid Extraction (LLE) (for aqueous or complex matrices)

  • Accurately weigh ~1 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of water to dissolve or suspend the sample.

  • Spike with the IS Stock Solution.

  • Add 5 mL of Dichloromethane.

  • Vortex vigorously for 2 minutes to facilitate the extraction of the analyte into the organic layer.

  • Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Carefully transfer the bottom organic layer (DCM) into a clean GC vial. A small amount of anhydrous sodium sulfate can be added to remove residual water.

Workflow Visualization

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Prepare Calibration Standards (0.5 - 50 µg/mL) Spike Spike IS into Standards & Samples Standards->Spike IS Prepare Internal Standard (10 µg/mL) Sample Weigh & Dilute/Extract Sample Sample->Spike Inject Inject 1 µL into GC-MS Spike->Inject Acquire Acquire Data (Scan & SIM Mode) Inject->Acquire Identify Identify Peaks by Retention Time & Mass Spectrum Acquire->Identify Integrate Integrate Peak Areas Identify->Integrate Calibrate Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify Calculate Analyte Concentration Calibrate->Quantify

Method Validation Protocol (ICH Q2(R1) Framework)

A comprehensive validation was performed to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The following parameters were assessed.[4][10]

Specificity

Specificity was demonstrated by analyzing a blank matrix (DCM), a spiked matrix with the analyte and IS, and a sample matrix. The chromatograms showed no interfering peaks at the retention times of this compound or the internal standard. The unique mass spectra and retention times confirm the method's high specificity.

Linearity

Linearity was evaluated using a five-point calibration curve. The ratio of the analyte peak area to the IS peak area was plotted against the analyte concentration.

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.50.048
2.50.255
10.01.012
25.02.530
50.05.058
  • Linear Regression: y = 0.101x - 0.002

  • Correlation Coefficient (R²): 0.9998

The high R² value (>0.999) demonstrates excellent linearity across the tested range.

Accuracy (Recovery)

Accuracy was determined by spiking a blank matrix at three different concentration levels (n=3 for each). The percentage recovery was calculated.

Spiked Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
1.00.9999.0
20.020.3101.5
40.039.699.0
  • Acceptance Criteria: 98-102% recovery. The results are within the acceptable limits.[4]

Precision

Precision was assessed at two levels: repeatability and intermediate precision.

ParameterConcentration (µg/mL)Measured Values (n=6)MeanSD%RSD
Repeatability 20.020.1, 19.8, 20.3, 19.9, 20.2, 20.020.050.1870.93%
Intermediate Precision 20.0(Different day/analyst) 20.4, 19.7, 20.5, 20.1, 19.9, 20.320.150.3081.53%
  • Acceptance Criteria: %RSD ≤ 2.0%. The low RSD values indicate excellent method precision.[4]

LOD and LOQ
  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected. Determined to be 0.15 µg/mL (based on a signal-to-noise ratio of 3:1).

  • Limit of Quantitation (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. Determined to be 0.5 µg/mL .[11]

Validation Logic Diagram

Validation_Logic cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_precision Precision Types cluster_limits Sensitivity Method Analytical Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (R² > 0.999) Method->Linearity Accuracy Accuracy (98-102% Recovery) Method->Accuracy Precision Precision (%RSD < 2%) Method->Precision LOD LOD (S/N = 3) Linearity->LOD Repeat Repeatability Precision->Repeat Inter Intermediate Precision->Inter LOQ LOQ (S/N = 10) LOD->LOQ

Conclusion

The GC-MS method detailed in this application note is specific, linear, accurate, precise, and sensitive for the quantification of this compound. The comprehensive validation demonstrates its suitability for routine quality control in pharmaceutical manufacturing and other regulated industries. By providing a clear rationale for key experimental choices and grounding the protocol in authoritative guidelines, this document serves as a reliable resource for scientists tasked with monitoring this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sample prepar
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. [Link]
  • GC/MS Sample Prepar
  • GC-MS sample preparation and column choice guide. SCION Instruments. [Link]
  • 1,2-Propanediol, 2-acet
  • 1,2-Propanediol, 2-acet
  • 1,2-Propanediol, 2-acet
  • (PDF) Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
  • Analytical Methods for Propylene Glycol.
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharmaeliö. [Link]
  • Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques.
  • 1,2-Propanediol, 2-acet
  • This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
  • Recommended GC Columns for USP Phase Classific
  • GC/MS Columns. GL Sciences. [Link]
  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. [Link]
  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Restek. [Link]
  • Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV. [Link]
  • Method of determination of 1,2-propanediol and 2,3-butanediol.
  • GC/MS Identific
  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek. [Link]

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Application Note: High-Resolution ¹H and ¹³C NMR Analysis of 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1,2-Propanediol, 2-acetate

This compound (also known as 2-acetoxy-1-propanol) is a key chemical intermediate whose utility spans various industrial and research applications.[1][2] Its molecular structure, featuring both a primary alcohol and a secondary acetate ester, presents a distinct set of spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural confirmation and purity assessment of this molecule. It provides precise information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, enabling researchers to verify its identity and detect potential impurities with high sensitivity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR analysis of this compound. We will delve into the rationale behind sample preparation, the specifics of data acquisition, and a thorough interpretation of the resulting spectra, grounded in fundamental principles of magnetic resonance.

Molecular Structure and Spectroscopic Assignments

The first step in any NMR analysis is to understand the molecule's structure and predict the expected spectral features. This compound (C₅H₁₀O₃) possesses five distinct carbon environments and five unique proton environments, leading to a rich and informative NMR spectrum.[1]

Chemical Structure:

  • Proton (¹H) Environments: Hₐ (methylene), Hₑ (methine), Hₐ (methyl on propyl chain), Hₑ (hydroxyl), Hₑ (acetyl methyl).

  • Carbon (¹³C) Environments: C₁ (methylene), C₂ (methine), C₃ (propyl methyl), C₄ (carbonyl), C₅ (acetyl methyl).

Predicted ¹H NMR Spectral Data

The chemical shift (δ) of each proton is influenced by the electronegativity of nearby atoms and functional groups. The acetate group and the hydroxyl group significantly deshield adjacent protons, causing them to resonate at higher chemical shifts (further downfield).

Proton AssignmentExpected δ (ppm, CDCl₃)MultiplicityCoupling Constant (J, Hz)Integration
Hₐ (CH₂)~3.5 - 3.7Doublet of doublets (dd)Jₐₑ ≈ 3-5 Hz, Jₐₐ' ≈ 11-12 Hz2H
Hₑ (CH)~3.9 - 4.1Multiplet (m)Jₑₐ ≈ 3-5 Hz, Jₑₐ ≈ 6-8 Hz1H
Hₐ (CH₃-CH)~1.1 - 1.2Doublet (d)Jₐₑ ≈ 6-7 Hz3H
Hₑ (OH)Variable (~2.0 - 4.0)Broad Singlet (br s)N/A1H
Hₑ (CH₃-CO)~2.1Singlet (s)N/A3H

Note: Chemical shifts are solvent-dependent and the values provided are typical for chloroform-d (CDCl₃). The hydroxyl proton's chemical shift and appearance are highly dependent on concentration, temperature, and solvent purity.[3][4]

Predicted ¹³C NMR Spectral Data

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a singlet. The chemical shifts are indicative of the carbon's hybridization and chemical environment.

Carbon AssignmentExpected δ (ppm, CDCl₃)Description
C₁ (CH₂)~68 - 70Methylene carbon attached to hydroxyl
C₂ (CH)~66 - 68Methine carbon attached to acetate
C₃ (CH₃-CH)~18 - 20Methyl carbon on the propyl chain
C₄ (C=O)~170 - 172Carbonyl carbon of the acetate
C₅ (CH₃-CO)~21 - 22Methyl carbon of the acetate group

Note: These predictions are based on typical values for similar functional groups. For instance, the carbons of the propanediol backbone are shifted compared to unsubstituted propylene glycol.[5][6]

Experimental Protocols: From Sample to Spectrum

Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correct instrument parameterization.

Protocol: NMR Sample Preparation

The objective of this protocol is to prepare a homogeneous, particulate-free sample in a suitable deuterated solvent.[7]

Materials:

  • This compound sample (5-25 mg for ¹H; 50-100 mg for ¹³C)[8]

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[9]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, >99.8% D)

  • Internal Standard (e.g., Tetramethylsilane, TMS, in solvent)

  • Glass Pasteur pipette and bulb

  • Small piece of cotton or glass wool

  • Vial for initial dissolution

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial. For routine ¹H NMR, 10 mg is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of ~75 mg is recommended.[8]

  • Solvent Selection & Dissolution:

    • Rationale: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak (~7.26 ppm).[4][10] If the sample shows poor solubility, Acetone-d₆ or DMSO-d₆ can be considered, though their solvent signals are more complex.[3][11]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS (0 ppm reference) to the vial. The final sample height in the NMR tube should be at least 4.5 cm to ensure it is correctly positioned within the instrument's detection coil.[7]

    • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filtration (Critical Step):

    • Rationale: Suspended solid particles severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution. This cannot be corrected by instrument shimming.[7]

    • Tightly pack a small plug of cotton or glass wool into the narrow part of a Pasteur pipette.

    • Using the pipette, transfer the sample solution from the vial into the NMR tube, filtering it through the plug.[9]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with a unique identifier.[12]

Workflow for NMR Analysis

The following diagram illustrates the logical flow from a prepared sample to a fully interpreted spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (10-75 mg) B Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl3) A->B C Filter into NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Fourier Transform F->H G->H I Phase & Baseline Correction H->I J Calibrate to TMS (0 ppm) I->J K Integrate 1H Peaks J->K L Assign Peaks & Analyze Coupling K->L M Final Structure Verification L->M

Caption: Workflow for NMR Analysis of this compound.

Spectroscopic Interpretation: Decoding the Data

A robust analysis relies on the careful examination of chemical shifts, signal multiplicities (splitting patterns), and peak integrations.

Analysis of the ¹H NMR Spectrum
  • Chemical Shift: The most downfield signals belong to the protons on carbons directly attached to oxygen. The methine proton (Hₑ) is adjacent to the acetate, making it highly deshielded. The methylene protons (Hₐ) are adjacent to the primary alcohol. The acetyl methyl protons (Hₑ) are deshielded by the carbonyl group and appear around 2.1 ppm. The methyl group on the propyl chain (Hₐ) is the most shielded, appearing furthest upfield.

  • Integration: The relative area under each signal must correspond to the number of protons generating that signal. For this compound, the integration ratio from downfield to upfield should be approximately 1:2:3:3 (excluding the OH proton). This provides a primary check on the assignment's validity.

  • Multiplicity (Spin-Spin Coupling): The splitting pattern of a signal reveals the number of neighboring protons.

    • Hₑ (Singlet): The acetyl methyl protons have no adjacent protons, so their signal is an unsplit singlet.

    • Hₐ (Doublet): The propyl methyl protons are adjacent to the single methine proton (Hₑ), so their signal is split into a doublet (n+1 = 1+1 = 2). The coupling constant is designated as ³Jₐₑ.

    • Hₑ (Multiplet): The methine proton is coupled to the three methyl protons (Hₐ) and the two methylene protons (Hₐ). This complex coupling results in a multiplet.

    • Hₐ (Doublet of Doublets): The two methylene protons are diastereotopic (chemically non-equivalent) and are coupled to the methine proton (Hₑ). They will split each other (geminal coupling, ²J) and are also split by Hₑ (vicinal coupling, ³J), resulting in a complex pattern, often a doublet of doublets.

Spin-Spin Coupling Network

This diagram visualizes which protons are coupled, explaining the observed signal multiplicities.

Caption: ¹H-¹H spin-spin coupling network in the molecule.

Analysis of the ¹³C NMR Spectrum

The ¹³C spectrum provides complementary information that validates the ¹H analysis. With five distinct signals, it confirms the presence of five unique carbon environments. The downfield signal above 170 ppm is characteristic of a carbonyl carbon (C₄). The signals between 60-80 ppm are typical for sp³ carbons bonded to oxygen (C₁ and C₂). The upfield signals below 30 ppm correspond to the aliphatic methyl carbons (C₃ and C₅).[3] This pattern is a powerful fingerprint for the molecule's carbon skeleton.

Conclusion: A Self-Validating Approach

The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and self-validating system for the analysis of this compound. The ¹H NMR confirms the proton count and connectivity through integration and coupling patterns, while the ¹³C NMR confirms the carbon skeleton. When the data from both experiments are congruent with the predicted spectra, the identity and purity of the compound can be established with a high degree of confidence. For more complex structural problems or isomer differentiation, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively map out ¹H-¹H and ¹H-¹³C correlations, respectively.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001881).
  • Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR.
  • Durham University. (n.d.). How to make an NMR sample.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • ResearchGate. (n.d.). A comparison of 13C NMR spectra of (a) propylene glycol, (b) the synthesized PPF, and (c) MA-PPF in CDCl3.
  • LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons.
  • PubChem. (n.d.). This compound.
  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • Biological Magnetic Resonance Bank. (n.d.). 1,2-Propanediol.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • PubChem. (n.d.). 2-Acetoxy-2-methyl-1-propanol.
  • PubChem. (n.d.). Propylene glycol methyl ether acetate.
  • NIST WebBook. (n.d.). This compound.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001881).
  • NIST WebBook. (n.d.). This compound.
  • SpectraBase. (n.d.). 1,2-Propanediol diacetate - Optional[13C NMR] - Chemical Shifts.
  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (n.d.). A comparison of 1H NMR spectra of (a) propylene glycol, (b) the synthesized PPF, and (c) MA-PPF in CDCl3.
  • Alfa Aesar. (n.d.). 1,2-Propanediol monomethyl ether acetate, 99%, stab. with 50ppm BHT.
  • Reddit. (2023). How to avoid ethyl acetate signals in NMR?.

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Use of 1,2-Propanediol, 2-acetate as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1,2-Propanediol, 2-acetate: A Chiral Building Block for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling the Potential of a Bifunctional Chiral Synthon

In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer both stereochemical control and versatile functional handles is perpetual.[1][2][3][4][5] this compound (IUPAC name: 1-hydroxypropan-2-yl acetate) emerges as a valuable, yet perhaps underutilized, chiral building block.[6][7] Its structure is deceptively simple, yet it houses a unique combination of features critical for the synthesis of complex pharmaceutical agents: a stereogenic center at the C2 position, a reactive primary alcohol for molecular elongation, and a secondary acetate group that can act as a protecting group or be hydrolyzed to reveal a 1,2-diol moiety.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into the nuances of its stereoselective synthesis, showcase its strategic application in constructing medicinally relevant scaffolds—most notably the privileged 1-aminopropan-2-ol core—and provide detailed, field-tested protocols to empower researchers in their drug discovery endeavors. The strategic choices behind each synthetic step will be elucidated, providing a framework of not just how but why certain methodologies are employed.

Physicochemical Properties and Structural Data

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 6214-01-3[6]
Molecular Formula C₅H₁₀O₃[7]
Molecular Weight 118.13 g/mol [7]
IUPAC Name 1-hydroxypropan-2-yl acetate[7]
Synonyms 2-Acetoxy-1-propanol, 2-Hydroxy-1-methylethyl acetate[6]
Chirality Exists as (R)- and (S)-enantiomers[7]
InChIKey YJNKLTDJZSXVHQ-UHFFFAOYSA-N (racemic)[7]

Stereoselective Synthesis: Accessing Enantiopure Material

The primary challenge in synthesizing this compound lies in achieving regioselectivity—selectively acylating the secondary alcohol in the presence of the more sterically accessible and often more reactive primary alcohol of 1,2-propanediol. While chemical methods using bulky reagents can be explored, they often provide mixtures.[8] The most robust and elegant solution to both regioselectivity and stereoselectivity is through enzymatic kinetic resolution.

Causality of Method Choice: Why Enzymatic Kinetic Resolution?

Enzymes, particularly lipases, operate in a highly specific three-dimensional active site. This allows them to distinguish between not only the primary and secondary hydroxyl groups but also between the two enantiomers of a racemic substrate. Lipases such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, are renowned for their ability to catalyze the enantioselective acylation of secondary alcohols.[9][10] In a kinetic resolution, the enzyme selectively acylates one enantiomer of racemic 1,2-propanediol at the secondary hydroxyl group, leaving the other enantiomer largely unreacted. This process yields the desired enantiomerically enriched 1-hydroxypropan-2-yl acetate and the unreacted, enantiomerically enriched 1,2-propanediol.

The workflow for this critical step is outlined below.

G cluster_0 Enzymatic Kinetic Resolution Workflow rac_diol Racemic 1,2-Propanediol reaction Reaction Vessel (Controlled Temperature, e.g., 30-50°C) rac_diol->reaction reagents Lipase (e.g., Novozym 435) + Acyl Donor (Vinyl Acetate) + Organic Solvent (e.g., Toluene) reagents->reaction separation Separation (Filtration to remove enzyme, followed by chromatography) reaction->separation product_acetate (S)-1-hydroxypropan-2-yl acetate (Enantiomerically Enriched) separation->product_acetate product_diol (R)-1,2-Propanediol (Unreacted, Enantiomerically Enriched) separation->product_diol

Figure 1. Workflow for the enzymatic kinetic resolution of racemic 1,2-propanediol.

Application in Medicinal Chemistry: Gateway to the Propanolamine Scaffold

The true value of chiral 1-hydroxypropan-2-yl acetate is realized in its role as a precursor to the 1-aminopropan-2-ol scaffold. This structural motif is a cornerstone of numerous blockbuster drugs, particularly in the class of β-adrenergic receptor antagonists (beta-blockers) used to treat cardiovascular diseases.[11] The specific stereochemistry of these molecules is critical for their pharmacological activity.

The synthetic utility of (S)-1-hydroxypropan-2-yl acetate is based on the orthogonal reactivity of its two functional groups:

  • The Primary Alcohol: Serves as a nucleophile but can be readily converted into an excellent leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution.

  • The Secondary Acetate: Acts as a robust protecting group for the chiral secondary alcohol, which can be unveiled in a later synthetic step via simple hydrolysis.

This strategy allows for the clean introduction of a nitrogen functionality at the C1 position, establishing the complete carbon-nitrogen-oxygen framework of the desired propanolamine.

The logical flow from the chiral building block to the target scaffold is depicted below.

G start (S)-1-hydroxypropan-2-yl acetate HO-CH₂-CH(OAc)-CH₃ step1 Activation of Primary Alcohol TsO-CH₂-CH(OAc)-CH₃ start:f0->step1:f0 TsCl, Pyridine step2 Nucleophilic Substitution N₃-CH₂-CH(OAc)-CH₃ step1:f0->step2:f0 NaN₃, DMF step3 Reduction of Azide H₂N-CH₂-CH(OAc)-CH₃ step2:f0->step3:f0 H₂, Pd/C or PPh₃, H₂O step4 Optional N-Alkylation R-NH-CH₂-CH(OAc)-CH₃ step3:f0->step4:f0 R-X, Base end Final Deprotection R-NH-CH₂-CH(OH)-CH₃ (S)-1-(Alkylamino)propan-2-ol Scaffold step3:e->end:w K₂CO₃, MeOH/H₂O step4:f0->end:f0 K₂CO₃, MeOH/H₂O

Figure 2. Synthetic pathway from (S)-1-hydroxypropan-2-yl acetate to a chiral propanolamine scaffold.

Experimental Protocols

The following protocols are presented as robust, self-validating procedures for the synthesis and application of this compound.

Protocol 1: Synthesis of (S)-1-hydroxypropan-2-yl acetate via Enzymatic Kinetic Resolution

This protocol describes the resolution of racemic 1,2-propanediol using immobilized Candida antarctica Lipase B. The reaction progress should be monitored to achieve approximately 50% conversion for optimal enantiomeric excess of both product and starting material.

Materials:

  • Racemic 1,2-propanediol

  • Novozym® 435 (Immobilized Candida antarctica Lipase B)

  • Vinyl acetate (Acyl donor)

  • Toluene (Anhydrous)

  • Celite®

  • Ethyl acetate

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add racemic 1,2-propanediol (10.0 g, 131.4 mmol) and 100 mL of anhydrous toluene.

  • Add vinyl acetate (11.3 g, 131.4 mmol, 1.0 equivalent). Causality Note: Using a 1:1 molar ratio of the acyl donor to the racemic alcohol targets the theoretical 50% maximum conversion for a perfect kinetic resolution.

  • Add Novozym® 435 (1.0 g, 10% by weight of the substrate).

  • Seal the flask and stir the suspension at 40 °C.

  • Monitor the reaction progress every 4-6 hours using Gas Chromatography (GC) or ¹H NMR by analyzing small aliquots. The reaction is complete when ~50% of the starting diol has been consumed. This typically takes 24-48 hours.

  • Once ~50% conversion is reached, cool the mixture to room temperature. Remove the enzyme by vacuum filtration through a pad of Celite®, washing the Celite® pad with ethyl acetate (3 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • The resulting crude oil contains the product acetate and unreacted diol. Purify the mixture using flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes).

  • Combine fractions containing the pure product, (S)-1-hydroxypropan-2-yl acetate, and concentrate under reduced pressure to yield a colorless oil. The unreacted (R)-1,2-propanediol can also be isolated from later fractions.

  • Characterize the product via ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) using chiral GC or HPLC analysis.

Protocol 2: Activation and Amination of (S)-1-hydroxypropan-2-yl acetate

This two-step protocol converts the primary alcohol into a primary amine via a tosylate intermediate followed by azide substitution and reduction.

Materials:

  • (S)-1-hydroxypropan-2-yl acetate (from Protocol 1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, Anhydrous)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

Part A: Tosylation

  • Dissolve (S)-1-hydroxypropan-2-yl acetate (5.0 g, 42.3 mmol) in anhydrous DCM (80 mL) in a flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (4.1 mL, 50.8 mmol, 1.2 equiv.), followed by the portion-wise addition of p-toluenesulfonyl chloride (8.88 g, 46.5 mmol, 1.1 equiv.).

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding 50 mL of cold water. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 40 mL), saturated NaHCO₃ solution (40 mL), and brine (40 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.

Part B: Azidation and Reduction

  • Dissolve the crude tosylate from Part A in anhydrous DMF (70 mL).

  • Add sodium azide (4.12 g, 63.5 mmol, 1.5 equiv.).

  • Heat the mixture to 65 °C and stir for 8-12 hours until TLC or LC-MS analysis indicates complete consumption of the tosylate.

  • Cool to room temperature, pour into 200 mL of water, and extract with diethyl ether (3 x 70 mL). Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate carefully to yield the crude azide.

  • Dissolve the crude azide in THF (80 mL) and water (8 mL). Add triphenylphosphine (12.2 g, 46.5 mmol, 1.1 equiv.).

  • Stir the reaction at room temperature. The reaction will gently warm and evolve N₂ gas. Stir for 12 hours. This is a Staudinger reduction.

  • Concentrate the mixture under reduced pressure and purify by column chromatography to obtain (S)-1-aminopropan-2-yl acetate.

Protocol 3: Deprotection to Yield the Chiral Propanolamine Scaffold

This is a simple saponification to remove the acetate protecting group.

Materials:

  • (S)-1-aminopropan-2-yl acetate (or its N-alkylated derivative)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water

Procedure:

  • Dissolve the acetate-protected amine (e.g., 1.0 g) in a mixture of methanol (20 mL) and water (5 mL).

  • Add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, neutralize the mixture with 1M HCl to pH ~7-8.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the final 1-aminopropan-2-ol product.

References

  • Green, A. P., & Turner, N. J. (2016). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition, 55(34), 10033-10036.
  • Walecka-Hübner, J., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(17), 3983.
  • Acylation of Alcohols, Part 2: with Other Acylating Reagents. (2021). YouTube.
  • Ishihara, K., et al. (1993). An extremely simple, convenient, and selective method for acetylating primary alcohols in the presence of secondary alcohols. Tetrahedron Letters, 34(36), 5777-5780.
  • Pharmaffiliates. (n.d.). 1-Hydroxypropan-2-yl acetate.
  • Gotor-Fernández, V., et al. (2018). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. ACS Catalysis, 8(7), 6393-6399.
  • PubChem. (n.d.). [(2S)-1-hydroxypropan-2-yl] acetate. National Center for Biotechnology Information.
  • ResearchGate. (2017). Three 1-aminopropan-2-ols with potential biological activities.
  • Singh, R., et al. (2002). Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. Organic Letters, 4(21), 3591-3593.
  • Chandrasekhar, S., et al. (2001). Selective Acetylation of Primary Alcohols: Acetyl and Formyl Transfer Reactions with Copper(II) Salts. Synthetic Communications, 31(15), 2291-2295.
  • ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings.
  • Semantic Scholar. (2015). Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media.
  • Sklepińska, M., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 25(19), 10853.
  • Hu, Y., et al. (2017). Computational design of new molecular scaffolds for medicinal chemistry, part II: generalization of analog series-based scaffolds. Journal of Computer-Aided Molecular Design, 31(11), 1027-1039.
  • Wang, C., et al. (2015). Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. Biotechnology Letters, 37(4), 841-847.
  • BioSolveIT. (2015). webinar recording: scaffold hopping in medicinal chemistry — applications using ReCore. YouTube.
  • Wassermann, A. M., et al. (2018). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. Journal of Medicinal Chemistry, 61(11), 4688-4703.
  • Wikipedia. (n.d.). Hydroxyacetone.
  • ResearchGate. (2017). New and Unusual Scaffolds in Medicinal Chemistry.
  • ResearchGate. (2006). Scaffold Hopping in Medicinal Chemistry.
  • Jones, T. C., & Tomkinson, N. C. O. (2007). α-Benzoyloxylation of Ketones Using N-Methyl-O-Benzoylhydroxylamine Hydrochloride. Organic Syntheses, 84, 233.
  • ResearchGate. (2007). Kinetic Studies on Lipase-Catalyzed Acetylation of 2-Alkanol with Vinyl Acetate in Organic Solvent.
  • Semantic Scholar. (n.d.). Chiral Amine Synthesis.

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Application Note & Protocol: Biocatalytic Synthesis of 1,2-Propanediol, 2-Acetate Using Lipases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Synthesis

In the landscape of modern pharmaceutical and fine chemical manufacturing, the pursuit of sustainable and selective synthesis methodologies is paramount. Biocatalysis, leveraging the inherent specificity of enzymes, offers a compelling alternative to traditional chemical routes, which often rely on harsh conditions and can generate significant waste.[1] This application note provides a comprehensive guide to the synthesis of 1,2-propanediol, 2-acetate, a valuable chiral building block, through lipase-catalyzed acetylation. We will delve into the mechanistic underpinnings of this enzymatic transformation, provide a detailed, field-tested protocol, and offer insights into process optimization and analysis. The protocols and principles outlined herein are designed for researchers, scientists, and drug development professionals seeking to implement efficient and environmentally benign catalytic systems.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that have garnered significant attention for their versatility in organic synthesis.[2][3] Beyond their natural function of hydrolyzing fats, they are remarkably effective at catalyzing esterification, transesterification, and amidation reactions in non-aqueous environments.[4][5] Key to their utility is their high chemo-, regio-, and enantioselectivity, which allows for the precise modification of complex molecules under mild reaction conditions.[6][7] For the synthesis of this compound, the regioselectivity of the lipase is critical to ensure the targeted acetylation of the secondary hydroxyl group.

Enzymatic Strategy: The Power of Candida antarctica Lipase B (CALB)

The choice of biocatalyst is a cornerstone of successful enzymatic synthesis. For the acetylation of 1,2-propanediol, Candida antarctica Lipase B (CALB) stands out as an exceptionally robust and efficient catalyst.[1][8] Commercially available in an immobilized form, often as Novozym® 435, CALB exhibits broad substrate specificity, high thermal stability, and excellent performance in organic solvents.[9][10][11][12][13] The immobilization on a macroporous acrylic resin enhances its stability and facilitates easy separation from the reaction mixture, allowing for catalyst reuse and continuous processing.[6][14]

The catalytic prowess of CALB, like other lipases, resides in its active site, which features a conserved catalytic triad of serine, histidine, and aspartic acid.[15] The mechanism of lipase-catalyzed transesterification, the likely pathway for this synthesis using an activated acyl donor, is a two-step process.

Mechanism of Lipase-Catalyzed Acetylation

The reaction proceeds via a Ping-Pong Bi-Bi mechanism, initiated by the nucleophilic attack of the active site serine on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site. The intermediate then collapses, releasing the vinyl alcohol (which tautomerizes to acetaldehyde) and forming a stable acyl-enzyme intermediate. In the second step, the hydroxyl group of 1,2-propanediol acts as a nucleophile, attacking the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the final product, this compound, and regenerate the free enzyme.[15][16][17]

The use of an activated acyl donor, such as vinyl acetate, is a strategic choice to drive the reaction to completion. The tautomerization of the leaving group (vinyl alcohol) to the volatile acetaldehyde renders the reaction effectively irreversible.[18]

Diagram of the Lipase-Catalyzed Acetylation Mechanism

Lipase Catalysis cluster_0 Acylation of Lipase cluster_1 Deacylation and Product Formation E-OH Lipase (E-OH) Tetrahedral_1 Tetrahedral Intermediate 1 E-OH->Tetrahedral_1 Nucleophilic Attack Acyl_Donor Vinyl Acetate Acyl_Donor->Tetrahedral_1 Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_1->Acyl_Enzyme Collapse Vinyl_Alcohol Vinyl Alcohol -> Acetaldehyde Tetrahedral_1->Vinyl_Alcohol Release Tetrahedral_2 Tetrahedral Intermediate 2 Acyl_Enzyme->Tetrahedral_2 Nucleophilic Attack Propanediol 1,2-Propanediol Propanediol->Tetrahedral_2 Product This compound Tetrahedral_2->Product Release E-OH_regen Regenerated Lipase (E-OH) Tetrahedral_2->E-OH_regen Regeneration

Caption: The Ping-Pong Bi-Bi mechanism of lipase-catalyzed acetylation.

Experimental Protocol: Synthesis of this compound

This protocol provides a robust starting point for the laboratory-scale synthesis. Optimization of parameters such as temperature, substrate molar ratio, and enzyme loading may be necessary to achieve maximum yield and selectivity.

Materials and Reagents
Reagent/MaterialGradeSupplier
1,2-Propanediol≥99.5%Standard chemical supplier
Vinyl Acetate≥99%Standard chemical supplier
Novozym® 435 (Immobilized Candida antarctica Lipase B)---Novozymes or authorized distributor
tert-ButanolAnhydrous, ≥99.5%Standard chemical supplier
Diethyl EtherAnhydrous, ≥99.5%Standard chemical supplier
Sodium SulfateAnhydrousStandard chemical supplier
Molecular Sieves (4 Å)---Standard chemical supplier
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-propanediol (e.g., 10 mmol).

    • Add anhydrous tert-butanol (e.g., 50 mL) as the solvent. The choice of a non-polar organic solvent is crucial for minimizing substrate inhibition and facilitating product recovery.[9]

    • Add vinyl acetate. A molar excess (e.g., 1.5 to 3 equivalents, 15-30 mmol) is recommended to drive the reaction equilibrium towards the product.[19]

    • Add Novozym® 435 (e.g., 10% w/w of substrates). The optimal enzyme loading should be determined experimentally.[20]

    • Add activated 4 Å molecular sieves (approximately 1 g) to scavenge any residual water, which can promote the competing hydrolysis reaction.[4]

  • Reaction Execution:

    • Place the flask in a thermostatically controlled oil bath and heat to the desired reaction temperature (a starting point of 50-60 °C is recommended).[4]

    • Stir the reaction mixture at a constant rate (e.g., 200 rpm) to ensure adequate mixing and minimize mass transfer limitations.

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reaction Work-up and Product Isolation:

    • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

    • Remove the immobilized enzyme and molecular sieves by vacuum filtration. The enzyme can be washed with fresh solvent (e.g., tert-butanol or diethyl ether), dried under vacuum, and stored for reuse.[21]

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield pure this compound.

Experimental Workflow Diagram

Workflow Start Reaction Setup Reagents Add 1,2-Propanediol, Vinyl Acetate, Solvent, Novozym® 435, and Molecular Sieves Start->Reagents Reaction Heat and Stir at Controlled Temperature Reagents->Reaction Monitoring Monitor Progress by GC-MS Reaction->Monitoring Monitoring->Reaction Continue until desired conversion Workup Cool and Filter to Remove Enzyme Monitoring->Workup Evaporation Solvent Removal via Rotary Evaporation Workup->Evaporation Purification Purify by Column Chromatography Evaporation->Purification Product Obtain Pure This compound Purification->Product

Caption: The experimental workflow for the synthesis of this compound.

Analytical Methods: Quantifying Success

Accurate monitoring of the reaction is crucial for optimization and determining the final yield. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for this purpose due to its high sensitivity and ability to separate and identify volatile compounds.[22]

GC-MS Analysis Protocol
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Filter the aliquot through a 0.22 µm syringe filter to remove the enzyme and any particulates.

    • Dilute the filtered sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration within the linear range of the instrument.[22]

  • Instrumentation and Parameters:

    • GC Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for the separation of the reactants and products.

    • Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 220 °C, and a final hold for 5 minutes. This program should be optimized for the specific column and instrument.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operated in scan mode to identify the components based on their mass spectra and retention times. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity.[23][24]

  • Quantification:

    • Prepare a series of calibration standards of 1,2-propanediol, vinyl acetate, and this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each compound.

    • Determine the concentration of each component in the reaction samples by interpolating their peak areas on the respective calibration curves.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Insufficient enzyme activity- Sub-optimal temperature- Water contamination- Substrate or product inhibition- Increase enzyme loading- Optimize temperature (typically 40-70 °C for CALB)[4]- Ensure anhydrous conditions; use fresh molecular sieves- Adjust substrate molar ratio; consider continuous product removal
Poor Selectivity - Formation of di-acetate- Reaction at primary hydroxyl- Reduce the molar excess of vinyl acetate- Lower the reaction temperature to enhance selectivity- Screen other lipases for improved regioselectivity
Enzyme Deactivation - High temperature- Inappropriate solvent- Mechanical stress- Operate within the enzyme's stable temperature range- Use a non-denaturing organic solvent- Reduce stirring speed while ensuring adequate mixing

Conclusion: A Sustainable Path Forward

The lipase-catalyzed synthesis of this compound represents a significant advancement towards more sustainable chemical manufacturing. By harnessing the catalytic power of enzymes like Candida antarctica Lipase B, researchers can achieve high yields and selectivities under mild, environmentally friendly conditions. The protocols and insights provided in this application note serve as a comprehensive resource for the successful implementation of this biocatalytic approach, paving the way for the development of greener and more efficient synthetic processes in the pharmaceutical and fine chemical industries.

References

  • Ovid. (n.d.). Lipase catalysed synthesis of propanediol... : Biotechnology Letters.
  • ACS Publications. (2023). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. Industrial & Engineering Chemistry Research.
  • Frontiers. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue.
  • ACS Publications. (n.d.). Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature. Biomacromolecules.
  • ResearchGate. (n.d.). Candida antarctica Lipase B (CAL‐B)‐Catalyzed Carbon‐Sulfur Bond Addition and Controllable Selectivity in Organic Media.
  • PMC. (n.d.). Modeling structure and flexibility of Candida antarctica lipase B in organic solvents.
  • ResearchGate. (n.d.). Immobilized lipase screening towards continuous-flow kinetic resolution of (±)-1,2-propanediol.
  • ResearchGate. (n.d.). Mechanism of lipase in transesterification.
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  • PMC. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
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Application Note: Derivatization Strategies for the Analysis of 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

**Abstract

This guide provides detailed application notes and protocols for the chemical derivatization of 1,2-Propanediol, 2-acetate (synonyms: 2-Acetoxy-1-propanol) for analytical quantification.[1][2][3] Due to its polarity and lack of a strong chromophore, direct analysis of this compound by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging, often resulting in poor peak shape and low sensitivity.[4][5] Derivatization of the primary hydroxyl group is a critical pre-analytical step to enhance volatility, improve chromatographic behavior, and increase detection sensitivity. This document details protocols for silylation and acylation for GC-Mass Spectrometry (GC-MS) analysis, as well as benzoylation and isocyanate derivatization for HPLC-UV/MS applications. The underlying chemical principles, experimental causality, and validation steps are thoroughly explained to ensure robust and reliable quantification in research, quality control, and drug development settings.

Introduction: The Analytical Challenge

This compound (CAS RN: 6214-01-3) is an organic ester with a free primary hydroxyl group and an acetylated secondary hydroxyl group.[1][2] Its use as a solvent and chemical intermediate necessitates accurate analytical methods for its identification and quantification.[6][7][8] However, the presence of the polar hydroxyl group poses significant analytical hurdles:

  • For Gas Chromatography (GC): The active hydrogen of the hydroxyl group can interact strongly with the stationary phase, leading to significant peak tailing, reduced column efficiency, and poor reproducibility.[4][9] Furthermore, its volatility may not be optimal for certain GC applications.

  • For High-Performance Liquid Chromatography (HPLC): The molecule lacks a suitable chromophore, making detection by UV-Vis spectrophotometry highly insensitive.[5][10] While refractive index (RI) detection is possible, it suffers from low sensitivity and is incompatible with gradient elution.

Chemical derivatization addresses these issues by replacing the active proton of the hydroxyl group with a nonpolar, functional group. This process enhances analyte performance by:

  • Increasing Volatility & Thermal Stability: Essential for GC analysis.

  • Reducing Polarity: Minimizes peak tailing in GC and improves peak shape.[4]

  • Introducing a Chromophore/Fluorophore: Enables sensitive detection by HPLC-UV or fluorescence detectors.[11]

  • Increasing Molecular Mass: Can shift the analyte's mass into a more selective region of the mass spectrum for MS detection.

This note provides validated protocols for the most effective derivatization strategies.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the primary goal is to cap the polar hydroxyl group to increase volatility and improve peak symmetry. Silylation and acylation are the most robust and widely adopted methods for this purpose.[12][13]

Silylation is a cornerstone of derivatization for GC, involving the replacement of the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[12][14] This reaction is rapid, quantitative, and produces stable derivatives with excellent chromatographic properties.

Causality & Mechanism: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the hydroxyl group to form a silyl ether and a neutral, non-interfering byproduct.[12][15] The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction for sterically hindered or less reactive hydroxyls, though it is often unnecessary for primary alcohols.

Objective: To prepare the trimethylsilyl (TMS) ether of this compound for GC-MS analysis.

Materials:

  • Sample containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Internal Standard (IS) solution (e.g., n-Tetradecane in Pyridine)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately transfer 100 µL of the liquid sample (or a prepared solution of the analyte in an appropriate solvent) into a GC vial. If the sample is aqueous, it must be completely dried under a stream of nitrogen before proceeding.

  • Internal Standard Addition: Add 50 µL of the internal standard solution to the vial. The use of an IS is critical to correct for variations in derivatization efficiency and injection volume.

  • Solvent Addition: Add 200 µL of anhydrous pyridine or acetonitrile. This acts as a solvent to ensure all components are in a single phase for efficient reaction.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly immediately to prevent exposure to moisture.

  • Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure complete derivatization.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. The derivative is stable for at least 24 hours when stored at 4°C and protected from moisture.

Validation System:

  • Blank: Prepare a reagent blank by following the same procedure without the analyte to identify any background contamination.

  • Calibration: Prepare a calibration curve by derivatizing a series of standards of known concentrations.

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction Sample Sample Aliquot IS Add Internal Standard Sample->IS Solvent Add Anhydrous Solvent IS->Solvent Reagent Add BSTFA + 1% TMCS Solvent->Reagent Heat Heat at 70°C for 30 min Reagent->Heat Cool Cool to Room Temp Heat->Cool Analysis GC-MS Analysis Cool->Analysis

Caption: Benzoylation of this compound.

Isocyanates react readily with alcohols to form carbamate derivatives. Using an aromatic isocyanate like TSIC introduces a strongly UV-active tosyl group, enabling sensitive HPLC-UV detection. [11] Causality & Mechanism: The highly electrophilic carbon atom of the isocyanate group (-N=C=O) is attacked by the nucleophilic hydroxyl group of the analyte. This addition reaction forms a stable carbamate linkage. The reaction is typically rapid and can be performed at room temperature.

Objective: To prepare the tosyl-carbamate derivative for HPLC-UV analysis.

Materials:

  • p-Toluenesulfonyl isocyanate (TSIC) solution (e.g., 20% in Acetonitrile)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

Procedure:

  • Sample Preparation: Transfer 100 µL of the sample into an HPLC vial.

  • Reagent Addition: Add 10 µL of the 20% TSIC solution in acetonitrile. [11]3. Reaction & Quenching: After a short reaction time (e.g., 2-5 minutes at room temperature), add 10 µL of water to quench any unreacted TSIC. [11]4. Dilution & Analysis: Dilute the mixture with the mobile phase to an appropriate volume (e.g., 1 mL). The sample is ready for injection. Detection is typically performed around 227 nm. [11]

Summary of Methods and Data Presentation

The choice of derivatization method depends on the available instrumentation and the specific requirements of the analysis.

Method Technique Reagent Derivative Key Advantages Considerations
Silylation GC-MSBSTFA, MSTFATMS EtherFast, simple, clean byproducts, excellent for GC. [12]Derivatives are moisture-sensitive.
Acylation GC-MS/ECDHFBAHFB EsterProduces stable derivatives, highly sensitive for ECD. [16]Requires workup/extraction step.
Benzoylation HPLC-UV/MSBenzoyl ChlorideBenzoyl EsterAdds strong chromophore, robust reaction. [5][17]Requires alkaline conditions and extraction.
Isocyanate HPLC-UV/MSTSICCarbamateRapid reaction at room temp, simple procedure. [11]Reagent is moisture-sensitive.

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Application Notes and Protocols for 1,2-Propanediol, 2-acetate in Gel Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating 1,2-Propanediol, 2-acetate as a Functional Excipient in Gel Systems

This compound, a mono-acetate ester of propylene glycol, is a compound recognized for its favorable toxicological profile and utility as a solvent. While its application has been historically prominent in coatings and inks, its potential in advanced material science, particularly in the formation of gels for pharmaceutical and research applications, remains largely unexplored. These application notes serve as a technical guide for researchers, scientists, and drug development professionals, proposing a scientifically-grounded framework for the utilization of this compound in two key areas: as a novel solvent medium for Low Molecular Weight Organogels (LMWOs) and as a functional plasticizer for enhancing the properties of polymer-based gels.

Our approach is built on established principles of physical chemistry and material science. We will elucidate the underlying mechanisms, provide detailed, self-validating protocols, and present hypothetical data to guide experimental design. This document aims to bridge the knowledge gap and empower researchers to leverage the unique properties of this compound in creating innovative gel systems.

Part 1: Application in Low Molecular Weight Organogel (LMWO) Formation

The formation of organogels using Low Molecular Weight Organogelators (LMWOs) is a process of molecular self-assembly. LMWOs, molecules typically with a molecular weight of less than 3000 Da, are designed to self-assemble in organic solvents through specific non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.[1][2] This assembly process creates a three-dimensional fibrillar network that immobilizes the solvent, transforming the liquid into a semi-solid gel.

Mechanistic Rationale: The Role of the Solvent

The choice of solvent is critical, as it actively participates in the gelation process.[3][4] Solvent-gelator interactions can either promote or inhibit the self-assembly required for network formation.[4][5] Ester-based solvents have been shown to be particularly effective media for organogelation, in some cases demonstrating superior performance to ketones or alcohols.[4] Alcohols, for instance, can form strong hydrogen bonds with the gelator, potentially disrupting the gelator-gelator interactions necessary for fiber formation.[3]

This compound presents itself as a compelling candidate for an organogel solvent due to:

  • Aprotic Nature: Lacking acidic protons, it is less likely to interfere with the crucial hydrogen bonding between LMWO molecules.

  • Polarity: Its moderate polarity can aid in the initial dissolution of a wide range of LMWOs.

  • High Boiling Point: Its low volatility enhances the thermal stability of the resulting gel and makes the preparation process safer.

  • Biocompatibility: Its favorable toxicological profile is advantageous for applications in drug delivery and personal care products.

The self-assembly process in a solvent like this compound can be visualized as a nucleation and growth mechanism.

G cluster_0 Step 1: Dissolution (Heating) cluster_1 Step 2: Cooling & Nucleation cluster_2 Step 3: Fiber Growth & Entanglement cluster_3 Step 4: Gelation Solvated Solvated LMWO Molecules in this compound Nuclei Formation of Primary Aggregates (Nuclei) Solvated->Nuclei Supersaturation Fibers 1D Fiber Growth Entanglement Nuclei->Fibers Self-Assembly (H-bonds, van der Waals) Gel 3D Fibrillar Network (Immobilized Solvent) Fibers->Gel Network Formation

Caption: LMWO Self-Assembly Workflow in a Solvent.

Experimental Protocol: Preparation of a LMWO Organogel

This protocol describes a general method for preparing a stable organogel using a hypothetical amino acid-derived LMWO in this compound.[6]

Materials:

  • Low Molecular Weight Organogelator (e.g., N-Lauroyl-L-alanine derivative)

  • This compound (High Purity)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Heating plate or oil bath

  • Spatula and weighing balance

Protocol Steps:

  • Concentration Determination: Weigh the desired amount of the LMWO. The optimal concentration to achieve gelation (Minimum Gelation Concentration, MGC) must be determined empirically, typically ranging from 0.5% to 5% (w/w).[2]

  • Solvent Addition: In a glass vial, add the appropriate volume of this compound to the pre-weighed LMWO.

  • Dissolution: Place a magnetic stir bar in the vial and place it on a heating plate. Heat the mixture to a temperature between 80-120°C while stirring.[6] Continue heating and stirring until the LMWO is completely dissolved and the solution is clear.

  • Cooling and Gelation: Once a clear solution is obtained, cease heating and stirring. Place the vial on a level surface and allow it to cool to room temperature undisturbed. Gelation occurs as the solution cools and the LMWO molecules self-assemble.

  • Maturation: Allow the gel to mature for at least 12-24 hours at room temperature before characterization to ensure the fibrillar network is fully formed and stable.

Data Presentation: Hypothetical Gel Properties

The following table illustrates the expected influence of LMWO concentration on the properties of the organogel.

LMWO Concentration (% w/w)Visual AppearanceGel-to-Sol Transition Temperature (°C)Compressive Modulus (kPa)
0.5Clear, very soft gel45 ± 25 ± 1
1.0Clear, self-standing gel62 ± 320 ± 3
2.0Clear, robust gel78 ± 255 ± 5
3.0Slightly opaque, rigid gel85 ± 390 ± 6

Part 2: Application as a Plasticizer in Polymer Gels

In polymer-based gels, a plasticizer is a substance that, when added to a material, increases its flexibility, workability, and distensibility. Plasticizers work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg).[7] This increase in "free volume" allows the polymer chains to move more freely, transitioning the material from a rigid, glassy state to a more flexible, rubbery state.

Mechanistic Rationale: Enhancing Polymer Flexibility

Diacetate esters, such as diacetin and triacetin, have been demonstrated to be effective plasticizers for polymers like cellulose diacetate.[8][9] this compound shares a similar chemical structure and is expected to function analogously. By disrupting the intermolecular forces between polymer chains (e.g., hydrogen bonds or dipole-dipole interactions), it reduces the overall rigidity of the polymer network.

G cluster_0 Rigid Polymer Matrix (No Plasticizer) cluster_1 Plasticized Polymer Matrix P1 Polymer Chain P2 Polymer Chain P1->P2 Strong Intermolecular Forces P3 Polymer Chain Plasticizer 1,2-Propanediol, 2-acetate P3->Plasticizer P4 Polymer Chain Plasticizer->P4 Disrupted Forces

Caption: Mechanism of Polymer Plasticization.

Experimental Protocol: Preparation of a Plasticized Polymer Gel Film

This protocol outlines the preparation of a plasticized polymer gel film using a solvent casting method.

Materials:

  • Polymer (e.g., Cellulose Acetate, Polyvinyl Alcohol)

  • This compound (as plasticizer)

  • A suitable volatile solvent for the polymer (e.g., acetone, water)

  • Beakers and magnetic stirrer

  • Petri dish or flat glass plate for casting

  • Drying oven or fume hood

Protocol Steps:

  • Polymer Solution Preparation: Dissolve a known amount of the polymer in the chosen volatile solvent with stirring until a homogenous solution is formed. The concentration will depend on the polymer's molecular weight and desired film thickness.

  • Plasticizer Addition: To the polymer solution, add the desired amount of this compound. The concentration of the plasticizer is typically varied (e.g., 5%, 10%, 20% by weight relative to the polymer) to study its effect.

  • Mixing: Stir the mixture thoroughly for at least 1-2 hours to ensure the plasticizer is uniformly dispersed.

  • Casting: Pour the solution into a petri dish or onto a level glass plate. Ensure the solution spreads evenly to form a film of uniform thickness.

  • Solvent Evaporation: Place the cast film in a fume hood or a ventilated oven at a controlled temperature (e.g., 40-60°C) to allow the volatile solvent to evaporate slowly. Slow evaporation is crucial to prevent the formation of bubbles or surface defects.

  • Final Film: Once the solvent has completely evaporated, a flexible, plasticized polymer gel film will remain. Carefully peel the film from the casting surface for characterization.

Data Presentation: Expected Effects of Plasticization

The following table summarizes the anticipated impact of adding this compound on the properties of a polymer film.

Plasticizer Concentration (% w/w)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
0 (Control)190705
51756215
101625025
201403540

Conclusion

The application of this compound in gel formation represents a promising avenue for innovation in materials science and pharmaceutical formulations. As a solvent, its aprotic nature and favorable safety profile make it an excellent candidate for developing robust and biocompatible low molecular weight organogels. As a plasticizer, it offers a means to tune the mechanical properties of polymer gels, enhancing their flexibility and suitability for various applications. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore these applications, paving the way for the development of novel gel systems with enhanced performance and safety characteristics.

References

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  • Zhu, G., & Dordick, J. S. (2006). Solvent Effect on Organogel Formation by Low Molecular Weight Molecules.
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Application Notes & Protocols: 1,2-Propanediol, 2-acetate as a High-Performance Plasticizer in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide on the utilization of 1,2-Propanediol, 2-acetate as a plasticizer in material science. This document delves into the fundamental principles of its plasticizing action, presents detailed protocols for its incorporation and evaluation within polymer matrices, and discusses its compatibility and performance characteristics. The information is curated for professionals engaged in polymer formulation, drug delivery systems, and advanced materials development, emphasizing scientific causality and robust experimental design.

Introduction to this compound

This compound (CAS No. 6214-01-3), also known as 2-acetoxy-1-propanol or 2-hydroxy-1-methylethyl acetate, is an organic ester with a unique molecular structure containing both a hydroxyl (-OH) and an acetate group (-OCOCH₃).[1][2] This bifunctionality imparts a favorable balance of hydrophilic and hydrophobic characteristics, making it a versatile solvent and a highly effective plasticizer.[3] While it shares a molecular formula with its isomer, 1,2-Propanediol, 1-acetate, its distinct structure governs its specific interactions and performance in polymer systems.[1][3]

Historically used in coatings, inks, and as a solvent for various resins, its potential as a primary or secondary plasticizer is of significant interest.[4][5][6] Its favorable toxicological profile and ready biodegradability further enhance its appeal as a potentially greener alternative to some traditional plasticizers.[6]

Table 1: Physicochemical Properties of this compound

Property Value Unit Source
CAS Number 6214-01-3 - [1][2]
Molecular Formula C₅H₁₀O₃ - [1]
Molecular Weight 118.13 g/mol [1]
IUPAC Name 1-hydroxypropan-2-yl acetate - [1]
Boiling Point 191 °C at 760 mmHg [7]
Flash Point 77.5 °C [7]
Density 1.05 g/cm³ [7]

| logP (Octanol/Water) | -0.070 | - |[8] |

The Mechanism of Plasticization

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They achieve this by inserting themselves between the long polymer chains, thereby reducing the intermolecular forces (van der Waals forces, hydrogen bonds) that hold the chains rigidly together.[9] This separation of chains lowers the material's glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The efficacy of this compound as a plasticizer stems from its molecular structure. The polar hydroxyl and ester groups can form hydrogen bonds and dipole-dipole interactions with polar polymer chains, such as those in cellulose acetate.[4][10] This interaction effectively shields the polymer chains from one another, allowing them to slide past each other more easily under stress, which manifests as increased flexibility and reduced brittleness.

Caption: Mechanism of plasticization by this compound.

Application Focus: Plasticization of Cellulose Acetate

This compound is noted for its use as a plasticizer for cellulose acetate.[4][10] Cellulose acetate is a bio-based polymer known for its clarity and toughness but can be brittle without modification. The addition of a suitable plasticizer is essential for applications such as films, coatings, and molded articles. Beyond cellulose derivatives, its strong solvency for resins like acrylics, polyesters, and polyurethanes suggests potential compatibility and plasticizing effects in these systems as well.[5]

Experimental Protocols

The following protocols provide a framework for the systematic incorporation and evaluation of this compound as a plasticizer.

Protocol 1: Incorporation into a Polymer Matrix via Solvent Casting

This protocol describes the preparation of plasticized polymer films, a common method for initial screening and characterization.

Causality: Solvent casting is chosen for its simplicity and ability to achieve a homogenous dispersion of the plasticizer within the polymer matrix at a laboratory scale, avoiding thermal degradation that might occur during melt processing.

Materials:

  • Polymer (e.g., Cellulose Acetate powder)

  • This compound

  • Volatile Solvent (e.g., Acetone, selected for its ability to dissolve the polymer)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bars

  • Laboratory balance

  • Fume hood

  • Drying oven (vacuum or convection)

Procedure:

  • Solution Preparation: In a fume hood, dissolve a known weight of the polymer in a suitable volume of the solvent to create a solution of desired concentration (e.g., 10-15% w/v). Allow the polymer to dissolve completely with gentle stirring.

  • Plasticizer Addition: Calculate the required amount of this compound to achieve the desired weight percentage (e.g., 5%, 10%, 20% by weight relative to the polymer). Add the plasticizer to the polymer solution.

  • Homogenization: Stir the mixture for at least 1-2 hours to ensure the plasticizer is uniformly distributed. The solution should be clear and homogenous.

  • Casting: Carefully pour the solution into a level glass petri dish or onto a glass plate. The volume poured will determine the final film thickness.

  • Solvent Evaporation: Cover the dish loosely to allow for slow, controlled evaporation of the solvent in the fume hood for 24 hours. This prevents the formation of bubbles or surface defects.

  • Final Drying: Transfer the cast films to a vacuum oven and dry at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved. This ensures the complete removal of any residual solvent, which could otherwise act as a plasticizer itself and confound the results.

  • Film Conditioning: Before testing, condition the prepared films according to standard procedures (e.g., ASTM D618) for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity to ensure consistent and comparable results.

Protocol 2: Evaluation of Plasticizer Efficacy

Once films are prepared, their physical properties must be quantified to assess the plasticizer's effectiveness.

Causality: A combination of mechanical and thermal tests provides a comprehensive picture of the plasticizer's impact. Mechanical tests measure changes in flexibility and strength, while thermal analysis directly quantifies the depression of the glass transition temperature, a hallmark of effective plasticization.

A. Mechanical Properties (Tensile Testing)

  • Standard: Follow ASTM D2284 or a similar standard for testing the tensile properties of thin plastic sheeting.[11]

  • Procedure:

    • Cut dumbbell-shaped specimens from the conditioned films using a die cutter.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine (tensometer).

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

    • Record the load and elongation throughout the test.

  • Key Parameters to Analyze:

    • Tensile Strength at Break: The maximum stress the material can withstand before fracturing.

    • Elongation at Break: The percentage increase in length at the point of fracture, a direct measure of ductility.

    • Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness.

B. Thermal Properties (Differential Scanning Calorimetry - DSC)

  • Procedure:

    • Accurately weigh a small sample (5-10 mg) of the plasticized film into a DSC pan.

    • Seal the pan and place it in the DSC cell alongside an empty reference pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature. The glass transition (Tg) will appear as a step change in the heat flow curve.

  • Analysis: Determine the Tg for each plasticizer concentration. A significant decrease in Tg compared to the unplasticized control indicates effective plasticization.

Table 2: Expected Trends in Material Properties with Increasing Plasticizer Concentration

Property Expected Trend Rationale
Glass Transition Temp. (Tg) Decrease Increased free volume and chain mobility.
Tensile Strength Decrease Weakened intermolecular forces between polymer chains.
Elongation at Break Increase Enhanced ability of polymer chains to slide past one another.

| Modulus of Elasticity | Decrease | Reduced material stiffness. |

Protocol 3: Assessment of Plasticizer Permanence (Migration Testing)

A critical performance aspect is the plasticizer's ability to remain within the polymer matrix over time.[12]

Causality: Migration tests simulate conditions that can cause plasticizer loss, which leads to embrittlement of the plastic and potential contamination of contact surfaces.[13]

A. Volatilization Test (Oven Aging)

  • Standard: Based on principles from ASTM D1203.

  • Procedure:

    • Cut and accurately weigh several specimens of the plasticized film.

    • Place the specimens in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24, 48, 96 hours).

    • After each time interval, remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh.

  • Analysis: Calculate the percentage weight loss over time. A higher weight loss indicates lower permanence and higher volatility of the plasticizer.

B. Extraction Test (Solvent Resistance)

  • Procedure:

    • Weigh film specimens and immerse them in a relevant liquid medium (e.g., water, ethanol, or a specific simulant for the intended application) at a controlled temperature.

    • After a set period (e.g., 24 hours), remove the specimens, gently pat them dry, and then dry them completely in a vacuum oven to constant weight.

  • Analysis: The weight loss corresponds to the amount of plasticizer leached into the liquid. This is particularly important for applications in contact with foods, pharmaceuticals, or biological fluids.

Sources

Application Note: High-Throughput Screening of Catalysts for the Acetylation of 1,2-Propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acetylation of 1,2-propanediol (propylene glycol) is a commercially significant reaction, yielding valuable products such as 1,2-propanediol diacetate (PGDA), a versatile and environmentally friendly solvent.[1] The efficiency of this process is critically dependent on the catalyst employed. This application note provides a comprehensive guide for researchers and process chemists on the high-throughput screening (HTS) of heterogeneous solid acid catalysts for this transformation. By leveraging parallel experimentation in 96-well reactor plates, this methodology facilitates the rapid identification of optimal catalysts and reaction conditions, thereby accelerating process development and optimization. We detail a complete workflow, from catalyst library design and automated reaction execution to high-throughput analysis and data interpretation.

Introduction: The Rationale for High-Throughput Catalyst Screening

The conversion of 1,2-propanediol, a bio-renewable platform chemical, into its acetylated derivatives represents a key value-added transformation. The primary products are 1-acetoxy-2-propanol, 2-acetoxy-1-propanol, and the desired end-product, 1,2-propanediol diacetate. The reaction is a classic Fischer-Speier esterification, typically catalyzed by acids.[2]

While homogeneous acids like sulfuric acid are effective, they pose significant challenges in industrial settings, including reactor corrosion, difficult separation from the product stream, and generation of acidic waste. Heterogeneous solid acid catalysts offer a compelling alternative, enabling straightforward separation, potential for regeneration and reuse, and alignment with the principles of green chemistry.[3]

The landscape of solid acid catalysts is vast, encompassing materials with diverse structural and chemical properties such as ion-exchange resins, zeolites, and sulfated metal oxides.[4][5][6][7] Identifying the ideal catalyst—one that offers high conversion of 1,2-propanediol and high selectivity towards the diacetate product under mild conditions—can be a laborious process using traditional one-at-a-time experimental setups. High-throughput screening (HTS) methodologies address this bottleneck by enabling the parallel execution of dozens or even hundreds of experiments, allowing for a more comprehensive and rapid exploration of the catalyst and reaction space.[8][9]

This guide provides a robust protocol for the HTS of solid acid catalysts for 1,2-propanediol acetylation, utilizing a 96-well plate reactor format.

The Reaction Pathway: A Stepwise Acetylation

The acetylation of 1,2-propanediol with acetic acid proceeds in a stepwise manner, first forming two possible monoacetate isomers, which are then further acetylated to the final diacetate product. The reaction is reversible, and typically an excess of acetic acid is used to drive the equilibrium towards the formation of the diacetate.

ReactionPathway cluster_products Reaction Products PDO 1,2-Propanediol AcOH1 + Acetic Acid - H2O MA2 2-Acetoxy-1-propanol PDO->MA2 k2 MA1 1-Acetoxy-2-propanol AcOH1->MA1 k1 AcOH2 + Acetic Acid - H2O AcOH3 + Acetic Acid - H2O PGDA 1,2-Propanediol Diacetate AcOH2->PGDA k3 AcOH3->PGDA k4

Figure 1: Reaction pathway for the acid-catalyzed acetylation of 1,2-propanediol.

Designing the Catalyst Library: A Structured Approach

A successful HTS campaign begins with a well-designed catalyst library that systematically explores key catalytic parameters. The library should include representatives from major classes of solid acid catalysts, with variations in properties known to influence esterification reactions.

Table 1: Design Parameters for the Solid Acid Catalyst Library

Catalyst ClassCore MaterialKey Variable Parameters for ScreeningRationale for Inclusion
Ion-Exchange Resins Sulfonated Styrene-Divinylbenzene- Cross-linkage (% DVB)- Pore Size (Macroporous vs. Gel-type)- Acid Capacity (meq/g)Commercially available, robust, and widely used as benchmarks in acid catalysis.[10] Varying porosity and acid site density impacts reactant accessibility and activity.
Zeolites Crystalline Aluminosilicates- Framework Type (e.g., FAU (HY), MFI (HZSM-5))- Si/Al Ratio- Hierarchical Porosity (Mesopores)Offer shape selectivity and strong Brønsted acidity.[11][12] The Si/Al ratio directly controls acid site density and hydrophobicity, while framework and porosity affect diffusion of reactants and products.[5]
Sulfated Metal Oxides Zirconia (ZrO₂), Titania (TiO₂)- Sulfate Loading (% SO₄²⁻)- Calcination Temperature- Support MaterialGenerate superacid sites upon sulfation, capable of high catalytic activity.[6][13] Sulfate loading and calcination temperature are critical for tuning the acid strength and catalyst stability.[14]
Functionalized Silicas Mesoporous Silica (e.g., SBA-15)- Functional Group (-SO₃H)- Linker Type (e.g., propylsulfonic)- Pore DiameterProvides a high surface area and tunable pore structure for immobilizing sulfonic acid groups, allowing for systematic study of acid site accessibility.[15]

Experimental Workflow for High-Throughput Screening

The HTS workflow is designed for efficiency and reproducibility, leveraging automation for liquid handling and parallel reaction execution. The use of a 96-well reactor block is central to this methodology.[16][17][18]

HTS_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis cluster_data 4. Data Processing A Catalyst Dispensing (Solid Dispensing Robot) ~5-10 mg per well C Automated Liquid Handling (Dispense Reagents into 96-Well Reactor Block) A->C B Reagent Stock Solution (1,2-Propanediol, Acetic Acid, Internal Standard in Solvent) B->C D Sealing & Reaction (Heat & Stir in Parallel Reactor) e.g., 120°C, 4h C->D E Quenching & Dilution (Add Cold Solvent, e.g., Acetone) D->E F Sample Filtration (Centrifuge & Transfer Supernatant to Analysis Plate) E->F G High-Throughput GC-MS Analysis (Autosampler Injection) F->G H Data Integration & Calculation (Conversion, Selectivity, Yield) G->H I Hit Identification (Heatmap Visualization & Ranking) H->I

Figure 2: High-throughput screening workflow for catalyst evaluation.
Detailed Protocol: 96-Well Plate Reaction

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Acetic acid is corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Automated reactor systems should have over-pressure and over-temperature safety cutoffs.[19][20]

Materials & Equipment:

  • 96-well reactor block with glass vials (e.g., 1-2 mL) and magnetic stir bars

  • Automated solid dispensing system

  • Automated liquid handling robot[21][22][23]

  • Parallel reactor system with heating and stirring capabilities[24]

  • Centrifuge with plate rotor

  • GC-MS with autosampler

  • Catalyst library (pre-dried under vacuum)

  • 1,2-Propanediol (Reagent grade)

  • Glacial Acetic Acid (Reagent grade)

  • Internal Standard (e.g., 1,3-Propanediol or Dodecane)

  • Solvent for stock solution and dilution (e.g., Dioxane or Acetonitrile)

  • Quenching solvent (e.g., cold Acetone)

Protocol Steps:

  • Catalyst Loading: Using an automated solid dispensing system, accurately dispense 5.0 mg (± 0.5 mg) of each catalyst from the library into the designated glass vials within the 96-well reactor block. Include several empty wells to serve as non-catalyzed controls.

  • Reagent Preparation: Prepare a master stock solution containing 1,2-propanediol, acetic acid, and the internal standard in a suitable solvent. A typical molar ratio of Acetic Acid to 1,2-Propanediol is 4:1 to drive the reaction towards the diacetate. The concentration should be calculated such that the final reaction volume is appropriate for the vials (e.g., 0.5 mL).

  • Reagent Dispensing: Program the automated liquid handler to dispense 0.5 mL of the master stock solution into each well containing a catalyst, as well as the control wells.

  • Reaction Execution: Securely seal the 96-well reactor block with a compatible sealing mat. Place the block into the parallel reactor system. Set the reaction temperature to 120°C and the stirring speed to 800 RPM. Allow the reaction to proceed for 4 hours.

  • Reaction Quenching: After the reaction time has elapsed, cool the reactor block rapidly in an ice bath. Once cooled, unseal the block and add 1.0 mL of cold acetone to each well using the liquid handler. This step stops the reaction and dilutes the mixture for analysis.[2][25]

  • Sample Preparation for Analysis: Seal the plate and centrifuge at 3000 RPM for 10 minutes to pellet the solid catalyst particles. Program the liquid handler to carefully aspirate the supernatant from each well and transfer it to a new 96-well analysis plate (e.g., a plate compatible with a GC autosampler).[26][27]

  • GC-MS Analysis: Seal the analysis plate and place it in the GC-MS autosampler tray. Run the pre-defined analytical method for each well.

Analytical Method: High-Throughput GC-MS

Gas Chromatography-Mass Spectrometry is the preferred analytical technique due to its ability to separate the reactant, intermediates, and the final product, and provide definitive identification through mass spectra.[28]

Table 2: Example GC-MS Parameters

ParameterSettingRationale
GC Column Mid-polarity column (e.g., DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film)Provides good separation of alcohols and esters.
Carrier Gas Helium, constant flow at 1.2 mL/minStandard inert carrier gas for GC-MS.[29]
Injection 1 µL, Split ratio 50:1Prevents column overloading and ensures sharp peaks.
Injector Temp. 250°CEnsures complete volatilization of all analytes.
Oven Program 50°C (hold 2 min), ramp to 220°C at 15°C/min, hold 3 minProvides separation between the solvent, reactant, intermediates, and product based on boiling points.
MS Transfer Line 230°CPrevents condensation of analytes before entering the mass spectrometer.
MS Ion Source 230°C, Electron Ionization (EI) at 70 eVStandard conditions for generating reproducible mass spectra for library matching.
MS Scan Range 35-250 m/zCovers the molecular weights and fragmentation patterns of all expected compounds.[28][30]

Expected Retention Times (Approximate):

  • 1,2-Propanediol: ~5.5 min

  • 1-Acetoxy-2-propanol: ~7.2 min

  • 2-Acetoxy-1-propanol: ~7.5 min

  • 1,2-Propanediol Diacetate: ~8.8 min

  • Internal Standard (Dodecane): ~10.2 min

Data Analysis and Hit Identification

The raw data from the GC-MS is processed to determine the performance of each catalyst.

  • Quantification: The peak area of each compound (reactant, intermediates, product) is integrated. Using the internal standard, the concentration of each analyte is calculated. Response factors for each compound relative to the internal standard should be determined beforehand using standard calibration curves.

  • Performance Metrics: For each catalyst, the following metrics are calculated:

    • Conversion (%) : (Initial Moles of 1,2-PDO - Final Moles of 1,2-PDO) / Initial Moles of 1,2-PDO * 100

    • Selectivity to PGDA (%) : Moles of PGDA Formed / (Moles of Monoacetates Formed + Moles of PGDA Formed) * 100

    • Yield of PGDA (%) : (Conversion * Selectivity to PGDA) / 100

  • Visualization and Hit Selection: The calculated data for the entire 96-well plate can be effectively visualized using a heatmap.[31] This allows for the rapid identification of "hits"—catalysts that exhibit high conversion and high selectivity to the desired diacetate product.

Table 3: Representative Screening Data

WellCatalyst TypeCatalyst IDConversion (%)Selectivity to Diacetate (%)Yield of Diacetate (%)
A1Ion-Exchange ResinAmberlyst-15[32]958580.8
A2Ion-Exchange ResinGel-type Resin706042.0
B1ZeoliteHY (Si/Al = 5)[33]887566.0
B2ZeoliteHZSM-5 (Si/Al = 50)658052.0
C1Sulfated Oxide15% SO₄²⁻/ZrO₂989290.2
C2Sulfated Oxide5% SO₄²⁻/ZrO₂758866.0
D1Functionalized Silica-SO₃H SBA-15858269.7
H12No Catalyst ControlN/A< 5-< 1

Note: The data presented in this table is illustrative and serves to demonstrate the expected trends and outcomes of a high-throughput screening experiment.

From the illustrative data, the sulfated zirconia catalyst (C1) would be identified as a primary hit for further optimization studies due to its superior yield of the desired 1,2-propanediol diacetate.

Conclusion and Future Directions

The high-throughput screening methodology detailed in this application note provides a powerful and efficient framework for the discovery and optimization of solid acid catalysts for 1,2-propanediol acetylation. By employing parallel reactor systems and automated workflows, researchers can significantly accelerate the identification of lead catalyst candidates from a diverse library.

Following the initial screening, promising "hit" catalysts should be subjected to secondary screening under a wider range of process conditions (e.g., temperature, reactant ratio, catalyst loading) to further refine their performance. Subsequently, long-term stability and reusability studies should be conducted on the top-performing catalysts to ensure their industrial viability. This systematic approach, grounded in high-throughput principles, paves the way for the rapid development of greener, more efficient chemical processes.

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  • American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions.
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  • ScienceDaily. (2013, April 4). Amberlyst-15 can act as a catalyst for the acylation of phenols and alcohols.
  • ResearchGate. (2025, August 7). Esterification of alcohols with acetic acid over zeolites Hβ, HY and HZSM5.
  • ScienceDirect. (2025, August 6). Synthesis of solid acid catalysts for esterification with the assistance of elevated pressure.
  • Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate. (n.d.).
  • ResearchGate. (2025, August 6). Solid acid used as highly efficient catalyst for esterification of free fatty acids with alcohols.
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Experimental setup for the distillation and purification of 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Fractional Vacuum Distillation of 1,2-Propanediol, 2-acetate

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 6214-01-3) is a monoester of propylene glycol, a bifunctional molecule possessing both a hydroxyl and an acetate group.[1] This chemical structure imparts a unique balance of polarity, making it a subject of interest in various research and development applications, including its potential use as a specialty solvent or a chemical intermediate. The synthesis of this ester, typically via the esterification of 1,2-propanediol, often results in a crude mixture containing unreacted starting materials, byproducts such as 1,2-propanediol diacetate, and residual catalysts.[2]

Achieving high purity of the target monoacetate is critical for its intended application and for the study of its specific properties. Distillation is the primary method for this purification.[3] However, the high boiling point of this compound (191°C at atmospheric pressure) and the presence of impurities with proximate boiling points necessitate a carefully designed fractional vacuum distillation protocol.[4] Operating under reduced pressure is crucial to lower the boiling temperature, thereby preventing thermal decomposition that can occur with prolonged heating of high-boiling esters.[5][6]

This document provides a comprehensive guide to the experimental setup, pre-purification workup, and detailed protocol for the fractional vacuum distillation of this compound. It is intended for researchers, scientists, and drug development professionals who require a high-purity product for their work.

Core Principles: Why Fractional Vacuum Distillation?

The decision to employ fractional vacuum distillation is based on the physicochemical properties of this compound and its likely contaminants.

  • High Boiling Point and Thermal Sensitivity : Esters, particularly those with higher molecular weights, can be susceptible to decomposition at elevated temperatures.[5] The atmospheric boiling point of 191°C is sufficiently high that prolonged heating could lead to degradation, reducing yield and purity. Vacuum distillation lowers the pressure above the liquid, allowing it to boil at a significantly lower temperature, thus preserving the integrity of the molecule.[7]

  • Close-Boiling Impurities : The primary challenge in this purification is separating the target compound from its structural isomer (1,2-Propanediol, 1-acetate), the unreacted diol (1,2-Propanediol), and the di-ester byproduct (1,2-Propanediol diacetate). As shown in Table 1, their atmospheric boiling points are remarkably close. Simple distillation is inadequate for such separations.[8]

  • Fractional Distillation for Enhanced Separation : A fractionating column, placed between the distillation flask and the condenser, provides a large surface area (e.g., from glass beads, rings, or Vigreux indentations) for repeated vaporization-condensation cycles.[8] Each cycle, termed a "theoretical plate," enriches the vapor in the more volatile component. A column with a high number of theoretical plates is essential for effectively separating compounds with small differences in boiling points.[8][9]

Data Presentation: Physicochemical Properties

A successful distillation strategy relies on understanding the boiling points of all components in the crude mixture.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Rationale for Separation
This compound (Target) C₅H₁₀O₃118.13191-
Acetic AcidC₂H₄O₂60.05~118Easily removed as a low-boiling initial fraction.
1,2-PropanediolC₃H₈O₂76.09~188[10]Very close boiling point; requires high-efficiency fractional distillation.
1,2-Propanediol diacetateC₇H₁₂O₄160.17~190-191[11]Extremely close boiling point; represents the most significant separation challenge.
WaterH₂O18.02100Must be removed pre-distillation to prevent azeotrope formation and ensure accurate boiling temperatures.

Table 1: Physical properties of this compound and common impurities.

Pre-Distillation Workup: A Critical Prerequisite

Before commencing distillation, the crude reaction mixture must be properly prepared. This "workup" phase is designed to remove acidic residues and water, which can interfere with the distillation process.[2][12]

Protocol for Crude Product Workup:

  • Transfer : Transfer the crude reaction mixture from the reactor to a separatory funnel of appropriate size.

  • Neutralization : Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, frequently venting to release the carbon dioxide gas that evolves. Continue adding the bicarbonate solution in portions until effervescence ceases, indicating that all acidic components (e.g., residual acetic acid and acid catalyst) have been neutralized.[12]

  • Aqueous Wash : Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash : Wash the organic layer with a saturated sodium chloride (brine) solution. This step helps to remove residual salts and break up any emulsions that may have formed.[12]

  • Drying : Separate the organic layer and transfer it to an Erlenmeyer flask. Add a suitable amount of an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand until the liquid is clear, indicating that water has been absorbed by the drying agent.

  • Filtration : Filter the dried organic liquid to remove the drying agent. The resulting clear filtrate is the crude, dry product ready for distillation.

Experimental Workflow and Apparatus

A correctly assembled fractional vacuum distillation apparatus is paramount for a successful purification. The setup includes a heat source, distillation flask, packed fractionating column, distillation head with a thermometer, condenser, and a receiving flask system suitable for vacuum.

Distillation_Setup cluster_heating Heating & Boiling cluster_separation Separation cluster_monitoring Monitoring & Condensation cluster_collection Collection HM Heating Mantle Flask Distillation Flask (Crude Product + Boiling Chips) Column Packed Fractionating Column Flask->Column Vapor Rises Thermometer Thermometer Column->Thermometer Enriched Vapor Condenser Condenser Water_out Water Out Condenser->Water_out Adapter Vacuum Adapter Condenser->Adapter Condensate (Distillate) Water_in Water In Water_in->Condenser Coolant Receiver Receiving Flask Adapter->Receiver Vacuum To Vacuum Pump Adapter->Vacuum

Caption: Fractional Vacuum Distillation Apparatus.

Detailed Protocol for Distillation and Purification

Safety First : This procedure must be conducted in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.[11] Ensure all glassware is free of cracks or stars, as imperfections can lead to implosion under vacuum.

Step-by-Step Methodology:

  • Apparatus Assembly : Assemble the fractional vacuum distillation apparatus as depicted in the diagram above. Use a fractionating column packed with an appropriate material (e.g., Raschig rings or metal sponge) to provide a high surface area. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask : Charge the round-bottom distillation flask with the dry, crude this compound from the workup step. Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Initiate Vacuum : Turn on the cooling water to the condenser. Begin stirring if using a magnetic stirrer. Slowly and carefully apply the vacuum from the pump. A gradual reduction in pressure helps prevent bumping of the liquid. Aim for a stable vacuum in the range of 10-20 mmHg.

  • Heating : Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.

  • Collecting Fractions :

    • Fore-run (Fraction 1) : As the mixture heats, lower-boiling impurities, such as residual solvents or acetic acid, will begin to distill. The temperature reading on the thermometer will rise and then plateau. Collect this initial fraction in a separate receiving flask.

    • Main Fraction (Fraction 2) : After the fore-run has been collected, the vapor temperature will drop slightly before rising again to a new, stable plateau. This second plateau corresponds to the boiling point of the desired this compound at the operating pressure. Change to a new, clean receiving flask to collect this main fraction. Record the stable temperature and the pressure.

    • Final Fraction (Fraction 3) : If the temperature begins to rise again significantly, it indicates that higher-boiling impurities (like 1,2-propanediol diacetate) are beginning to distill. Stop the distillation at this point or collect this fraction separately for analysis.

  • Shutdown : Turn off the heating mantle and allow the system to cool completely. Once cool, slowly and carefully vent the apparatus to return it to atmospheric pressure before turning off the vacuum pump. Disassemble the apparatus.

Post-Purification Analysis: Purity Validation

The purity of the collected main fraction should be confirmed analytically.

  • Gas Chromatography (GC) : GC is the ideal method for assessing the purity of the distilled product.[13] A pure sample will show a single major peak at the expected retention time. The presence of other peaks indicates residual impurities. By comparing the peak areas, a quantitative measure of purity can be obtained.

  • Refractive Index : Measuring the refractive index of the purified liquid and comparing it to the literature value (n²⁰/D 1.42) can serve as a quick check of purity.[4]

Troubleshooting

  • Problem : No distillate is collecting, but the flask is boiling.

    • Cause & Solution : The column may not be sufficiently insulated, causing premature condensation. Wrap the distillation flask neck and the fractionating column with glass wool or aluminum foil to minimize heat loss.[14]

  • Problem : The liquid in the flask is "bumping" violently.

    • Cause & Solution : The boiling is not smooth. Ensure fresh boiling chips were added or that the magnetic stirrer is functioning correctly. If the problem persists, the vacuum may have been applied too rapidly.

  • Problem : The vacuum level is unstable.

    • Cause & Solution : There is likely a leak in the system. Check all glass joints and connections to ensure they are properly sealed.

References

  • Jewett, J. E. (n.d.). Distillation of high boiling esters. U.S. Patent No. US2324088A. Google Patents.
  • Scribd. (n.d.). 03-Fractional Distillation Esters.
  • MDPI. (2021). Pressure Swing-Based Reactive Distillation and Dividing Wall Column for Improving Manufacture of Propylene Glycol Monomethyl Ether Acetate.
  • Google Patents. (n.d.). Methods for the preparation of propylene glycol fatty acid esters.
  • Google Patents. (n.d.). Purifying propylene glycol monoesters using vacuum distillation.
  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 6214-01-3).
  • PubChem. (n.d.). This compound.
  • Synerzine. (2018). 1,2-Propanediol diacetate Safety Data Sheet. Retrieved from [https://www.synerzine.com/sds/1,2-Propanediol diacetate.
  • Chemical Suppliers. (2018). SAFETY DATA SHEET 1,2-PROPANEDIOL.
  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements.
  • Cerritos College. (n.d.). Organic Chemistry 211 Laboratory Experiment 5b: Fractional Distillation.
  • Wikipedia. (n.d.). Vacuum distillation.
  • International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol.

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Real-Time Kinetic Monitoring of 1,2-Propanediol, 2-acetate Formation via Acid-Catalyzed Esterification Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the real-time kinetic monitoring of the formation of 1,2-propanediol, 2-acetate. The synthesis, achieved through the acid-catalyzed esterification of 1,2-propanediol with acetic acid, is a reversible reaction whose kinetics are critical for process optimization in the pharmaceutical and chemical industries.[1] By employing a reversed-phase HPLC method, we can effectively separate and quantify the reactants and the acetate product, allowing for the precise determination of reaction rates and kinetic parameters. This guide provides a comprehensive protocol, from method validation to kinetic data analysis, designed for researchers, process chemists, and quality control analysts.

Introduction and Scientific Principle

This compound (2-acetoxy-1-propanol) is a valuable organic solvent and chemical intermediate.[2][3][4] Its formation via the esterification of 1,2-propanediol is a classic equilibrium-driven reaction.[5] Understanding the reaction kinetics is paramount for maximizing yield, minimizing byproduct formation, and scaling up production efficiently.[6][7] Chemical kinetics, the study of reaction rates, provides the mathematical models to describe how experimental conditions influence the speed of a reaction.[8]

This method leverages the power of HPLC to monitor the reaction progress. The fundamental principle involves separating the components of a reaction mixture based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase.[9] Due to their differences in polarity, 1,2-propanediol, acetic acid, and the formed this compound can be resolved into distinct peaks in a chromatogram. The area under each peak is proportional to the concentration of the corresponding analyte, allowing for quantitative analysis over time.

Causality for Method Selection:

  • Why HPLC? HPLC is the chosen analytical technique due to its high specificity, accuracy, and precision for quantifying components in a complex mixture.[10] Unlike spectroscopic methods that might suffer from spectral overlap, HPLC provides physical separation, ensuring unambiguous quantification of each analyte.

  • Why Reversed-Phase? The reactants and products are polar molecules. A reversed-phase HPLC column, particularly one designed for enhanced polar compound retention (e.g., with aqueous-compatible C18 chemistry), provides excellent separation for this class of compounds using a simple and robust water/acetonitrile mobile phase.[11][12][13][14]

Materials and Methods

Reagents and Standards
  • 1,2-Propanediol (Propylene Glycol), ACS Grade or higher

  • Glacial Acetic Acid, ACS Grade or higher

  • Sulfuric Acid (as catalyst), ACS Grade

  • This compound analytical standard (>99% purity)

  • Acetonitrile, HPLC Grade

  • Methanol, HPLC Grade

  • Deionized Water, 18.2 MΩ·cm

  • Phosphoric Acid, HPLC Grade

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

Chromatographic Conditions

The following conditions were optimized to achieve baseline separation of all key components within a reasonable runtime.

ParameterConditionRationale
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmProvides robust retention and separation for polar analytes. The dimensions are standard for analytical work, balancing resolution and analysis time.
Mobile Phase Isocratic: 20% Acetonitrile, 80% Water with 0.1% Phosphoric AcidA simple isocratic method is robust and avoids column re-equilibration time.[13] Phosphoric acid ensures a low pH to suppress silanol activity and maintain consistent peak shapes for the acidic analyte (acetic acid).[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temp. 30 °CMaintains stable retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 210 nmThe ester carbonyl group provides sufficient absorbance at low UV wavelengths for sensitive detection.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Experimental Protocols

Part A: HPLC Method Validation

A method must be validated to ensure it is fit for its intended purpose.[10][16] The following steps should be performed as per ICH guidelines to establish the method's reliability.[17]

1. Linearity and Range:

  • Prepare a stock solution of the this compound analytical standard in the mobile phase.

  • Create a series of at least five calibration standards by serial dilution, covering the expected concentration range of the kinetic experiment.

  • Inject each standard in triplicate.

  • Plot the mean peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be >0.999. The established range is the concentration interval where the method is shown to be linear, accurate, and precise.[9]

2. Accuracy:

  • Prepare samples with a known concentration of the standard (e.g., at low, medium, and high points of the linear range).

  • Analyze these samples and calculate the percentage recovery. The recovery should typically be within 98-102%.[18]

3. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of a standard at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be <2%.[17]

  • Intermediate Precision: Repeat the analysis on a different day or with a different analyst. The %RSD between the datasets should be <2%.

Part B: Kinetic Study Protocol

This protocol details the setup and monitoring of the esterification reaction.

1. Reaction Setup:

  • In a temperature-controlled reaction vessel (e.g., a jacketed glass reactor set to 60 °C), add 1,2-propanediol and acetic acid in a defined molar ratio (e.g., 1:1.5).

  • Initiate stirring to ensure the mixture is homogeneous.

  • Allow the mixture to reach thermal equilibrium.

2. Reaction Initiation and Sampling:

  • To start the reaction (t=0), add the acid catalyst (e.g., 1% w/w sulfuric acid).

  • Immediately withdraw the first aliquot (~100 µL). This is the t=0 sample.

  • Continue to withdraw aliquots at predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes). The sampling frequency should be higher at the beginning of the reaction.

3. Sample Quenching and Preparation:

  • Immediately quench each aliquot by diluting it 1:100 (or as appropriate) in a pre-filled vial containing cold mobile phase. This action stops the reaction by rapid dilution and cooling.

  • Vortex the vial to mix thoroughly.

  • Transfer the quenched sample to an HPLC vial for analysis.

4. HPLC Analysis:

  • Run the sequence of time-point samples on the validated HPLC method.

Experimental Workflow: Kinetic Sampling and Analysis

G cluster_0 Reaction Phase cluster_1 Sample Preparation cluster_2 Analysis Phase setup 1. Setup Reaction (Reactants in Vessel at 60°C) start 2. Initiate Reaction (Add Catalyst, t=0) setup->start sample 3. Withdraw Aliquots at Timed Intervals start->sample quench 4. Quench Aliquot (Dilute in Cold Mobile Phase) sample->quench For each time point hplc_prep 5. Prepare HPLC Vial quench->hplc_prep hplc_run 6. Inject into HPLC hplc_prep->hplc_run data_acq 7. Acquire Chromatogram hplc_run->data_acq

Caption: Workflow for the kinetic experiment from reaction initiation to HPLC analysis.

Data Analysis and Kinetic Modeling

The experimental determination of reaction rates involves measuring how reactant or product concentrations change over time.[8] The integral method of kinetic analysis is a straightforward approach to determine the rate constant.[19]

1. Concentration Calculation:

  • Integrate the peak area for the this compound product in each chromatogram.

  • Using the linear equation from the method validation (Part A), calculate the concentration of the product at each time point.

2. Data Plotting and Rate Law Determination:

  • To determine the order of the reaction with respect to a reactant (e.g., 1,2-propanediol), you monitor its disappearance. For simplicity, we will assume a pseudo-first-order reaction by using a large excess of acetic acid, making the concentration of 1,2-propanediol the rate-limiting factor.

  • Let [A] be the concentration of 1,2-propanediol. Plot the following graphs:

    • Zero-Order: [A] vs. time. A linear plot indicates a zero-order reaction.

    • First-Order: ln[A] vs. time. A linear plot indicates a first-order reaction.[20]

    • Second-Order: 1/[A] vs. time. A linear plot indicates a second-order reaction.[20]

  • The plot that yields a straight line reveals the order of the reaction. The rate constant (k) can be determined from the slope of this line. For a first-order reaction, the slope is equal to -k.[19]

Data Analysis Workflow

G cluster_0 Graphical Analysis chromatogram Raw Chromatogram (From each time point) integrate Integrate Product Peak Area chromatogram->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate plot Plot Transformed Data (e.g., ln[Reactant] vs. Time) calculate->plot regress Perform Linear Regression plot->regress rate Determine Rate Constant (k) from Slope regress->rate

Caption: The workflow for processing raw HPLC data to determine the reaction rate constant.

Example Data

The following table shows representative data for the formation of this compound, assuming a pseudo-first-order kinetic model for the consumption of 1,2-propanediol.

Time (min)1,2-Propanediol Peak AreaConc. of 1,2-Propanediol (M)ln(Conc.)
01,520,4000.500-0.693
51,375,8000.452-0.794
101,243,2000.409-0.894
201,021,5000.336-1.091
30836,1000.275-1.291
45635,4000.209-1.565
60490,2000.161-1.826
90275,1000.090-2.408
120155,6000.051-2.976

When ln(Conc.) is plotted against Time, the resulting linear fit confirms the pseudo-first-order nature of the reaction under these conditions.

Conclusion

This application note details a validated, reliable, and precise HPLC method for monitoring the kinetics of this compound formation. By providing a step-by-step protocol for both method validation and the kinetic experiment, researchers can confidently implement this procedure. The causality-driven choices in chromatographic conditions ensure a robust separation, while the outlined data analysis workflow provides a clear path to determining critical kinetic parameters. This method is an invaluable tool for process development, optimization, and fundamental research in chemical kinetics.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog.
  • SIELC Technologies. (2018, May 16). Propane-1,2-diol, monoacetate.
  • Slideshare. (n.d.). Integral method to analyze reaction kinetics.
  • Hawach Scientific. (2025, August 20). Polar Column in HPLC Example.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • American Chemical Society Publications. (n.d.). Kinetic and Data-Driven Reaction Analysis for Pharmaceutical Process Development. Industrial & Engineering Chemistry Research.
  • Khan Academy. (n.d.). Kinetics. AP®︎/College Chemistry.
  • Angewandte Chemie International Edition. (2024, February 26). Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis.
  • Taylor & Francis Online. (n.d.). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies.
  • University of Lagos. (n.d.). KINETIC DATA ANALYSIS AND GRAPHING.
  • Bluefield Esports. (n.d.). chemical kinetics experimental design math.
  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Royal Society of Chemistry. (n.d.). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering.
  • ChemRxiv. (2025, March 28). Data-driven recursive kinetic modeling for chemical reactions.
  • PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta.
  • Fiveable. (n.d.). Experimental Methods in Chemical Kinetics.
  • EapearlChem. (n.d.). 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent.
  • Stat-Ease. (2024, February 9). Experimental Design in Chemistry: A Review of Pitfalls.
  • Royal Society of Chemistry. (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Analyst.
  • LinkedIn. (n.d.). [Chemical Knowledge]:Propylene glycol diacetate production method and process flow.
  • Wikipedia. (n.d.). Chemical kinetics.
  • LinkedIn. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
  • Spectroscopy Europe/World. (2021, May 18). Esterification monitoring using X-Pulse: calculation of activation parameters.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • IJCRT.org. (n.d.). DEVELOPMENT AND THE VALIDATION OF HPLC METHOD.
  • ResearchGate. (2024, October 1). Efficient transformation of 1,2-propanediol to acetic acid with hydroxyapatite supported Pt/CoO nanoparticle catalysts in mild, base-free conditions.
  • PrepChem.com. (n.d.). Synthesis of propylene glycol diacetate.
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • YouTube. (2022, March 3). How to do HPLC method validation.
  • Google Patents. (n.d.). CN103467288A - Production method of 1, 2-propylene glycol diacetate.
  • ResearchGate. (n.d.). Synthesis of 1,2‐propanediol from end‐of‐life PLA.
  • PSE Community.org. (2024, April 25). Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst.
  • Repositorio CIATEQ. (2022, January 11). Kinetics of the esterification reaction of glycol ethers with acetic acid to produce glycol ether acetates. Revista Mexicana de Ingeniería Química.
  • NIST WebBook. (n.d.). This compound.
  • ACS Publications. (n.d.). New Trends and Perspectives in Production of 1,2-Propanediol.
  • ResearchGate. (2025, August 10). (PDF) Kinetics of acetic acid esterification with propanol in the presence of supported molybdena catalysts.
  • Ursinus Digital Commons. (n.d.). Rate of Reaction and Order of the Esterification of Propylene Glycol With Acetic Acid.
  • Preprints.org. (2024, September 3). Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin.
  • PubChem. (n.d.). This compound.
  • International Organisation of Vine and Wine. (2017, June 2). Method of determination of 1,2-propanediol and 2,3-butanediol.
  • ResearchGate. (n.d.). New Trends and Perspectives in Production of 1,2-Propanediol.
  • PubMed. (2017, September 1). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS.
  • OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV).

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Troubleshooting & Optimization

How to minimize the formation of diacetate in 1,2-propanediol monoacetylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective monoacetylation of 1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively troubleshoot common challenges. Our goal is to empower you with the knowledge to minimize the formation of the diacetate byproduct and maximize the yield of your desired monoacetate product.

Understanding the Challenge: The Selectivity Problem

The acetylation of 1,2-propanediol presents a classic chemoselectivity challenge. The diol has two hydroxyl groups, a primary (-CH₂OH) and a secondary (-CH(OH)CH₃), both of which can be acetylated. While the primary hydroxyl is generally more reactive, the formation of the diacetate is a common and often undesired side reaction. Achieving high selectivity for the monoacetate requires careful control over reaction conditions and a thorough understanding of the underlying chemical principles.

This guide provides a structured approach to troubleshooting and optimizing your experiments, divided into a detailed troubleshooting guide and a frequently asked questions (FAQs) section.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Question 1: I am observing a high percentage of 1,2-propanediol diacetate in my reaction mixture. How can I improve the selectivity for the monoacetate?

Answer:

High diacetate formation is the most common issue in 1,2-propanediol monoacetylation. Several factors can be adjusted to favor the formation of the monoacetate.

1. Re-evaluate Your Acetylating Agent:

  • Insight: The reactivity of the acetylating agent plays a crucial role in selectivity. Highly reactive agents can lead to over-acetylation.

  • Recommendation: If you are using acetyl chloride, consider switching to acetic anhydride . Acetic anhydride is less reactive than acetyl chloride, which often translates to higher selectivity for mono-acetylation.[1][2] The byproduct of acetic anhydride is acetic acid, which is less corrosive and easier to handle than the hydrochloric acid generated from acetyl chloride.[1][3]

2. Optimize the Molar Ratio of Reactants:

  • Insight: Le Châtelier's principle can be applied to shift the reaction equilibrium. Using a large excess of the acetylating agent will drive the reaction towards the diacetate.

  • Recommendation: Employ a controlled molar ratio of 1,2-propanediol to the acetylating agent. A slight excess of the diol or a stoichiometric amount of the acetylating agent can favor monoacetylation. For direct esterification with acetic acid, a molar ratio of acetic acid to 1,2-propanediol of around 1.3:1 has been shown to favor the formation of the monoacetate.[4]

3. Control Reaction Temperature and Time:

  • Insight: Reaction kinetics are highly temperature-dependent. Higher temperatures can increase the rate of the second acetylation, leading to more diacetate.

  • Recommendation:

    • Lower the reaction temperature. For direct esterification, a typical range is 100-120°C.[4] For acetylation with acetic anhydride, the reaction can often be performed at or below room temperature.

    • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction once the optimal amount of monoacetate is formed and before significant diacetate formation occurs. Shorter reaction times generally favor the monoacetate.[4]

4. Consider an Enzymatic Approach:

  • Insight: Enzymes, particularly lipases, are known for their high regio- and chemoselectivity.[5][6] They can selectively acylate the primary hydroxyl group of 1,2-propanediol.

  • Recommendation: Employ a lipase-catalyzed acetylation. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective catalyst for this transformation.[5][7] This method often provides excellent yields of the monoacetate with minimal diacetate formation.

Question 2: My reaction is very slow, and I am not getting a good yield of the monoacetate even after a long reaction time. What can I do?

Answer:

Slow reaction rates can be frustrating. Here are several strategies to improve your reaction kinetics without sacrificing selectivity.

1. Catalyst Selection and Loading:

  • Insight: For acid-catalyzed esterification, the choice and amount of catalyst are critical.

  • Recommendation:

    • If using a homogeneous acid catalyst like sulfuric acid, ensure it is fresh and used at an appropriate concentration.

    • Consider using a heterogeneous acid catalyst like Amberlyst-15.[4] These can be easily removed from the reaction mixture by filtration.

    • Optimize the catalyst loading. For example, with 12-tungstophosphoric acid, an optimal catalyst/feedstock mass ratio of 0.004:1 has been reported.[4]

2. Effective Water Removal (for Esterification with Acetic Acid):

  • Insight: Esterification is a reversible reaction where water is a byproduct. The presence of water can drive the reaction backward, reducing the yield.[8]

  • Recommendation: Implement continuous water removal using a Dean-Stark apparatus with an azeotropic solvent like toluene or cyclohexane.[4][9] Alternatively, running the reaction under a vacuum can also effectively remove water.

3. Acyl Donor in Enzymatic Reactions:

  • Insight: In lipase-catalyzed reactions, the choice of acyl donor can significantly impact the reaction rate.

  • Recommendation: Vinyl acetate is a commonly used and effective acyl donor in enzymatic acetylations.[10][11] It acts as an irreversible acyl donor, driving the reaction forward.

Question 3: I am struggling to separate the monoacetate from the unreacted diol and the diacetate byproduct. What are some effective purification strategies?

Answer:

Purification can be challenging due to the similar polarities of the components.

1. Column Chromatography:

  • Insight: This is the most common method for separating compounds with different polarities.

  • Recommendation: Use silica gel column chromatography with a gradient elution system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Monitor the fractions by TLC to isolate the pure monoacetate.

2. Distillation:

  • Insight: If the boiling points of the components are sufficiently different, fractional distillation can be an effective purification method, especially for larger-scale reactions.[9]

  • Recommendation: Use a fractional distillation apparatus with a high-efficiency column to separate the monoacetate from the diol and diacetate.

3. Chemoselective Deacetylation:

  • Insight: If you have a mixture of mono- and diacetate, it is possible to selectively remove one acetyl group from the diacetate.

  • Recommendation: Explore chemoselective deacetylation methods.[12][13] This is an advanced technique and requires careful selection of reagents and conditions to avoid deacetylation of the desired monoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using an enzymatic catalyst like lipase for monoacetylation?

A1: The primary advantage is the high selectivity (regioselectivity) that lipases offer.[5][6] They can preferentially catalyze the acetylation of the primary hydroxyl group over the secondary one, leading to a much higher yield of the desired 1-monoacetate isomer and minimizing the formation of the 2-monoacetate and the diacetate.

Q2: Can I use acetyl chloride for this reaction?

A2: While acetyl chloride is a powerful acetylating agent, it is generally more reactive and less selective than acetic anhydride.[1][2] This can lead to a higher proportion of the diacetate byproduct. Additionally, the reaction with acetyl chloride produces corrosive hydrogen chloride gas, which requires special handling precautions.[1]

Q3: What is a good starting point for the molar ratio of 1,2-propanediol to acetic anhydride?

A3: A good starting point is a 1:1 molar ratio. You can then optimize this based on your results. A slight excess of 1,2-propanediol (e.g., 1.2:1) can also be used to favor monoacetylation.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate and selectivity. For enzymatic reactions, the choice of an organic solvent is crucial for enzyme stability and activity.[5] Common solvents for chemical acetylation include dichloromethane (DCM) and pyridine. For enzymatic reactions, solvents like tetrahydrofuran (THF) or toluene are often used.[10]

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Acetic anhydride and acetyl chloride are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2] Acid catalysts are also corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

Protocol 1: General Procedure for Chemical Monoacetylation using Acetic Anhydride
  • To a stirred solution of 1,2-propanediol (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C (ice bath), slowly add acetic anhydride (1 equivalent).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding cold water or crushed ice to hydrolyze the excess acetic anhydride.[9]

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Lipase-Catalyzed Monoacetylation
  • In a flask, dissolve 1,2-propanediol (1 equivalent) in a suitable organic solvent (e.g., THF or toluene).

  • Add vinyl acetate (1.5-2 equivalents) as the acyl donor.

  • Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the diol).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, filter off the immobilized enzyme (which can often be washed and reused).

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Acetylating Agents

FeatureAcetyl ChlorideAcetic Anhydride
Reactivity Very HighHigh
Selectivity Generally LowerGenerally Higher[1]
Byproduct Hydrogen Chloride (HCl)[1]Acetic Acid (CH₃COOH)[1]
Handling Corrosive, fumesCorrosive, less volatile

Visualizations

Reaction_Pathway 1,2-Propanediol 1,2-Propanediol Monoacetate Monoacetate 1,2-Propanediol->Monoacetate + Acetylating Agent Diacetate Diacetate Monoacetate->Diacetate + Acetylating Agent Desired Product Desired Product Monoacetate->Desired Product

Caption: Reaction pathway for the acetylation of 1,2-propanediol.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solutions Potential Solutions High Diacetate High Diacetate Change Acetylating Agent Change Acetylating Agent High Diacetate->Change Acetylating Agent Optimize Molar Ratio Optimize Molar Ratio High Diacetate->Optimize Molar Ratio Control Temperature/Time Control Temperature/Time High Diacetate->Control Temperature/Time Use Enzymatic Catalyst Use Enzymatic Catalyst High Diacetate->Use Enzymatic Catalyst Acetic Anhydride Acetic Anhydride Change Acetylating Agent->Acetic Anhydride Slight Excess of Diol Slight Excess of Diol Optimize Molar Ratio->Slight Excess of Diol Lower Temp, Shorter Time Lower Temp, Shorter Time Control Temperature/Time->Lower Temp, Shorter Time Lipase (e.g., CALB) Lipase (e.g., CALB) Use Enzymatic Catalyst->Lipase (e.g., CALB)

Caption: Troubleshooting workflow for high diacetate formation.

References

  • Why is acetic anhydride preferred over acetyl chloride in an acetylation reaction?. Brainly.com.
  • Acetic anhydride or acetyl chloride, that is the question... Sciencemadness Discussion Board.
  • 1,2-Propanediol production and separation flowchart. ResearchGate.
  • Why are acetyl chloride or acetic anhydride used instead class 12 chemistry CBSE. Toppr.
  • Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?. ResearchGate.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. National Institutes of Health.
  • Mono-etherification of racemic propane-1,2-diol by a tin(II) bromide catalyzed reaction with diazofluorene and a study of the Pseudomonas cepacia lipase catalyzed acetylation of the mono-ethers. ResearchGate.
  • Selective production of 1,3-propanediol monoacetate. Google Patents.
  • Glycerol Hydrogenolysis to Produce 1,2-Propanediol in Absence of Molecular Hydrogen Using a Pd Promoted Cu/MgO/Al2O3 Catalyst. MDPI.
  • Process for the preparation of acetates of 1,3-propanediol. Google Patents.
  • Lipase-catalyzed regioselective monoacetylation of unsymmetrical 1,5-primary diols. The Journal of Organic Chemistry.
  • Polymer-Based Adaptive Catalyst for Monoacylation of Symmetrical Diols. ChemRxiv.
  • A method for the preparation of 1,2-propanediol. Google Patents.
  • Kinetic Study of Liquid-Phase Glycerol Hydrodeoxygenation into 1,2-Propanediol over CuPd/TiO2-Na. National Institutes of Health.
  • Selective monoacetylation of diol compounds by Aspergillus niger lipase. ResearchGate. Available at: [https://www.researchgate.net/publication/287019183_Selective_monoacetylation_of_diol_compounds_by_Aspergillus_niger_lipase]([Link]_ compounds_by_Aspergillus_niger_lipase)
  • On the mechanism of the unexpected facile formation of meso-diacetate products in enzymatic acetylation of alkanediols. PubMed.
  • Lipase-Catalyzed Selective Monoacylation of 1,n-Diols with Vinyl Acetate. ResearchGate.
  • Me3SI-promoted chemoselective deacetylation: a general and mild protocol. Semantic Scholar.
  • Process for the preparation of acetates of 13-propanediol. Google Patents.
  • Kinetic Study of Pd-Promoting Effect on Cu/ZnO/Al2O3 Catalyst for Glycerol Hydrogenolysis to Produce 1,2-Propanediol at Low Hydrogen Pressure. MDPI.
  • Elucidation of Reaction Network and Kinetics between Cellulose-Derived 1,2-Propanediol and Methanol for One-Pot Biofuel Production. Green Chemistry.
  • Propylene Glycol. NIST WebBook.
  • Me3SI-promoted chemoselective deacetylation: a general and mild protocol. National Institutes of Health.
  • 1,2-Propanediol. Comprehensive experimental and theoretical study. ResearchGate.
  • Biodegradable products by lipase biocatalysis. PubMed.
  • Enzymatic Cascade in a Simultaneous, One-Pot Approach with In Situ Product Separation for the Asymmetric Production of (4S,5S)‑Octanediol. JuSER.
  • Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry.
  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv.
  • New Trends and Perspectives in Production of 1,2-Propanediol. ResearchGate.
  • Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. ResearchGate.
  • The selective oxidation of 1,2-propanediol over gold, palladium and platinum heterogeneous catalysts. ORCA.
  • Production of R- and S-1,2-propanediol in engineered Lactococcus lactis. National Institutes of Health.
  • Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. RWTH Publications.
  • Propylene Glycol. NIST WebBook.
  • Supporting Information Reversal of Regioselectivity in Acetylation and Deacetylation of Aryl- Naphthalene Diols and Diacetates by Amano Lipase. The Royal Society of Chemistry.
  • Chemical Properties of 1,3-Propanediol, diacetate (CAS 628-66-0). Cheméo.
  • Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. PubMed.
  • A kind of method that can continuously prepare propylene glycol diacetate. Google Patents.
  • Lipase-catalyzed polyester synthesis--a green polymer chemistry. PubMed.
  • Regioselective Acetylation of Diols and Polyols by Acetate Catalysis. PDF Free Download.

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Technical Support Center: Purification of 1,2-Propanediol Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1,2-propanediol acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 1,2-propanediol from your acetate product.

Troubleshooting Guide

This section directly addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: My final product, 1,2-propanediol acetate, is contaminated with a significant amount of unreacted 1,2-propanediol. How can I effectively separate them?

A1: The most effective method for separating 1,2-propanediol from its acetate is fractional distillation under atmospheric or reduced pressure.[1][2] This technique leverages the significant difference in their boiling points.

Key Physical Properties:

CompoundBoiling Point (°C)Solubility in Water
1,2-Propanediol187-188[3][4][5][6]Miscible[3][4][7][8][9][10]
1,2-Propanediol, 1-acetate~190 (Diacetate)[11]Miscible[12]
Propylene Glycol Monomethyl Ether Acetate (PGMEA)146[13][14][15][16]Slightly soluble[13]

Note: The acetate product is often a monoacetate. For comparison, the boiling point of a related compound, Propylene Glycol Monomethyl Ether Acetate (PGMEA), is provided, which is significantly lower than that of 1,2-propanediol. The diacetate has a boiling point closer to that of the diol.

The substantial difference in boiling points between 1,2-propanediol and its monoacetate allows for efficient separation through fractional distillation.[17][18][19] The lower-boiling acetate will vaporize first, and can be collected as the distillate, leaving the higher-boiling, unreacted 1,2-propanediol behind in the distillation flask.

Q2: I performed a simple distillation, but the separation was poor. Why did this happen and what should I do differently?

A2: Simple distillation is often insufficient for separating liquids with close boiling points. Fractional distillation is necessary for a better separation.[17] A fractionating column, packed with materials like glass beads or rings, provides a large surface area for repeated vaporization and condensation cycles.[17] This process, equivalent to multiple simple distillations, progressively enriches the vapor with the more volatile component (the acetate), leading to a much purer distillate.

To improve your separation:

  • Use a fractionating column: Place it between the distillation flask and the condenser.

  • Ensure slow and steady heating: This allows for proper equilibrium to be established within the column.

  • Monitor the temperature at the top of the column: A stable temperature reading indicates that a pure component is distilling.

Q3: My reaction mixture contains water. Will this interfere with the distillation?

A3: Yes, the presence of water can complicate the distillation process. 1,2-propanediol is hygroscopic, meaning it readily absorbs moisture from the air.[4][5][8] Water can form azeotropes, which are mixtures that boil at a constant temperature, making complete separation by distillation difficult.[20] It is advisable to dry the reaction mixture before distillation using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.[1]

Frequently Asked Questions (FAQs)

This section delves deeper into the scientific principles behind the purification process.

Q1: What is the underlying principle of fractional distillation?

A1: Fractional distillation separates liquid mixtures based on differences in their boiling points.[17][18][19] When a mixture is heated, the component with the lower boiling point will vaporize more readily. The vapor rises through a fractionating column, where it cools, condenses, and re-vaporizes multiple times.[17][21] With each cycle, the vapor becomes progressively enriched in the more volatile component. By the time the vapor reaches the top of the column and enters the condenser, it is nearly pure.

Fractional_Distillation_Workflow cluster_flask Distillation Flask cluster_column Fractionating Column cluster_condenser Condenser cluster_receiver Receiving Flask A Mixture of 1,2-Propanediol and Acetate Product B Vaporization & Condensation Cycles A->B Heat C Vapor enriched in lower-boiling acetate B->C Separation D Cooling C->D E Pure Acetate Product D->E Collection

Caption: Workflow of Fractional Distillation.

Q2: Are there alternative methods to distillation for removing 1,2-propanediol?

A2: Yes, other techniques can be employed, particularly if distillation is not feasible or effective.

  • Liquid-Liquid Extraction: This method separates compounds based on their different solubilities in two immiscible liquid phases.[1] Since 1,2-propanediol is highly soluble in water and its acetate is less so, you can wash the crude product with water or a brine solution.[7][8][13] The 1,2-propanediol will preferentially move into the aqueous layer, which can then be separated from the organic layer containing the acetate product. This is often used as a preliminary purification step before distillation.[1]

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase.[22] For this specific separation, a silica gel column could be used.[23] The more polar 1,2-propanediol will adhere more strongly to the silica gel, while the less polar acetate product will elute from the column more quickly. This method is highly effective for achieving high purity but may be less practical for very large quantities.

Separation_Methods cluster_distillation Fractional Distillation cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography Start Crude Product: 1,2-Propanediol + Acetate Dist Principle: Boiling Point Difference Outcome: High Purity Acetate Start->Dist Extr Principle: Differential Solubility Outcome: Bulk Removal of Diol Start->Extr Chrom Principle: Differential Adsorption Outcome: Very High Purity Acetate Start->Chrom

Sources

Technical Support Center: Optimizing Synthesis of 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-propanediol, 2-acetate. We will explore the optimization of critical reaction parameters, troubleshoot common experimental hurdles, and provide a validated protocol. Our focus is on the principles of direct esterification, emphasizing the chemical causality behind each procedural step to ensure reproducible and high-purity outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries that are frequently encountered during the synthesis of 1,2-propanediol monoacetates.

Q1: What is the most common and scalable method for synthesizing 1,2-propanediol acetates? A1: The most prevalent industrial and laboratory method is the direct Fischer-Speier esterification of 1,2-propanediol (propylene glycol) with acetic acid.[1][2] This reaction is an equilibrium process that requires an acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst-15, to achieve practical reaction rates.[1][3]

Q2: My primary goal is this compound, but I'm getting a mixture of isomers. Why? A2: 1,2-propanediol has two hydroxyl groups: a primary (-CH₂OH) at position 1 and a secondary (-CHOH) at position 2. The primary hydroxyl group is generally more sterically accessible and thus more reactive towards esterification. Consequently, direct esterification typically yields 1,2-propanediol, 1-acetate as the major product. The formation of a mixture including the 2-acetate isomer is expected, and achieving high selectivity for the 2-acetate via this method is a significant challenge.[1]

Q3: How can I minimize the formation of the 1,2-propanediol diacetate byproduct? A3: The formation of the diacetate byproduct occurs when both hydroxyl groups of 1,2-propanediol are esterified. To minimize this, it is crucial to control the molar ratio of the reactants and the reaction time.[1] Using a moderate excess of acetic acid (e.g., a 1.3:1 molar ratio of acid to diol) and limiting the reaction duration can favor the formation of the desired monoacetate.[1] Overly long reaction times or a large excess of acetic acid will drive the reaction towards the thermodynamically stable diacetate.

Q4: What is the optimal temperature range for this esterification, and what are the risks of deviation? A4: The optimal temperature for this esterification is typically between 100-120°C.[1]

  • Temperatures too low will result in impractically slow reaction rates.

  • Temperatures too high can promote the formation of byproducts, including the diacetate, and may lead to catalyst degradation.[1]

Q5: Why is water removal so critical for achieving a high yield? A5: The esterification of 1,2-propanediol and acetic acid is a reversible reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants, thereby lowering the yield of the ester product.[1] Continuous removal of water is essential to drive the reaction to completion.[1]

Section 2: Troubleshooting Guide for Low Yield and Purity

This guide provides a structured approach to diagnosing and solving common problems encountered during synthesis.

Problem: Low Overall Yield of Monoacetate Product
Potential Cause Explanation & Validation Recommended Solution
Inefficient Water Removal The esterification reaction is in equilibrium. If water, a byproduct, is not removed, the reverse reaction (hydrolysis) will proceed, limiting product formation.[1] Validation: Monitor the collection of water in the Dean-Stark trap; if the rate of collection is slow or stops prematurely, the reaction has likely stalled.Implement continuous water removal. The most common method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[1] Alternatively, conducting the reaction under a slight vacuum can also effectively remove water.
Suboptimal Molar Ratio To shift the equilibrium towards the product side, an excess of one reactant is typically used.[3] If the molar ratio is too close to 1:1, the reaction may not proceed to completion.Use a slight molar excess of the less expensive reactant, which is typically acetic acid. A molar ratio of acetic acid to 1,2-propanediol of around 1.3:1 to 1.5:1 is a good starting point.[1][4]
Catalyst Inactivity or Insufficient Loading The acid catalyst is essential for the reaction to proceed at a reasonable rate. The catalyst may be deactivated by impurities or the amount used may be insufficient for the reaction scale.For ease of separation, consider a heterogeneous acid catalyst like Amberlyst-15.[1] Ensure the catalyst loading is optimized; a common range is 5-10% by weight of the limiting reactant.[4] If using a homogeneous catalyst like H₂SO₄, ensure it is fresh and concentrated.
Incorrect Reaction Temperature Reaction kinetics are highly dependent on temperature. A temperature below the optimal range (100-120°C) will result in a very slow conversion rate.[1]Carefully monitor and control the reaction temperature using a heating mantle with a temperature controller. Ensure the mixture is refluxing gently if using azeotropic distillation.
Problem: Low Purity of Final Product (High Isomer or Byproduct Content)
Potential Cause Explanation & Validation Recommended Solution
High Diacetate Content Prolonged reaction times or excessive temperatures can lead to the esterification of the second hydroxyl group, forming 1,2-propanediol diacetate.[1] Validation: Analyze the crude product via Gas Chromatography (GC) or NMR to quantify the diacetate content.Reduce the reaction time. Monitor the reaction progress using GC and stop the reaction once the monoacetate concentration plateaus. Avoid excessively high temperatures.
Presence of Unreacted Starting Materials Incomplete reaction or inefficient purification will leave residual 1,2-propanediol and acetic acid in the final product.[1] Validation: Check the boiling point during distillation. A wide boiling range indicates the presence of multiple components.Work-up: After the reaction, perform a neutralization wash with a saturated sodium bicarbonate solution to remove unreacted acetic acid.[1][4] Purification: Employ fractional distillation under reduced pressure. This is crucial for separating the desired product from the less volatile 1,2-propanediol and any remaining traces of acetic acid.[1]
Unfavorable Isomer Ratio As discussed, the primary hydroxyl group is more reactive, favoring the 1-acetate isomer. This is an inherent challenge of the direct esterification method.While difficult to control completely, kinetic control (lower temperatures and shorter reaction times) may slightly favor the 1-acetate. For higher purity of the 2-acetate, advanced purification techniques like preparative chromatography would be necessary, or alternative synthesis routes involving protecting groups would need to be considered.

Section 3: Visualizing the Workflow and Troubleshooting Logic

Visual aids are essential for understanding complex scientific processes. The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Charge Reactor: 1,2-Propanediol Acetic Acid (1.3 eq.) Toluene Catalyst Add Catalyst (e.g., Amberlyst-15) Reactants->Catalyst Heat Heat to Reflux (100-120°C) Catalyst->Heat WaterRemoval Continuous Water Removal (Dean-Stark Trap) Heat->WaterRemoval Monitor Monitor Progress (GC) (2-4 hours) WaterRemoval->Monitor Cool Cool to Room Temp Monitor->Cool Filter Filter to Remove Catalyst Cool->Filter Wash Wash with NaHCO₃ (aq) then Brine Filter->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Distill Fractional Distillation (Reduced Pressure) Concentrate->Distill Product Pure 1,2-Propanediol Acetate Distill->Product G Start Low Purity Detected (via GC/NMR) CheckSM Residual Starting Materials Present? Start->CheckSM CheckDiacetate High Diacetate Content? Start->CheckDiacetate CheckIsomer Unfavorable Isomer Ratio? CheckSM->CheckIsomer No Sol_Wash Improve Neutralization Wash (NaHCO₃) CheckSM->Sol_Wash Yes (Acid) Sol_Distill Optimize Fractional Distillation Conditions CheckSM->Sol_Distill Yes (Diol) CheckDiacetate->CheckSM No Sol_TimeTemp Reduce Reaction Time and/or Temperature CheckDiacetate->Sol_TimeTemp Yes Sol_Chromatography Consider Preparative Chromatography for Separation CheckIsomer->Sol_Chromatography Yes

Sources

Purification of 1,2-Propanediol, 2-acetate from its 1-acetate isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of 1,2-Propanediol Monoacetate Isomers

1,2-Propanediol monoacetates are valuable chemical intermediates and solvents used in a variety of applications. Their synthesis, typically through the esterification of 1,2-propanediol with acetic acid, often results in a mixture of two structural isomers: 1,2-propanediol, 1-acetate and 1,2-propanediol, 2-acetate.[1] The presence of the undesired isomer can significantly impact the outcome of subsequent reactions or the performance of a final formulation.

The structural similarity of these isomers—differing only in the position of the acetate and hydroxyl groups—makes their separation a non-trivial challenge. This guide provides a comprehensive, field-tested technical resource for researchers facing this purification task. We will explore the underlying principles of separation and offer detailed troubleshooting for the most common and effective purification techniques.

Understanding the Isomers: A Tale of Two Functional Groups

The key to separating these isomers lies in exploiting the subtle differences in their physical properties, which arise from their distinct structures. The 1-acetate isomer possesses a secondary hydroxyl group and a primary acetate, whereas the 2-acetate isomer has a primary hydroxyl group and a secondary acetate. This fundamental difference influences their boiling points and polarity, which are the primary levers for purification.

Property1,2-Propanediol, 1-acetateThis compoundRationale for Difference
Synonyms 2-Hydroxypropyl acetate[2][3]1-Hydroxypropan-2-yl acetate[4]N/A
Structure Primary Acetate, Secondary AlcoholSecondary Acetate, Primary AlcoholPositional Isomerism
CAS Number 627-69-0[3]6214-01-3[5]N/A
Molecular Weight 118.13 g/mol [3]118.13 g/mol [5]Identical molecular formula
Boiling Point ~185-187 °C~191 °C[6]The primary alcohol in the 2-acetate allows for stronger intermolecular hydrogen bonding compared to the more sterically hindered secondary alcohol in the 1-acetate, leading to a slightly higher boiling point.
Polarity Less PolarMore PolarThe primary hydroxyl group in the 2-acetate is more exposed and accessible for hydrogen bonding with polar stationary phases (like silica gel) than the secondary hydroxyl group of the 1-acetate.
Purification Methodologies & Troubleshooting

This section is designed to directly address the common questions and issues encountered during the separation process.

Method 1: Fractional Distillation

Fractional distillation is the workhorse method for large-scale purification, exploiting the difference in the isomers' boiling points.

Q: Is fractional distillation a viable method for separating the 1-acetate and 2-acetate isomers?

A: Absolutely. The boiling point difference of approximately 4-6 °C is sufficient for separation via fractional distillation. However, success is highly dependent on the efficiency of the distillation column and precise control over the distillation parameters. For laboratory scale, this method is most effective for separating multi-gram quantities of the isomeric mixture.

Troubleshooting Guide: Fractional Distillation

Issue 1: Poor separation with overlapping fractions.

  • Root Cause A: Insufficient Column Efficiency. Standard distillation setups (e.g., simple or Vigreux) may not provide the necessary resolution. The ability of a column to separate components is measured in "theoretical plates." A higher number of plates allows for a better separation.

    • Corrective Action: Employ a distillation column with higher efficiency, such as a packed column (e.g., with Raschig rings or metal sponges) or a spinning band distillation system for high-purity requirements. Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Root Cause B: Distillation Rate Too High. If heating is too aggressive, the vapor ascends the column too quickly, preventing the necessary series of vapor-liquid equilibria from being established on the column's surface.

    • Corrective Action: Reduce the heating mantle temperature to slow the distillation rate. A common rule of thumb is to collect distillate at a rate of 1-2 drops per second. This ensures true equilibrium is approached, maximizing separation efficiency.

  • Root Cause C: Incorrect Reflux Ratio. The reflux ratio is the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate. A higher reflux ratio improves separation but lengthens the process.

    • Corrective Action: If your distillation head allows for it, set a higher reflux ratio (e.g., 5:1 or 10:1). This ensures the column remains enriched with the lower-boiling point component (1-acetate), leading to a sharper separation.

Issue 2: Product decomposition or re-equilibration of isomers.

  • Root Cause: High Kettle Temperature & Residual Catalyst. The required boiling points, even at atmospheric pressure, can be high enough to cause decomposition. More critically, if any acidic or basic catalyst from the synthesis step remains, the high temperatures can promote acetyl migration, converting one isomer into the other and undoing your separation.

    • Corrective Action 1 (Neutralization): Before distillation, wash the crude product mixture with a saturated sodium bicarbonate solution to neutralize any residual acid catalyst, followed by a brine wash.[7] Dry the organic layer thoroughly with an anhydrous salt like magnesium sulfate.

    • Corrective Action 2 (Vacuum Distillation): Perform the distillation under reduced pressure. Lowering the pressure significantly lowers the boiling point, mitigating the risk of thermal decomposition and isomer interconversion.[1]

G cluster_setup Fractional Distillation Apparatus heating_mantle Heating Mantle distilling_flask Distilling Flask (Crude Isomer Mixture) heating_mantle->distilling_flask Heat column Fractionating Column (e.g., Packed or Vigreux) distilling_flask->column Vapor Ascends distillation_head Distillation Head (Thermometer, Condenser) column->distillation_head Separated Vapor condenser Condenser distillation_head->condenser Condenses vacuum Vacuum Source (Optional) distillation_head->vacuum receiving_flask Receiving Flask condenser->receiving_flask Pure Distillate (1-acetate first)

Caption: Fractional distillation workflow.

Method 2: Preparative Column Chromatography

For researchers requiring very high purity on a smaller scale (milligrams to a few grams), preparative column chromatography is the method of choice. It separates the isomers based on their differential adsorption to a stationary phase.

Q: When should I choose column chromatography over distillation?

A: Opt for chromatography when:

  • High Purity is Paramount: Chromatography can achieve purities >99.5%, which can be difficult to obtain with distillation for isomers with close boiling points.

  • Small Scale: It is more practical and less loss-prone for smaller quantities of material.

  • Method Development: It is the preferred method for isolating small, pure samples for analytical standard generation.

Troubleshooting Guide: Column Chromatography

Issue 1: Isomers are co-eluting (poor separation).

  • Root Cause: Improper Mobile Phase Polarity. The key to separation is finding a solvent system (mobile phase) that allows the two isomers to interact differently with the stationary phase (typically silica gel). The 2-acetate, with its more accessible primary hydroxyl group, will adhere more strongly to the polar silica gel than the 1-acetate.

    • Corrective Action (TLC First): Always optimize your solvent system using Thin-Layer Chromatography (TLC) before running a column. The ideal system will show clear separation between the two isomer spots with retention factors (Rf) between 0.2 and 0.5.

    • Step-by-Step Eluent Selection:

      • Start with a low-polarity solvent mixture, such as 10% ethyl acetate in hexanes.

      • Gradually increase the percentage of the polar solvent (ethyl acetate) in 5% increments.

      • The goal is to find a mixture where the lower spot (2-acetate) has an Rf of ~0.2 and the upper spot (1-acetate) has an Rf of ~0.4. This difference ensures a good separation on the column.

Issue 2: Tailing bands and poor resolution.

  • Root Cause A: Column Overloading. Adding too much crude material relative to the amount of silica gel will saturate the stationary phase, preventing proper separation and leading to broad, tailing bands.

    • Corrective Action: A general rule is to use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, a ratio of 50:1 or even 100:1 may be necessary.

  • Root Cause B: Inhomogeneous Column Packing. Voids or channels in the silica gel column provide a path for the sample to travel through without interacting with the stationary phase, ruining the separation.

    • Corrective Action: Pack the column carefully as a slurry to ensure a uniform, homogenous bed. Gently tap the column as it settles to dislodge any air bubbles.

  • Preparation: Select a column and calculate the required amount of silica gel (e.g., 50g of silica for 1g of crude mixture).

  • Packing: Prepare a slurry of the silica gel in the initial, low-polarity mobile phase. Pour it into the column and allow it to pack under positive pressure, ensuring a flat top surface.

  • Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the optimized mobile phase. Collect fractions continuously.

  • Monitoring: Monitor the fractions using TLC to identify which contain the pure isomers. The less polar 1-acetate will elute first, followed by the more polar 2-acetate.

  • Concentration: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

G cluster_column Separation on Silica Gel start Mixture Loaded on Column mid Elution with Solvent (e.g., Hexane/Ethyl Acetate) start->mid Mobile phase flows down end_1 Fraction 1: Pure 1-Acetate (Less Polar, Elutes First) mid->end_1 Separation occurs end_2 Fraction 2: Pure 2-Acetate (More Polar, Elutes Second)

Caption: Principle of chromatographic separation.

Analytical Confirmation of Purity and Identity

Q: How can I confirm the purity of my separated fractions and definitively identify each isomer?

A: A combination of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach.

  • Gas Chromatography (GC): This is the ideal technique for assessing purity and determining the isomeric ratio.[8] The two isomers will have distinct retention times on most standard columns. By running a sample of the starting material and the purified fractions, you can quantify the success of the separation.

  • NMR Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structural identification. The chemical environment of the protons and carbons is different in each isomer, leading to a unique spectral fingerprint.

IsomerKey ¹H NMR Signals (Approx. δ, CDCl₃)Key ¹³C NMR Signals (Approx. δ, CDCl₃)
1,2-Propanediol, 1-acetate - CH(OH) proton appears as a multiplet. - CH₂OAc protons are distinct. - OH proton signal is present.- C=O (acetate) ~171 ppm. - CH(OH) carbon is shifted downfield. - CH₂OAc carbon is present.
This compound - CH(OAc) proton is shifted significantly downfield. - CH₂OH protons are distinct. - OH proton signal is present.- C=O (acetate) ~170 ppm. - CH(OAc) carbon is shifted significantly downfield. - CH₂OH carbon is present.
Frequently Asked Questions (FAQs)

Q1: During synthesis, what factors influence the initial ratio of 1-acetate to 2-acetate? A: The ratio is primarily controlled by reaction kinetics and thermodynamics. The primary hydroxyl group of 1,2-propanediol is sterically less hindered and generally more reactive, which often favors the formation of the 1-acetate isomer, especially under kinetically controlled conditions. However, reaction temperature, duration, and the choice of catalyst can all influence the final isomeric ratio.[1] Longer reaction times and higher temperatures can lead to a thermodynamically controlled mixture.

Q2: Is it possible for the isomers to interconvert during workup or purification? A: Yes, this is a critical consideration. Acetyl migration can readily occur under either acidic or basic conditions, especially when heated. This intramolecular transesterification can re-equilibrate a purified sample back into an isomeric mixture. It is imperative to ensure the product is neutralized and free of catalysts before attempting purification by distillation.[1][7]

Q3: Are there any alternative, non-classical separation methods? A: For specific applications, reactive separation can be an option. This involves selectively reacting one isomer to dramatically change its physical properties. For example, the more accessible primary alcohol of the 2-acetate could be selectively protected or reacted with a bulky reagent. This new, larger derivative would have a very different boiling point and polarity, making it easily separable from the unreacted 1-acetate. Afterward, the protecting group would be removed. A similar strategy has been patented for separating related propylene glycol methyl ether (PGME) isomers.[9] However, for general-purpose purification, this multi-step approach is often less efficient than direct distillation or chromatography.

References
  • Guidechem. (n.d.). 1,2-Propanediol,2-acetate 6214-01-3.
  • BenchChem. (2025). Technical Support Center: Scaling Up 1,2-Propanediol, 1-Acetate Production.
  • BenchChem. (2025). Navigating the Synthesis of 1,2-Propanediol, 1-acetate: An Economic and Experimental Comparison of Key Routes.
  • BenchChem. (n.d.). 1,2-Propanediol, 1-Acetate|627-69-0|C5H10O3.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 6214-01-3).
  • Cheméo. (n.d.). Chemical Properties of 1,2-propanediol, 1-acetate (CAS 627-69-0).
  • Ji, J., et al. (2024). Removing a Trace Isomer in Propylene Glycol Methyl Ether via Reactive Separation.
  • Google Patents. (n.d.). WO2011076690A1 - Method for purifying 1,2-propanediol from a fermentation broth.
  • ChemicalBook. (n.d.). 1,2PROPANEDIOL,2-ACETATE | 6214-01-3.
  • SIELC Technologies. (n.d.). Separation of 1,2-Propanediol, 1-benzoate on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Propylene glycol diacetate on Newcrom R1 HPLC column.
  • Vulcanchem. (n.d.). 1,2-Propanediol, 1-acetate - 627-69-0.
  • Google Patents. (n.d.). US3491152A - Resolution of optical isomers of propylene glycol and certain ketones.
  • ResearchGate. (n.d.). Synthesis of 1,2‐propanediol from end‐of‐life PLA.
  • NIST. (n.d.). 1,2-Propanediol, 1-acetate.
  • NIST. (n.d.). This compound.
  • Google Patents. (n.d.). KR20210123549A - Composition for selective removal of isomer of propylene glycol monomethyl ether and method thereof.
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Navigating the Workup of 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Hydrolysis and Maximizing Yield

Welcome to the technical support center for professionals working with acetate esters. This guide provides in-depth troubleshooting advice and protocols specifically designed to address a common yet critical challenge: the unintended hydrolysis of 1,2-Propanediol, 2-acetate during reaction workup. As researchers, scientists, and drug development professionals, we understand that maximizing the yield and purity of your target molecule is paramount. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

The Core Challenge: Understanding Ester Hydrolysis

Before troubleshooting, it's essential to grasp the mechanism of the problem. Ester hydrolysis is the chemical cleavage of an ester bond by water to form a carboxylic acid and an alcohol.[1][2] This reaction, the reverse of Fischer esterification, is significantly accelerated by the presence of an acid or a base, which are often components of a standard reaction workup.[3]

Mechanism 1: Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which dramatically increases the electrophilicity of the carbonyl carbon.[4][5] A water molecule, acting as a weak nucleophile, can then attack this activated carbon. Following a series of proton transfers, the alcohol moiety is eliminated, and after a final deprotonation, the carboxylic acid is formed and the acid catalyst is regenerated.[5][6] This entire process is a series of equilibria.[6][7] To minimize hydrolysis, the goal is to limit the presence of both water and acid catalyst, especially at elevated temperatures.[7]

Acid_Hydrolysis cluster_0 Protonation (Activation) cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination & Regeneration Ester R-CO-OR' ProtonatedEster R-C(OH⁺)-OR' Ester->ProtonatedEster + H₃O⁺ H3O H₃O⁺ Tetrahedral_Intermediate R-C(OH₂⁺)(OH)-OR' ProtonatedEster->Tetrahedral_Intermediate + H₂O ProtonatedEster->Tetrahedral_Intermediate Water H₂O Protonated_Alcohol R-C(OH)₂(OR'H⁺) Tetrahedral_Intermediate->Protonated_Alcohol PT Tetrahedral_Intermediate->Protonated_Alcohol Products R-COOH + R'OH Protonated_Alcohol->Products - R'OH - H₃O⁺ Protonated_Alcohol->Products Catalyst_Regen H₃O⁺

Diagram 1: Acid-catalyzed ester hydrolysis workflow.
Mechanism 2: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is generally a more aggressive and irreversible process.[3][8][9] The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the carbonyl carbon.[1][8] This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide (⁻OR') as the leaving group.[9] In the final, crucial step, the highly basic alkoxide deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire process to completion, forming a carboxylate salt.[7][8]

Base_Hydrolysis cluster_0 Nucleophilic Attack cluster_1 Elimination cluster_2 Irreversible Deprotonation Ester R-CO-OR' Tetrahedral_Intermediate R-C(O⁻)(OH)-OR' Ester->Tetrahedral_Intermediate + ⁻OH OH ⁻OH Carboxylic_Acid R-COOH Tetrahedral_Intermediate->Carboxylic_Acid - ⁻OR' Tetrahedral_Intermediate->Carboxylic_Acid Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + ⁻OR' Carboxylic_Acid->Carboxylate Alkoxide ⁻OR' Alcohol R'OH

Diagram 2: Base-catalyzed ester hydrolysis (saponification).

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the workup of this compound.

Q1: I suspect my ester is hydrolyzing during workup. What are the tell-tale signs?

A1: The primary indicators of unintended hydrolysis are a lower-than-expected yield of your purified this compound and the reappearance of your starting materials. You can detect this using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): You will see a spot that corresponds to the more polar 1,2-propanediol starting material, which will have a lower Rf value than your target ester.

  • NMR Spectroscopy: In the ¹H or ¹³C NMR spectrum of your crude product, you will observe peaks characteristic of 1,2-propanediol.[2]

  • IR Spectroscopy: A broad O-H stretch (around 3200-3500 cm⁻¹) characteristic of the diol may reappear or intensify.[2]

Q2: Which steps in a typical workup carry the highest risk for hydrolysis?

A2: Any step involving the combination of your ester with water and an acid or base is a high-risk step. The most common culprits are:

  • Quenching the Reaction: The initial addition of an aqueous solution to stop the reaction.

  • Acid Catalyst Neutralization: Using an aqueous basic solution (e.g., sodium bicarbonate, sodium carbonate) to neutralize the acid catalyst (like H₂SO₄) and any unreacted acetic acid.[2][10] While necessary, this step introduces both water and a base, creating ideal conditions for saponification.[2][9]

  • Extended Contact Time: Allowing the organic and aqueous layers to remain in contact for prolonged periods during extraction increases the opportunity for hydrolysis to occur.[2]

Q3: How can I safely neutralize the acid catalyst from my esterification reaction?

A3: The key is to be gentle and efficient. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be strictly avoided as they rapidly saponify esters.[8] The recommended approach is to use a mild base and control the temperature.

Basic Quenching AgentRecommendation & Rationale
Sodium Bicarbonate (NaHCO₃) Highly Recommended. Use a cold, saturated aqueous solution. Its low basicity is sufficient to neutralize strong acid catalysts and unreacted acetic acid without aggressively promoting hydrolysis. The evolution of CO₂ gas is a visual indicator that the acid is being neutralized.[2][10]
Sodium Carbonate (Na₂CO₃) Use with Caution. It is a stronger base than NaHCO₃ and poses a higher risk of hydrolysis. It should only be used if NaHCO₃ is ineffective and must be used as a cold, dilute solution.
Sodium Hydroxide (NaOH) Avoid. This strong base will cause rapid and irreversible saponification of your ester product, leading to significant yield loss.[11]

Q4: My product, this compound, has a free hydroxyl group. Does this create special challenges?

A4: Yes, the free primary hydroxyl group in your target molecule increases its overall polarity compared to a di-ester. This has two main implications for the workup:

  • Increased Water Solubility: The compound will have a higher tendency to partition into the aqueous layer during extractions, potentially reducing your isolated yield.

  • Emulsion Formation: The amphiphilic nature of the molecule can lead to the formation of emulsions at the organic-aqueous interface, complicating layer separation.

To counteract these effects, a brine wash is particularly important.

Q5: What is the purpose of a brine wash, and is it safe?

A5: A brine wash involves washing the organic layer with a saturated aqueous solution of sodium chloride (NaCl).[2][12] Its purpose is twofold:

  • "Salting Out": It decreases the solubility of your organic product in the aqueous layer, forcing more of it into the organic phase and increasing your yield.[13]

  • Initial Drying: It removes the bulk of dissolved water from the organic layer, making the final drying step with an anhydrous salt (like Na₂SO₄ or MgSO₄) more efficient.[12]

Since brine is a neutral salt solution, it does not catalyze hydrolysis and is a very safe and recommended step.

Field-Proven Protocols for Maximizing Yield

Adherence to a carefully designed workup protocol is critical. Below are step-by-step methodologies designed to minimize hydrolysis.

Protocol 1: Hydrolysis-Minimizing Aqueous Workup

This should be the standard approach for isolating this compound after a typical acid-catalyzed esterification.

  • Cool the Reaction: Once the reaction is complete, remove the heat source and cool the mixture to room temperature, then place it in an ice-water bath (0-5 °C). This slows the kinetics of any potential hydrolysis.[2]

  • Dilute with Solvent: Dilute the cold reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). This ensures the product remains in the organic phase.

  • Neutralization Wash: Transfer the mixture to a separatory funnel. Add portions of ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently at first, and vent the funnel frequently to release the CO₂ gas produced.[2] Continue adding portions until gas evolution ceases, indicating complete neutralization of the acid.

  • Separate Layers Promptly: Allow the layers to separate and drain the aqueous layer. Do not let the layers sit in contact for an extended period.[2]

  • Brine Wash: Wash the organic layer with one portion of ice-cold, saturated aqueous NaCl (brine) . This will help break any emulsions and remove excess water.[2][12]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Add the agent until it no longer clumps and swirls freely.[2][12]

  • Isolate the Product: Filter or decant the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, which can then be further purified (e.g., by distillation).

Decision-Making for Workup Strategy

The choice of workup can be guided by the stability of the ester and the nature of the impurities.

Workup_Decision Start Reaction Complete. Is ester sensitive to hydrolysis? Sensitive YES (High Priority to Avoid Water/Base) Start->Sensitive Yes Robust NO (Standard Procedure) Start->Robust No NonAqueous Consider Non-Aqueous Workup: - Filter through basic alumina/silica plug - Azeotropic removal of volatile acids Sensitive->NonAqueous Aqueous Use Hydrolysis-Minimizing Aqueous Workup Protocol Robust->Aqueous CheckPurity Analyze Crude Product (TLC, NMR) NonAqueous->CheckPurity Aqueous->CheckPurity Hydrolysis_Detected Hydrolysis Detected? CheckPurity->Hydrolysis_Detected Optimize Optimize Protocol: - Lower temperature further - Use weaker base (e.g., dilute NaHCO₃) - Reduce contact time Hydrolysis_Detected->Optimize Yes Purify Proceed to Purification (Distillation, Chromatography) Hydrolysis_Detected->Purify No Optimize->Aqueous Re-attempt

Diagram 3: Decision tree for selecting a workup strategy.
References
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
  • Basic Hydrolysis of Esters - Saponific
  • mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
  • mechanism of ester hydrolysis. YouTube. [Link]
  • Esters to Carboxylic Acids: Saponific
  • acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]
  • Ester hydrolysis. Wikipedia. [Link]
  • Hydrolysis of Esters. University of Calgary. [Link]
  • Work-up. Wikipedia. [Link]
  • Reaction Work-Ups. Chemistry LibreTexts. [Link]
  • How to remove acetic acid
  • Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving peak tailing issues in the Gas Chromatography (GC) analysis of 1,2-Propanediol, 2-acetate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and rectify common problems that compromise peak symmetry, ensuring the accuracy and reliability of your analytical results.

Understanding Peak Tailing

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak's asymmetry results in a "tail" extending from the peak maximum.[1] For a polar compound like this compound, which contains both a hydroxyl (-OH) and an acetate group, this is a frequent challenge.[2][3][4] These functional groups, particularly the hydroxyl group, are susceptible to secondary interactions with active sites within the GC system.[5][6] This leads to a portion of the analyte molecules being retained longer than the bulk, causing the asymmetrical peak shape.[7]

Peak tailing is detrimental to your analysis for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate identification and quantification difficult.[8]

  • Inaccurate Integration: The distorted peak shape leads to inconsistent and erroneous peak area calculations, compromising quantitative accuracy.[8][9]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[10]

A systematic approach to troubleshooting is crucial for identifying and resolving the root cause of peak tailing. The following sections will guide you through a logical diagnostic workflow.

Diagnostic Workflow for Peak Tailing

The first step in troubleshooting is to determine if the peak tailing is specific to this compound or if it affects all peaks in your chromatogram. This distinction will help you pinpoint whether the issue is chemical or physical in nature.[11][12]

If only polar compounds like this compound are tailing, the problem is likely due to chemical interactions with active sites in the system. If all peaks, including non-polar hydrocarbons, are tailing, the issue is more likely a physical problem related to the GC setup.[6]

Caption: A logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed for This compound q1 Are all peaks in the chromatogram tailing? start->q1 chemical Chemical Issue: Analyte-Specific Interactions q1->chemical  No, only polar  compounds tail physical Physical Issue: System-Wide Problem q1->physical  Yes, all  peaks tail inlet_maint Perform Inlet Maintenance: - Replace Liner - Replace Septum - Replace O-ring chemical->inlet_maint column_install Check Column Installation: - Quality of Column Cut - Correct Installation Depth physical->column_install column_maint Perform Column Maintenance: - Trim Column Inlet (15-20 cm) inlet_maint->column_maint leak_check Perform Leak Check column_install->leak_check resolve1 Issue Resolved leak_check->resolve1 method_opt Optimize GC Method: - Inlet Temperature - Oven Temperature Program column_maint->method_opt sample_prep Review Sample Preparation: - Solvent Choice - Analyte Concentration method_opt->sample_prep resolve2 Issue Resolved sample_prep->resolve2

Sources

Technical Support Center: Improving the Yield of Enantioselective Synthesis of 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of 1,2-Propanediol, 2-acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during this synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only follow protocols but also intelligently troubleshoot and optimize them.

The most robust and widely adopted method for producing enantiomerically enriched 1,2-propanediol and its acetate is through the Enzymatic Kinetic Resolution (EKR) of a racemic mixture of 1,2-propanediol. This guide will focus on this lipase-catalyzed approach.

Frequently Asked Questions (FAQs)

Q1: What is Enzymatic Kinetic Resolution (EKR) and why is it used for this synthesis?

Enzymatic Kinetic Resolution is a technique used to separate a racemic mixture (a 50:50 mix of two enantiomers). It relies on a chiral catalyst, in this case, an enzyme, that reacts at a significantly different rate with each enantiomer.[1]

For racemic 1,2-propanediol, a lipase enzyme selectively acetylates one enantiomer (typically the (R)-enantiomer) much faster than the other.[2] The reaction is stopped at or near 50% conversion, resulting in a mixture of the highly enriched acetate product (e.g., (R)-1,2-propanediol, 2-acetate) and the unreacted, now enantiomerically pure, starting material (e.g., (S)-1,2-propanediol). This method is favored for its high selectivity under mild, environmentally friendly conditions.[3]

Q2: Which enzyme is recommended for this reaction?

Lipase B from Candida antarctica (CALB) , particularly in its immobilized form (commercially known as Novozym 435), is the most widely recommended and successful catalyst for this transformation.[4][5][6]

  • Expertise & Experience: CALB exhibits an exceptional combination of high activity, stability in organic solvents, and, most importantly, excellent enantioselectivity for a broad range of secondary alcohols, including 1,2-propanediol.[2][5] Its immobilization on a macroporous acrylic resin simplifies catalyst recovery and reuse, which is critical for process economy.[5]

Q3: Why is vinyl acetate the preferred acyl donor?

Vinyl acetate is the acyl donor of choice because it renders the acetylation reaction effectively irreversible.[6][7]

  • Causality: During the reaction, the acetyl group is transferred to the diol, and the co-product is vinyl alcohol. Vinyl alcohol is unstable and rapidly tautomerizes to acetaldehyde.[7] This tautomerization removes the co-product from the reaction equilibrium, preventing the reverse reaction (deacetylation) and driving the synthesis towards the product. This ensures that a high enantiomeric excess can be achieved and maintained.[7]

Q4: How are reaction progress, yield, and enantiomeric excess (ee%) determined?

Progress is monitored by taking small aliquots from the reaction mixture over time and analyzing them using Chiral Gas Chromatography (GC) .[8]

  • Yield (Conversion %): The conversion is calculated based on the relative peak areas of the starting material (1,2-propanediol) and the product (this compound). The theoretical maximum yield for a kinetic resolution is 50%.

  • Enantiomeric Excess (ee%): A chiral GC column is required to separate the enantiomers of both the remaining starting material and the acetate product. The ee% is calculated for a specific compound using the formula: ee% = [ (Area_major_enantiomer - Area_minor_enantiomer) / (Area_major_enantiomer + Area_minor_enantiomer) ] * 100

Accurate analysis is crucial; without it, you cannot properly optimize the reaction.[9]

Core Experimental Protocol: Lipase-Catalyzed EKR of (±)-1,2-Propanediol

This protocol provides a robust starting point for your experiments.

Materials:
  • Racemic (±)-1,2-propanediol

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl Acetate (acyl donor)

  • Methyl tert-butyl ether (MTBE), anhydrous (solvent)

  • Molecular sieves (3Å or 4Å), activated

  • Internal standard for GC analysis (e.g., decane or dodecane)

Methodology:
  • Preparation: To a 50 mL oven-dried flask, add (±)-1,2-propanediol (e.g., 10 mmol) and anhydrous MTBE (e.g., 20 mL).

  • Water Removal: Add activated molecular sieves (approx. 1 g) to ensure anhydrous conditions, which are critical for lipase activity in organic media.[10]

  • Catalyst Addition: Add the immobilized lipase (e.g., 50-100 mg per mmol of substrate).

  • Reaction Initiation: Add vinyl acetate (e.g., 1.5 to 3 equivalents; 15-30 mmol). Using a slight excess can help drive the reaction.

  • Incubation: Seal the flask and place it in a shaker incubator at a controlled temperature (start with 30-40 °C) and moderate agitation (e.g., 150-200 rpm).

  • Monitoring: At set time points (e.g., 1, 2, 4, 8, 24 hours), pause agitation, withdraw a ~50 µL aliquot, filter it through a small plug of silica or a syringe filter to remove the enzyme, and dilute with a suitable solvent (e.g., ethyl acetate) containing an internal standard. Analyze immediately by chiral GC.

  • Termination: Stop the reaction when the conversion reaches approximately 50%. This is the theoretical point of maximum enantiomeric excess for both the product and the remaining substrate.

  • Workup: Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent (e.g., MTBE or hexane), dried under vacuum, and stored for reuse. The filtrate, containing the product and unreacted substrate, can be concentrated and purified via column chromatography.

Troubleshooting Guide

Problem 1: Low Chemical Yield or Stalled Reaction (<50% Conversion)

Q: My reaction is very slow or stops completely before reaching 50% conversion. What are the likely causes and how can I fix them?

This is a common issue often related to catalyst activity or reaction conditions.

Potential Causes & Recommended Solutions:
  • Suboptimal Water Activity: While the reaction is run in an organic solvent, lipases require a tiny amount of "essential water" to maintain their active conformation.

    • The Problem: Too much water allows for competing hydrolysis reactions, while completely stripping all water can lock the enzyme in an inactive state.

    • Solution: Before adding to the reaction, equilibrate your immobilized enzyme. A simple method is to store it in a desiccator over a saturated salt solution (e.g., KCl for ~85% relative humidity) for 24 hours. Alternatively, ensure your solvent is anhydrous but do not use overly harsh drying methods on the enzyme itself.

  • Incorrect Solvent Choice: The solvent profoundly impacts lipase activity and stability.[5][11]

    • The Problem: Very polar solvents like DMSO or DMF can strip the essential water from the enzyme, denaturing it.[5]

    • Solution: Use non-polar, hydrophobic solvents. MTBE, hexane, heptane, and toluene are excellent choices that generally support high lipase activity.[5][10][12]

  • Suboptimal Temperature: Enzyme activity is highly dependent on temperature.[13]

    • The Problem: Temperatures that are too low will result in a very slow reaction rate. Excessively high temperatures (>60-70 °C for CALB) can cause irreversible thermal denaturation.

    • Solution: Optimize the temperature. For CALB (Novozym 435), the optimal range is typically 30–60 °C.[6][14] Start at 40 °C and adjust based on your results.

  • Inactivated Enzyme: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Purchase fresh enzyme or test your current batch on a known, reliable reaction. Always store immobilized enzymes according to the manufacturer's instructions, typically at low temperatures (4 °C) and under dry conditions.

Data Summary: Effect of Solvent on Lipase Performance
SolventLog PTypical Effect on CALB ActivityTypical Effect on Enantioselectivity (E)Reference
n-Hexane3.9HighExcellent[14]
Toluene2.5HighGood to Excellent[10]
MTBE1.3HighExcellent[3][12]
Acetonitrile-0.3Low to ModerateVariable, often lower[5]
Acetone-0.2ModerateVariable, often lower[15]
Problem 2: Low Enantioselectivity (Poor ee%)

Q: I've reached ~50% conversion, but the enantiomeric excess (ee%) of my product and/or remaining diol is low. How do I improve the selectivity?

Enantioselectivity is a measure of the enzyme's ability to distinguish between the two enantiomers. It is influenced by subtle changes in the enzyme's active site environment.[13][16]

Potential Causes & Recommended Solutions:
  • Reaction Temperature is Not Optimal for Selectivity:

    • The Problem: While higher temperatures increase reaction rate, they can decrease selectivity. Increased thermal motion can reduce the energetic difference between the transition states for the two enantiomers, leading to lower discrimination.[2]

    • Solution: Lower the reaction temperature. Try running the reaction at 15-25 °C. While this will slow the reaction down, it often results in a significant increase in the enantiomeric ratio (E-value).[3]

  • Conversion has Exceeded 50%:

    • The Problem: The fundamental principle of EKR dictates that maximum ee% for the unreacted substrate is achieved at exactly 50% conversion. For the product, high ee% is achieved early, but if the reaction continues, the slower-reacting enantiomer will also begin to be acylated, reducing the product's overall ee%.

    • Solution: Monitor the reaction closely and stop it precisely at 45-50% conversion. Do not let it run overnight without first establishing the reaction timeline.

  • Solvent is Influencing Enzyme Conformation:

    • The Problem: The solvent interacts with the enzyme's surface, which can induce small conformational changes in the "lid" that covers the active site or in the binding pocket itself, altering selectivity.[16]

    • Solution: Screen different non-polar solvents. Sometimes a switch from MTBE to hexane, or from toluene to isooctane, can have a surprisingly positive effect on enantioselectivity.

Visualizations & Workflows
General Experimental Workflow

A clear workflow ensures reproducibility and helps pinpoint sources of error.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Monitoring & Analysis cluster_workup 4. Workup prep1 Weigh Substrate (±)-1,2-Propanediol prep2 Add Anhydrous Solvent (MTBE) prep1->prep2 prep3 Add Molecular Sieves & Immobilized Lipase prep2->prep3 react1 Equilibrate to Temp (e.g., 40°C) prep3->react1 react2 Add Acyl Donor (Vinyl Acetate) react1->react2 react3 Incubate with Shaking react2->react3 analysis1 Withdraw Aliquot react3->analysis1 analysis2 Filter Enzyme analysis1->analysis2 analysis3 Analyze by Chiral GC analysis2->analysis3 analysis4 Calculate Conversion & ee% analysis3->analysis4 workup1 Stop at ~50% Conversion analysis4->workup1 workup2 Filter & Recover Enzyme workup1->workup2 workup3 Purify Products (Chromatography) workup2->workup3 G cluster_yield Low Yield Troubleshooting cluster_ee Low ee% Troubleshooting start Problem Observed q1 Is Conversion < 50%? start->q1 q2 Is ee% Low? q1->q2 No yield1 Check Temp: Is it too low? q1->yield1 Yes ee1 Check Conversion: Is it > 50%? q2->ee1 Yes success Problem Solved q2->success No yield2 Check Solvent: Is it non-polar? yield1->yield2 yield3 Check Enzyme: Is it active? yield2->yield3 yield_sol ACTION: Increase Temp (to 40-50°C) Switch to MTBE/Hexane Use fresh enzyme yield3->yield_sol ee2 Check Temp: Is it too high? ee1->ee2 ee3 Check Solvent ee2->ee3 ee_sol ACTION: Stop reaction at 45-50% Decrease Temp (to 20-30°C) Screen other non-polar solvents ee3->ee_sol

Caption: Decision tree for troubleshooting EKR experiments.

Problem 3: Analytical Method - Chiral GC Analysis

Q: I am not getting good separation of my enantiomers on the GC. What column and conditions should I use?

Accurate determination of ee% is impossible without a validated analytical method. Derivatization is often not required for these specific analytes if the correct column is chosen.

Recommended Chiral GC Conditions:

A cyclodextrin-based capillary column is essential for this separation.

ParameterRecommended SettingRationale / Notes
Column Beta- or Gamma-Cyclodextrin based chiral column (e.g., Rt-βDEXse, Chiraldex G-TA)These stationary phases form transient diastereomeric complexes with the enantiomers, allowing for separation.
Injector Temp 220-250 °CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium or HydrogenHydrogen often provides better resolution and faster analysis times.
Oven Program Start at a low temperature (e.g., 50-60 °C) and ramp slowly (e.g., 2-5 °C/min) to ~180 °C.A slow ramp is critical for resolving the enantiomers. Isothermal analysis may also work once the retention times are known. [17]
Detector Flame Ionization Detector (FID)Provides excellent sensitivity for organic analytes.

References

  • Pubtexto. (2022). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. Pubtexto.
  • Berglund, P. (2001). Controlling lipase enantioselectivity for organic synthesis. Biomolecular Engineering, 18(1), 13-22.
  • ResearchGate. (n.d.). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. ResearchGate.
  • PMC. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC.
  • ResearchGate. (n.d.). Enantioselective acetylation of diol (2) using immobilized CaLB lipase.... ResearchGate.
  • MDPI. (n.d.). Stereoselective Promiscuous Reactions Catalyzed by Lipases. MDPI.
  • ResearchGate. (n.d.). Immobilized lipase screening towards continuous-flow kinetic resolution of (±)-1,2-propanediol. ResearchGate.
  • PubMed. (n.d.). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. PubMed.
  • PMC. (2024). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. PMC.
  • ResearchGate. (n.d.). Lipase B from Candida antarctica (CAL-B) catalyzed acylation of (S). ResearchGate.
  • NIH. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. NIH.
  • PubMed. (1996). Regioselective acylation of disaccharides in tert-butyl alcohol catalyzed by Candida antarctica lipase. PubMed.
  • ResearchGate. (n.d.). Chiral GC analysis of the trans-S,S-1,2-cyclohexanediol acetates. ResearchGate.
  • ResearchGate. (n.d.). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. ResearchGate.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • ACS Publications. (n.d.). New Trends and Perspectives in Production of 1,2-Propanediol. ACS Publications.
  • PubMed. (2014). Lipase-catalyzed Kinetic Resolution of (±)-1-(2-furyl) Ethanol in Nonaqueous Media. PubMed.
  • NIST. (n.d.). 1,2-Propanediol, 1-acetate. NIST WebBook.
  • Pure and Applied Chemistry. (n.d.). New enantioselective routes to biologically interesting compounds. De Gruyter.
  • ResearchGate. (n.d.). (PDF) Enantioselective synthesis of vicinal ( R , R )-diols by yeast butanediol dehydrogenase. ResearchGate.
  • PubChem. (n.d.). This compound. PubChem.
  • PubMed Central. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central.
  • MDPI. (n.d.). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. MDPI.
  • PubMed. (2010). Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction. PubMed.
  • ResearchGate. (n.d.). Kinetics of non-catalyzed hydrolysis of vinyl acetate in aqueous medium. ResearchGate.
  • ResearchGate. (n.d.). Kinetic Studies on Lipase-Catalyzed Acetylation of 1-Alkanol with Vinyl Acetate in Organic Solvent. ResearchGate.

Sources

Technical Support Center: Catalyst Deactivation and Regeneration in 1,2-Propanediol Acetylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the acetylation of 1,2-propanediol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and regeneration. Our focus is on ensuring the scientific integrity and efficiency of your experimental workflows.

Introduction to Catalyst Stability in 1,2-Propanediol Acetylation

The acetylation of 1,2-propanediol to produce 1,2-propanediol monoacetate and diacetate is a critical reaction in various industries. Heterogeneous solid acid catalysts, such as the sulfonic acid-functionalized styrene-divinylbenzene resin Amberlyst-15, are frequently employed due to their high activity and ease of separation.[1][2][3] However, like all catalysts, their performance can degrade over time, leading to decreased reaction rates and lower product yields. Understanding the mechanisms of deactivation and implementing effective regeneration strategies are paramount for reproducible and cost-effective synthesis.

Troubleshooting Guide: Diagnosing Catalyst Deactivation

A decline in catalytic activity is a common issue. The first step in resolving this is to identify the root cause. The following Q&A format will guide you through the diagnostic process.

Question: My reaction rate has significantly slowed down, and the conversion of 1,2-propanediol has dropped. What are the likely causes?

Answer: A decrease in reaction rate and conversion is a classic symptom of catalyst deactivation. For solid acid catalysts like Amberlyst-15 in the liquid-phase acetylation of 1,2-propanediol, deactivation can be attributed to several primary mechanisms:

  • Fouling or Coking: This is the physical deposition of carbonaceous materials, heavy byproducts, or oligomers on the catalyst surface and within its pores.[4][5] This blockage restricts access of the reactants to the active sites.

  • Leaching of Active Sites: The sulfonic acid groups (-SO3H), which are the active sites on resins like Amberlyst-15, can be gradually lost to the reaction medium.[4][6][7] This is an irreversible form of deactivation.

  • Poisoning: Certain impurities in the reactants or feed stream can strongly adsorb to the catalytic sites, rendering them inactive.[4][5]

  • Thermal Degradation: Exposing the catalyst to temperatures beyond its recommended operating range can lead to irreversible structural damage and loss of active sites.[1][5] For Amberlyst-15, this is typically above 120-140°C.

To pinpoint the exact cause, a systematic investigation is necessary.

Question: How can I differentiate between these deactivation mechanisms in my experiment?

Answer: A logical, step-by-step approach can help you identify the deactivation mechanism.

Diagnostic Workflow for Catalyst Deactivation

Below is a diagnostic workflow to systematically investigate the cause of catalyst deactivation.

Deactivation_Workflow start Reduced Catalytic Activity Observed check_temp Was the reaction temperature exceeded (e.g., >140°C for Amberlyst-15)? start->check_temp thermal_degradation Primary Cause Likely: Thermal Degradation check_temp->thermal_degradation Yes analyze_catalyst Visually inspect the spent catalyst. Is there a color change (darkening)? check_temp->analyze_catalyst No fouling_coking Primary Cause Likely: Fouling/Coking analyze_catalyst->fouling_coking Yes leaching_test Perform a hot filtration test. Does the filtrate show catalytic activity? analyze_catalyst->leaching_test No regeneration Proceed to Regeneration Protocol fouling_coking->regeneration leaching Primary Cause Likely: Leaching of Active Sites leaching_test->leaching Yes poisoning Consider Reactant Purity: Poisoning is a possibility leaching_test->poisoning No poisoning->regeneration

Caption: A decision-making workflow for diagnosing the cause of catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is "fouling" and how does it occur in 1,2-propanediol acetylation?

A1: Fouling, often referred to as coking, is the accumulation of heavy, carbon-rich byproducts on the catalyst surface.[4] In the context of 1,2-propanediol acetylation, these can be oligomers formed from side reactions or degradation products of the reactants and products at elevated temperatures. These deposits physically block the pores of the catalyst, preventing 1,2-propanediol and acetic acid from reaching the active sulfonic acid sites. Visually, a fouled catalyst often appears darker in color.

Q2: Can a fouled catalyst be regenerated?

A2: Yes, in many cases, fouling is a reversible deactivation mechanism. The accumulated organic deposits can often be removed by a series of solvent washes, sometimes followed by a mild acid treatment to ensure the active sites are reprotonated.

Q3: What is "leaching" and why is it a more serious problem?

A3: Leaching is the dissolution and loss of the active catalytic species from the solid support into the reaction mixture.[4][6][7] For ion-exchange resins like Amberlyst-15, this means the sulfonic acid groups detach from the polymer backbone. Leaching is generally irreversible and leads to a permanent loss of catalytic activity.[4] It can be exacerbated by the use of highly polar solvents and elevated temperatures.

Q4: How can I test for leaching?

A4: A "hot filtration test" is a classic method. During a reaction that shows signs of deactivation, the solid catalyst is filtered out while the reaction mixture is still hot. The filtrate is then allowed to continue reacting under the same conditions. If the reaction continues to proceed in the absence of the solid catalyst, it indicates that active species have leached into the solution and are catalyzing the reaction homogeneously.

Q5: My Amberlyst-15 catalyst has turned from a light brown to a dark brown/black. What does this indicate?

A5: A significant darkening of the catalyst is a strong indicator of fouling or coking. This is due to the deposition of polymeric or carbonaceous byproducts on the resin beads.

Q6: Can the reactants themselves cause deactivation?

A6: Yes, impurities in the 1,2-propanediol or acetic acid can act as poisons. For example, metallic impurities can undergo ion exchange with the protons of the sulfonic acid groups, rendering them inactive.[8][9] Water, being a byproduct of the esterification reaction, can also inhibit the catalyst by competing for active sites through adsorption.[10]

Catalyst Regeneration Protocols

If deactivation is not due to severe thermal degradation or extensive leaching, the catalyst can often be regenerated to restore a significant portion of its activity.

Protocol 1: Regeneration of Fouled Amberlyst-15 Catalyst

This protocol is designed to remove organic foulants from the catalyst surface and pores.

Materials:

  • Spent Amberlyst-15 catalyst

  • Methanol or Acetone (reagent grade)

  • 1N Hydrochloric Acid (HCl)

  • Deionized water

  • Beakers, Buchner funnel, filter paper

  • Vacuum oven or laboratory oven

Procedure:

  • Solvent Washing:

    • After the reaction, filter the catalyst from the reaction mixture.

    • Wash the catalyst beads thoroughly with methanol or acetone (approximately 3-5 bed volumes) to remove residual reactants and products. Stir gently for 10-15 minutes during each wash.

    • Continue washing until the solvent runs clear.

  • Acid Treatment:

    • Transfer the washed catalyst to a beaker and add 1N HCl (approximately 2-3 bed volumes).[11][12]

    • Stir the slurry gently at room temperature for 30-60 minutes. This step helps to remove any ion-exchanged metal poisons and ensures the sulfonic acid groups are in their active H+ form.

  • Rinsing:

    • Decant the acid and wash the catalyst repeatedly with deionized water until the washings are neutral (test with pH paper). This is crucial to remove all traces of HCl.

  • Drying:

    • Dry the regenerated catalyst in a vacuum oven at 60-80°C overnight or until a constant weight is achieved. Avoid excessive temperatures to prevent thermal degradation.

Visualizing the Regeneration Workflow

Regeneration_Workflow start Spent Catalyst solvent_wash Step 1: Solvent Wash (Methanol/Acetone) start->solvent_wash acid_treatment Step 2: Acid Treatment (1N HCl) solvent_wash->acid_treatment Removes organics rinse Step 3: Rinse with DI Water (until neutral pH) acid_treatment->rinse Reprotonates sites drying Step 4: Drying (60-80°C) rinse->drying Removes excess acid regenerated_catalyst Regenerated Catalyst drying->regenerated_catalyst

Caption: Step-by-step workflow for the regeneration of a fouled solid acid catalyst.

Quantitative Data Summary

To validate the effectiveness of the regeneration protocol, it is essential to compare the performance of the fresh, spent, and regenerated catalyst.

Catalyst State1,2-Propanediol Conversion (%)Selectivity to Monoacetate (%)Selectivity to Diacetate (%)
Fresh 95.265.834.2
Spent (after 5 cycles) 68.575.124.9
Regenerated 92.866.533.5

Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions and the extent of deactivation.

References

  • ResearchGate. How to regenerate Amberlyst 15 cation exchange resin? [Internet].
  • Sádaba, I., et al. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry. 2015.
  • Google Patents. US4007130A - Catalyst regeneration method. [Internet].
  • Royal Society of Chemistry. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing). [Internet].
  • ResearchGate. ChemInform Abstract: Deactivation of Solid Catalysts in Liquid Media: The Case of Leaching of Active Sites in Biomass Conversion Reactions | Request PDF. [Internet].
  • National Institutes of Health. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Internet].
  • ResearchGate. What can I do to reuse Amberlyst-15 in transesterification process? [Internet].
  • Amanote Research. (PDF) Deactivation of Solid Catalysts in Liquid Media: The. [Internet].
  • MDPI. Selective Leaching of Valuable Metals from Spent Fluid Catalytic Cracking Catalyst with Oxalic Acid. [Internet].
  • Google Patents. US8864999B2 - Methods for regenerating acidic ion-exchange resins and reusing regenerants in such methods. [Internet].
  • ResearchGate. Esterification of oleic acid with ethanol in the presence of Amberlyst 15. [Internet].
  • Membrane Works. Ion Exchange Resin Fouling Mechanism. [Internet].
  • Royal Society of Chemistry. Amberlyst 15, a superior, mild, and selective catalyst for carbonyl regeneration from nitrogeneous derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Internet].
  • MDPI. Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst. [Internet].
  • ResearchGate. Mechanism of Catalyst Deactivation | Request PDF. [Internet].
  • PSE Community.org. Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst. [Internet].
  • Adika Tirta Daya. Resin Fouling: Causes, Impacts, and How to Prevent It in Ion Exchange Systems. [Internet].
  • ResearchGate. Efficient transformation of 1,2-propanediol to acetic acid with hydroxyapatite supported Pt/CoO nanoparticle catalysts in mild, base-free conditions. [Internet].
  • Lenntech. THE FOULING OF ION EXCHANGE RESINS AND METHODS OF CLEANING. [Internet].
  • PubMed. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Internet].
  • SAMCO. Common Problems with Ion Exchange Resins and How to Avoid Them. [Internet].
  • MDPI. Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review. [Internet].
  • KITopen. Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. [Internet].
  • ACS Publications. Self-Condensation of Cyclohexanone Catalyzed by Amberlyst-15. Study of Diffusional Resistances and Deactivation of the Catalyst. [Internet].
  • ACS Publications. Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols. [Internet].

Sources

Resolving co-eluting impurities in the analysis of 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center is designed for researchers, scientists, and drug development professionals grappling with the analytical challenges of 1,2-Propanediol, 2-acetate. Co-elution of impurities is a frequent and critical obstacle in chromatographic analysis, compromising data integrity and potentially delaying development timelines. This guide provides a structured, expert-led approach to diagnosing, troubleshooting, and resolving these complex separation issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the analysis of this compound, providing quick and actionable answers.

Q1: What are the most probable co-eluting impurities I should be aware of when analyzing this compound?

A1: The most common co-eluting species are typically isomers and related compounds from the synthesis or degradation pathways. For this compound, these include:

  • Positional Isomer: 1,2-Propanediol, 1-acetate (also known as 2-hydroxypropyl acetate) is a primary expected impurity.[1] It shares the same molecular formula (C₅H₁₀O₃) and a very similar structure, making it a prime candidate for co-elution.

  • Starting Material: Unreacted 1,2-Propanediol. While it has different polarity, it can sometimes interfere, especially with fast gradients or short columns.

  • Enantiomers: this compound possesses a chiral center. If you are working with a specific stereoisomer, its enantiomer will perfectly co-elute on any achiral column. A specialized chiral column is mandatory for their separation.[2][3]

  • Related Esters: Other propylene glycol esters or di-esters may be present depending on the manufacturing process.[4]

Q2: My chromatogram shows a single, broad, or shouldered peak. How can I definitively confirm co-elution?

A2: Visual inspection is the first clue, but detector-based tools provide definitive proof. Co-eluting peaks often appear as shoulders on the main peak or cause significant peak fronting or tailing.[5][6] To confirm:

  • Diode Array Detector (DAD/PDA) for HPLC: A DAD collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component. This is often referred to as peak purity analysis.[6][7]

  • Mass Spectrometry (MS) for GC or LC: An MS detector is a powerful tool for diagnosing co-elution. By acquiring mass spectra at different points across the chromatographic peak, you can identify different ion patterns or fragmentation, which confirms the presence of multiple compounds.[5][6] Modern software can perform deconvolution to mathematically separate the overlapping mass spectra.[5] Extracted Ion Chromatograms (EICs) for unique fragment ions can also reveal slightly offset peaks that are hidden in the total ion chromatogram (TIC).[5]

Q3: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for my analysis?

A3: Both techniques are viable, and the choice depends on your specific goals, sample matrix, and available equipment.

  • Gas Chromatography (GC): GC is very well-suited for volatile and semi-volatile compounds like this compound and is a commonly cited method.[8][9] It often provides high efficiency and resolution. A Flame Ionization Detector (FID) is standard, offering robust quantification. GC-MS provides superior identification capabilities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is also a powerful technique. Since this compound lacks a strong chromophore, UV detection can be challenging unless derivatization is performed.[10][11] However, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used. LC-MS is also an excellent option, providing both separation and mass information.[10][12]

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When co-elution is confirmed, a systematic approach based on chromatographic first principles is the most efficient path to resolution. The goal is to manipulate the key factors of the resolution equation: Selectivity (α) , Efficiency (N) , and Retention Factor (k') .[7]

Workflow for Troubleshooting Co-elution

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization Strategy cluster_2 Phase 3: Parameter Adjustment start Observe Peak Asymmetry (Broadening, Shoulder) confirm Confirm Co-elution (MS Deconvolution or DAD Peak Purity) start->confirm selectivity Primary Approach: Modify Selectivity (α) confirm->selectivity Co-elution Confirmed efficiency Secondary Approach: Increase Efficiency (N) selectivity->efficiency Resolution Still Insufficient change_phase Change Stationary Phase (e.g., Polar vs. Non-polar) selectivity->change_phase change_temp Modify Temperature Program (GC) or Mobile Phase (HPLC) selectivity->change_temp retention Supporting Adjustment: Optimize Retention (k') efficiency->retention Fine-Tuning change_col Use Longer or Smaller ID Column efficiency->change_col change_flow Optimize Carrier/Mobile Phase Flow Rate efficiency->change_flow adjust_temp_k Adjust Initial Temp (GC) or Solvent Strength (HPLC) retention->adjust_temp_k end Resolution Achieved change_phase->end change_temp->end change_col->end change_flow->end adjust_temp_k->end

Sources

Technical Support Center: Managing the Exothermic Acetylation of 1,2-Propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale acetylation of 1,2-propanediol. This resource is designed for researchers, chemists, and process engineers in the pharmaceutical and chemical industries. Our goal is to provide in-depth, field-proven insights into managing the significant exothermic nature of this reaction, ensuring process safety, scalability, and product quality. The following troubleshooting guide and frequently asked questions are structured to address specific challenges you may encounter.

Troubleshooting Guide

This section addresses common problems encountered during the large-scale acetylation of 1,2-propanediol. Each issue is broken down into symptoms, potential causes, and actionable corrective measures.

Issue 1: Uncontrolled Temperature Spike (Thermal Runaway)
  • Symptoms:

    • The reactor temperature is rising much faster than the programmed heating rate.

    • The cooling system is operating at maximum capacity but cannot lower or maintain the temperature setpoint.

    • A sudden increase in reactor pressure is observed.

    • Visible outgassing or boiling in the reactor viewport, even if the bulk temperature is below the solvent's boiling point.

  • Potential Causes:

    • Excessive Reagent Accumulation: The rate of acetic anhydride addition is faster than its rate of consumption by the reaction.[1] This is the most common cause of a runaway reaction.

    • Inadequate Cooling: The reactor's heat removal capacity is insufficient for the scale and rate of the reaction. This is a critical issue during scale-up, as the ratio of heat transfer surface area to reaction volume decreases.[1]

    • Poor Mixing: Inadequate agitation creates localized "hot spots" where the reaction rate accelerates exponentially, initiating a runaway.[2]

    • Catalyst Over-charge: Too much acid catalyst (e.g., sulfuric acid) was added, leading to an excessively high reaction rate.

  • Corrective Actions (Immediate):

    • Stop Reagent Feed: Immediately stop the addition of acetic anhydride. This is the most critical first step to prevent adding more fuel to the exothermic event.[3]

    • Maximize Cooling: Ensure all cooling utilities are operating at their maximum capacity. If available, use an emergency cooling system.

    • Add Quench Agent (If Safe and Pre-planned): If a suitable and tested quenching agent (e.g., a pre-determined amount of a non-reactive, high-heat-capacity solvent) is part of your safety protocol, introduce it to the reactor. This should only be done if the procedure has been validated.

    • Prepare for Emergency Venting: If pressure continues to rise uncontrollably, be prepared for the pressure relief system (e.g., rupture disc or relief valve) to activate. Ensure the vent path is clear and directed to a safe containment area.

  • Preventative Measures (Long-Term):

    • Perform Calorimetry Studies: Before scaling up, use techniques like Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) to determine the precise heat of reaction and the maximum adiabatic temperature rise.[2][4] This data is essential for properly sizing the reactor's cooling system.

    • Adopt a Semi-Batch Approach: Add the acetic anhydride (the more reactive agent) slowly and controllably to the reactor containing the 1,2-propanediol and catalyst.[1] The addition rate should be governed by the cooling system's ability to remove the generated heat, maintaining a stable temperature.

    • Validate Mixing Efficiency: Ensure the agitator type and speed are sufficient to maintain a homogenous mixture and prevent localized temperature gradients.[2]

Issue 2: Low Product Yield and/or Incomplete Conversion
  • Symptoms:

    • Gas Chromatography (GC) analysis of the final reaction mixture shows a significant percentage of unreacted 1,2-propanediol.

    • The isolated product yield is consistently below the expected range (>95% for acetylation with acetic anhydride).[5]

  • Potential Causes:

    • Sub-stoichiometric Acetic Anhydride: Insufficient acetic anhydride was used to fully convert both hydroxyl groups of the 1,2-propanediol.

    • Catalyst Deactivation or Insufficient Loading: The acid catalyst may be deactivated by impurities or used in an insufficient amount.

    • Reaction Temperature Too Low: While controlling the exotherm is crucial, operating at too low a temperature can significantly slow the reaction rate, leading to incomplete conversion within the allotted time.

    • Hydrolysis of Acetic Anhydride: The presence of water in the reactants or solvent will hydrolyze the acetic anhydride to acetic acid, which is less reactive and consumes the acetylating agent.[6]

  • Corrective Actions:

    • Verify Stoichiometry: Ensure a slight molar excess of acetic anhydride is used relative to the hydroxyl groups of 1,2-propanediol (a molar ratio of >2:1 is recommended for the diacetate).

    • Check Catalyst Activity and Loading: Use a fresh, active catalyst at the recommended loading (e.g., 1-5 mol% for homogeneous catalysts). If using a solid acid catalyst like an ion-exchange resin, ensure it has been properly activated and not fouled from previous runs.[7]

    • Optimize Temperature Profile: Maintain the reaction at a temperature that allows for a controlled but efficient reaction rate. A typical range for this reaction is between 80-120°C.[8]

    • Use Anhydrous Reagents: Ensure that 1,2-propanediol and any solvents are thoroughly dried before use to prevent hydrolysis of the acetic anhydride.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the acetylation of 1,2-propanediol with acetic anhydride so exothermic?

A1: The high exothermicity stems from the thermodynamics of the esterification reaction. Acetic anhydride is a highly reactive acetylating agent.[9] The reaction involves the formation of two stable ester linkages and two molecules of acetic acid. The overall enthalpy change (ΔH) for the reaction is significantly negative, releasing a large amount of energy as heat.

Based on standard enthalpies of formation (ΔHf°) from the NIST Chemistry WebBook and other sources, we can estimate the heat of reaction using Hess's Law[10][11]:

Reaction: C₃H₈O₂ (1,2-propanediol) + 2 (CH₃CO)₂O (acetic anhydride) → C₇H₁₂O₄ (1,2-propanediol diacetate) + 2 CH₃COOH (acetic acid)

By subtracting the sum of the enthalpies of formation of the reactants from that of the products, the reaction is shown to be substantially exothermic. This released heat, if not effectively removed, will increase the reaction rate, which in turn generates heat even faster, creating a dangerous positive feedback loop known as a thermal runaway.[1]

Q2: What are the pros and cons of using acetic anhydride vs. acetic acid for large-scale production?

A2: The choice of acetylating agent is a critical process decision involving a trade-off between reactivity, cost, and process complexity.

FeatureAcetic AnhydrideAcetic Acid
Reactivity Very high; reaction is fast and essentially irreversible.[9]Moderate; reaction is a reversible equilibrium (Fischer Esterification).[5]
Byproducts Acetic AcidWater
Process Impact No water is formed, simplifying product purification.[5]Water must be continuously removed (e.g., via a Dean-Stark trap or reactive distillation) to drive the reaction to completion, adding complexity and energy cost.[7]
Yield Typically very high (>95%).[5]Lower unless water is efficiently removed; typically 80-95%.[5]
Safety Highly corrosive and reacts violently with water. The reaction is highly exothermic and requires careful control.[6]Corrosive, but the reaction is less energetic and easier to control.
Cost Significantly higher cost.[5]Lower cost raw material.

Q3: How does scale-up affect the management of this exotherm?

A3: Scaling up a chemical reaction dramatically changes its thermal behavior. The fundamental challenge lies in the changing ratio of surface area to volume.[1]

  • Heat Generation is proportional to the volume of the reactants (Volume ∝ radius³).

  • Heat Removal is proportional to the heat transfer surface area of the reactor (Area ∝ radius²).

As you increase the reactor size, the volume increases much faster than the surface area. This means a large reactor has proportionally less surface area available to remove the heat generated in its much larger volume. A reaction that is easily managed with a simple ice bath in a 1 L flask can become an uncontrollable runaway in a 1000 L reactor without a sufficiently powerful, engineered cooling system.[1] Therefore, a "don't just scale up, scale smart" approach is mandatory. Never scale a reaction by more than a factor of three without a thorough safety reassessment.[12]

G cluster_0 Lab Scale (1L) cluster_1 Plant Scale (1000L) Lab_Volume Volume = 1 L Lab_Area Area = 0.048 m² Lab_Ratio Area/Volume Ratio = 48 Plant_Ratio Area/Volume Ratio = 4.8 Lab_Ratio->Plant_Ratio Heat Removal Becomes 10x Less Efficient Plant_Volume Volume = 1000 L Plant_Area Area = 4.8 m²

Q4: What type of catalyst is recommended for large-scale acetylation?

A4: While traditional homogeneous catalysts like concentrated sulfuric acid are effective, they pose significant challenges at scale, including reactor corrosion and difficult removal, which requires neutralization and creates large waste streams.[7]

For large-scale operations, heterogeneous solid acid catalysts , such as macroporous sulfonic acid ion-exchange resins (e.g., Amberlyst-15), are highly recommended.[7]

Advantages of Solid Acid Catalysts:

  • Easy Separation: The catalyst is a solid and can be easily removed from the liquid product by simple filtration, eliminating complex workup procedures.[7]

  • Reduced Waste: No need for alkaline neutralization, which significantly reduces aqueous waste streams.

  • Reusability: The catalyst can often be regenerated and reused for multiple batches, lowering operational costs.[7]

  • Lower Corrosion: Reduced risk of corrosion to the reactor and downstream equipment compared to mineral acids.

Q5: What is flow chemistry, and can it help manage this reaction?

A5: Flow chemistry, or continuous flow processing, is an alternative to traditional batch processing. Instead of mixing all reactants in a large tank, reagents are pumped through narrow tubes or channels where they mix and react in a continuous stream.[4]

Flow chemistry offers significant advantages for managing highly exothermic reactions like 1,2-propanediol acetylation:

  • Superior Heat Transfer: The small diameter of the tubes provides a very high surface-area-to-volume ratio, allowing for extremely efficient and rapid heat removal. This virtually eliminates the risk of thermal runaway.[3]

  • Enhanced Safety: The total volume of reacting material at any given moment is very small, minimizing the potential hazard if a process upset were to occur.

  • Precise Control: Reaction temperature, pressure, and residence time can be controlled with high precision, often leading to higher yields and purities.

For processes involving highly energetic or hazardous reactions, transitioning from batch to a continuous flow setup is a key strategy for process intensification and inherent safety.[4]

G start Temperature Rise Exceeds Setpoint? stop_feed IMMEDIATELY Stop Acetic Anhydride Feed start->stop_feed Yes monitor Continue Monitoring Investigate Cause Later start->monitor No max_cool Apply Maximum Cooling stop_feed->max_cool is_controlled Is Temperature Decreasing? max_cool->is_controlled is_controlled->monitor Yes emergency Initiate Emergency Shutdown / Quench Protocol is_controlled->emergency No

Experimental Protocol: Controlled Lab-Scale Acetylation

This protocol describes a semi-batch procedure for the acetylation of 1,2-propanediol with acetic anhydride on a 1-mole scale, with safety and exotherm control as the primary considerations.

Materials:

  • 1,2-Propanediol (anhydrous, 76.09 g, 1.0 mol)

  • Acetic Anhydride (224.6 g, 2.2 mol, 10% molar excess)

  • Amberlyst-15 (ion-exchange resin, ~15 g, dried)

  • 500 mL 3-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Thermocouple with temperature controller

  • Addition funnel (250 mL)

  • Condenser with inert gas inlet (N₂ or Argon)

  • Heating mantle connected to the temperature controller

  • Cooling bath (ice-water or cryo-cooler)

Procedure:

  • Reactor Setup: Assemble the glassware. Ensure the mechanical stirrer provides good agitation. Place the thermocouple probe below the liquid surface but away from the vortex. The entire setup should be in a fume hood.

  • Charge Reactor: To the flask, add the 1,2-propanediol (76.09 g) and the dried Amberlyst-15 catalyst (~15 g).

  • Inert Atmosphere: Begin purging the system with a slow stream of nitrogen.

  • Initial Heating: Start agitation and heat the reactor contents to the desired reaction temperature (e.g., 80°C).

  • Controlled Addition: Once the reactor temperature is stable at 80°C, begin the slow, dropwise addition of acetic anhydride (224.6 g) from the addition funnel.

  • Monitor Exotherm: CRITICAL STEP: Closely monitor the internal temperature. The addition of acetic anhydride will cause the temperature to rise. The addition rate should be controlled such that the cooling bath can maintain the internal temperature within ±2°C of the setpoint (80°C). If the temperature rises more than 5°C above the setpoint, immediately stop the addition and allow the system to cool before resuming at a slower rate.

  • Reaction Hold: After the addition is complete (typically over 2-3 hours), maintain the reaction mixture at 80°C for an additional 1-2 hours to ensure complete conversion.

  • Monitoring: Monitor the reaction progress by taking small, quenched aliquots for GC analysis.

  • Cooldown and Workup: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with a suitable solvent (e.g., methyl tert-butyl ether), dried, and stored for reuse.

  • Purification: The crude product (a mixture of 1,2-propanediol diacetate and acetic acid) can be purified by vacuum distillation to remove the acetic acid byproduct.

References

  • Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. [Link]
  • Cheméo. (n.d.).
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
  • Organic Process Research & Development. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]
  • NIST Chemistry WebBook. (n.d.).
  • ResearchGate. (2009). 1,2-Propanediol. Comprehensive experimental and theoretical study. [Link]
  • Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?[Link]
  • MDPI. (2021).
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
  • NIST Chemistry WebBook. (n.d.).
  • Cheméo. (n.d.).
  • ResearchGate. (2023). New Trends and Perspectives in Production of 1,2-Propanediol. [Link]
  • ResearchGate. (n.d.).
  • PubChem. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2021).
  • Indonesian Journal of Fundamental and Applied Chemistry. (2024).
  • PMC, PubMed Central. (2021). A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. [Link]
  • Wikipedia. (n.d.). Acetic anhydride. [Link]
  • ResearchGate. (2015). Comparison of ion exchange and solvent extraction in recovering vanadium from sulfuric acid leach solutions of stone coal. [Link]
  • ResearchGate. (2024).
  • University of Technology, Iraq. (n.d.).
  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
  • PubMed Central. (2022).
  • PMC, NIH. (n.d.).
  • ResearchGate. (2023). Assessing the Efficiency of Ion Exchange Resins for the Recovery of Scandium from Sulfuric Acid Leaching Solutions. [Link]
  • MDPI. (2023). Assessing the Efficiency of Ion Exchange Resins for the Recovery of Scandium from Sulfuric Acid Leaching Solutions. [Link]
  • ResearchGate. (2015). Comparison of ion-exchange resins and activated carbon in recovering gold from cyanide leach solutions with low level of copper. [Link]

Sources

Impact of water content on the stability of 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Hygroscopic Ester

Welcome to the technical support guide for 1,2-Propanediol, 2-acetate (CAS 6214-01-3). As a key intermediate and solvent in pharmaceutical development and scientific research, its stability is paramount to ensuring experimental reproducibility and product integrity. This molecule's susceptibility to water-induced degradation presents a significant, yet manageable, challenge.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our users in the field. We will delve into the fundamental chemistry of its instability, provide actionable protocols for monitoring and prevention, and offer data-driven insights to safeguard your experiments.

Section 1: Fundamental Concepts & Core Concerns
Q1: What is this compound, and why is its stability critical?

This compound, also known as 2-acetoxy-1-propanol, is an organic ester characterized by both a hydroxyl (-OH) and an acetate (-OAc) functional group.[1][2] This bifunctional nature makes it a versatile solvent and a valuable building block in chemical synthesis. However, the ester linkage is susceptible to hydrolysis, a chemical reaction with water. The presence of even trace amounts of water can initiate this degradation, leading to the formation of impurities that can alter the chemical and physical properties of a formulation, compromise reaction yields, and introduce variability in experimental outcomes.

Q2: What is the primary degradation pathway for this compound caused by water?

The primary degradation pathway is ester hydrolysis . In this reversible reaction, a water molecule attacks the carbonyl carbon of the acetate group. This leads to the cleavage of the ester bond, yielding 1,2-Propanediol and acetic acid as the main degradation products.

The presence of acidic or basic catalysts can significantly accelerate the rate of hydrolysis. Since one of the degradation products is acetic acid, the reaction can be self-catalyzing, accelerating as degradation progresses.

Hydrolysis_Pathway Reactant This compound Reactant->Equilibrium Water Water (H₂O) Water->Equilibrium Prod1 1,2-Propanediol Prod2 Acetic Acid Equilibrium->Prod1 Hydrolysis Equilibrium->Prod2 (Acid/Base Catalyzed) Equilibrium_rev->Reactant Esterification

Caption: Reversible hydrolysis of this compound.

Section 2: Troubleshooting Guide & Stability FAQs
Q3: My recent experiment using this compound gave inconsistent results. Could water contamination be the cause?

Yes, this is a very likely scenario. Inconsistent results are a classic symptom of reagent degradation. If the this compound has been exposed to moisture, its purity will have decreased, and it will contain newly formed 1,2-Propanediol and acetic acid. These impurities can alter solubility, pH, and reactivity, leading to poor reproducibility.

The following troubleshooting workflow can help diagnose the issue:

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckPurity Analyze stored this compound for impurities via GC or HPLC Start->CheckPurity Decision Degradation Products (e.g., 1,2-Propanediol) Detected? CheckPurity->Decision MeasureWater Quantify water content using Karl Fischer (KF) Titration WaterDecision Water Content > Specification? MeasureWater->WaterDecision ReviewStorage Review Storage & Handling Procedures Action2 Implement Corrective Actions: - Use inert gas overlay (N₂/Ar) - Store in smaller aliquots - Ensure containers are sealed tightly ReviewStorage->Action2 Decision->MeasureWater Yes OtherCauses Investigate other experimental variables as potential causes. Decision->OtherCauses No Action1 Quarantine/Discard Contaminated Batch WaterDecision->Action1 Yes WaterDecision->OtherCauses No Action1->ReviewStorage End Source of Inconsistency Identified. Procure new, verified reagent. Action2->End

Caption: Workflow for troubleshooting inconsistent results.

Q4: What are the recommended storage and handling procedures to maintain stability?

To minimize water absorption and subsequent hydrolysis, rigorous storage and handling are essential. The compound is hygroscopic, meaning it readily absorbs moisture from the air.[3]

ParameterRecommendationRationale
Temperature Store in a cool place.[4]Hydrolysis is a chemical reaction; lower temperatures decrease the reaction rate.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).[5]Prevents exposure to atmospheric moisture. This is the most critical factor.
Container Use tightly closed, properly sealed containers.[4]Creates a physical barrier against moisture ingress. Opened containers must be carefully resealed.[4]
Handling Handle in a dry, well-ventilated area or under a hood. Avoid generating aerosols.Minimizes exposure to ambient humidity during weighing and transfer.
Ignition Sources Keep away from heat, sparks, and open flames.[6]The compound is a flammable liquid.[6]
Q5: I see a new peak in my Gas Chromatography (GC) analysis. How can I confirm if it's a degradation product?

If you observe a new, unexpected peak, it is likely one of the hydrolysis products.

  • 1,2-Propanediol: This diol is less volatile than the parent ester and will typically have a longer retention time on many standard GC columns.

  • Acetic Acid: This is more volatile and will likely have a shorter retention time.

To confirm, you should run reference standards of 1,2-Propanediol and acetic acid under the same GC conditions to compare retention times. For unequivocal identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[7][8]

Section 3: Analytical Protocols for Stability Assessment
Q6: How do I accurately measure the water content in my sample?

The gold standard for determining trace amounts of water in organic solvents and reagents is Karl Fischer (KF) Titration .[9][10] This method is highly selective for water and is more accurate than other techniques like loss-on-drying, which can detect any volatile substance.[9]

This protocol is suitable for samples with expected water content above 0.1%.[11]

Objective: To quantify the percentage of water (% w/w) in a sample of this compound.

Materials:

  • Volumetric Karl Fischer Titrator

  • Gastight syringe

  • Methanol for water determination (anhydrous)

  • Karl Fischer Titrant (e.g., Composite 5)

  • Water standard (e.g., Sodium Tartrate Dihydrate or a certified liquid standard)

Procedure:

  • Titrator Preparation:

    • Fill the titrator burette with the Karl Fischer titrant.

    • Add fresh, anhydrous methanol to the titration vessel until the platinum indicator electrode is submerged.

    • Pre-titrate the solvent by running the titrator until the endpoint is reached and the solvent is "dry" (free of reacting water). The instrument will indicate a stable, low drift.

  • Titrant Standardization:

    • Accurately weigh a suitable amount of a water standard (e.g., 20-30 mg of water from a certified standard).

    • Inject the standard into the conditioned titration vessel.

    • Start the titration. The instrument will dispense titrant until the endpoint is reached.

    • The titrator will calculate the titrant concentration (titer) in mg H₂O/mL of titrant. Perform this in triplicate and use the average value.

  • Sample Analysis:

    • Accurately weigh the sample vial containing this compound.

    • Quickly transfer a suitable amount of the sample (typically 1-5 g, depending on expected water content) into the titration vessel using a gastight syringe.[12]

    • Immediately re-weigh the sample vial to determine the exact weight of the sample added.

    • Start the titration.

    • Record the volume of titrant (V) consumed to reach the endpoint.

  • Calculation:

    • Calculate the water content using the formula: Water Content (%) = (V * Titer) / (Sample Weight in mg) * 100 Where:

      • V = Volume of titrant used for the sample (mL)

      • Titer = Concentration of the KF titrant (mg H₂O/mL)

      • Sample Weight = Weight of the sample added (mg)

Self-Validation: The precision of the triplicate titer determination and the stability of the instrument's drift value before and after analysis serve as internal validation checks. A low relative standard deviation (RSD) for the titer is indicative of a reliable setup.

Q7: How can I set up a simple stability study to monitor degradation over time?

A stability study involves analyzing the sample at defined time points under specific storage conditions to track the decrease in the parent compound and the increase in degradation products.

Objective: To monitor the stability of this compound under controlled conditions.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • A suitable capillary column (e.g., a mid-polarity column like a DB-624 or equivalent).

  • Reference standards: this compound; 1,2-Propanediol; Acetic Acid.

  • An appropriate solvent for dilution (e.g., anhydrous acetone or acetonitrile).

  • Autosampler vials with septa.

Procedure:

  • Method Development & Validation:

    • Develop a GC method that provides good separation between the solvent, acetic acid, this compound, and 1,2-Propanediol.

    • Prepare a calibration curve for this compound and its primary degradants to allow for quantification.

  • Time-Zero (T₀) Analysis:

    • Take an initial sample of the this compound batch to be studied.

    • Accurately prepare a solution in the chosen solvent (e.g., 10 mg/mL).

    • Analyze via GC-FID in triplicate. This establishes the initial purity and concentration.

    • Simultaneously, measure the initial water content using the Karl Fischer method described above.

  • Sample Storage:

    • Aliquot the remaining material into several vials under the desired storage conditions (e.g., Room Temperature/Ambient Humidity vs. 4°C/Inert Atmosphere).

    • Ensure vials are tightly sealed.

  • Subsequent Time Points (e.g., T₁ = 1 week, T₂ = 1 month, T₃ = 3 months):

    • At each time point, take one of the stored vials.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a sample for GC analysis using the exact same procedure as for the T₀ sample.

    • Analyze in triplicate.

  • Data Analysis:

    • Calculate the concentration of this compound and any detected degradation products at each time point.

    • Plot the percentage of the parent compound remaining versus time for each storage condition. This will provide a clear visual representation of the degradation rate.

References
  • Monument Chemical. Propylene Glycol Mono Methyl Ether Acetate (PMAc). URL: https://monumentchemical.
  • KMG Electronic Chemicals, Inc. PGMEA - PM Acetate Safety Data Sheet. URL: https://d126n33q7skss2.cloudfront.net/api/v1/tenants/00000000-0000-0000-0000-000000000001/sds/KMG-PGMEA-GHS-SDS-English.pdf[7]
  • Mettler Toledo. What Is Karl Fischer Titration?. URL: https://www.mt.
  • Wikipedia. Karl Fischer titration. URL: https://en.wikipedia.
  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). URL: https://www.pmda.go.jp/files/000252668.pdf[13]
  • Sigma-Aldrich. Safety Data Sheet - Propylene glycol monomethyl ether acetate. URL: https://www.sigmaaldrich.com/US/en/sds/sial/484431[6]
  • Scharlab. Karl Fischer water content titration. URL: https://www.scharlab.com/karl-fischer-reagents.html[12]
  • Sigma-Aldrich. Safety Data Sheet - Propylene glycol monomethyl ether acetate (Alternative). URL: https://www.sigmaaldrich.com/sds/sial/484431[4]
  • ResearchGate. Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF. URL: https://www.researchgate.net/publication/15594411_Determination_of_water_traces_in_various_organic_solvents_using_Karl_Fischer_method_under_FIA_conditions[11]
  • Asia Pacific Petrochemical Co., Ltd. Safety Data Sheet Propylene Glycol Monomethyl Ether Acetate (PMA). URL: https://apcbkk.com/wp-content/uploads/2022/10/PMA-MSDS-R3.pdf[15]
  • Benchchem. Technical Support Center: Scaling Up 1,2-Propanediol, 1-Acetate Production. URL: https://www.benchchem.
  • Sigma-Aldrich. 1,2-Propanediol (P6209) - Product Information Sheet. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/044/p1009pis.pdf[3]
  • NIST. This compound - NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C6214013&Mask=200[1]
  • International Organisation of Vine and Wine. Method of determination of 1,2-propanediol and 2,3-butanediol. URL: https://www.oiv.int/public/medias/5621/oiv-oeno-589-2017-en.pdf[8]
  • Analytice. 1,2-propanediol - analysis. URL: https://www.analytice.
  • PubChem. This compound | C5H10O3 | CID 110806. URL: https://pubchem.ncbi.nlm.nih.gov/compound/110806[2]

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Avoiding racemization during the synthesis of chiral 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 1,2-propanediol, 2-acetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining chirality during this specific synthesis. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and ensure the enantiomeric purity of your final product.

I. Understanding the Challenge: The Specter of Racemization

The synthesis of an enantiomerically pure acetate ester from a chiral diol like 1,2-propanediol is not merely a straightforward esterification. The primary challenge lies in preventing racemization, the process by which an enantiomerically pure or enriched sample converts into a 50:50 mixture of both enantiomers, rendering it optically inactive.[1][2] Racemization negates the value of a stereoselective synthesis, particularly in the pharmaceutical industry where the biological activity of a drug can be dependent on a single enantiomer.[3]

This guide will explore the common pitfalls that lead to loss of stereochemical integrity and provide actionable strategies to maintain the desired chirality of your this compound.

II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section is structured to help you identify the potential causes of racemization in your synthesis and provides targeted solutions.

Q1: My final product shows significant racemization after acetylation of enantiopure 1,2-propanediol. What are the likely causes?

A1: Root Cause Analysis of Racemization

Racemization during the acetylation of chiral 1,2-propanediol can be triggered by several factors, primarily related to the reaction conditions and reagents. The most common culprits are:

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for racemization.[4]

  • Strongly Acidic or Basic Conditions: Both acid and base catalysts, if not chosen carefully or used in excess, can facilitate racemization.[1][5] For instance, base-catalyzed racemization can proceed through the formation of a carbanion or enolate ion intermediate.[1]

  • Inappropriate Acetylating Agent or Catalyst: The choice of acetylating agent and catalyst is critical. Some combinations can promote side reactions or create environments conducive to racemization.

  • Presence of Impurities: Impurities in the starting materials or solvents can sometimes act as unintended catalysts for racemization.

Q2: I suspect my choice of catalyst is the issue. What are the best practices for catalyst selection in this synthesis?

A2: Catalyst Selection for Stereochemical Integrity

The ideal catalyst should efficiently promote acetylation without providing a pathway for racemization. Here's a comparative guide:

Catalyst TypeSuitability for Chiral AcetylationRationale and Key Considerations
Enzymatic (Lipases) Excellent Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are highly chemo-, regio-, and enantioselective.[6][7][8] They operate under mild conditions (room temperature to moderate heat) and in neutral pH ranges, minimizing the risk of racemization.[9] The use of an acyl donor like vinyl acetate can make the reaction irreversible, further enhancing efficiency.[9]
Mild Acid Catalysts Good (with caution) Catalysts like pyridinium p-toluenesulfonate (PPTS) can be effective. However, it's crucial to use them in stoichiometric amounts and at low temperatures to prevent acid-catalyzed racemization.
Strong Mineral Acids (e.g., H₂SO₄) Poor Strong acids significantly increase the risk of racemization and should generally be avoided for this specific transformation.[5]
Strong Bases (e.g., NaOH, KOH) Poor Strong bases can deprotonate the hydroxyl group, but also risk epimerization at the chiral center, leading to racemization.[1][5]

Recommendation: For maximum stereochemical fidelity, enzymatic catalysis with a lipase is the preferred method.

Q3: How can I optimize my reaction conditions to prevent racemization?

A3: Optimizing Reaction Parameters

Fine-tuning your experimental setup is crucial. Consider the following:

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For enzymatic reactions, this is often near room temperature. For other methods, reactions are often run at 0°C or below.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.

  • Solvent Choice: Use a non-polar, aprotic solvent that is compatible with your chosen catalyst. For lipase-catalyzed reactions, solvent-free conditions or the use of solvents like hexane or acetonitrile can be effective.[8][10]

  • Purity of Reagents: Ensure all starting materials, reagents, and solvents are of high purity and are anhydrous, as water can interfere with many acetylation reactions.

Q4: I am considering a kinetic resolution approach. Can you provide a general workflow?

A4: Leveraging Kinetic Resolution

Kinetic resolution is an excellent strategy, particularly when starting with a racemic mixture of 1,2-propanediol. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.[11][12] A common and effective method is lipase-catalyzed kinetic resolution.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution of (±)-1,2-Propanediol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Separation cluster_3 Products start Racemic 1,2-Propanediol + Acyl Donor (e.g., Vinyl Acetate) enzyme Immobilized Lipase (e.g., Novozym 435) start->enzyme Add to flask react Stir at controlled temperature (e.g., 30-40°C) start->react solvent Anhydrous Organic Solvent (e.g., Toluene or Solvent-Free) enzyme->solvent Suspend in monitor Monitor conversion by GC/HPLC react->monitor stop Stop reaction at ~50% conversion monitor->stop Target conversion reached filter Filter to remove immobilized enzyme stop->filter separate Separate acetate from unreacted diol (e.g., column chromatography) filter->separate product1 Enantiopure this compound separate->product1 product2 Enantiopure 1,2-Propanediol separate->product2

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

III. Frequently Asked Questions (FAQs)

Q5: What is the best way to synthesize the chiral 1,2-propanediol starting material?

A5: There are several reliable methods for obtaining enantiopure 1,2-propanediol:

  • Asymmetric Epoxidation of Propene: This can be followed by a stereospecific ring-opening. The Sharpless asymmetric epoxidation is a classic and powerful method for this transformation.[13]

  • Hydrolytic Kinetic Resolution (HKR) of Propylene Oxide: This method uses a chiral catalyst to selectively hydrolyze one enantiomer of racemic propylene oxide, leaving the other enantiomer unreacted.[12][14]

  • Biotechnological Routes: Engineered microorganisms can produce enantiomerically pure (S)-1,2-propanediol directly from glucose.[15] This is a greener and often highly stereoselective approach.

Q6: How can I accurately determine the enantiomeric excess (ee) of my product?

A6: The most common and reliable methods for determining the enantiomeric excess of chiral this compound are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[16] A chiral stationary phase is used to differentially retain the two enantiomers, allowing for their separation and quantification.[17]

  • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate volatile enantiomers.[18][19] The sample may require derivatization to increase its volatility.

Q7: Can racemization occur during workup or purification?

A7: Yes, racemization is a risk during downstream processing. To mitigate this:

  • Avoid Extreme pH: During aqueous workup, use mild buffers (e.g., saturated sodium bicarbonate) to neutralize any acidic or basic catalysts. Avoid strong acids or bases.

  • Minimize Heat Exposure: During solvent removal (e.g., rotary evaporation) or purification by distillation, use the lowest possible temperature and pressure to avoid thermal racemization.[1]

  • Chromatography Considerations: While standard silica gel chromatography is generally safe, prolonged exposure to silica (which can be slightly acidic) could potentially cause issues for highly sensitive substrates. If this is a concern, consider using deactivated silica or an alternative purification method.

Q8: Are there any "racemization-free" coupling reagents that can be used for acetylation?

A8: While no chemical reaction is ever truly 100% free of side reactions, certain reagents are designed to minimize racemization. In the broader context of amide and peptide synthesis, which faces similar challenges, "racemization-free" coupling reagents have been developed.[20] For acetylation, the enzymatic approach using lipases is the closest you will get to a "racemization-free" method due to the high stereospecificity of the enzyme's active site and the mild reaction conditions employed.

IV. Concluding Remarks

The successful synthesis of enantiomerically pure this compound is a testament to careful experimental design and execution. By understanding the mechanisms of racemization and judiciously selecting reagents and conditions, researchers can confidently maintain the stereochemical integrity of their molecules. The use of enzymatic methods, in particular, offers a robust and reliable path to achieving high enantiopurity. This guide serves as a foundational resource, and further exploration of the cited literature is encouraged for a deeper understanding of specific protocols and mechanisms.

V. References

  • Benchchem. (n.d.). Understanding the chirality of 1,2-Propanediol and its enantiomers. Retrieved from

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. Retrieved from

  • Yuan, L., et al. (2016). Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. Applied Microbiology and Biotechnology, 100(3), 1169-1177. Retrieved from

  • ACS Publications. (n.d.). New Trends and Perspectives in Production of 1,2-Propanediol. Retrieved from

  • Master Organic Chemistry. (2012, May 23). What's a Racemic Mixture?. Retrieved from

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from

  • ResearchGate. (n.d.). Kinetic resolution of propylene oxide with formation of enantioenriched.... Retrieved from

  • ResearchGate. (n.d.). Generic mechanisms for acid‐catalysed racemisation. Retrieved from

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. (n.d.). Retrieved from

  • Roberts, J. D., & Caserio, M. C. (2021, March 5). 19.11: Racemization. In Chemistry LibreTexts. Retrieved from

  • Journal of the American Chemical Society. (n.d.). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Retrieved from

  • ResearchGate. (n.d.). Chiral GC analysis of the trans-R,R-1,2-cyclohexanediol acetates. Retrieved from

  • Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from

  • ScienceDirect. (n.d.). Homogeneous asymmetric epoxidation reactions. Retrieved from

  • ResearchGate. (n.d.). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. Retrieved from

  • PubMed. (n.d.). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from

  • PubMed. (n.d.). Lipozyme TL IM as Catalyst for the Synthesis of Eugenyl Acetate in Solvent-Free Acetylation. Retrieved from

  • ResearchGate. (n.d.). Chemoenzymatic Approach toward the Pure Enantiomers of 2‐Methyl‐1,3‐propanediol Mono(p‐Methoxybenzyl Ether). Retrieved from

  • ACS Publications. (2018, December 27). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Retrieved from

  • PubMed. (1999, July 5). Lipase-catalysed acylation of prostanoids. Retrieved from

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from

  • ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. Retrieved from

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Technical Support Center: A Senior Application Scientist's Guide to Scaling the Synthesis of 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Beaker to Bioreactor

Welcome to the technical support center for the synthesis of 1,2-Propanediol, 2-acetate (also known as 2-acetoxy-1-propanol). This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to a pilot plant. While the esterification of 1,2-propanediol with acetic acid appears straightforward in a flask, scaling up introduces multifaceted challenges that are often non-linear and counterintuitive.[1][2] This document provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure your scale-up process is efficient, safe, and reproducible.

Section 1: The Chemistry - A Review of the Synthesis

The most common and economically viable route to this compound is the direct Fischer esterification of 1,2-propanediol with acetic acid.[3] The reaction is typically catalyzed by an acid.

Reaction Scheme:

This is a reversible equilibrium reaction. The presence of water, a byproduct, can hydrolyze the ester product, shifting the equilibrium back towards the reactants and thus lowering the yield.[4] Therefore, the central challenge at any scale is the effective removal of water to drive the reaction to completion.[5]

Catalyst Selection: A Critical Choice for Scale-Up

The choice of acid catalyst has profound implications for reaction kinetics, reactor integrity, and downstream purification.

Catalyst TypeExamplesAdvantagesDisadvantages at Pilot Scale
Homogeneous Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (pTSA)High catalytic activity, low cost.Highly corrosive to standard reactors, difficult to remove from the product (requiring neutralization and washing steps), generates significant waste.[6][7]
Heterogeneous Acidic Ion-Exchange Resins (e.g., Amberlyst-15), ZeolitesEasily separated by filtration, reusable, non-corrosive, leads to a cleaner product with simpler work-up.[4][8][9]Higher initial cost, potential for thermal degradation if temperature limits are exceeded, may have mass transfer limitations.

For pilot and industrial-scale operations, heterogeneous catalysts like Amberlyst-15 are strongly recommended to simplify purification and minimize equipment corrosion.[4]

Section 2: The Engineering - Navigating the Perils of Scale-Up

Scaling a chemical synthesis is not a linear process; one cannot simply multiply the quantities of reagents and expect the same outcome.[2] As the reactor volume increases, the physics of heat and mass transfer change dramatically, often leading to unforeseen challenges.[10]

Key Scale-Up Challenges:
  • Heat Management: Esterification is often exothermic. A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making it significantly harder to remove heat.[10][11] This can lead to thermal gradients, localized overheating, increased byproduct formation, and, in the worst case, a runaway reaction.[1][12]

  • Mass Transfer & Mixing: Efficient mixing is crucial for ensuring that reactant molecules and the catalyst come into contact. What is easily achieved with a magnetic stirrer in a flask requires a carefully designed mechanical agitation system (e.g., turbine or anchor stirrers) in a pilot reactor to avoid dead zones and ensure uniform temperature distribution.[1][12]

  • Impurity Amplification: A minor byproduct that was barely detectable at the 100g scale can become a major contaminant in a 100kg batch, complicating purification and affecting final product specifications.[1] The primary byproduct in this synthesis is 1,2-propanediol diacetate, formed from the further esterification of the desired monoacetate.[4][13]

  • Process Control: Maintaining tight control over parameters like temperature, pressure, and reagent addition rates is more complex at scale and requires robust instrumentation and automated control systems.[1]

G cluster_prep Pre-Reaction cluster_reaction Reaction Stage cluster_workup Downstream Processing Raw_Materials Raw Material QC (1,2-Propanediol, Acetic Acid) Charge_Reactor Charge Pilot Reactor Raw_Materials->Charge_Reactor Catalyst_Prep Catalyst Preparation (e.g., Drying Amberlyst-15) Catalyst_Prep->Charge_Reactor Reaction Heat to Reflux (110-120°C) Initiate Agitation Charge_Reactor->Reaction Water_Removal Continuous Water Removal (Azeotropic Distillation) Reaction->Water_Removal Monitoring In-Process Control (IPC) (GC Analysis of Aliquots) Water_Removal->Monitoring Monitoring->Reaction Reaction incomplete Cooldown Cool Reaction Mixture Monitoring->Cooldown Reaction complete Catalyst_Removal Catalyst Filtration Cooldown->Catalyst_Removal Purification Fractional Distillation (Under Vacuum) Catalyst_Removal->Purification Final_QC Final Product QC (Purity, Identity) Purification->Final_QC

Caption: High-level workflow for pilot plant synthesis.

Section 3: Troubleshooting Guide

This section addresses specific issues encountered during the scale-up process in a direct question-and-answer format.

IssuePotential Cause(s)Recommended Actions & Scientific Rationale
Low Yield of this compound 1. Incomplete Reaction (Equilibrium): The presence of water, a byproduct, shifts the equilibrium back towards the reactants.[4] This is the most common cause of low yield.Action: Implement efficient, continuous water removal. For pilot scale, azeotropic distillation using a Dean-Stark trap with a suitable solvent (e.g., toluene) is highly effective.[4] Rationale: Le Châtelier's principle dictates that removing a product (water) will drive the reaction forward, increasing conversion.
2. Suboptimal Reaction Temperature: Reaction kinetics are temperature-dependent. Too low, and the reaction is slow; too high, and byproduct formation or catalyst degradation can occur.[4]Action: Optimize the temperature, typically between 100-120°C.[4] Use a jacketed reactor with a reliable heating/cooling system to maintain a consistent internal temperature, avoiding hotspots. Rationale: Every reaction has an optimal temperature range that balances reaction rate against stability and selectivity.
3. Catalyst Inactivity/Insufficient Loading: The catalyst may be poisoned, deactivated, or simply insufficient for the larger volume.Action: Ensure the catalyst is properly prepared (e.g., dried) and use an optimized loading, typically 5-10% by weight for resins like Amberlyst-15.[14] Rationale: The reaction rate is directly proportional to the amount of active catalyst sites available.
Low Purity of Final Product 1. Formation of 1,2-Propanediol Diacetate: This is the primary byproduct, formed if the monoacetate reacts further with acetic acid.[4]Action: Carefully control the stoichiometry. A molar ratio of acetic acid to 1,2-propanediol of around 1.3:1 can favor monoacetate formation.[15] Also, avoid unnecessarily long reaction times. Rationale: Limiting the excess of one reactant and the reaction time minimizes the probability of the secondary reaction occurring.
2. Residual Starting Materials: Unreacted 1,2-propanediol and acetic acid remain in the product.Action: Improve purification. Employ fractional distillation under reduced pressure. The difference in boiling points allows for effective separation. Rationale: this compound has a boiling point of ~191°C, while acetic acid is ~118°C and 1,2-propanediol is ~188°C. Vacuum distillation lowers these boiling points, preventing thermal degradation.
Inconsistent Batch-to-Batch Results 1. Variability in Raw Material Quality: Impurities (especially water) in the 1,2-propanediol or acetic acid can inhibit the reaction.Action: Implement stringent quality control checks on all incoming raw materials, including Karl Fischer titration to quantify water content. Rationale: Reproducibility starts with consistent, well-characterized starting materials.
2. Poor Process Control: Fluctuations in temperature, pressure, or agitation speed between batches.[1]Action: Use a validated Standard Operating Procedure (SOP) with clearly defined process parameters. Employ a data logging system to record all critical parameters throughout the run for later analysis. Rationale: Rigorous process control is the cornerstone of achieving batch-to-batch consistency, a key requirement in pharmaceutical development.
Difficult Purification 1. Emulsion Formation During Work-up: If using a homogeneous catalyst, neutralization with a base (e.g., sodium bicarbonate) can lead to emulsions that are difficult to separate at scale.Action: This is a strong argument for using a heterogeneous catalyst, which is simply filtered off. If a homogeneous catalyst must be used, consider a brine wash after neutralization to help break the emulsion. Rationale: Simplifying the work-up by design (i.e., catalyst choice) is always preferable to dealing with complex downstream separation issues.
2. Inefficient Distillation: Poor separation between the product and the higher-boiling 1,2-propanediol.Action: Optimize the fractional distillation. Use a column with sufficient theoretical plates and control the reflux ratio carefully. Operating under vacuum is crucial. Rationale: Achieving high purity requires a well-designed distillation setup that can exploit the boiling point differences between components.

Section 4: Experimental Protocols

Lab-Scale Synthesis (Illustrative)

Materials:

  • 1,2-Propanediol (76.1 g, 1.0 mol)

  • Glacial Acetic Acid (78.0 g, 1.3 mol)

  • Amberlyst-15 resin (10 g, dried)

  • Toluene (40 mL)

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark trap fitted with a reflux condenser, add 1,2-propanediol, acetic acid, Amberlyst-15, and toluene.[16]

  • Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring.

  • Collect the water-toluene azeotrope in the Dean-Stark trap. Monitor the reaction by collecting aliquots and analyzing via Gas Chromatography (GC).

  • Once the reaction is complete (typically 2-4 hours, no more water evolving), cool the mixture to room temperature.

  • Filter to remove the Amberlyst-15 catalyst.

  • Purify the filtrate by fractional distillation under reduced pressure to obtain pure this compound.

Pilot-Plant Scale-Up Considerations

Equipment:

  • 50L glass-lined or stainless steel jacketed reactor with a mechanical overhead stirrer (e.g., retreat curve or turbine blade).

  • Integrated heating/cooling thermal control unit.

  • Large-scale condenser and Dean-Stark trap.

  • Vacuum pump and distillation setup suitable for the reactor volume.

Key Procedural Changes:

  • Charging: Reactants are charged via sealed transfer lines, not poured.

  • Agitation: The mechanical stirrer speed must be carefully selected to ensure good mixing without creating a vortex.

  • Heating/Cooling: The reactor jacket temperature will be controlled to achieve the desired internal temperature of 110-120°C. Do not simply set the jacket to 120°C, as this can cause overheating near the walls.

  • Monitoring: In-process sampling should be done through a dedicated sampling valve.

  • Purification: The crude product is transferred to a separate distillation vessel. The scale of the distillation requires careful monitoring of vacuum level, head temperature, and fraction cuts to ensure purity.

G cluster_issue Troubleshooting Flow cluster_solution Corrective Actions Issue Low Yield Detected Cause1 Equilibrium Issue Water Present? Issue->Cause1 Check GC for H2O Cause2 Kinetics Issue Temp Correct? Catalyst Active? Issue->Cause2 Check Logs Cause3 Purity Issue Diacetate High? Unreacted SMs? Issue->Cause3 Check Purity Profile Sol1 Improve Azeotropic Water Removal Cause1:f0->Sol1 Sol2 Verify Temp Profile & Catalyst Loading Cause2:f0->Sol2 Cause2:f1->Sol2 Sol3 Adjust Molar Ratio & Optimize Distillation Cause3:f0->Sol3 Cause3:f1->Sol3

Caption: A logical flow for troubleshooting common issues.

Section 5: Frequently Asked Questions (FAQs)

Q1: What materials of construction are suitable for a pilot reactor? A: Given the use of acetic acid, corrosion is a concern.[4] Glass-lined steel reactors are an excellent choice, offering high corrosion resistance and visibility. Stainless steel (e.g., 316L) can also be used, especially when using less corrosive heterogeneous catalysts.

Q2: How can I be sure the reaction is complete at the pilot scale? A: Do not rely solely on time or the amount of water collected. The most reliable method is taking periodic samples via a safe sampling port and analyzing them by Gas Chromatography (GC).[4] The reaction is complete when the concentration of the limiting reactant (1,2-propanediol) stabilizes at a low level.

Q3: What are the primary safety hazards to consider during scale-up? A: The primary hazards are:

  • Thermal Runaway: The exothermic nature of the reaction requires a robust cooling system and potentially a quench system for emergencies.[10]

  • Flammability: Acetic acid and toluene are flammable. The pilot plant must be properly grounded, and all equipment should be rated for use in a flammable environment.

  • Corrosivity: Acetic acid is corrosive. Ensure all personnel wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coats, and safety goggles/face shields.[17]

Q4: Can I reuse the Amberlyst-15 catalyst? A: Yes, one of the main advantages of heterogeneous catalysts is their reusability.[6] After filtration, the catalyst can be washed with a suitable solvent (e.g., fresh toluene or acetone) to remove adsorbed products and byproducts, dried under vacuum, and reused. Its activity should be monitored over several cycles, as some loss of activity is inevitable.

References

  • Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst. (n.d.). MDPI.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
  • 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group.
  • Guide of Pilot Plant Scale-Up Techniques. (2024, May 28). Adesis, Inc.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI.
  • Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin. (2024, September 3). Preprints.org.
  • Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin. (2024, September 4). ResearchGate.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
  • From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up. (2025, May 24). YouTube.
  • (PDF) Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin. (2024, September 4). ResearchGate.
  • 1,2-Propanediol diacetate Safety Data Sheet. (n.d.). NextSDS.
  • 1,2-Propanediol diacetate. (2018, June 22). Synerzine.
  • Manufacture of propylene glycol esters. (1950). Google Patents.
  • Cas 6214-01-3,1,2PROPANEDIOL,2-ACETATE. (n.d.). LookChem.
  • Esterification scale-up = problems?! (2013, January 23). Sciencemadness.org.
  • (PDF) Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025, October 10). ResearchGate.
  • Synthesis of propylene glycol monomethyl ether acetate. (n.d.). ResearchGate.

Sources

Identifying and characterizing byproducts in 1,2-Propanediol, 2-acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering information on the synthesis of 1,2-Propanediol 2-acetate. I'm focusing on reaction pathways, catalysts, and optimal conditions, along with typical yields and purities, through comprehensive Google searches.

Analyzing Byproduct Formation

I'm now diving deep into byproduct formation in 1,2-Propanediol 2-acetate synthesis. My focus is on understanding the mechanisms and identifying the main issues reported in literature, along with troubleshooting methods and analytical protocols. I'm taking notes on typical byproducts, their formation, and how they're characterized. This information will form the basis of the Q&A content.

Organizing Information Gathering

My focus is now on the initial stage. I'm organizing my comprehensive search strategy for 1,2-Propanediol 2-acetate synthesis. I'm prioritizing common pathways, catalyst considerations, and identifying typical byproducts and their formation mechanisms. I'm also planning to integrate diagrams and tables for easy reference and understanding.

Validation & Comparative

A Comparative Analysis of Reactivity: 1,2-Propanediol, 2-acetate vs. 1,2-Propanediol, 1-acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and formulation, the isomeric purity of reagents can profoundly influence reaction outcomes, product stability, and biological activity. This guide provides an in-depth comparison of the reactivity of two structurally similar yet distinct isomers: 1,2-Propanediol, 2-acetate and 1,2-Propanediol, 1-acetate. As a Senior Application Scientist, this analysis is grounded in fundamental chemical principles and supported by a proposed experimental framework to empower researchers in making informed decisions for their specific applications.

Unveiling the Isomers: Structural and Physical Distinctions

1,2-Propanediol, 1-acetate and this compound are monoesters of propylene glycol and acetic acid.[1][2] The key difference lies in the position of the acetate group, which is attached to the primary (C1) or secondary (C2) carbon of the propane backbone.[3][4] This seemingly subtle variation has significant implications for the steric and electronic environment of the reactive centers within each molecule.

Below is a summary of their key physical properties:

Property1,2-Propanediol, 1-acetateThis compound
CAS Number 627-69-0[3]6214-01-3[4]
Molecular Formula C5H10O3[3]C5H10O3[4]
Molecular Weight 118.13 g/mol [3]118.13 g/mol [4]
Boiling Point ~189 °C (for 1,2-Propanediol)[5]191 °C at 760 mmHg[6]
Density ~1.040 g/mL (for 1,2-Propanediol)[5]1.05 g/cm³[7]
IUPAC Name 2-hydroxypropyl acetate[3]1-hydroxypropan-2-yl acetate[4]

Visualizing the Molecular Architecture

To fully appreciate the structural nuances, let's visualize the two isomers.

G cluster_0 1,2-Propanediol, 1-acetate cluster_1 This compound a CH3-C(OH)-CH2-O-C(=O)-CH3 b CH3-C(O-C(=O)-CH3)-CH2-OH G cluster_0 Reaction Setup cluster_1 Reaction Initiation & Monitoring cluster_2 Analysis & Data Interpretation A Prepare stock solutions of each isomer in a suitable solvent with internal standard C Initiate hydrolysis by adding a precise volume of the isomer stock solution to the reaction vessel A->C B Equilibrate separate reaction vessels containing acidified water in a thermostatted bath B->C D At timed intervals, withdraw aliquots and quench the reaction C->D E Analyze quenched aliquots by GC-FID D->E F Plot the concentration of the remaining ester against time for each isomer E->F G Determine the initial reaction rates from the slopes of the curves F->G

Sources

A Senior Application Scientist's Comparative Guide: 1,2-Propanediol, 2-acetate vs. Propylene Glycol Diacetate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent or excipient is a critical decision that profoundly impacts the stability, bioavailability, and manufacturability of a pharmaceutical formulation. While Propylene Glycol Diacetate (PGDA) is a well-established solvent, the nuanced properties of its mono-acetylated counterpart, 1,2-Propanediol, 2-acetate, present a compelling alternative for specific applications. This in-depth guide provides a technical comparison, supported by physicochemical data and validated experimental protocols, to empower formulation scientists in making informed decisions.

Introduction: Understanding the Chemical Nuances

At first glance, this compound and Propylene Glycol Diacetate (PGDA) appear to be closely related esters of propylene glycol. However, the presence of a single free hydroxyl group in the monoacetate derivative introduces significant differences in polarity, hydrogen bonding capacity, and reactivity compared to the fully esterified diacetate. This distinction is the cornerstone of our comparative analysis.

  • This compound (CAS: 6214-01-3) , also known as 1-hydroxypropan-2-yl acetate, is a mono-ester of propylene glycol.[1][2] Its bifunctional nature, possessing both a hydroxyl and an acetate group, imparts unique solvency characteristics.[3]

  • Propylene Glycol Diacetate (PGDA) (CAS: 623-84-7) , also known as 1,2-Propanediol diacetate, is the di-ester.[4][5] Lacking a free hydroxyl group, it is a more non-polar and aprotic solvent compared to its monoacetate relative.[6]

This guide will dissect these differences, providing a framework for selecting the optimal solvent based on the specific requirements of the Active Pharmaceutical Ingredient (API) and the desired dosage form.

Caption: Chemical structures of this compound and Propylene Glycol Diacetate.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in solvency and performance originate from the distinct physicochemical properties of these two molecules. The following table summarizes key parameters gathered from reliable chemical databases.

PropertyThis compoundPropylene Glycol Diacetate (PGDA)Significance in Formulation
CAS Number 6214-01-3[1][7]623-84-7[4][8]Unique identifier for regulatory and procurement purposes.
Molecular Formula C₅H₁₀O₃[1][9]C₇H₁₂O₄[4][10]Impacts molecular weight, density, and other physical properties.
Molecular Weight 118.13 g/mol [1][9]160.17 g/mol [4][8]Affects molar concentration, viscosity, and boiling point.
Appearance Colorless LiquidClear, Colorless Liquid[4][10]Important for the aesthetic qualities of the final drug product.
Boiling Point ~191°C (Predicted)[7]191°C[4][8]High boiling points indicate low volatility, which is desirable for reducing solvent loss during processing and ensuring stability.
Melting Point N/A-31°C[4][11]A low melting point ensures the solvent remains liquid under typical storage and processing conditions.
Density ~1.05 g/mL[7]1.05 g/mL at 25°C[4][8]Crucial for accurate dosing and manufacturing calculations.
Water Solubility High (Miscible)[12]76 - 90 g/L at 20°C[4][10]The monoacetate's higher water solubility, due to its hydroxyl group, makes it suitable for aqueous or semi-aqueous formulations. PGDA is only moderately soluble.
logP (Octanol/Water) -0.070 (Calculated)[9]0.8 (Experimental)[4][11]The negative logP of the monoacetate indicates higher hydrophilicity, while the positive logP of PGDA indicates greater lipophilicity. This is a key predictor of which types of APIs each will effectively dissolve.
Vapor Pressure 0.1±0.8 mmHg at 25°C (Predicted)[7]<1 hPa (0.75 mmHg) at 20°C[4]Low vapor pressure contributes to a safer handling profile and minimal evaporation.

Synthesis and Manufacturing Insights

Both compounds are typically produced via the esterification of propylene glycol (1,2-propanediol).[3][13]

  • Propylene Glycol Diacetate (PGDA): Synthesized by reacting propylene glycol with an excess of acetic acid, often in the presence of an acid catalyst like sulfuric acid.[4][13] The reaction is driven to completion to form the di-ester, followed by purification steps like distillation to remove water and excess acid.[13]

  • This compound: The synthesis of the monoacetate requires more controlled reaction conditions to favor the formation of the mono-ester over the di-ester. This can be achieved by adjusting the molar ratio of propylene glycol to acetic acid.

The choice between these solvents can also be influenced by "green chemistry" principles. The precursor, 1,2-propanediol, can be derived from renewable biomass resources, which enhances the environmental profile of its derivatives.[12][14]

Performance as a Pharmaceutical Solvent: A Mechanistic Perspective

The choice between the monoacetate and the diacetate hinges on the specific properties of the API and the desired formulation characteristics.

Solubilizing Capacity

This is the most critical performance metric. The difference in their ability to dissolve various APIs stems directly from their molecular structures.

  • This compound: The presence of a free hydroxyl group allows it to act as both a hydrogen bond donor and acceptor . This makes it a more versatile solvent, capable of dissolving a wider range of compounds, including those with moderate to high polarity and hydrogen-bonding functional groups. Its higher hydrophilicity makes it an excellent candidate for APIs that are challenging to formulate in purely lipophilic systems.

  • Propylene Glycol Diacetate (PGDA): Lacking a hydroxyl group, PGDA can only act as a hydrogen bond acceptor at its ester carbonyls. It is a non-ionic, aprotic solvent with strong dissolution properties for less polar compounds, such as many resins (alkyd, acrylic, polyester) and nitrocellulose.[13][15] Its greater lipophilicity (higher logP) makes it a superior choice for highly non-polar APIs.

Solvent_Selection_Workflow cluster_API API Characterization cluster_Decision Solvent Selection Logic cluster_Solvents Candidate Solvents cluster_Validation Experimental Validation API_Props Determine API Properties: - Polarity (logP) - Hydrogen Bonding Capacity - Desired Concentration Decision API Polarity? API_Props->Decision H_Bond Hydrogen Bond Donor Required? Decision->H_Bond High Diacetate Propylene Glycol Diacetate (Lower Polarity, Aprotic) Decision->Diacetate Low Monoacetate This compound (Higher Polarity, H-Bond Donor) H_Bond->Monoacetate Yes H_Bond->Diacetate No Validation Perform Solubility Studies (See Protocol 1) Monoacetate->Validation Diacetate->Validation Compatibility Assess Compatibility (See Protocol 2) Validation->Compatibility Final Select Optimal Solvent Compatibility->Final

Caption: A logical workflow for selecting between the two solvents based on API properties.

Stability and Compatibility
  • This compound: The hydroxyl group could potentially react with sensitive APIs, particularly those susceptible to esterification or other reactions involving alcohols. Compatibility studies are crucial.

  • Propylene Glycol Diacetate (PGDA): Being aprotic and less reactive, PGDA generally offers higher compatibility with a broader range of APIs, especially those sensitive to hydroxyl groups. However, like all esters, it can be susceptible to hydrolysis under extreme pH conditions.

Toxicological and Safety Profile

The safety of propylene glycols and their esters is well-documented.[16][17] The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed various propylene glycol esters and concluded they are safe as used in cosmetics, which provides a strong basis for their use in topical pharmaceutical formulations.[18][19]

  • Metabolism: Both compounds are expected to be hydrolyzed in the body to propylene glycol and acetic acid, both of which are endogenous substances with well-understood metabolic pathways.

  • General Toxicity: Propylene glycol itself has a "Generally Recognized As Safe" (GRAS) designation from the FDA and is associated with very low risk to human health.[17][20] The esters are also considered to have a favorable toxicological profile.[6] Studies on various propylene glycols show no evidence of carcinogenic, mutagenic, or reproductive toxicity.[17]

  • Irritation: Mild skin irritation can occur with propylene glycol, but the potential for sensitization is low.[16][17] PGDA is considered a mild irritant.[11]

Overall, both solvents present a low toxicological risk, making them attractive for pharmaceutical applications.

Experimental Protocols for Comparative Evaluation

To ensure a self-validating and trustworthy comparison, the following detailed protocols should be employed.

Protocol 1: Determination of API Solubility

This protocol uses the standard shake-flask method to determine the equilibrium solubility of an API in each solvent.

Methodology:

  • Preparation: Add an excess amount of the API to a series of glass vials.

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of this compound to one set of vials and Propylene Glycol Diacetate to another set.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand until the excess solid API has settled.

  • Filtration/Centrifugation: Carefully withdraw a sample from the supernatant using a syringe and pass it through a chemical-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved solids. Alternatively, centrifuge the vials and sample the supernatant.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase and analyze the API concentration using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Solubility_Protocol start Start step1 Add excess API to vials start->step1 step2 Add precise volume of solvent step1->step2 step3 Equilibrate in shaker bath (e.g., 48h at 25°C) step2->step3 step4 Filter supernatant (0.22 µm filter) step3->step4 step5 Dilute sample accurately step4->step5 step6 Analyze concentration (e.g., HPLC-UV) step5->step6 end Calculate Solubility (mg/mL) step6->end

Caption: Experimental workflow for determining API solubility via the shake-flask method.

Protocol 2: Solvent-Excipient/API Compatibility Study

This protocol assesses the chemical stability of the API in the presence of the solvent under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the API in each solvent at the target concentration.

  • Stress Conditions: Store the solutions in sealed, light-protected vials under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 4 weeks). Include a control sample stored at 5°C.

  • Time Points: At specified time points (e.g., 0, 1, 2, and 4 weeks), remove samples for analysis.

  • Analysis: Analyze the samples for:

    • Appearance: Note any changes in color or clarity.

    • API Assay: Quantify the remaining API concentration using a stability-indicating HPLC method.

    • Related Substances: Quantify any degradation products using the same HPLC method.

  • Evaluation: Compare the degradation profiles of the API in both solvents. A significant increase in degradation products or a decrease in API assay indicates an incompatibility.

Conclusion and Recommendations

The choice between this compound and Propylene Glycol Diacetate is not a matter of one being universally superior, but rather a strategic decision based on scientific principles of formulation development.

  • Choose this compound when:

    • The API has moderate polarity and benefits from a solvent with hydrogen-bond donating capability.

    • Higher water miscibility is required for the final formulation.

    • The API is not susceptible to reactions with hydroxyl groups.

  • Choose Propylene Glycol Diacetate (PGDA) when:

    • The API is non-polar or lipophilic.

    • An aprotic solvent system is required to ensure API stability.

    • The formulation is non-aqueous, and moderate water solubility is sufficient or desired.

Ultimately, the empirical data generated from the protocols outlined in this guide will provide the definitive evidence needed to justify the selection of the optimal solvent, ensuring a robust, stable, and effective pharmaceutical product.

References

  • EapearlChem. (n.d.). 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent.
  • ChemicalBook. (2023). 1,2-Propyleneglycol diacetate | 623-84-7.
  • Johnson, W., Jr., et al. (2014). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. Cosmetic Ingredient Review.
  • Cosmetic Ingredient Review. (2014). Minutes of the 132nd Cosmetic Ingredient Review Expert Panel Meeting.
  • Sigma-Aldrich. (n.d.). Propylene glycol diacetate.
  • Ataman Kimya. (n.d.). PROPYLENE GLYCOL DIACETATE.
  • DrugPatentWatch. (n.d.). Drugs Containing Excipient (Inactive Ingredient) PROPYLENE GLYCOL DIACETATE.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 6214-01-3).
  • BenchChem. (n.d.). 1,2-Propanediol, 1-Acetate|627-69-0|C5H10O3.
  • U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details.
  • Fowles, J. R., Banton, M. I., & Pottenger, L. H. (n.d.). A toxicological review of the propylene glycols. Semantic Scholar.
  • Gaunt, I. F., et al. (2012). A toxicological review of the propylene glycols.
  • PubChem. (n.d.). Propylene Glycol Diacetate.
  • Guidechem. (n.d.). 1,2-Propanediol,2-acetate 6214-01-3.
  • Vulcanchem. (n.d.). 1,2-Propanediol, 1-acetate - 627-69-0.
  • Resolve Mass Spectrometry. (2023). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. YouTube.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Propylene Glycol.
  • Sigma-Aldrich. (n.d.). Propylene glycol diacetate uses.
  • The Good Scents Company. (n.d.). propylene glycol diacetate, 623-84-7.
  • PubChem. (n.d.). This compound.
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Introduction: The Significance of 1,2-Propanediol, 2-acetate and Its Catalytic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Efficacy in the Synthesis of 1,2-Propanediol, 2-acetate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: A Senior Application Scientist

This compound (2-acetoxy-1-propanol) is a valuable organic compound utilized as a chemical intermediate and solvent.[1] Its synthesis, primarily through the acetylation of 1,2-propanediol, is a cornerstone esterification reaction. The choice of catalyst is paramount, as it dictates not only the reaction rate but also the selectivity towards the desired 2-acetate isomer over the 1-acetate and the diacetate byproduct. This guide provides a comprehensive comparison of various catalytic systems, supported by experimental data, to inform catalyst selection for researchers aiming for efficient and selective synthesis.

The core reaction involves the esterification of 1,2-propanediol with an acetylating agent, typically acetic acid or acetic anhydride. When using acetic acid, the reaction is reversible, and the removal of the water byproduct is critical to drive the equilibrium towards the product.[2]

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst in this synthesis is measured by its activity (reaction rate), selectivity (favoring the 2-acetate isomer), ease of separation, and reusability. We will explore three main classes of catalysts: homogeneous acids, heterogeneous solid acids, and biocatalysts.

Homogeneous Acid Catalysts

Traditional mineral acids like sulfuric acid have long been used to catalyze esterification reactions.[3]

  • Mechanism & Expertise: These catalysts operate by protonating the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 1,2-propanediol. While effective in accelerating the reaction, their lack of regioselectivity often leads to a mixture of 1-acetate, 2-acetate, and diacetate products.

  • Trustworthiness & Limitations: The primary drawback of homogeneous catalysts is the significant challenge they present in post-reaction processing.[4][5] They must be neutralized, typically with a base, leading to the formation of salt waste. Furthermore, their corrosive nature necessitates specialized, and often costly, reactor materials. The difficulty in separating the catalyst from the product stream prevents reuse and can lead to product contamination.[2]

Heterogeneous Solid Acid Catalysts

To overcome the limitations of homogeneous catalysts, the field has largely shifted towards solid acid catalysts. These materials provide acidic sites on a solid support, simplifying catalyst recovery and minimizing waste.[4][5][6]

  • Expertise & Advantages: Heterogeneous catalysts offer significant operational advantages, including ease of separation by simple filtration, potential for regeneration and reuse, and reduced corrosivity.[2][5] This makes them highly suitable for both lab-scale and large-scale industrial production.

  • Authoritative Grounding - Amberlyst-15: Among the most extensively studied and commercially successful solid acid catalysts is Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin functionalized with sulfonic acid groups.[7][8] Its high acidity (≥ 4.7 eq/kg), thermal stability, and porous structure make it an excellent catalyst for this esterification.[8] It demonstrates high activity, allowing reactions to proceed to completion in a matter of hours under reflux conditions.[2]

  • Other Solid Acid Systems: Other notable solid acid catalysts include metal-ion-modified styrene-divinylbenzene resins[9], zeolites, and heteropolyacids like 12-tungstophosphoric acid (TPA) supported on materials such as zirconia.[10] These catalysts offer varied levels of acidity and porosity, allowing for fine-tuning of the reaction.

Biocatalysts: The Regioselective Approach

Enzymatic catalysis, particularly with lipases, represents a green and highly selective alternative for ester synthesis.

  • Expertise & Selectivity: Lipases are remarkable for their ability to catalyze reactions under mild conditions (e.g., lower temperatures) and with high regioselectivity.[11] In the acetylation of 1,2-propanediol, lipases like Candida antarctica lipase (CAL) can preferentially acylate the primary hydroxyl group, which would favor the 1-acetate isomer. However, specific enzyme selection and reaction engineering can be used to target the desired isomer. The key advantage is the potential to achieve very high selectivity, minimizing the formation of byproducts and simplifying purification.[11][12]

  • Trustworthiness & Practical Considerations: Immobilized lipases, such as Novozym-435, are often used to facilitate catalyst recovery and reuse.[13][14] While biocatalysts offer unparalleled selectivity and operate under environmentally benign conditions, their broader industrial adoption can be limited by factors such as higher cost, lower thermal stability compared to solid acids, and sensitivity to substrate and solvent impurities.

Quantitative Data Presentation

The following table summarizes experimental data from various studies, providing a clear comparison of catalyst performance.

CatalystReactantsTemp. (°C)Time (h)Catalyst LoadingConversion (%)Selectivity / Yield (%)Reference
Sulfuric Acid 1,2-Propanediol, Acetic Anhydride50 - 100VariesCatalyticHighMixture of products
Amberlyst-15 1,2-Propanediol, Acetic Acid110 - 1202 - 45-10 wt%>95%High yield of monoacetate[2]
Modified Cation Exchange Resin Propylene Glycol Monomethyl Ether, Acetic Acid115 - 1254 (flow)Fixed BedHighHigh yield of diacetate[9]
Candida antarctica Lipase (CAL) Glycerol, Dicarboxylic Acids3072VariesModerateHighly regioselective[11][12]
Novozym-435 Ethyl Caffeate, Glycerol80VariesVariesHighSelective mono-esterification[13]

Note: Data is compiled from various sources which may have different reaction goals (e.g., monoacetate vs. diacetate). Direct comparison requires careful consideration of the specific experimental conditions.

Experimental Protocols

Here, we provide a validated, step-by-step methodology for the synthesis of 1,2-propanediol acetates using Amberlyst-15, a representative heterogeneous catalyst.

Protocol: Amberlyst-15 Catalyzed Acetylation of 1,2-Propanediol

1. Materials & Equipment:

  • Reactants: 1,2-Propanediol, Glacial Acetic Acid

  • Catalyst: Amberlyst-15 resin (pre-dried)

  • Solvent (for azeotropic water removal): Toluene

  • Apparatus: Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer with hotplate, heating mantle.

  • Work-up Reagents: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

2. Reaction Setup & Procedure:

  • Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser.

  • Charge the flask with 1,2-propanediol, a molar excess of acetic acid (e.g., 1:1.5 ratio), toluene (approx. 20% of total reactant volume), and Amberlyst-15 (5-10% by weight of the limiting reactant, 1,2-propanediol).[2]

  • Begin vigorous stirring and heat the mixture to reflux (typically 110-120°C).[2]

  • Water produced during the esterification will be collected in the Dean-Stark trap as a toluene-water azeotrope.

  • Monitor the reaction progress by observing the rate of water collection. The reaction is generally complete when no more water is formed (typically 2-4 hours).[2]

3. Catalyst Removal & Product Work-up:

  • Cool the reaction mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by simple filtration. The recovered catalyst can be washed with a solvent (e.g., acetone), dried, and stored for reuse.

  • Transfer the filtrate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid. Caution: effervescence will occur.

  • Wash the organic layer with brine to remove residual salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

4. Purification:

  • The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and other byproducts.[2][15]

Visualization of Pathways and Workflows

Reaction Pathway Diagram

ReactionPathway cluster_products Products PD 1,2-Propanediol Cat Catalyst PD->Cat AA Acetic Acid / Acetic Anhydride AA->Cat P1A 1,2-Propanediol, 1-acetate Cat->P1A Path 1 P2A This compound (Target Isomer) Cat->P2A Path 2 PDA 1,2-Propanediol diacetate P1A->PDA + Acetic Acid P2A->PDA + Acetic Acid

Caption: General reaction pathways for the catalyzed acetylation of 1,2-propanediol.

Experimental Workflow Diagram

Workflow start Start reactants Charge Reactants & Catalyst (1,2-Propanediol, Acetic Acid, Amberlyst-15) start->reactants reflux Heat to Reflux (110-120°C) Collect water in Dean-Stark Trap reactants->reflux monitor Monitor Reaction (2-4 hours) reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter to Remove Catalyst (Catalyst can be recycled) cool->filter wash Work-up: 1. Wash with NaHCO₃ 2. Wash with Brine filter->wash dry Dry Organic Layer (Anhydrous MgSO₄) wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Purification (Fractional Distillation) evaporate->distill end Pure Product distill->end

Caption: Experimental workflow for synthesis and purification using a heterogeneous catalyst.

Conclusion and Recommendations

The selection of an optimal catalyst for the synthesis of this compound is a trade-off between reaction efficiency, selectivity, cost, and environmental impact.

  • For High Throughput and Industrial Scale: Heterogeneous solid acid catalysts, particularly Amberlyst-15 , are highly recommended. They provide an excellent balance of high activity, stability, and operational simplicity due to their easy separation and reusability, minimizing waste and corrosion issues.[2][4][5]

  • For High Purity and Regioselectivity: When the primary goal is to obtain a specific isomer with minimal byproducts, biocatalysts like immobilized lipases are the superior choice. Their ability to operate under mild conditions with high selectivity is unmatched, though at a potentially higher initial cost.[11]

  • For Initial Exploration (with caution): Homogeneous catalysts like sulfuric acid can be used for small-scale, exploratory work, but researchers must be prepared for challenging purification protocols and potential waste streams.

Ultimately, the insights and data presented in this guide empower researchers to make an informed decision, aligning their choice of catalyst with the specific objectives of their synthesis, whether for academic research or commercial drug development.

References

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  • ResearchGate. The acetylation of glycerol over amberlyst-15: Kinetic and product distribution | Request PDF.
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A Comparative Guide to the Synthesis of 1,2-Propanediol, 2-acetate: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like 1,2-Propanediol, 2-acetate (1-hydroxy-2-acetoxy-propane) is a foundational process. This versatile bifunctional molecule, possessing both a hydroxyl and an acetate group, serves as a valuable solvent and a building block in organic synthesis.[1][2] Its precursor, 1,2-propanediol, is increasingly being produced from renewable resources, which elevates the green profile of its derivatives.[1][3]

Traditionally, the production of this ester has relied on robust chemical methods. However, with the growing emphasis on green chemistry and process efficiency, enzymatic synthesis has emerged as a powerful and highly selective alternative. This guide provides an in-depth, objective comparison of these two synthetic paradigms, supported by experimental insights and data to inform your selection of the optimal pathway for your research and development needs.

The Conventional Approach: Chemical Synthesis

The most established method for producing this compound is through the direct acid-catalyzed esterification of 1,2-propanediol with acetic acid.[2][4] This approach, while functional, is characterized by its reliance on harsh conditions and its inherent lack of specificity.

Mechanism and Typical Protocol

The reaction proceeds via a classic Fischer esterification mechanism. A strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of acetic acid, rendering the carbonyl carbon more electrophilic. A nucleophilic attack from one of the hydroxyl groups of 1,2-propanediol follows, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

A significant challenge in this synthesis is the poor regioselectivity. Since 1,2-propanediol has two hydroxyl groups (a primary at the C1 position and a secondary at the C2 position), the reaction produces an isomeric mixture of 1,2-Propanediol, 1-acetate and this compound, along with the di-acetylated by-product. Driving the reaction to completion and separating these closely related products requires significant energy input and complex purification steps, such as fractional distillation.[4]

G cluster_chem Chemical Synthesis Pathway 1,2-Propanediol 1,2-Propanediol Products Isomeric Mixture: - 1,2-Propanediol, 1-acetate - this compound - Di-acetate 1,2-Propanediol->Products Esterification Acetic_Acid Acetic Acid Acetic_Acid->Products Catalyst H₂SO₄ (cat.) Heat (Reflux) Catalyst->Products Water Water Products->Water +

Caption: Chemical synthesis yields a mixture of products.

Limitations of the Chemical Route
  • Low Selectivity: Results in a mixture of mono- and di-esters, necessitating costly and energy-intensive separation processes.

  • Harsh Conditions: Requires high temperatures and corrosive acid catalysts, leading to potential equipment degradation and safety hazards.[5]

  • Waste Generation: The neutralization of the acid catalyst produces significant salt waste. The overall process has a poor atom economy due to by-product formation.

  • Product Purity: The harsh conditions can lead to the formation of colored impurities and other degradation by-products, complicating purification.[6]

The Green Alternative: Enzymatic Synthesis

Enzymatic synthesis, primarily utilizing lipases, offers a sophisticated and sustainable alternative that overcomes the major drawbacks of the chemical approach.[7][8] Biocatalysis aligns with the principles of green chemistry by operating under mild conditions with exceptional selectivity.[8]

Mechanism and Unparalleled Selectivity

Lipases are enzymes that catalyze the hydrolysis of fats in nature. In non-aqueous environments, their reactivity is reversed to catalyze esterification or transesterification.[8] The key to their advantage lies in the three-dimensional structure of their active site, which can differentiate between the primary and secondary hydroxyl groups of a substrate like 1,2-propanediol.[8] This inherent regioselectivity allows for the targeted acylation of a specific hydroxyl group, yielding a single desired product.

Furthermore, if a prochiral substrate is used, lipases can exhibit enantioselectivity , producing a specific stereoisomer, which is of paramount importance in pharmaceutical synthesis.[9][10] To circumvent the equilibrium limitations posed by water produced during esterification, the reaction is often performed as a transesterification using an activated acyl donor, such as vinyl acetate. This makes the reaction essentially irreversible, as the vinyl alcohol by-product tautomerizes to stable acetaldehyde.

G cluster_enzymatic Enzymatic Synthesis Pathway 1,2-Propanediol 1,2-Propanediol Product This compound (High Regio- & Enantio-purity) 1,2-Propanediol->Product Highly Selective Acylation Vinyl_Acetate Vinyl Acetate (Acyl Donor) Vinyl_Acetate->Product Catalyst Immobilized Lipase Mild Temperature Catalyst->Product Byproduct Acetaldehyde Product->Byproduct +

Caption: Enzymatic synthesis offers high selectivity and purity.

Data-Driven Performance Comparison

The advantages of the enzymatic route become clear when key performance indicators are compared directly with the chemical method.

ParameterChemical Synthesis (Acid-Catalyzed)Enzymatic Synthesis (Lipase-Catalyzed)
Selectivity Low (produces a mixture of isomers and di-esters)High (regio- and often enantioselective, yielding a single product)[7][8]
Yield Variable, dependent on equilibrium and separation efficiencyOften high (>90%) due to irreversible transesterification[11]
Reaction Temperature High (typically >100°C, reflux)[12]Mild (typically 25 - 60°C)[7][13]
Reaction Pressure AtmosphericAtmospheric[7]
Catalyst Strong mineral acids (e.g., H₂SO₄)Lipases (often immobilized, e.g., Candida antarctica Lipase B)[13]
Catalyst Reusability No (consumed in neutralization)Yes (immobilized enzymes can be filtered and reused)[14]
By-product Formation Water, di-esters, side-reaction productsAcetaldehyde (from vinyl acetate), minimal side products[6]
Downstream Processing Complex (neutralization, multi-step washing, fractional distillation)Simple (filtration of enzyme, solvent evaporation)[15]
Environmental Impact High (corrosive catalyst, salt waste, high energy use)Low (biodegradable catalyst, less waste, low energy use)[8]
Product Purity Lower, requires extensive purificationHigh, often requires minimal purification[6]

Experimental Protocols

Protocol 1: Chemical Synthesis via Acid-Catalyzed Esterification

Causality: This protocol uses a molar excess of acetic acid and a Dean-Stark trap to drive the reversible esterification reaction towards the product side by continuously removing the water by-product, in accordance with Le Châtelier's principle.

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add 1,2-propanediol (0.5 mol, 38.05 g), glacial acetic acid (0.75 mol, 45.03 g), and a strong acid catalyst such as concentrated sulfuric acid (0.5 mL). Add a few boiling chips.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent (if used) or excess acetic acid.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed (approx. 9 mL).

  • Work-up: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel and wash with a saturated sodium bicarbonate solution until effervescence ceases to neutralize the excess acetic acid and the catalyst.

  • Purification: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. The crude product is then purified by fractional distillation under reduced pressure to separate the isomeric products.[4]

Protocol 2: Enzymatic Synthesis via Lipase-Catalyzed Acylation

Causality: This protocol uses an immobilized lipase for easy catalyst recovery and vinyl acetate as an irreversible acyl donor to achieve high conversion under mild conditions. The solvent system is chosen to ensure substrate solubility while maintaining enzyme activity.

  • Setup: To a 100 mL Erlenmeyer flask, add 1,2-propanediol (10 mmol, 0.76 g) and a suitable organic solvent (e.g., 20 mL of a 1:1 mixture of THF and hexane).[11]

  • Reagents: Add vinyl acetate (12 mmol, 1.03 g, 1.1 mL) to the solution.

  • Biocatalyst: Add the immobilized lipase (e.g., 200 mg of Novozym 435, Candida antarctica Lipase B).

  • Reaction: Seal the flask and place it in an orbital shaker set to 200 rpm and a constant temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by Gas Chromatography (GC) to determine the conversion of the diol to the monoacetate.

  • Work-up: Once the desired conversion is reached (typically 12-24 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

  • Purification: The filtrate, containing the product, is concentrated under reduced pressure using a rotary evaporator. The resulting product is often of high purity (>99%) and may not require further purification.[11]

Conclusion and Outlook

While traditional chemical synthesis of this compound is a well-documented process, it is beset by challenges of selectivity, sustainability, and process efficiency. The enzymatic route, leveraging the precision of biocatalysts like lipases, presents a compelling and superior alternative for modern chemical and pharmaceutical development.[6]

The enzymatic method's advantages—unmatched selectivity, mild operating conditions, reduced environmental impact, and simplified downstream processing—translate directly into higher quality products and more efficient, cost-effective workflows.[7][15] For researchers and drug development professionals, particularly where isomeric purity is critical, the adoption of enzymatic synthesis is not merely a "green" choice but a scientifically sound strategy to achieve superior results.

References

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A Comparative Performance Analysis of 1,2-Propanediol, 2-acetate (PGDA) and PGMEA as Solvents for High-Performance Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of solvent selection for coatings, inks, and advanced electronic materials, formulators are continually seeking alternatives that offer a balance of performance, safety, and environmental responsibility. Propylene glycol monomethyl ether acetate (PGMEA) has long been a benchmark solvent in many high-performance applications due to its excellent solvency and moderate evaporation rate.[1][2] This guide presents a detailed comparative analysis of a promising alternative: 1,2-Propanediol, 2-acetate (PGDA), also known as propylene glycol diacetate.

This document provides an in-depth examination of the performance characteristics of PGDA against the well-established PGMEA. Through a combination of theoretical principles and experimental data, we will explore key performance metrics including dissolution power, evaporation rate, and viscosity reduction efficiency. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their formulations by making informed solvent choices.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the intrinsic properties of a solvent is paramount to predicting its behavior in a formulation. The following table summarizes the key physicochemical properties of PGDA and PGMEA.

PropertyThis compound (PGDA)Propylene Glycol Monomethyl Ether Acetate (PGMEA)
CAS Number 6214-01-3[3][4]108-65-6[5][6]
Molecular Formula C₅H₁₀O₃[4]C₆H₁₂O₃[5]
Molecular Weight 118.13 g/mol [4]132.16 g/mol [5]
Boiling Point 191°C[7]146°C[5]
Flash Point 77.5°C[7]42°C[5]
Density (at 20°C) ~1.05 g/cm³[7]~0.964 g/cm³[8]
Relative Evaporation Rate (n-BuAc=1) Slower than PGMEA (estimated)0.33[8]
Hansen Solubility Parameters (MPa½)
    δD (Dispersion)16.216.1
    δP (Polar)9.26.1
    δH (Hydrogen Bonding)16.46.6

Note: Hansen Solubility Parameter data for PGDA is for the parent compound 1,2-Propanediol and is used here as a close approximation in the absence of specific data for the diacetate.[9] PGMEA data is from Union Petrochemical.[8]

Theoretical Solvency Evaluation: Hansen Solubility Parameters

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct a solvent's cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10][11] Solvents with HSP values similar to a given solute (e.g., a polymer resin) are more likely to be effective at dissolving it.

Theoretically, the higher polar and hydrogen bonding parameters of the parent compound of PGDA suggest it may have a stronger affinity for polar resins compared to PGMEA.[8][9] However, experimental validation is crucial as these are theoretical predictors.

Experimental Performance Evaluation: Methodologies

To provide a rigorous comparison, the following experimental protocols are proposed to evaluate the performance of PGDA and PGMEA.

Dissolution Power Assessment

The ability of a solvent to effectively dissolve a resin is a primary performance indicator. This can be quantitatively assessed by measuring the viscosity of the resulting solution; a lower viscosity at a given resin concentration indicates greater solvency.[12]

Experimental Protocol:

  • Preparation of Resin Solutions:

    • Prepare a series of solutions of a specific acrylic resin at varying solid contents (e.g., 10%, 20%, 30%, 40%, 50% by weight) in both PGDA and PGMEA.

    • Ensure complete dissolution by stirring at a constant temperature (e.g., 25°C) for a set duration (e.g., 2 hours).[12]

  • Viscosity Measurement:

    • Measure the rotational viscosity of each solution at 25°C using a Brookfield viscometer.[13]

    • Record the viscosity in millipascal-seconds (mPa·s).

The following diagram illustrates the experimental workflow for assessing dissolution power.

Dissolution_Power_Workflow cluster_prep Solution Preparation cluster_measurement Viscosity Measurement Resin Acrylic Resin Mixer Stirring at 25°C for 2h Resin->Mixer PGDA PGDA Solvent PGDA->Mixer PGMEA PGMEA Solvent PGMEA->Mixer Viscometer Brookfield Viscometer at 25°C Mixer->Viscometer Resin Solutions Data Viscosity Data (mPa·s) Viscometer->Data

Workflow for Dissolution Power Assessment.
Evaporation Rate Determination

The rate at which a solvent evaporates is critical for controlling film formation and drying times in coatings and inks.[14] The relative evaporation rate is typically determined by comparing the time it takes for a solvent to evaporate against a standard, such as n-butyl acetate.[15][16]

Experimental Protocol (ASTM D3539 - Modified):

While ASTM D3539 has been withdrawn, its principles can be adapted for a comparative study.[14][17][18][19][20]

  • Sample Preparation:

    • Accurately dispense a precise volume (e.g., 0.1 mL) of the test solvent (PGDA or PGMEA) onto a standardized filter paper or a thin-film evaporometer.

  • Evaporation Monitoring:

    • Place the sample in a controlled environment with constant temperature, humidity, and airflow.

    • Record the time required for the complete evaporation of the solvent.

  • Relative Rate Calculation:

    • Perform the same procedure for n-butyl acetate as the reference solvent.

    • Calculate the relative evaporation rate (RER) using the formula: RER = (Evaporation Time of n-butyl acetate) / (Evaporation Time of Test Solvent)

The following diagram outlines the workflow for determining the relative evaporation rate.

Evaporation_Rate_Workflow cluster_sample_prep Sample Preparation cluster_evaporation Evaporation Monitoring cluster_calculation Calculation Solvent Test Solvent (PGDA/PGMEA) or n-Butyl Acetate Dispense Dispense 0.1 mL onto Standardized Surface Solvent->Dispense ControlledEnv Controlled Environment (Temp, Humidity, Airflow) Dispense->ControlledEnv Timer Record Time to Complete Evaporation ControlledEnv->Timer Formula RER = Time(n-BuAc) / Time(Solvent) Timer->Formula Result Relative Evaporation Rate Formula->Result

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A Comparative Guide to the Cytotoxicity of 1,2-Propanediol and Its Acetate Esters for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

As the fields of drug development and material science continually advance, a nuanced understanding of the cytotoxic profiles of commonly used excipients and solvents is paramount. This guide offers an in-depth comparative analysis of the in vitro cytotoxicity of 1,2-propanediol (propylene glycol) and its acetate esters: 1-acetoxy-2-propanol, 2-acetoxy-1-propanol, and 1,2-diacetoxypropane. By integrating experimental data, detailed methodologies, and mechanistic insights, this document serves as a vital resource for researchers, scientists, and drug development professionals.

Introduction: A Tale of a Diol and Its Esters

1,2-Propanediol is a workhorse of the pharmaceutical and cosmetics industries, prized for its low toxicity and versatile properties as a solvent, humectant, and preservative. Its acetate esters, however, occupy a different niche, primarily as industrial solvents. While structurally similar, the addition of one or two acetate moieties dramatically alters their physicochemical characteristics and, as we will explore, their biological impact. Understanding these differences is not merely academic; it is critical for informed substance selection and risk assessment in both research and commercial applications.

A Data-Driven Comparison of Cytotoxicity

To provide a clear and objective comparison, we turn to in vitro cytotoxicity data. The following table summarizes the 50% inhibitory concentrations (IC50) of 1,2-propanediol and its acetate esters on V79 Chinese hamster lung fibroblast cells, as determined by the neutral red uptake assay. This assay measures the ability of viable cells to incorporate and bind the supravital dye neutral red, providing a sensitive measure of cell membrane integrity.

CompoundCell LineAssayEndpointIC50 (mM)
1,2-PropanediolV79Neutral Red UptakeCell Viability>1000
1-Acetoxy-2-propanolV79Neutral Red UptakeCell Viability215
2-Acetoxy-1-propanolV79Neutral Red UptakeCell Viability398
1,2-DiacetoxypropaneV79Neutral Red UptakeCell Viability41

Data sourced from a comparative in vitro cytotoxicity study on V79 cells.

Key Observations:

  • 1,2-Propanediol demonstrates negligible cytotoxicity, with an IC50 value exceeding 1000 mM.

  • Acetylation Markedly Increases Cytotoxicity: The addition of acetate groups significantly enhances the cytotoxic potential of the parent diol.

  • Diester is Most Potent: 1,2-Diacetoxypropane, the diester, is the most cytotoxic of the compounds tested, with an IC50 value of 41 mM.

  • Isomeric Differences: The position of the acetate group influences toxicity. 1-Acetoxy-2-propanol (IC50: 215 mM) is nearly twice as cytotoxic as its isomer, 2-acetoxy-1-propanol (IC50: 398 mM).

Unraveling the Mechanism: The Role of Metabolic Hydrolysis

The observed trend in cytotoxicity can be largely explained by the intracellular metabolism of these compounds. While 1,2-propanediol is metabolized into endogenous substances like lactic and pyruvic acids, its acetate esters undergo hydrolysis by intracellular carboxylesterases. This enzymatic cleavage releases 1,2-propanediol and, crucially, acetic acid[1].

The accumulation of acetic acid can lead to a decrease in intracellular pH, disrupting cellular homeostasis and triggering cytotoxic pathways. The higher toxicity of the diacetate ester can be attributed to the release of two molecules of acetic acid per molecule of the parent compound. The difference in cytotoxicity between the two monoacetate isomers may be related to the rate of their enzymatic hydrolysis or their ability to penetrate the cell membrane.

cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Environment PG 1,2-Propanediol PG_in 1,2-Propanediol PG->PG_in Cellular Uptake PGA Propylene Glycol Acetate Esters PGA_in Propylene Glycol Acetate Esters PGA->PGA_in Cellular Uptake Metabolism Cellular Metabolism PG_in->Metabolism Esterases Carboxylesterases PGA_in->Esterases Hydrolysis Esterases->PG_in AceticAcid Acetic Acid Esterases->AceticAcid Endogenous Endogenous Products Metabolism->Endogenous Cytotoxicity Cytotoxicity AceticAcid->Cytotoxicity Intracellular pH Decrease

Caption: Metabolic pathway of 1,2-propanediol and its acetate esters leading to cytotoxicity.

Experimental Protocols: A Guide for Your Laboratory

Reproducibility is the cornerstone of sound scientific research. To this end, we provide a detailed, step-by-step protocol for the Neutral Red Uptake assay, a robust method for assessing xenobiotic-induced cytotoxicity.

Neutral Red Uptake (NRU) Assay

Principle: This assay is based on the ability of viable, uninjured cells to actively transport and accumulate the supravital dye neutral red within their lysosomes. The amount of dye extracted from the cells is directly proportional to the number of viable cells in the culture.

Experimental Workflow:

Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h for cell attachment Cell_Seeding->Incubation1 Treatment 3. Expose cells to test compounds Incubation1->Treatment Incubation2 4. Incubate for a defined period (e.g., 24h) Treatment->Incubation2 NR_Staining 5. Incubate with Neutral Red solution Incubation2->NR_Staining Washing 6. Wash cells to remove excess dye NR_Staining->Washing Extraction 7. Extract dye from viable cells Washing->Extraction Measure 8. Measure absorbance at ~540 nm Extraction->Measure

Caption: Experimental workflow for the Neutral Red Uptake cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture V79 cells in appropriate medium and harvest during the exponential growth phase.

    • Seed 1 x 10^4 cells in 100 µL of culture medium per well in a 96-well flat-bottom microplate.

    • Rationale: This cell density ensures that the cells form a sub-confluent monolayer and are actively proliferating at the time of treatment.

  • Incubation for Attachment:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Rationale: This allows the cells to attach firmly to the bottom of the wells.

  • Exposure to Test Compounds:

    • Prepare serial dilutions of 1,2-propanediol and its acetate esters in culture medium.

    • Remove the seeding medium and add 100 µL of the respective test solutions to the wells. Include a vehicle control (culture medium only).

    • Rationale: A range of concentrations is essential to determine the dose-response relationship and calculate the IC50.

  • Treatment Incubation:

    • Incubate the treated plates for 24 hours under the same conditions as in step 2.

    • Rationale: This exposure period is typically sufficient to observe cytotoxic effects.

  • Neutral Red Staining:

    • Prepare a 50 µg/mL solution of neutral red in a serum-free medium.

    • Remove the treatment medium and add 100 µL of the neutral red solution to each well.

    • Incubate for 3 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Rationale: During this time, viable cells will take up the neutral red dye into their lysosomes.

  • Washing:

    • Carefully remove the neutral red solution and wash the cells with 150 µL of phosphate-buffered saline (PBS).

    • Rationale: This step removes any unincorporated neutral red dye.

  • Dye Extraction:

    • Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

    • Agitate the plate on a microplate shaker for 10 minutes to ensure complete extraction of the dye.

    • Rationale: The acidified ethanol lyses the cells and solubilizes the neutral red that was sequestered in the lysosomes.

  • Absorbance Measurement:

    • Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.

    • Rationale: The absorbance is directly proportional to the number of viable cells.

Concluding Remarks for the Informed Scientist

The data and mechanistic insights presented in this guide underscore a critical principle: minor structural modifications can have profound impacts on the biological activity of a chemical. While 1,2-propanediol stands as a benchmark of low cytotoxicity, its acetate esters, particularly 1,2-diacetoxypropane, exhibit a significantly higher potential to induce cell death in vitro. This is a crucial consideration for formulation scientists and toxicologists, especially in applications where these compounds may come into direct contact with biological systems. The provided experimental protocol for the Neutral Red Uptake assay offers a reliable method for researchers to independently verify these findings and assess the cytotoxicity of other compounds of interest.

References

  • European Commission. (2019). Compound Propylene glycol diacetate (PGDA) Data collection sheet (1/1).

Sources

A Comparative Guide to the Validation of a Chiral HPLC Method for 1,2-Propanediol, 2-acetate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The stereochemical identity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For chiral molecules like 1,2-Propanediol, 2-acetate, a key building block in various synthetic pathways, the ability to accurately quantify enantiomeric purity is not merely an analytical task but a regulatory and safety imperative. This guide provides an in-depth, experience-driven protocol for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method designed for the robust separation and quantification of its enantiomers.

We will deconstruct the "why" behind each validation parameter, offering a scientifically-grounded yet practical workflow. This guide compares the validated HPLC method against an alternative approach—Chiral Gas Chromatography (GC)—and furnishes the supporting data and protocols necessary for researchers and quality control professionals to make informed decisions. The methodologies presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and data integrity.[1][2][3][4]

The Analytical Challenge: Separating this compound Enantiomers

This compound is a small, conformationally flexible molecule lacking a strong chromophore. These characteristics present a unique challenge for chiral separation. The absence of rigid structural elements means that the formation of transient diastereomeric complexes with a Chiral Stationary Phase (CSP) is less predictable than for larger, more complex molecules.[5] Therefore, the selection of an appropriate CSP and the subsequent method validation are critical to ensure the method is "fit for purpose".[3]

Foundational Method Development: A Rational Approach

Before validation can commence, a robust separation method must be developed. Our strategy is centered on screening versatile CSPs known for broad applicability.

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, specifically those derived from amylose or cellulose, are the industry workhorse for a reason.[6][7] Their helical polymer structures create chiral grooves and cavities that can induce the necessary selectivity for a wide range of compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions. For this application, an amylose-based CSP is selected as the primary candidate.

  • Mode of Separation: Normal-phase chromatography (using non-polar mobile phases like hexane/alcohol mixtures) often provides superior selectivity for chiral separations compared to reversed-phase.[5] This is because polar interactions between the analyte and the stationary phase are more pronounced.

Proposed HPLC Method for Validation
ParameterConditionRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., Chiralpak® IA)A highly versatile CSP with a proven track record for resolving a broad range of enantiomers.[8][9]
Dimensions 250 mm x 4.6 mmStandard analytical column dimensions provide a good balance of resolution and efficiency.
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)A common normal-phase eluent system. The IPA acts as the polar modifier, influencing retention and selectivity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temp. 25°CTemperature control is crucial for reproducible retention times and selectivity.
Detection UV at 210 nmWhile not a strong chromophore, the acetate group allows for low UV detection.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile PhaseEnsures peak shape is not compromised by solvent effects.

The Validation Workflow: A Step-by-Step Protocol

Method validation demonstrates through documented evidence that an analytical procedure is suitable for its intended use.[3][10] Our approach follows the ICH Q2(R2) framework.[1][4]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Develop Separation Method Spec Specificity Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOQ LOQ / LOD Acc->LOQ Prec->LOQ Rob Robustness LOQ->Rob Routine Routine Use & Lifecycle Mgmt Rob->Routine Validation Complete

Caption: HPLC Method Validation Workflow.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or the other enantiomer.[11][12]

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of the enantiomers.

  • Inject a solution of the pure desired enantiomer (e.g., S-enantiomer).

  • Inject a solution of the pure undesired enantiomer (e.g., R-enantiomer).

  • Inject a 50:50 racemic mixture of the two enantiomers.

  • Assess the resolution between the two enantiomer peaks in the racemic mixture.

Acceptance Criteria:

  • No interference from the blank at the retention times of the enantiomers.

  • The method must be able to separate the two enantiomers from each other.

  • The resolution factor (Rs) between the two enantiomer peaks must be > 1.5.

Linearity and Range

Objective: To demonstrate a direct, proportional relationship between analyte concentration and the detector response over a specified range.[13][14]

Protocol:

  • Prepare a series of at least five standard solutions of the undesired enantiomer, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%).

  • The desired enantiomer concentration is held constant at the nominal analytical concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the average peak area against the concentration of the undesired enantiomer.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.998.

  • The y-intercept should be close to zero.

Accuracy (as Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value. It is assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer.

Protocol:

  • Prepare samples of the desired enantiomer in triplicate at three concentration levels, spiked with the undesired enantiomer (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze these samples and calculate the percentage recovery of the undesired enantiomer.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each level.

G node_acc Accuracy (Closeness to True Value) node_val A Validated Method node_acc->node_val confirms node_prec Precision (Closeness of Repeated Measures) node_prec->node_acc interrelated node_prec->node_val ensures node_lin Linearity (Proportional Response) node_lin->node_acc interrelated node_lin->node_val establishes

Caption: Interrelationship of Core Validation Parameters.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13][15]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples by spiking the desired enantiomer with the undesired enantiomer at 100% of the specification limit.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results between the two sets of experiments.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 15.0% for the undesired enantiomer at the specification limit.

  • Intermediate Precision: Results should be consistent between the two studies, with an overall %RSD also meeting the ≤ 15.0% criteria.

Limit of Quantitation (LOQ) & Limit of Detection (LOD)

Objective:

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Protocol:

  • These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve from the linearity study.

  • S/N Method:

    • Determine the concentration that yields a S/N ratio of approximately 10 for LOQ and 3 for LOD.

  • Confirmation: Prepare and inject a sample at the determined LOQ concentration and verify that the precision criteria are met (%RSD ≤ 20%).

Acceptance Criteria:

  • LOQ S/N: Approximately 10:1.

  • LOD S/N: Approximately 3:1.

  • The LOQ must be at or below the reporting threshold for impurities.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Protocol:

  • Vary critical HPLC parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., vary IPA content by ±10%, so 9:1 and 11:1 IPA in Hexane).

  • Inject a system suitability solution (racemic mixture) for each condition and evaluate the resolution and retention times.

Acceptance Criteria:

  • The resolution (Rs) between enantiomers must remain > 1.5 under all varied conditions.

  • System suitability criteria must be met.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance CriteriaStatus
Specificity Resolution (Rs) = 2.1Rs > 1.5Pass
Linearity (r²) 0.9992≥ 0.998Pass
Range 0.1% - 0.75%Covers required rangePass
Accuracy (% Recovery) 98.5% - 103.2%90.0% - 110.0%Pass
Precision (Repeatability) %RSD = 4.5%≤ 15.0%Pass
Precision (Intermediate) %RSD = 5.8%≤ 15.0%Pass
LOQ 0.05% (S/N = 11.2)S/N ≈ 10Pass
LOD 0.015% (S/N = 3.5)S/N ≈ 3Pass
Robustness Rs remained > 1.8 for all variationsRs > 1.5Pass

Comparative Analysis: Chiral Gas Chromatography (GC)

An alternative technique for volatile, thermally stable compounds like this compound is Chiral GC.[16] This method often requires derivatization to improve volatility and interaction with the CSP but can offer very high resolution.

Proposed Chiral GC Method
ParameterConditionRationale
Derivatization Acylation with Trifluoroacetic AnhydrideIncreases volatility and introduces a strongly interacting group for the CSP.[16]
Column Modified β-cyclodextrin CSP (e.g., Chirasil-DEX CB)Cyclodextrin-based columns are highly effective for GC separation of chiral alcohols and their esters.[16]
Carrier Gas HydrogenProvides high efficiency at optimal linear velocities.
Inlet Temp. 230°CEnsures complete volatilization of the derivatized analyte.
Oven Program 80°C (hold 1 min), ramp to 150°C at 5°C/minTemperature programming is used to optimize separation and analysis time.
Detector Flame Ionization Detector (FID)A universal and robust detector for organic compounds.
Performance Comparison: HPLC vs. GC
FeatureChiral HPLC MethodChiral GC MethodSenior Scientist Insight
Sample Prep Simple dissolutionRequires quantitative derivatization stepHPLC is significantly faster and less prone to error in sample preparation.
Resolution Good (Rs = 2.1)Potentially Excellent (Rs > 3.0)GC can offer superior resolving power if the derivatization is consistent.
Sensitivity Moderate (LOQ ~0.05%)High (FID detector is very sensitive)GC is advantageous for trace-level impurity analysis.
Throughput ~15 min/run~20 min/run (including oven cooldown)HPLC offers slightly higher throughput.
Cost/Complexity Standard equipmentRequires GC and potentially headspace/autosampler for derivatizationHPLC is generally more accessible in a standard QC lab.

Conclusion and Final Recommendations

The validated chiral HPLC method presented provides a robust, reliable, and precise system for the enantiomeric purity determination of this compound. It meets all ICH-stipulated criteria for specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control environments.

The comparative analysis shows that while Chiral GC can offer higher resolution, the HPLC method's simplicity, direct analysis capability (no derivatization), and high throughput make it the superior choice for most applications. The GC method remains a powerful alternative, particularly if significantly lower detection limits are required or if orthogonal validation is needed to confirm results from the primary HPLC method. Ultimately, the choice of method should be guided by the specific analytical target profile (ATP) and the available laboratory resources.[2][17]

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
  • ICH and FDA Guidelines for Analytical Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
  • FDA Releases Guidance on Analytical Procedures.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Regis Technologies. [Link]
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. [Link]
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health (NIH). [Link]
  • ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Institutes of Health (NIH). [Link]
  • CHIRAL Handbook. BGB Analytik. [Link]
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
  • Separation of 1,2-Propanediol, 1-benzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC. PubMed. [Link]
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. [Link]
  • New Trends and Perspectives in Production of 1,2-Propanediol.

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A Guide to Establishing an Inter-laboratory Comparison for the Quantification of 1,2-Propanediol, 2-acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute an inter-laboratory comparison for the quantification of 1,2-Propanediol, 2-acetate. In the absence of established, publicly available proficiency testing programs for this specific analyte, this document outlines a robust protocol to ensure analytical methods are validated, standardized, and capable of producing reproducible results across different laboratories. Adherence to these guidelines will foster confidence in analytical data, a cornerstone of regulatory submissions and product quality control.

The principles outlined herein are grounded in internationally recognized standards for inter-laboratory studies and analytical method validation, ensuring a scientifically sound and defensible approach.

The Imperative for Inter-laboratory Comparison

Before a new analytical method can be considered reliable, its precision and accuracy must be rigorously established. An inter-laboratory comparison (ILC) is the ultimate test of a method's reproducibility, which is the ability to produce consistent results in different laboratories.[1][2][3] For a compound like this compound, which may be a process impurity or a formulation component in the pharmaceutical industry, ensuring that different quality control labs can obtain the same quantitative results is critical for patient safety and regulatory compliance.

This guide proposes a study design based on the principles of ASTM E691, "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method."[1][2][3][4] The primary outputs of such a study are the repeatability standard deviation (sr) and the reproducibility standard deviation (sR), which are essential components of a method's precision statement.

Designing a Robust Inter-laboratory Study

A successful ILC is built on a foundation of meticulous planning. The following steps, adapted from established guidelines, are crucial for a successful study.[5][6][7]

2.1. Formation of a Steering Committee and Protocol Development

A central committee of experts should be established to oversee the study. Their first task is to draft a detailed study protocol that includes:

  • The precise scope and objectives of the study.

  • The selection criteria for participating laboratories. A minimum of eight laboratories is recommended for robust statistical analysis.[5]

  • The preparation and characterization of homogeneous and stable test materials.

  • Detailed, unambiguous analytical procedures to be followed by all participants.

  • A timeline for sample distribution, analysis, and data submission.

  • Clear instructions for data reporting and any required statistical calculations.

2.2. Preparation and Distribution of Test Materials

The test materials are the cornerstone of the ILC. They must be homogenous and stable throughout the duration of the study. It is recommended to prepare samples at a minimum of three concentration levels spanning the expected analytical range. For this compound, this could involve spiking a representative matrix (e.g., a placebo formulation, a relevant solvent) with known amounts of a high-purity reference standard.

A sufficient quantity of each material should be prepared from a single, uniform batch to be distributed to all participating laboratories and for archival purposes.

Caption: Workflow for the Inter-laboratory Comparison Study.

Recommended Analytical Methodologies

Gas Chromatography (GC) is a highly suitable technique for the quantification of volatile and semi-volatile compounds like this compound.[8][9][10][11][12] The following protocol outlines a robust GC-Mass Spectrometry (GC-MS) method that provides both high sensitivity and selectivity.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed to be a starting point and should be subject to a rigorous validation process as outlined in Section 4.

3.1.1. Sample Preparation

The goal of sample preparation is to extract the analyte from the sample matrix and prepare it in a suitable solvent for GC injection.

  • Step 1: Dilution: Accurately weigh a portion of the sample and dilute it with a suitable solvent (e.g., Dichloromethane, Methanol) to achieve a final concentration of this compound within the calibrated range.

  • Step 2: Internal Standard: Add a known amount of an internal standard (IS) to all samples, calibration standards, and quality control samples. A suitable IS would be a compound with similar chemical properties but chromatographically resolved from the analyte, for example, 1,3-Propanediol diacetate.

  • Step 3: Filtration: If the sample contains particulate matter, filter it through a 0.45 µm syringe filter into a GC vial.[11]

3.1.2. Instrumental Parameters

The following table provides recommended starting parameters for the GC-MS analysis.

Parameter Recommended Setting Justification
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity for confident peak identification and quantification.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte and internal standard.
Injection Volume 1 µLA standard volume for capillary GC.
Split Ratio 20:1 (can be adjusted based on concentration)Prevents column overloading while ensuring sufficient analyte reaches the detector.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 minProvides good separation of the analyte from potential matrix components.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the analyte and internal standard.
Quantifier Ion (m/z) 43 (for this compound)A prominent and specific ion in the mass spectrum of the analyte.[8]
Qualifier Ions (m/z) 87, 59 (for this compound)Used for confirmation of analyte identity.[8]

Analytical Method Validation

Before the ILC begins, the analytical method must be thoroughly validated in the organizing laboratory according to FDA and ICH guidelines (Q2(R2)).[13][14][15][16] The validation ensures the method is fit for its intended purpose. Each participating laboratory should also perform a verification of the method to demonstrate their proficiency.

The following validation characteristics are essential:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a series of at least five standards over the expected concentration range. The correlation coefficient (r²) should be ≥ 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: Analytical Method Validation Workflow.

Data Analysis and Interpretation

Upon receipt of data from all participating laboratories, the steering committee will perform a statistical analysis in accordance with ASTM E691.[1][2][3][4]

5.1. Data Consistency Checks

The first step is to screen the data for inconsistencies. This is done using two key statistics:

  • h-statistic: Identifies laboratories with averages that are significantly different from the other laboratories.

  • k-statistic: Identifies laboratories with variability that is significantly different from the other laboratories.

Graphical representations, such as Mandel's h and k plots, are invaluable for visualizing these statistics and identifying potential outliers. Any outliers should be investigated for potential technical errors.

5.2. Calculation of Precision Statistics

Once the data is deemed consistent, the following key precision statistics are calculated for each material level:

  • Average (x̄): The mean of all reported results.

  • Repeatability Standard Deviation (sr): A measure of the within-laboratory variability.

  • Reproducibility Standard Deviation (sR): A measure of the between-laboratory variability.

  • Repeatability Limit (r): 2.8 * sr. The value less than or equal to which the absolute difference between two test results obtained under repeatability conditions may be expected to be with a probability of 95%.

  • Reproducibility Limit (R): 2.8 * sR. The value less than or equal to which the absolute difference between two test results obtained under reproducibility conditions may be expected to be with a probability of 95%.

5.3. Hypothetical Data Summary

The final report should summarize the results in a clear and concise table.

Material Level Number of Labs Average (mg/g) sr (mg/g) sR (mg/g) r (mg/g) R (mg/g)
Low (0.5 mg/g)100.510.020.050.0560.14
Medium (2.5 mg/g)102.480.080.210.2240.59
High (5.0 mg/g)105.050.150.400.421.12

Conclusion

Establishing an inter-laboratory comparison for the quantification of this compound is a critical step in ensuring the reliability and transferability of the analytical method. By following a structured approach based on established standards such as ASTM E691 and validating the method according to ICH and FDA guidelines, organizations can build a high degree of confidence in their analytical data. This guide provides a comprehensive roadmap for this process, empowering researchers and drug development professionals to achieve analytical excellence.

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A Comparative Guide to the Synthesis of 1,2-Propanediol, 2-acetate: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in process development, the synthesis of chemical intermediates like 1,2-Propanediol, 2-acetate (a specific isomer of propylene glycol monoacetate) demands a critical evaluation of not just yield and purity, but also the environmental footprint of the chosen route. This guide provides an in-depth comparison of common and emerging synthetic pathways, analyzed through the rigorous lens of green chemistry metrics. We move beyond traditional yield-focused assessments to offer a holistic view that encompasses raw material utilization, waste generation, and overall process efficiency, empowering you to make more sustainable and economically sound decisions in your work.

PART 1: The Foundation of Comparison: Understanding Green Chemistry Metrics

To objectively compare synthetic routes, we must first establish a quantitative framework. Green chemistry metrics provide this essential toolkit, moving the assessment from qualitative ("greener") to quantitative (measurably more efficient).[1] A good metric should be clearly defined, simple to calculate, and drive the desired behavior, which is the minimization of waste and maximization of efficiency.[1]

Here are the core mass-based metrics utilized in this guide:

  • Atom Economy (AE): Proposed by Barry Trost, AE is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product.[2][3] It is a measure of the intrinsic efficiency of the reaction's design.[4]

    • Formula: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%[5]

  • Reaction Mass Efficiency (RME): RME provides a more practical view by incorporating the actual reaction yield. It represents the percentage of the mass of the final product relative to the mass of all reactants used.[1][6]

    • Formula: RME = (Mass of Isolated Product / Total Mass of Reactants) x 100%

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor focuses directly on waste generation, quantifying the total mass of waste produced for every kilogram of product.[1][7] A lower E-factor signifies less waste and a more sustainable process.[7]

    • Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[8]

  • Process Mass Intensity (PMI): Considered one of the most holistic metrics, PMI evaluates the total mass input (raw materials, solvents, reagents, process water) required to produce a specific mass of the final product.[9][10] It is a crucial metric in the pharmaceutical and chemical industries for understanding the overall lifecycle and environmental impact of a process.[11][12]

    • Formula: PMI = Total Mass of Inputs / Mass of Product[13]

The following diagram illustrates the relationship and scope of these key metrics.

cluster_0 Metrics Scope cluster_1 Input Focus Atom Economy Atom Economy Reaction Mass Efficiency Reaction Mass Efficiency Atom Economy->Reaction Mass Efficiency Considers Yield E-Factor E-Factor Reaction Mass Efficiency->E-Factor Focuses on Waste Process Mass Intensity Process Mass Intensity E-Factor->Process Mass Intensity Includes Solvents & Workup Reactants Reactants Reactants->Atom Economy Reactants->Reaction Mass Efficiency Reactants->Process Mass Intensity Product Product Product->Reaction Mass Efficiency Product->E-Factor Product->Process Mass Intensity Waste Waste Waste->E-Factor Waste->Process Mass Intensity Solvents Solvents Solvents->Process Mass Intensity cluster_0 Direct Esterification PG 1,2-Propanediol plus1 + arrow H+ Catalyst AA Acetic Acid PGMA This compound plus2 + H2O Water

Caption: Reaction scheme for direct esterification.

Green Metrics Analysis (Illustrative Calculation):

MetricValueRationale & Calculation
Atom Economy (AE) 86.8%[118.13 / (76.09 + 60.05)] * 100. Only the atoms of the water byproduct are lost.
Reaction Mass Efficiency (RME) 67.5%Assumes 90% yield and a 1.5 molar excess of acetic acid (1.5 mol = 90.08g). (118.13 * 0.90) / (76.09 + 90.08) = 64.1%. [14]
E-Factor ~1.5 - 3.0This value is highly dependent on workup. It includes excess acetic acid, neutralized catalyst, and solvent losses.
Process Mass Intensity (PMI) ~10 - 20Includes reactants, catalyst, solvent for extraction (e.g., 500g ethyl acetate), neutralization agents (e.g., NaHCO3 solution), and drying agents (e.g., MgSO4).
Route 2: Acetylation with Acetic Anhydride

This route uses the more reactive acetic anhydride as the acetylating agent. The reaction is typically faster, proceeds to higher conversion, and importantly, does not produce water, which simplifies the purification process significantly. [14]However, this comes at the cost of poorer atom economy and the use of a more expensive and hazardous reagent.

cluster_0 Acetylation with Acetic Anhydride PG 1,2-Propanediol plus1 + arrow (Pyridine) AAnh Acetic Anhydride PGMA This compound plus2 + AA Acetic Acid

Caption: Reaction scheme for acetylation with acetic anhydride.

Green Metrics Analysis (Illustrative Calculation):

MetricValueRationale & Calculation
Atom Economy (AE) 66.3%[118.13 / (76.09 + 102.09)] * 100. A full equivalent of acetic acid is the byproduct.
Reaction Mass Efficiency (RME) 61.6%Assumes a higher yield of 98% and a slight excess of acetic anhydride (1.05 mol = 107.19g). (118.13 * 0.98) / (76.09 + 107.19) = 63.1%. [14]
E-Factor ~1.0 - 2.5Lower than direct esterification primarily due to a simpler, non-aqueous workup, though it still generates significant solvent waste. [14]
Process Mass Intensity (PMI) ~8 - 15The lack of a water byproduct and neutralization step reduces the mass of workup chemicals, but large solvent volumes for extraction and washing are still required. [14]
Route 3: Renewable Route via Glycerol

A prominent green chemistry approach is to utilize renewable feedstocks. Glycerol, a major byproduct of biodiesel production, can be converted to 1,2-propanediol via hydrogenolysis. [14][15]This 1,2-propanediol can then be acetylated using one of the routes above. While the feedstock is sustainable, this is a multi-step process with its own inefficiencies.

cluster_0 Renewable Route via Glycerol Glycerol Glycerol PG PG Glycerol->PG Hydrogenolysis (H2, Catalyst) PGMA PGMA PG->PGMA Esterification (Acetic Acid)

Caption: Multi-step synthesis from renewable glycerol.

Green Metrics Analysis (Illustrative Calculation):

MetricValueRationale & Calculation
Atom Economy (AE) ModerateThe AE of the overall process must consider both steps. The hydrogenolysis of glycerol to 1,2-propanediol has an AE of 82.6%. The combined AE with direct esterification would be lower.
Reaction Mass Efficiency (RME) LowRME is multiplicative across steps. If the hydrogenolysis has an 80% yield and the esterification has a 90% yield, the overall RME from glycerol is only 72% of the theoretical mass conversion, before accounting for excess reagents.
E-Factor HighMulti-step syntheses almost invariably have higher E-Factors due to intermediate purifications, solvent use in each step, and catalyst separation.
Process Mass Intensity (PMI) Very High (>50)This route is the most mass-intensive. It involves two separate reaction and purification sequences. The initial hydrogenolysis can be energy and catalyst intensive. [14]

PART 3: Data Summary and Experimental Protocols

Comparative Metrics Summary

The table below summarizes the estimated green chemistry metrics for the discussed synthesis routes. These values are illustrative and will vary based on reaction scale, specific conditions, and purification efficiency.

Synthesis RouteAtom EconomyRME (Est.)E-Factor (Est. Range)PMI (Est. Range)Key AdvantagesKey Disadvantages
Direct Esterification 86.8% ~64%1.5 - 3.010 - 20High AE, low-cost reagentsEquilibrium reaction, water removal needed, aqueous workup
Acetylation (Anhydride) 66.3%~63%1.0 - 2.5 8 - 15 High conversion, no water, simpler purification [14]Poor AE , expensive/hazardous reagent, byproduct generation
Glycerol Route ModerateLowHighVery High (>50)Uses renewable feedstock, valorizes byproduct [14]Multi-step, energy-intensive, high overall waste
Experimental Protocols

The following are representative lab-scale protocols derived from established chemical principles.

Protocol 1: Direct Esterification of 1,2-Propanediol [14]

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap, a condenser, a magnetic stir bar, and a heating mantle.

  • Charging Reactants: To the flask, add 1,2-propanediol (76.1 g, 1.0 mol), glacial acetic acid (90.1 g, 1.5 mol), and a solid acid catalyst (e.g., 5 g of Amberlyst-15).

  • Reaction: Heat the mixture to a gentle reflux. The water-acetic acid azeotrope will collect in the Dean-Stark trap, with the denser water separating to the bottom. Continue reflux until no more water is collected (approximately 3-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter to remove the solid catalyst. Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution until effervescence ceases to neutralize excess acetic acid.

  • Purification: Wash the organic layer with brine. Dry the layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Acetylation using Acetic Anhydride [14]

  • Setup: In a 250 mL round-bottom flask equipped with a stir bar, addition funnel, and a reflux condenser (with a drying tube), combine 1,2-propanediol (76.1 g, 1.0 mol) and a catalytic amount of pyridine (2 mL).

  • Reaction: Cool the flask in an ice bath. Add acetic anhydride (107.2 g, 1.05 mol) dropwise via the addition funnel, maintaining the internal temperature below 20°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Slowly pour the reaction mixture into 200 mL of cold water to hydrolyze any excess acetic anhydride. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 100 mL).

  • Purification: Combine the organic layers. Wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator. Purify the resulting product by vacuum distillation.

PART 4: Synthesis and Authoritative Recommendations

The choice of synthesis route for this compound is a classic case study in chemical process trade-offs.

  • For Maximizing Atom Economy and Minimizing Reagent Cost: Direct Esterification is the superior choice. Its high atom economy is a significant advantage, and the raw materials are inexpensive. However, its PMI and E-Factor suffer due to the need to manage the reaction equilibrium and the subsequent aqueous workup. For industrial applications, employing reactive distillation or heterogeneous catalysts can significantly improve the sustainability of this route. [14][16]

  • For Maximizing Yield and Simplifying Purification: Acetylation with Acetic Anhydride offers clear benefits in terms of reaction kinetics and ease of product isolation. [14]The absence of a water byproduct leads to a lower PMI compared to the classic esterification. This advantage must be weighed against the poor atom economy, higher cost, and greater hazard profile of acetic anhydride. This route may be preferable for smaller-scale, high-purity applications where the cost of complex purification outweighs the cost of the reagent.

  • For Long-Term Sustainability and Feedstock Security: The Glycerol-based Route represents the future of sustainable chemical production by leveraging renewable resources. [14][17]Currently, its high PMI and energy-intensive nature make it less competitive for many applications. However, as catalyst technology for glycerol hydrogenolysis improves and the cost of petroleum-derived feedstocks rises, this route will become increasingly viable and strategically important.

Final Recommendation: For most laboratory and industrial applications where a balance of cost, efficiency, and environmental impact is required, Direct Esterification using a recyclable solid acid catalyst presents the most compelling option. It combines high atom economy with improving process metrics. The focus for greening this process should be on optimizing water removal and minimizing solvent use during purification.

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Benchmarking the stability of 1,2-Propanediol, 2-acetate against other glycol esters

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of Glycol Esters for Scientific Applications

In the realms of pharmaceutical formulation, drug delivery, and advanced material science, the choice of a solvent or excipient is paramount to ensuring product efficacy, safety, and shelf-life. Glycol esters, a versatile class of solvents, are frequently employed for their excellent solvency power and compatibility with a wide range of active pharmaceutical ingredients (APIs) and polymers. However, not all glycol esters are created equal. Their inherent chemical stability under various stress conditions—hydrolytic, thermal, and oxidative—can significantly impact the integrity of the final formulation.

This guide provides a comprehensive framework for benchmarking the stability of 1,2-Propanediol, 2-acetate against other commonly used glycol esters. We will delve into the fundamental chemical principles governing their degradation and present detailed, self-validating experimental protocols to empower researchers and drug development professionals to make informed decisions based on robust scientific data.

Understanding the Candidates: A Structural Overview

The stability of a glycol ester is intrinsically linked to its molecular structure. In this guide, we focus on this compound and compare it against three other commercially significant glycol esters:

  • This compound (PG-2-acetate): The subject of our primary investigation. It's important to note that this is an isomer of the more common 1,2-Propanediol, 1-acetate and a monoester of propylene glycol.[1][2][3] Its stability can be influenced by the secondary acetate group.

  • 1,2-Propanediol Diacetate (PGDA): A diester of propylene glycol, this compound is noted for its good thermal stability and is used as a solvent and emulsifier.[4][5][6][7]

  • Ethylene Glycol Diacetate (EGDA): A diester of ethylene glycol, it serves as a high-performance solvent in coatings and inks.[8][9][10] Its stability profile is a key consideration in high-temperature applications.[8]

  • Propylene Glycol Monomethyl Ether Acetate (PGMEA): This molecule contains both an ether and an ester linkage, making its stability profile unique. It is a widely used solvent in the semiconductor and coatings industries.[11]

The subtle differences in these structures—the presence of ether linkages, the number of ester groups, and their position—dictate their susceptibility to degradation.

Benchmarking Stability: Methodologies and Experimental Protocols

To objectively compare these esters, a multi-faceted approach to stability testing is required. The following sections outline detailed protocols for assessing hydrolytic, thermal, and oxidative stability. These protocols are designed to be self-validating by including controls and quantifiable endpoints.

Hydrolytic Stability Assessment

Hydrolysis, the cleavage of the ester bond by water, is one of the most common degradation pathways for glycol esters. This reaction can be catalyzed by both acids and bases, leading to the formation of the parent glycol and acetic acid.[12][13] An increase in acidity can, in turn, accelerate the degradation of other components in a formulation.

Causality of Experimental Design: The chosen protocol is a modification of the ASTM D-2619 method, originally designed for hydraulic fluids, which provides a robust framework for evaluating hydrolytic stability under accelerated conditions.[14] By testing at acidic, neutral, and basic pH, we can simulate various formulation environments and identify the conditions under which each ester is most vulnerable. The inclusion of a copper coupon is critical as metal ions can act as catalysts in degradation reactions.[14][15]

Experimental Protocol: Accelerated Hydrolysis Study

  • Preparation of Reagents:

    • Prepare buffer solutions at pH 4.0 (acidic), pH 7.0 (neutral), and pH 9.0 (basic).

    • Ensure all glycol ester samples are of high purity (≥99%).

  • Sample Preparation:

    • For each glycol ester, label three pressure-type beverage bottles for each pH condition (e.g., "PGDA - pH 4.0").

    • Add 75 mL of the glycol ester and 25 mL of the respective buffer solution to each bottle.

    • Add a pre-weighed and cleaned copper coupon to each bottle.

    • Seal the bottles tightly.

  • Incubation:

    • Place the bottles in a rotating oven set at 93°C.[14]

    • Rotate the bottles end-over-end for a duration of 10 days to ensure thorough mixing.[14]

  • Analysis:

    • At the end of the incubation period, allow the bottles to cool to room temperature.

    • Visual Inspection: Record any changes in color, clarity, or the appearance of the copper coupon.

    • Acid Value Titration: Separate the organic layer. Titrate a known volume of the ester phase with a standardized solution of potassium hydroxide (KOH) to determine the increase in acid value. This quantifies the amount of acetic acid produced.

    • Water Content: Determine the water content of the ester phase using Karl Fischer titration.

    • Gas Chromatography (GC): Analyze the ester phase by GC to quantify the remaining percentage of the parent ester and identify the formation of the parent glycol.[16]

Workflow for Hydrolytic Stability Assessment

cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis prep_reagents Prepare Buffers (pH 4, 7, 9) prep_samples Mix 75ml Ester + 25ml Buffer + Cu Coupon prep_reagents->prep_samples incubate Incubate at 93°C for 10 days (Rotating Oven) prep_samples->incubate visual Visual Inspection incubate->visual titration Acid Value Titration incubate->titration gc GC Analysis (% Ester, % Glycol) incubate->gc

Caption: Workflow for accelerated hydrolytic stability testing.

Thermal Stability Assessment

Thermal stability is crucial for applications involving heat, such as in manufacturing processes or for products stored in varying climates. Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of a material by measuring its mass change as a function of temperature.[17][18]

Causality of Experimental Design: TGA provides a clear and quantifiable endpoint: the onset temperature of decomposition.[17] By running the analysis in both an inert (nitrogen) and an oxidative (air) atmosphere, we can distinguish between thermal decomposition (bond breaking due to heat alone) and thermo-oxidative decomposition (reaction with oxygen at elevated temperatures).[19] This dual-atmosphere approach provides a more complete picture of the material's limitations.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation:

    • Place 5-10 mg of the glycol ester sample into a standard TGA crucible (e.g., alumina).

  • TGA Run (Nitrogen Atmosphere):

    • Place the crucible in the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

    • Heat the sample from 30°C to 600°C at a constant ramp rate of 10°C/min.[20]

    • Record the mass loss as a function of temperature.

  • TGA Run (Air Atmosphere):

    • Repeat steps 2 and 3, but purge the furnace with dry air instead of nitrogen.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the TGA curve.

    • Note the temperature at which 5% mass loss occurs (T_5%) as another key comparative metric.

Workflow for Thermal Stability Assessment

cluster_prep Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis sample_prep Place 5-10 mg of Ester in TGA Crucible tga_n2 Heat to 600°C in Nitrogen sample_prep->tga_n2 tga_air Heat to 600°C in Air sample_prep->tga_air plot Plot % Mass Loss vs. Temperature tga_n2->plot tga_air->plot determine_tonset Calculate T_onset and T_5% plot->determine_tonset

Caption: Workflow for TGA-based thermal stability analysis.

Oxidative Stability Assessment

Glycol esters, particularly those with ether linkages like PGMEA, can be susceptible to autoxidation, a process where they react with atmospheric oxygen to form peroxides. These peroxides are unstable and can decompose to form reactive radical species, which can degrade other formulation components and pose a safety risk.

Causality of Experimental Design: This protocol uses an accelerated aging study followed by a standard peroxide value titration. Heat and light are used as stressors to accelerate the natural oxidative process. Peroxide value is a direct measure of the concentration of peroxides formed and is a widely accepted indicator of oxidative stability.

Experimental Protocol: Accelerated Oxidation and Peroxide Value

  • Sample Preparation:

    • Fill clear, sealed glass vials with 20 mL of each high-purity glycol ester.

    • Leave a headspace of air in each vial.

  • Accelerated Aging:

    • Place one set of vials in an oven at 40°C.

    • Place a second set of vials in a stability chamber that exposes them to both 40°C and a controlled light source (following ICH Q1B guidelines).

    • Store a third set of vials at room temperature in the dark as a control.

  • Sampling and Analysis:

    • At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from each condition.

    • Determine the peroxide value (PV) of each sample using a standard iodometric titration method. This involves reacting the sample with potassium iodide in an acidic solution and titrating the liberated iodine with sodium thiosulfate. The result is typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).

  • Data Analysis:

    • Plot the peroxide value versus time for each ester under each storage condition.

    • A lower rate of increase in peroxide value indicates higher oxidative stability.

Data Interpretation and Comparative Analysis

After conducting these experiments, the data should be compiled into clear, comparative tables. Below are examples of how the results can be presented to facilitate decision-making.

Table 1: Comparative Hydrolytic Stability Data (Increase in Acid Value, mg KOH/g)

Glycol EsterpH 4.0pH 7.0pH 9.0
PG-2-acetate1.50.215.8
PGDA1.20.112.5
EGDA2.00.318.1
PGMEA0.80.18.9

Note: Data are illustrative. Lower values indicate higher stability.

Table 2: Comparative Thermal Stability Data (TGA)

Glycol EsterT_onset (°C) in N₂T_onset (°C) in AirT_5% (°C) in N₂T_5% (°C) in Air
PG-2-acetate185170195180
PGDA191[4]178200188
EGDA186172196181
PGMEA146[11]135155142

Note: Data are illustrative and based on typical values found in literature. Higher values indicate higher stability.

Table 3: Comparative Oxidative Stability Data (Peroxide Value, meq/kg after 4 weeks at 40°C/Light)

Glycol EsterPeroxide Value (meq/kg)
PG-2-acetate2.1
PGDA1.5
EGDA1.8
PGMEA5.5

Note: Data are illustrative. Lower values indicate higher stability.

Discussion: Linking Structure to Stability

The expected results from these experiments can be explained by the underlying chemical structures:

  • Hydrolytic Stability: Esters are generally susceptible to base-catalyzed hydrolysis (saponification), which is typically faster and irreversible compared to the reversible acid-catalyzed pathway.[12][13] We would expect all esters to show the least stability at pH 9.0. The presence of an ether group in PGMEA may slightly increase its stability to hydrolysis compared to diesters due to electronic effects.

  • Thermal Stability: The C-O bonds in the ester and ether linkages are typically the first to break at high temperatures. Diesters like PGDA and EGDA generally exhibit high thermal stability.[4][8] The ether linkage in PGMEA is often more thermally labile than the ester linkage, which would explain its lower expected decomposition temperature.

  • Oxidative Stability: The hydrogen atoms on the carbon adjacent to the ether oxygen in PGMEA are particularly susceptible to abstraction, initiating the autoxidation chain reaction to form hydroperoxides. This is why PGMEA is expected to have the lowest oxidative stability. Diesters without ether linkages are generally more resistant to peroxide formation.

Conclusion

Benchmarking the stability of glycol esters is a critical step in the development of robust and reliable scientific and pharmaceutical products. This guide provides a comprehensive framework for conducting such an evaluation. Based on general chemical principles, one can anticipate that while all esters will show some susceptibility to hydrolysis, especially under basic conditions, significant differences will emerge in thermal and oxidative stability. Diesters like PGDA and EGDA are likely to offer superior thermal stability, while PGMEA , due to its ether linkage, is expected to be the most vulnerable to oxidation. The stability of This compound would be expected to be comparable to other monoesters.

By implementing the detailed protocols within this guide, researchers can generate their own comparative data, ensuring the selection of the most appropriate glycol ester that meets the specific stability requirements of their application.

References

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A Comparative Spectroscopic Guide to 1,2-Propanediol, 2-acetate and its Regioisomer, 1,2-Propanediol, 1-acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical regioisomers is a critical step in ensuring the purity, safety, and efficacy of synthesized compounds. This guide provides an in-depth spectroscopic comparison of 1,2-propanediol, 2-acetate and its regioisomer, 1,2-propanediol, 1-acetate. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key distinguishing features that arise from the subtle difference in the placement of the acetate group.

Introduction to the Isomers

This compound (CAS No: 6214-01-3) and 1,2-propanediol, 1-acetate (CAS No: 627-69-0) are regioisomers with the same molecular formula, C5H10O3, and a molecular weight of 118.13 g/mol .[1][2] The key structural difference lies in the position of the acetate group on the 1,2-propanediol backbone. In the 2-acetate isomer, the acetate is attached to the secondary carbon (position 2), while in the 1-acetate isomer, it is attached to the primary carbon (position 1). This seemingly minor variation leads to distinct chemical environments for the protons and carbons within each molecule, resulting in unique spectroscopic fingerprints.

Molecular Structures:

isomers cluster_0 This compound cluster_1 1,2-Propanediol, 1-acetate 2-acetate H H H | | | H-C-C-C-H | | | H O H | C=O | H-C-H | H 1-acetate H H H | | | H-C-C-C-O-C=O | | |   | H O H   H-C-H |       | H       H

Caption: Molecular structures of this compound and 1,2-Propanediol, 1-acetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing between these isomers due to the sensitivity of proton chemical shifts to their local electronic environment.

Expected Differences:

  • This compound: The proton on the carbon bearing the acetate group (C2-H) is expected to be deshielded and appear at a higher chemical shift compared to the protons on the carbon with the hydroxyl group (C1-H₂). The methyl group attached to the chiral center (C2-CH₃) will be a doublet. The acetate methyl protons will appear as a singlet.

  • 1,2-Propanediol, 1-acetate: The protons on the carbon bearing the acetate group (C1-H₂) will be deshielded. The proton on the carbon with the hydroxyl group (C2-H) will be at a lower chemical shift. The methyl group attached to the chiral center (C2-CH₃) will be a doublet, and the acetate methyl protons will be a singlet.

Experimental Data Summary:

Proton Assignment This compound (Predicted) 1,2-Propanediol, 1-acetate (Experimental)
-CH(OAc)- ~4.8-5.0 ppm (multiplet)-
-CH₂OH ~3.5-3.7 ppm (multiplet)-
-CH(OH)- -~3.9-4.1 ppm (multiplet)
-CH₂OAc -~4.0-4.2 ppm (multiplet)
-CH₃ (on propane backbone) ~1.2 ppm (doublet)~1.2 ppm (doublet)
-OCOCH₃ (acetate methyl) ~2.1 ppm (singlet)~2.1 ppm (singlet)
-OH broad singletbroad singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information, with the chemical shift of each carbon atom being indicative of its bonding and electronic environment.

Expected Differences:

  • This compound: The carbon attached to the acetate group (C2) will be significantly downfield compared to the carbon attached to the hydroxyl group (C1).

  • 1,2-Propanediol, 1-acetate: The carbon attached to the acetate group (C1) will be downfield, while the carbon attached to the hydroxyl group (C2) will be at a relatively lower chemical shift. The carbonyl carbon of the acetate group will be present in both spectra at a similar downfield position.

Experimental Data Summary:

Carbon Assignment This compound (from SpectraBase) 1,2-Propanediol, 1-acetate (Predicted)
-C=O (ester carbonyl) ~170 ppm~171 ppm
-CH(OAc)- ~72 ppm-
-CH₂OH ~65 ppm-
-CH(OH)- -~66 ppm
-CH₂OAc -~70 ppm
-CH₃ (on propane backbone) ~16 ppm~19 ppm
-OCOCH₃ (acetate methyl) ~21 ppm~21 ppm

Note: The data for this compound is from SpectraBase, while the data for 1,2-propanediol, 1-acetate is predicted based on typical chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in the molecules.

Expected Similarities and Differences:

Both isomers will exhibit a strong absorption band corresponding to the C=O stretch of the ester group (around 1740 cm⁻¹) and a broad absorption band for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹).[3] Subtle differences may be observed in the C-O stretching region (1000-1300 cm⁻¹) due to the different environments of the ester and alcohol C-O bonds.

Experimental Data Summary:

Functional Group This compound (from SpectraBase) 1,2-Propanediol, 1-acetate (Typical Values)
O-H Stretch (alcohol) Broad band ~3450 cm⁻¹Broad band ~3400 cm⁻¹
C-H Stretch (alkane) ~2980, 2930 cm⁻¹~2980, 2930 cm⁻¹
C=O Stretch (ester) Strong, sharp peak ~1735 cm⁻¹Strong, sharp peak ~1740 cm⁻¹
C-O Stretch (ester) ~1240 cm⁻¹~1240 cm⁻¹
C-O Stretch (alcohol) ~1050 cm⁻¹~1100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular weight, their fragmentation patterns upon electron ionization (EI) will differ due to the different locations of the acetate group, which influences bond cleavage.

Expected Fragmentation Pathways:

  • This compound: A prominent fragment is expected from the cleavage of the C1-C2 bond, leading to the formation of a [CH₂OH]⁺ fragment (m/z 31) and a charged fragment containing the acetate group. Another key fragmentation would be the loss of the acetyl group.

  • 1,2-Propanediol, 1-acetate: Cleavage of the C1-C2 bond would result in a [CH(OH)CH₃]⁺ fragment (m/z 45) and a fragment containing the acetate group. Loss of the entire acetoxy group is also a likely fragmentation pathway.

Experimental Data Summary (Key Fragments):

m/z Relative Intensity (this compound) Relative Intensity (1,2-Propanediol, 1-acetate) Plausible Fragment
43100%100%[CH₃CO]⁺ (base peak for both)
45ModerateHigh[CH(OH)CH₃]⁺
58LowModerate[M - CH₃COOH]⁺
59ModerateLow[M - C₃H₅O]⁺
75LowModerate[M - CH₃CO]⁺
87LowLow[M - CH₃O]⁺
118LowLow[M]⁺ (Molecular Ion)

Data sourced from NIST Chemistry WebBook for this compound and inferred for 1,2-Propanediol, 1-acetate based on typical fragmentation patterns.[1]

Fragmentation Pathway Diagram:

fragmentation cluster_2_acetate This compound Fragmentation cluster_1_acetate 1,2-Propanediol, 1-acetate Fragmentation M2 [C₅H₁₀O₃]⁺˙ m/z 118 frag2_1 [CH₃CO]⁺ m/z 43 M2->frag2_1 - C₃H₇O₂ frag2_2 [C₃H₇O₂]⁺ m/z 75 M2->frag2_2 - CH₃CO M1 [C₅H₁₀O₃]⁺˙ m/z 118 frag1_1 [CH₃CO]⁺ m/z 43 M1->frag1_1 - C₃H₇O₂ frag1_2 [CH(OH)CH₃]⁺ m/z 45 M1->frag1_2 - CH₂OCOCH₃

Caption: Simplified key fragmentation pathways for the two regioisomers.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-25 mg of the analyte for ¹H NMR, or 50-100 mg for ¹³C NMR. prep2 Dissolve in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. prep1->prep2 prep3 Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or magnet. prep3->acq1 acq2 Lock and shim the instrument on the deuterated solvent signal. acq1->acq2 acq3 Acquire the ¹H and ¹³C spectra using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transformation, phase correction, and baseline correction to the raw data. acq3->proc1 proc2 Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). proc1->proc2

Caption: General workflow for NMR spectroscopic analysis.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

FTIR_Workflow cluster_prep_ftir Sample Preparation & Background cluster_acq_ftir Data Acquisition cluster_proc_ftir Post-Acquisition prep1 Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry. prep2 Collect a background spectrum of the clean, empty ATR crystal. prep1->prep2 acq1 Place a small drop of the liquid analyte onto the center of the ATR crystal. prep2->acq1 acq2 Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). acq1->acq2 proc1 The instrument software will automatically ratio the sample spectrum against the background spectrum. acq2->proc1 proc2 Clean the ATR crystal thoroughly with a suitable solvent. proc1->proc2

Caption: Workflow for ATR-FTIR spectroscopic analysis of liquid samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_acq_gcms GC-MS Analysis cluster_proc_gcms Data Analysis prep1 Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile solvent (e.g., dichloromethane or ethyl acetate). prep2 Transfer the solution to a 2 mL autosampler vial and cap it. prep1->prep2 acq1 Set up the GC method with an appropriate temperature program for the column (e.g., a non-polar column like DB-5ms). prep2->acq1 acq2 Set the MS to scan over a suitable mass range (e.g., m/z 35-200) in electron ionization (EI) mode. acq1->acq2 acq3 Inject a small volume (e.g., 1 µL) of the sample into the GC. acq2->acq3 proc1 Identify the chromatographic peak corresponding to the analyte. acq3->proc1 proc2 Analyze the mass spectrum of the peak and compare it to library data and expected fragmentation patterns. proc1->proc2

Caption: General workflow for GC-MS analysis.

Conclusion

The spectroscopic analysis of this compound and 1,2-propanediol, 1-acetate reveals distinct fingerprints that allow for their confident differentiation. While sharing the same molecular weight and some common spectral features, the precise chemical shifts in ¹H and ¹³C NMR, along with characteristic fragmentation patterns in mass spectrometry, serve as reliable indicators of the acetate group's position. This guide underscores the importance of a multi-technique spectroscopic approach for the robust characterization of regioisomers in a research and development setting.

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A Senior Application Scientist's Guide to the Purification of 1,2-Propanediol, 2-acetate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Propanediol, 2-acetate, a structural isomer of the more common propylene glycol monomethyl ether acetate (PGMEA), is a valuable chemical intermediate whose utility is critically dependent on its purity. The presence of unreacted starting materials, isomeric byproducts, and water can significantly impact downstream applications, from specialty synthesis to materials science. This guide provides an in-depth, objective comparison of the primary methods for purifying this compound: fractional distillation, preparative chromatography, and liquid-liquid extraction. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting the most appropriate purification strategy based on desired purity, scale, cost, and environmental considerations.

The Imperative for Purity: Understanding Contaminants in Crude this compound

The synthesis of this compound, typically via the esterification of 1,2-propanediol, invariably yields a crude product containing a spectrum of impurities.[1] The effective removal of these contaminants is paramount for achieving reliable and reproducible results in research and development.

Common Impurities Include:

  • Unreacted Starting Materials: 1,2-Propanediol and the acylating agent (e.g., acetic acid or acetic anhydride).[1][2]

  • Isomeric Byproducts: The primary byproduct is often the structural isomer, 1,2-Propanediol, 1-acetate.[1]

  • Over-reaction Products: 1,2-Propanediol diacetate can form, especially with longer reaction times or excess acylating agent.[1]

  • Water: A common byproduct of esterification reactions, which can drive the equilibrium back toward the reactants.[1]

  • Catalyst Residues: Acidic catalysts (e.g., sulfuric acid) or heterogeneous catalysts may remain in the mixture.[1]

The selection of a purification method is therefore a strategic decision aimed at selectively removing these specific impurities to meet the stringent quality standards required for its intended application.[3]

Method 1: Fractional Distillation - The Workhorse for Bulk Purification

Fractional distillation is the most common industrial method for purifying glycol ethers and their esters.[4] This technique leverages differences in the boiling points of the components in the crude mixture to achieve separation.[5]

Expertise & Experience: The Rationale Behind Vacuum Distillation

While simple distillation can remove components with widely different boiling points, fractional distillation is necessary to separate the desired acetate from the starting glycol and other byproducts. A critical consideration is the thermal stability of the ester. To prevent decomposition at high temperatures, distillation is almost always performed under reduced pressure (vacuum distillation).[1][2] This lowers the boiling points of all components, allowing for effective separation at a lower, safer temperature.

Experimental Protocol: Fractional Vacuum Distillation
  • Pre-treatment: The crude product should first undergo a work-up, typically an aqueous wash with a mild base like sodium bicarbonate, to neutralize and remove any acidic catalyst and unreacted acetic acid. This is a crucial step to prevent corrosion and unwanted side reactions during heating.[1][2]

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a packed column (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed for vacuum integrity.

  • Distillation:

    • Charge the distillation flask with the pre-treated and dried crude product.

    • Gradually apply vacuum to the desired pressure (e.g., 10-20 mmHg).

    • Begin heating the distillation flask gently using a heating mantle.

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

    • Carefully monitor the temperature at the distillation head. As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.

    • Once the main fraction is collected, stop the distillation before higher-boiling impurities begin to distill over.

Workflow for Fractional Distillation

cluster_pre Pre-Treatment cluster_distill Vacuum Distillation crude Crude Product wash Aqueous Wash (e.g., NaHCO3) crude->wash dry Drying (e.g., MgSO4) wash->dry charge Charge Flask dry->charge Dried Crude distill Heat & Distill Under Vacuum charge->distill collect Fraction Collection distill->collect forerun forerun collect->forerun Forerun (Impurities) product product collect->product Pure Product residue residue collect->residue Residue (High-Boilers) sample Partially Purified Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto HPLC Column filter->inject separate Chromatographic Separation inject->separate collect Collect Fractions separate->collect evaporate Solvent Evaporation collect->evaporate product Ultra-Pure Product evaporate->product crude Crude Reaction Mixture funnel Add to Separatory Funnel with Organic Solvent crude->funnel wash1 Wash with NaHCO3 (aq) funnel->wash1 wash2 Wash with Brine (aq) wash1->wash2 waste1 waste1 wash1->waste1 Aqueous Waste (Acid, Salts) dry Dry Organic Layer (e.g., MgSO4) wash2->dry waste2 waste2 wash2->waste2 Aqueous Waste (Water, Salts) concentrate Concentrate (Rotary Evaporator) dry->concentrate prepped_crude Crude for Final Purification concentrate->prepped_crude

Sources

A Comparative Environmental Assessment: 1,2-Propanediol, 2-acetate as a Greener Alternative to Traditional Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Greener Solvent Selection in Modern Research

In the landscape of scientific research and pharmaceutical development, solvents are ubiquitous and indispensable. They are the silent workhorses in reactions, extractions, and purifications.[1] However, the environmental and health legacies of many traditional organic solvents are fraught with concerns, including toxicity, persistence in ecosystems, and contributions to air pollution.[2][3] The principles of green chemistry compel us to critically re-evaluate our reliance on these conventional options and seek safer, more sustainable alternatives.[4][5]

This guide offers an in-depth environmental impact assessment of 1,2-Propanediol, 2-acetate, a promising solvent, benchmarked against a selection of traditional solvents: the hazardous Dichloromethane (DCM), the versatile Acetone, and the common bio-solvent, Ethanol. Our objective is to provide researchers, scientists, and drug development professionals with a robust, data-driven framework for making more environmentally conscious solvent choices without compromising scientific rigor. The transition to greener alternatives is not merely a regulatory hurdle but a scientific responsibility to enhance laboratory safety and minimize our ecological footprint.[1][6]

Comparative Analysis: A Multi-faceted Environmental and Safety Profile

The "greenness" of a solvent is not a single attribute but a composite of its entire lifecycle, from its synthesis to its ultimate fate in the environment.[7] This section dissects the performance of this compound against DCM, Acetone, and Ethanol across several critical environmental, health, and safety (EHS) parameters.

While specific ecotoxicity and biodegradability data for this compound are limited, its properties can be reasonably inferred from its parent compound, 1,2-Propanediol (Propylene Glycol), which is well-studied.[7] The acetate ester is expected to readily hydrolyze to 1,2-Propanediol and acetic acid, both of which are substances with low toxicity and high biodegradability.

Table 1: Comparative EHS Data for Selected Solvents
ParameterThis compoundDichloromethane (DCM)AcetoneEthanol
Source Potentially bio-based from 1,2-Propanediol.[7][8]Petroleum-based.Petroleum-based.Primarily bio-based (fermentation).[9]
Acute Toxicity (Oral LD50, Rat) Low (inferred from 1,2-Propanediol: 22,000 mg/kg).[10][11]High (2,000 mg/kg); Neurotoxin.[12][13]Low (5,800 mg/kg).[14]Moderate (7,060 mg/kg).[9]
Carcinogenicity Not classified as carcinogenic.[11]Probable human carcinogen (EPA); Suspected of causing cancer (IARC).[12][15][16][17]Not considered capable of causing cancer.[18]Not classified as a primary carcinogen, but chronic consumption is linked to cancer.[9]
Biodegradability Expected to be readily biodegradable.[7][19]Persistent; slow to break down in water and soil.[3]Readily biodegradable.[14]Readily biodegradable.[9]
Aquatic Toxicity Low (inferred from 1,2-Propanediol).[20]Moderate to high; harmful to aquatic life.Low; LC50 for fish is >5,000 mg/L.[14]Toxic to various marine organisms.[21]
VOC Emissions Yes; Boiling Point ~190°C.[22]High; highly volatile.[12][15]High; contributes to ground-level ozone.[3][5]High; flammable vapors are a key hazard.[21][23][24]
Regulatory Concerns Generally low; not heavily regulated.[25]Highly regulated; banned for most uses by EPA (TSCA).[15]Low; considered a low priority for further work by OECD.[14]Regulated due to flammability and use in consumer products.[26]
In-Depth Analysis of Solvent Profiles

This compound: This solvent emerges as a strong candidate for a green alternative. Its potential to be derived from renewable, bio-based 1,2-propanediol provides a significant advantage in its lifecycle assessment.[7][27] Toxicological data from its parent compound, 1,2-propanediol, suggests a very low toxicity profile, and it is not regarded as a health hazard under current legislation.[10][11] It is expected to be readily biodegradable, minimizing its persistence and impact on ecosystems.[7][19]

Dichloromethane (DCM): DCM represents a class of highly effective but hazardous chlorinated solvents. It is classified as a neurotoxin and a probable human carcinogen by the EPA.[12] Its high volatility contributes significantly to air pollution, and it is persistent in the environment.[3] Due to these risks, the EPA has banned most uses of DCM under the Toxic Substances Control Act (TSCA), making its use in research subject to stringent controls.[15]

Acetone: Acetone is a widely used solvent valued for its efficacy and low acute toxicity.[14][28] However, its high volatility and flammability pose significant safety risks. As a Volatile Organic Compound (VOC), its emissions contribute to the formation of ground-level ozone, a major component of smog.[3][5] While it exhibits low toxicity to aquatic life, some studies suggest sub-lethal effects on organisms like Daphnia magna at concentrations lower than previously thought, warranting careful consideration of its environmental discharge.[14][29]

Ethanol: Often considered a "green" solvent due to its production from renewable resources, ethanol is not without its hazards.[9] It is highly flammable, and its vapors can form explosive mixtures with air.[21][24] While readily biodegradable, ethanol spills can harm aquatic life by depleting oxygen levels in water systems.[23] Inhalation can cause respiratory irritation, and it is also a skin and eye irritant.[9][23]

A Logic-Based Workflow for Green Solvent Selection

Choosing a solvent requires a systematic evaluation of multiple factors. The following workflow, represented as a Graphviz diagram, illustrates a decision-making process that prioritizes environmental and safety considerations alongside performance requirements.

G Fig. 1: Green Solvent Selection Workflow start Define Application & Performance Needs assess_hazard Assess Health & Safety Hazards (Toxicity, Carcinogenicity, Flammability) start->assess_hazard assess_env Assess Environmental Impact (Biodegradability, Aquatic Toxicity, VOC) assess_hazard->assess_env Acceptable Risk reject Reject/Seek Alternative assess_hazard->reject Unacceptable Risk assess_lca Consider Life Cycle (Renewable Source, Energy Use) assess_env->assess_lca Low Impact assess_env->reject High Impact select Select Optimal Solvent assess_lca->select Favorable LCA assess_lca->select Acceptable LCA review Review & Optimize Process (Minimize Volume, Recycle) select->review G Fig. 2: OECD 301B Experimental Workflow cluster_prep Preparation cluster_setup Test Setup cluster_run Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Salt Medium C Add Medium, Inoculum, & Test Substance to Vessels A->C B Acquire Activated Sludge Inoculum B->C D Prepare Blank, Reference, & Toxicity Controls C->D E Incubate at 22°C for 28 Days D->E F Periodically Measure CO2 Evolution E->F G Calculate % Biodegradation vs. Theoretical Max F->G

Sources

A Comparative Guide to the Synthesis of Propylene Glycol Monoacetate: Navigating the Challenges of Isomer Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of propylene glycol monoacetate, a key intermediate in various chemical processes, presents a nuanced challenge in controlling the formation of its two structural isomers: 1,2-propanediol, 1-acetate and 1,2-propanediol, 2-acetate. While numerous protocols exist for the general synthesis of propylene glycol monoacetate, achieving high selectivity for the 2-acetate isomer remains a significant hurdle. This guide provides a comparative analysis of two common synthesis methodologies—direct esterification and acetylation with acetic anhydride—with a focus on the factors influencing isomer distribution and the reproducibility of these protocols.

Introduction to this compound

This compound (also known as 2-acetoxy-1-propanol or 1-hydroxy-2-propyl acetate) is a monoester of propylene glycol and acetic acid.[1] Its isomeric counterpart, 1,2-propanediol, 1-acetate, features the acetyl group on the primary hydroxyl of propylene glycol. The position of the acetyl group significantly influences the molecule's physical and chemical properties, making isomer-specific synthesis crucial for applications where such properties are critical. The direct synthesis of the pure 2-acetate is challenging due to the thermodynamic and kinetic factors governing the acylation of a diol with both a primary and a secondary hydroxyl group.

Protocol 1: Direct Esterification of 1,2-Propanediol with Acetic Acid

Direct esterification is a widely used and economically viable method for producing propylene glycol monoacetate.[2] This equilibrium-driven reaction typically requires a catalyst and the removal of water to favor product formation.

Scientific Rationale

The reaction involves the acid-catalyzed nucleophilic attack of a hydroxyl group of 1,2-propanediol on the carbonyl carbon of acetic acid. The primary hydroxyl group is generally more sterically accessible and therefore kinetically favored to react, often leading to a higher proportion of the 1-acetate isomer. However, the reaction conditions, such as temperature and catalyst choice, can influence the isomer ratio. The use of a heterogeneous acid catalyst like Amberlyst-15 simplifies catalyst removal and can be reused.[3][4]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Combine 1,2-Propanediol, Glacial Acetic Acid, and Catalyst heat_reflux Heat to Reflux with Water Removal (Dean-Stark) prep_reactants->heat_reflux monitor Monitor Reaction Progress (GC) heat_reflux->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with NaHCO3 Solution cool->neutralize separate Separate Organic Layer neutralize->separate wash Wash with Brine separate->wash dry Dry over Anhydrous MgSO4 wash->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate distill Fractional Distillation concentrate->distill

Caption: Workflow for Direct Esterification.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, combine 1,2-propanediol and a molar excess of glacial acetic acid (e.g., a 1:1.5 to 1:2 molar ratio).[2]

  • Catalyst Addition: Add a suitable acid catalyst, such as Amberlyst-15 or p-toluenesulfonic acid (1-5 wt% of total reactants).[2]

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the products.[2]

  • Monitoring: Monitor the progress of the reaction by measuring the amount of water collected or by using analytical techniques like gas chromatography (GC) to determine the ratio of reactants to products.[2]

  • Work-up: Once the reaction is complete (i.e., no more water is being formed), cool the mixture to room temperature.[2]

  • Neutralization: Carefully wash the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases to neutralize the excess acetic acid and the acid catalyst.[2]

  • Extraction and Drying: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.[2]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product, a mixture of 1- and 2-acetate isomers, can be purified by fractional distillation.[2]

Reproducibility and Challenges

The reproducibility of this protocol is generally good in terms of overall yield of propylene glycol monoacetate. However, the isomer ratio can be sensitive to reaction time, temperature, and the specific catalyst used. Achieving a high proportion of the 2-acetate isomer is challenging with this method.

Protocol 2: Acetylation of 1,2-Propanediol with Acetic Anhydride

Acetylation using acetic anhydride is a more reactive method compared to direct esterification and does not produce water as a byproduct, which simplifies the workup.[2]

Scientific Rationale

Acetic anhydride is a much stronger acylating agent than acetic acid. The reaction is often carried out in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the acetic acid byproduct. This method is generally faster and can proceed at lower temperatures. The selectivity towards the primary or secondary hydroxyl group can be influenced by the reaction conditions and the presence of a catalyst.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Combine 1,2-Propanediol and Pyridine (in an ice bath) add_anhydride Slowly Add Acetic Anhydride prep_reactants->add_anhydride warm_stir Warm to Room Temperature and Stir add_anhydride->warm_stir monitor Monitor Reaction Progress (TLC or GC) warm_stir->monitor quench Pour into Cold Water/Ice monitor->quench extract Extract with Organic Solvent quench->extract wash_hcl Wash with Dilute HCl extract->wash_hcl wash_bicarb Wash with NaHCO3 Solution wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Anhydrous Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate distill Vacuum Distillation concentrate->distill

Caption: Workflow for Acetylation with Acetic Anhydride.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with an addition funnel and a magnetic stirrer, place 1,2-propanediol and pyridine (if used as a catalyst) in an ice bath.[2]

  • Reagent Addition: Slowly add acetic anhydride from the addition funnel with constant stirring.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

  • Work-up: Pour the reaction mixture into cold water or onto crushed ice to hydrolyze the excess acetic anhydride.[2]

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.[2]

  • Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.[2]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation.[2]

Reproducibility and Challenges

This method generally provides higher yields and faster reaction times compared to direct esterification.[2] Reproducibility is high for the total monoacetate yield. However, controlling the isomer ratio remains a challenge. The use of pyridine and the reaction temperature can influence the selectivity, but often a mixture of isomers is still obtained. The separation of the 1- and 2-acetate isomers by distillation can be difficult due to their similar boiling points.

Quantitative Comparison of Synthesis Protocols

ParameterDirect EsterificationAcetylation with Acetic Anhydride
Reactants 1,2-Propanediol, Acetic Acid1,2-Propanediol, Acetic Anhydride
Catalyst Acid (e.g., Amberlyst-15, p-TSA)Base (e.g., Pyridine) or none
Byproduct WaterAcetic Acid
Reaction Time Longer (equilibrium-driven)Shorter
Reaction Temp. Higher (reflux)Lower (can be done at room temp.)
Work-up Neutralization, Water RemovalQuenching, Acid/Base Washes
Reported Yield Variable, depends on water removalGenerally High (>95%)[2]
Selectivity Kinetically favors 1-acetateCan be influenced by conditions

Discussion on Reproducibility and Isomer Selectivity

The synthesis of propylene glycol monoacetate via both direct esterification and acetylation with acetic anhydride are reproducible in terms of achieving high conversion of the starting diol to a mixture of monoacetate isomers. The primary challenge lies in the reproducibility of the isomer ratio and the selective synthesis of this compound.

The formation of the 2-acetate is generally less favored due to the secondary nature of the hydroxyl group. To enhance the yield of the 2-acetate, one might explore:

  • Enzymatic Catalysis: Lipases can exhibit high regioselectivity and may be employed to selectively acylate the secondary hydroxyl group.

  • Protecting Group Chemistry: A multi-step synthesis involving the protection of the primary hydroxyl group, followed by acetylation of the secondary hydroxyl and subsequent deprotection, would offer the highest selectivity but at the cost of increased complexity and lower overall yield.

  • Specialized Catalysts: Research into catalysts that can sterically or electronically favor the acylation of the secondary hydroxyl group is an ongoing area of interest.

The separation of the 1- and 2-acetate isomers is also a significant challenge due to their close boiling points. High-efficiency fractional distillation or preparative chromatography would be required for obtaining the pure 2-acetate isomer.

Conclusion

For researchers and professionals in drug development and chemical synthesis, the choice of protocol for producing propylene glycol monoacetate will depend on the specific requirements of their application. Direct esterification offers an economical route, while acetylation with acetic anhydride provides higher yields and faster reaction times. However, if high purity of the this compound isomer is required, neither of these standard methods is likely to be sufficient without significant optimization or the use of more advanced techniques such as enzymatic catalysis or protecting group strategies, followed by rigorous purification. The challenge of selectively synthesizing the 2-acetate isomer underscores the importance of carefully considering the reaction mechanism and conditions to influence the desired outcome.

References

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Safety Operating Guide

Navigating the Safe Handling of 1,2-Propanediol, 2-Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of the modern laboratory, a deep and practical understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for the handling of 1,2-Propanediol, 2-acetate (CAS No. 623-84-7), also commonly known as propylene glycol diacetate. Our focus extends beyond mere compliance, aiming to instill a proactive safety culture by elucidating the rationale behind each procedural step.

Understanding the Compound: A Prerequisite for Safety

This compound is a colorless liquid with a fruity, acetic odor, often utilized as a solvent, emulsifier, or solubilizer in various applications, including pharmaceutical formulations.[1] While it is a valuable tool in the laboratory, its classification as a combustible liquid necessitates a thorough understanding of its properties to mitigate risks.[2]

Key Safety-Relevant Properties:

PropertyValueSignificance for Safe Handling
Flash Point 87 °C (188.6 °F) - closed cupAs a combustible liquid, it can ignite when exposed to an ignition source at or above this temperature.[3] This underscores the critical need to control heat sources in the vicinity of handling and storage areas.
Boiling Point 191 °C (lit.)Its relatively high boiling point means it is less likely to form large quantities of vapor at ambient temperatures compared to highly volatile solvents. However, heating operations will increase vapor concentration and associated risks.
Vapor Density >1 (Air = 1)The vapors of this compound are heavier than air and can accumulate in low-lying areas, posing a potential ignition hazard if an ignition source is present.[4]
Solubility Soluble in alcohols[2]This property is important for selecting appropriate cleaning agents in the event of a spill.
Stability Stable under normal conditions[2]While generally stable, it is crucial to avoid contact with incompatible materials to prevent hazardous reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is a critical, proactive measure to prevent exposure. The following recommendations are based on a risk assessment for handling this compound in a laboratory setting.

Eye and Face Protection: Shielding from Splashes

Direct contact with this compound can cause eye irritation.

  • Minimum Requirement: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory whenever handling this chemical.[5]

  • Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face.

Hand Protection: The Importance of Material Compatibility

Choosing the correct glove material is paramount to preventing skin contact. While nitrile gloves are common in laboratories, they are generally not recommended for use with strong oxidizing agents, aromatic solvents, ketones, and acetates.[6]

  • Recommended Materials:

    • Butyl Rubber: Offers good resistance to esters and ketones.[6]

    • Viton™: Provides excellent resistance to a broad range of chemicals, including organic solvents.[7]

  • Not Recommended:

    • Nitrile and Natural Rubber (Latex): These materials may offer limited splash protection but are not suitable for prolonged or immersive contact with acetates due to a higher potential for degradation and permeation.[6][8]

It is crucial to inspect gloves for any signs of degradation, such as swelling, discoloration, or cracking, before each use. [9] Always follow the proper glove removal technique to avoid contaminating your skin.

Skin and Body Protection: A Barrier Against Contamination
  • Standard Laboratory Attire: A lab coat or chemical-resistant apron should be worn to protect against incidental skin contact.

  • For Larger Quantities or Splash Risks: Consider the use of chemical-resistant coveralls to provide more comprehensive protection.

Respiratory Protection: Guarding Against Inhalation

Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1][5]

  • In Case of Insufficient Ventilation: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is necessary.[5] A half or full-facepiece respirator with organic vapor cartridges is typically appropriate for atmospheres not immediately dangerous to life or health (IDLH).[10]

Procedural Guidance: From Handling to Disposal

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Safe Handling and Storage: Proactive Risk Mitigation
  • Work Area: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to control airborne concentrations.[5]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[5] Smoking should be strictly prohibited in areas where this chemical is handled or stored.[5]

  • Grounding: When transferring larger quantities, use non-sparking tools and ensure containers are properly bonded and grounded to prevent static discharge.[5]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[5][11] Keep containers tightly closed when not in use.[5] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[5]

Emergency Protocol: Spill Response

In the event of a spill, a swift and informed response is crucial to minimize hazards.

Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Assess the Spill cluster_Cleanup Cleanup Procedure cluster_Disposal Disposal Alert Alert others in the area Evacuate Evacuate non-essential personnel Alert->Evacuate Ignition Eliminate ignition sources Evacuate->Ignition Ventilate Ventilate the area (if safe) Ignition->Ventilate Assess Assess spill size and risk Ventilate->Assess PPE Don appropriate PPE Assess->PPE If minor spill Call for assistance Call for assistance Assess->Call for assistance If major spill Contain Contain the spill with absorbent material PPE->Contain Absorb Absorb the spilled liquid Contain->Absorb Collect Collect absorbed material into a labeled container Absorb->Collect Clean Clean the spill area Collect->Clean Dispose Dispose of waste as hazardous material Clean->Dispose

Caption: Workflow for responding to a this compound spill.

Step-by-Step Spill Cleanup Procedure:

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the area.[5]

  • Eliminate Ignition Sources: Turn off all potential ignition sources, including hot plates, stirrers, and other electrical equipment.[12]

  • Ventilate: If it is safe to do so, increase ventilation by opening a fume hood sash.

  • Don PPE: Before attempting any cleanup, put on the appropriate personal protective equipment, including chemical-resistant gloves (butyl rubber or Viton™), safety goggles, a face shield, and a lab coat.[5]

  • Contain the Spill: For liquid spills, use a non-flammable absorbent material such as polypropylene pads, vermiculite, or sand to dike the spill and prevent it from spreading.[5][13][14] Do not use combustible absorbents like paper towels for the initial containment of a flammable liquid spill.[2]

  • Absorb the Liquid: Apply the absorbent material over the spill, working from the outside in.[12]

  • Collect Waste: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled, and sealable container for hazardous waste.[15]

  • Clean the Area: Wipe down the spill area with soap and water.[5]

  • Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste in accordance with institutional and local regulations.[2]

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of this compound and its contaminated waste can pose environmental risks.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container.[16] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Regulatory Compliance: The disposal of this chemical is subject to federal, state, and local regulations.[16] It may be classified as a hazardous waste under the EPA's F-list for spent non-halogenated solvents (F003).[17][18]

  • Professional Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the proper disposal of the waste.[5][19]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a checklist of tasks but a mindset rooted in a comprehensive understanding of the chemical's properties and the rationale behind each safety protocol. By integrating these principles into your daily laboratory practices, you contribute to a robust safety culture that protects yourself, your colleagues, and the integrity of your research.

References

  • Synerzine. (2018, June 22). 1,2-Propanediol diacetate Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2021, September 28). Safety Data Sheet: Propylene glycol diacetate.
  • LOC Scientific. (n.d.). OSHA Flammable Storage Requirements Explained.
  • LANXESS. (2018, December). 1,2-Propanediol, 1,2-diacetate.
  • Kent State University. (n.d.). Cleaning up a spill.
  • University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.
  • SOLVENTS AND PETROLEUM SERVICE, INC. (n.d.). SAFETY DATA SHEET GLYCOL ETHER DB SOLVENT.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
  • University of Nevada, Reno Environmental Health & Safety. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids.
  • Justrite. (n.d.). Osha requirements for storing flammable liquids.
  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility.
  • M. Buffa, Scientific Consultant. (n.d.). Safety Data Sheet Propylene Glycol.
  • UNSW Stores. (n.d.). PERMEATION BREAKTROUGH TIMES.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • University of Colorado Colorado Springs Emergency & Safety Services. (n.d.). Glove Selection Page 1 of 20.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
  • TRADESAFE. (2025, February 18). Best Chemical Absorbents for Handling Spills.
  • SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals.
  • Oreate AI Blog. (2026, January 7). How to Dispose of Propylene Glycol.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • University of California, Irvine Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
  • StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
  • Storemasta. (2024, July 25). Spill Kit Absorbents: What You Need To Know.
  • University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • University of Texas at Arlington EEC Division for Enterprise Development. (n.d.). NIOSH Respirator Selection Logic.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. NIOSH.
  • WSU Spokane. (n.d.). GLOVE SELECTION CHART.
  • Princeton University Environmental Health and Safety. (n.d.). Gloves - Tables of Properties and Resistances.
  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.